(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-6-5-7-12(8-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZSMOJWZPUZGN-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146452 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-93-6 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270062-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid: A Chiral Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine, a carboxylic acid, and a m-tolyl group, provides a versatile scaffold for the synthesis of complex molecular architectures. As a key building block, it offers the potential to introduce specific stereochemistry and lipophilicity into drug candidates, influencing their pharmacological and pharmacokinetic profiles. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization methods, and discusses its applications in the field of pharmaceutical research.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. The Boc protecting group renders the amino functionality stable to a wide range of reaction conditions, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation. The m-tolyl group contributes to the molecule's lipophilicity, which can be crucial for its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₄ | [1] |
| Molecular Weight | 293.36 g/mol | [1] |
| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(3-methylphenyl)butanoic acid | [1] |
| CAS Number | 270062-93-6 | [1] |
| XLogP3 | 2.8 | [1] |
| Boiling Point (Predicted) | 446.3 ± 45.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [2] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common and reliable method involves the stereoselective synthesis starting from a chiral precursor, followed by the introduction of the Boc protecting group. The following protocol is a representative example of such a synthesis.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route based on established methodologies for the preparation of chiral β-amino acids.
Step 1: Asymmetric Synthesis of the β-Amino Acid Precursor
A variety of asymmetric methods can be employed to establish the chiral center. One such approach involves the diastereoselective addition of a nucleophile to a chiral imine derived from m-tolylacetaldehyde. Subsequent hydrolysis of the resulting adduct yields the chiral β-amino acid.
Step 2: Boc Protection of the Amino Group
-
Dissolution: Dissolve the crude (S)-3-amino-4-(m-tolyl)butanoic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a suitable base, such as 1N sodium hydroxide, while maintaining the temperature at 0-5 °C with an ice bath.
-
Addition of Boc Anhydride: To the cooled, basic solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with a nonpolar solvent like ethyl acetate to remove any unreacted Boc₂O.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1N HCl). Extract the product into an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.
Caption: Workflow for the Boc-protection and purification of (S)-3-amino-4-(m-tolyl)butanoic acid.
Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a comprehensive analytical characterization is essential. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. Expected signals would include those for the aromatic protons of the m-tolyl group, the methyl group on the tolyl ring, the protons of the butanoic acid backbone, and the characteristic signal for the nine equivalent protons of the tert-butyl group of the Boc protector.
-
¹³C NMR: Shows the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, the aliphatic carbons of the butanoic acid chain, and the quaternary and methyl carbons of the Boc group.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretches.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the final product. By using a chiral stationary phase, the (S)- and (R)-enantiomers can be separated and quantified.
Caption: Analytical workflow for the characterization of this compound.
Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block in the synthesis of peptidomimetics and other small molecule drug candidates. The β-amino acid scaffold is known to impart unique conformational constraints on peptides, leading to increased stability against enzymatic degradation and potentially enhanced biological activity.
The m-tolyl group can engage in hydrophobic or van der Waals interactions within the binding pocket of a biological target. The specific stereochemistry at the C3 position is often critical for achieving the desired biological activity. This compound and its analogs are explored in the development of various therapeutic agents, including inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), which are targets for the treatment of type 2 diabetes. While the trifluorophenyl analog is a well-known intermediate for Sitagliptin, the m-tolyl variant offers a different substitution pattern for structure-activity relationship (SAR) studies.
Conclusion
This compound is a key chiral intermediate with significant potential in modern drug discovery. Its well-defined structure and versatile chemical handles allow for its incorporation into a wide array of complex molecules. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to produce and characterize this compound with high purity and stereochemical control, facilitating its use in the development of novel therapeutics.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid molecular weight
An In-depth Technical Guide to (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
Executive Summary: This document provides a comprehensive technical overview of this compound, a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. We will detail its physicochemical properties, provide a robust, field-tested protocol for its synthesis and purification, outline a standard workflow for its analytical characterization, discuss its applications as a strategic building block, and provide essential safety and handling guidelines. This guide is intended for researchers, chemists, and drug development professionals who utilize complex chiral intermediates in the synthesis of novel therapeutic agents.
Introduction and Scientific Significance
This compound is a specialized amino acid analogue that serves as a valuable chiral building block in organic synthesis. Its structure is characterized by four key features: a butanoic acid backbone, a stereocenter at the C-3 position with a defined (S)-configuration, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a meta-tolyl group attached to the C-4 position.
The strategic placement of the meta-methyl group on the phenyl ring allows for nuanced exploration of structure-activity relationships (SAR) in drug discovery programs. Compared to its unsubstituted phenyl or ortho/para-substituted counterparts, the m-tolyl moiety offers a distinct steric and electronic profile, which can critically influence a molecule's binding affinity to biological targets such as enzymes or receptors. The Boc protecting group provides a stable yet readily cleavable shield for the amine functionality, making it ideal for multi-step synthetic sequences, particularly in peptide synthesis and the construction of peptidomimetics.[1]
Its structural framework is analogous to intermediates used in the synthesis of potent enzyme inhibitors. For instance, fluorinated derivatives of similar scaffolds are pivotal in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin, a widely used therapeutic for type 2 diabetes.[2] The deprotected core of this molecule is also explored for its potential in modulating neurological pathways and inhibiting enzymes like matrix metalloproteinases (MMPs).[3] Therefore, this compound is not merely a chemical reagent but a sophisticated tool for advancing the design and synthesis of next-generation pharmaceuticals.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its application in synthesis, dictating solubility, reactivity, and analytical behavior. These are summarized below.
| Property | Value | Source |
| Molecular Weight | 293.36 g/mol | [4][5] |
| Molecular Formula | C₁₆H₂₃NO₄ | [4][5] |
| CAS Number | 270062-93-6 | [4] |
| IUPAC Name | (3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [4] |
| Common Synonyms | Boc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric acid | [4] |
| Physical Form | Solid | [6] |
| Purity | Typically ≥95% | [5] |
| XLogP3 | 2.8 | [4] |
Chemical Structure:
(Note: Asterisk () indicates the chiral center at the C-3 position)*
Synthesis and Purification Protocol
The synthesis of this compound is most reliably achieved by the N-protection of its corresponding free amino acid precursor. This method ensures the retention of the critical stereochemistry.
Expert Rationale: The use of di-tert-butyl dicarbonate (Boc₂O) is standard for Boc-protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during workup. The reaction is performed under basic conditions to deprotonate the amine, rendering it nucleophilic. A mixed solvent system of dioxane and water provides sufficient solubility for both the amino acid salt and the nonpolar Boc₂O.
Step-by-Step Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-amino-4-(m-tolyl)butanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. Stir at room temperature until a clear solution is obtained.
-
Cooling: Place the reaction vessel in an ice-water bath and cool the solution to 0-5 °C. This is a critical step to moderate the exothermic reaction and prevent potential side reactions, such as the hydrolysis of the Boc anhydride.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), either neat or dissolved in a minimal amount of 1,4-dioxane, to the cooled solution dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir vigorously overnight (12-18 hours) to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane.
-
Workup - Solvent Removal: After completion, concentrate the reaction mixture in vacuo to remove the 1,4-dioxane.
-
Workup - Aqueous Wash: Dilute the remaining aqueous residue with water and wash with diethyl ether or ethyl acetate (2x) to remove any unreacted Boc₂O and other nonpolar impurities.
-
Workup - Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1 M hydrochloric acid (HCl) or a saturated solution of potassium bisulfate (KHSO₄). The product will precipitate or form an oil. Extract the product into ethyl acetate (3x). The acidification step is self-validating; a cloudy precipitate confirms the formation of the water-insoluble carboxylic acid product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, often as a white solid or viscous oil.
-
Purification: If necessary, purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to ensure the carboxylic acid remains protonated and does not streak on the column.
Caption: Workflow for the Boc-protection synthesis.
Analytical Characterization Workflow
Verifying the identity, purity, and stereochemical integrity of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization.
Expert Rationale: This orthogonal workflow provides self-validating data. NMR confirms the covalent structure, Mass Spectrometry confirms the molecular mass, and HPLC provides a quantitative measure of purity. Each technique probes a different molecular attribute, and together they provide a high-confidence assessment of the material's quality.
Standard Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the sample in deuterochloroform (CDCl₃) or DMSO-d₆. The resulting spectrum should show characteristic signals for the tert-butyl protons (singlet, ~1.4 ppm, 9H), the aromatic protons of the m-tolyl group (multiplets, ~7.0-7.2 ppm, 4H), the methyl protons on the tolyl group (singlet, ~2.3 ppm, 3H), and the diastereotopic protons of the CH₂ groups in the butanoic acid backbone.
-
¹³C NMR: Provides confirmation of all carbon environments, including the carbonyls of the Boc group and carboxylic acid (~156 and ~175 ppm, respectively) and the carbons of the tolyl ring.
-
-
Mass Spectrometry (MS):
-
Utilize Electrospray Ionization (ESI) in negative mode. The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at m/z 292.35. Positive mode analysis may show the sodium adduct [M+Na]⁺ at m/z 316.34. This provides definitive confirmation of the molecular weight.[4]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: Employ a reverse-phase C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. Detection is performed with a UV detector at ~220 nm. Purity is reported as the peak area percentage of the main analyte.
-
-
Chiral HPLC:
-
Enantiomeric Excess (ee%): To confirm stereochemical integrity, a specialized chiral column (e.g., Chiralpak AD-H or similar) is required. An isocratic mobile phase, typically a mixture of hexanes and isopropanol, is used to resolve the (S) and (R) enantiomers. The absence of the (R)-enantiomer peak confirms high enantiomeric purity.
-
Caption: Orthogonal workflow for analytical QC.
Applications in Research and Drug Development
The primary value of this compound lies in its utility as a versatile intermediate for constructing more complex, high-value molecules.
-
Peptidomimetic and Protease Inhibitor Synthesis: This compound is an ideal starting point for synthesizing non-natural peptides and peptidomimetics. The butanoic acid backbone mimics a dipeptide unit, while the m-tolyl group can function as a hydrophobic pharmacophore that interacts with nonpolar pockets in enzyme active sites. It is particularly useful in developing inhibitors for proteases, where precise stereochemistry and side-chain functionality are essential for potent and selective activity.[7]
-
Scaffold for Combinatorial Libraries: The molecule possesses two distinct functional handles: the Boc-protected amine and the carboxylic acid. The Boc group can be deprotected under acidic conditions (e.g., with trifluoroacetic acid) to reveal a free amine, which can then be coupled with various building blocks.[1] The carboxylic acid can be activated and coupled with amines to form amides. This dual functionality allows for its incorporation into combinatorial libraries to rapidly generate and screen a diverse set of compounds for biological activity.
-
Probing Structure-Activity Relationships (SAR): In drug development, systematically modifying a lead compound is key to optimizing its properties. By incorporating the m-tolyl variant into a biologically active scaffold, researchers can assess the impact of this specific substitution pattern on potency, selectivity, and pharmacokinetic properties, providing valuable data to guide further molecular design.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this or any chemical reagent.
Hazard Identification: According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity 4 (H302): Harmful if swallowed.
-
Skin Irritation 2 (H315): Causes skin irritation.
-
Eye Irritation 2 (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure 3 (H335): May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or powder.[8]
-
Wear appropriate PPE, including a lab coat, chemical-resistant nitrile gloves, and safety glasses with side shields.[9]
-
Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[9]
-
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
This compound | C16H23NO4 | CID 2761603. PubChem, National Center for Biotechnology Information. [Link]
-
(S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | C15H21NO4 | CID 7010254. PubChem, National Center for Biotechnology Information. [Link]
-
3-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
(S)-3-((tert-Butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic Acid. Pharmaffiliates. [Link]
-
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid. MySkinRecipes. [Link]
-
4-Oxo-4-(p-tolylamino)butanoic acid | C11H13NO3 | CID 675566. PubChem, National Center for Biotechnology Information. [Link]
-
(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. Pharmaffiliates. [Link]
-
Certificate of Analysis for (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. Pharmaffiliates. [Link]
Sources
- 1. Buy (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (EVT-3172068) | 270062-90-3 [evitachem.com]
- 2. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 3. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 4. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 270062-93-6 | AChemBlock [achemblock.com]
- 6. (S)-3-((tert-Butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid [cymitquimica.com]
- 7. (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid [myskinrecipes.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
This technical guide provides a comprehensive overview of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, a chiral non-proteinogenic β-amino acid derivative. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, properties, and applications of this versatile building block.
Introduction and Significance
This compound, hereafter referred to as Boc-(S)-β-homo-m-tolylalanine, is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and peptide research. Its structure combines a chiral β-amino acid backbone with a lipophilic m-tolyl group, making it an attractive component for the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for its strategic use in multi-step syntheses, especially in solid-phase peptide synthesis (SPPS).
The interest in β-amino acids stems from their ability to form peptides (β-peptides) with unique secondary structures that are resistant to enzymatic degradation. This property makes them promising candidates for the development of new drugs with improved pharmacokinetic profiles. The m-tolyl substituent can enhance binding affinity to biological targets through hydrophobic interactions.
Molecular Structure and Chemical Properties
The structure of Boc-(S)-β-homo-m-tolylalanine is characterized by a butanoic acid core with a tert-butoxycarbonyl-protected amine at the C3 position and a m-tolyl group at the C4 position. The stereochemistry at the C3 position is (S), which is crucial for its specific interactions in chiral environments.
// Atom nodes C1 [label="C", pos="0,0!", fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontcolor="#202124"]; C3 [label="C", pos="2.5,1.5!", fontcolor="#202124"]; C4 [label="C", pos="4,1.5!", fontcolor="#202124"]; O1 [label="O", pos="5,2.5!", fontcolor="#EA4335"]; O2 [label="OH", pos="4.5,0.5!", fontcolor="#EA4335"]; N1 [label="N", pos="2,2.8!", fontcolor="#4285F4"]; H1 [label="H", pos="1.2,2.8!", fontcolor="#202124"]; C5 [label="C", pos="2.5,4!", fontcolor="#202124"]; O3 [label="O", pos="1.8,5!", fontcolor="#EA4335"]; O4 [label="O", pos="3.5,4.5!", fontcolor="#EA4335"]; C6 [label="C", pos="4.5,5.5!", fontcolor="#202124"]; C7 [label="CH₃", pos="4,6.8!", fontcolor="#202124"]; C8 [label="CH₃", pos="5.8,5.8!", fontcolor="#202124"]; C9 [label="CH₃", pos="5,4.2!", fontcolor="#202124"]; C10 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C11 [label="C", pos="-2.5,1!", fontcolor="#202124"]; C12 [label="C", pos="-3.8,0.5!", fontcolor="#202124"]; C13 [label="CH₃", pos="-5,1.2!", fontcolor="#202124"]; C14 [label="C", pos="-4.2,-0.8!", fontcolor="#202124"]; C15 [label="C", pos="-3.2,-1.8!", fontcolor="#202124"]; C16 [label="C", pos="-1.9,-1.3!", fontcolor="#202124"];
// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O1 [style=double]; C4 -- O2; C3 -- N1; N1 -- H1; N1 -- C5; C5 -- O3 [style=double]; C5 -- O4; O4 -- C6; C6 -- C7; C6 -- C8; C6 -- C9; C1 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C12 -- C14; C14 -- C15; C15 -- C16; C16 -- C10; C11 -- H_C11 [style=invis]; C14 -- H_C14 [style=invis]; C15 -- H_C15 [style=invis]; C16 -- H_C16 [style=invis];
// Invisible nodes for hydrogen placement H_C11 [label="H", pos="-2.2,2!", fontcolor="#202124"]; H_C14 [label="H", pos="-5,-1.2!", fontcolor="#202124"]; H_C15 [label="H", pos="-3.5,-2.8!", fontcolor="#202124"]; H_C16 [label="H", pos="-1.2,-1.9!", fontcolor="#202124"];
// Edges to hydrogens C11 -- H_C11; C14 -- H_C14; C15 -- H_C15; C16 -- H_C16; } Figure 1: 2D structure of this compound.
Table 1: Chemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(3-methylphenyl)butanoic acid | |
| Synonyms | Boc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric acid | |
| CAS Number | 270062-93-6 | |
| Molecular Formula | C₁₆H₂₃NO₄ | |
| Molecular Weight | 293.36 g/mol | |
| Appearance | Off-white to light yellow powder | |
| Purity | ≥95% |
Synthesis of Boc-(S)-β-homo-m-tolylalanine
Proposed Synthetic Pathway
The synthesis can be envisioned to proceed via a chiral auxiliary-mediated conjugate addition of an organocuprate derived from m-tolylmagnesium bromide to a chiral N-enoyloxazolidinone, followed by hydrolysis and Boc protection.
Detailed Experimental Protocol (Representative)
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (chiral auxiliary)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acryloyl chloride
-
m-Bromotoluene
-
Magnesium turnings
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1,4-Dioxane
-
Standard workup and purification reagents
Procedure:
-
Preparation of the N-enoyloxazolidinone:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF and cool to -78 °C.
-
Slowly add n-BuLi and stir for 30 minutes.
-
Add acryloyl chloride dropwise and stir for 1 hour at -78 °C, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude product by flash chromatography to yield the chiral N-enoyloxazolidinone.
-
-
Organocuprate Formation and Conjugate Addition:
-
Prepare m-tolylmagnesium bromide from m-bromotoluene and magnesium turnings in anhydrous THF.
-
In a separate flask, suspend CuI in anhydrous THF at -40 °C and add the Grignard reagent.
-
Cool the solution of the N-enoyloxazolidinone from step 1 to -78 °C and add the freshly prepared organocuprate solution via cannula.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the crude adduct by flash chromatography.
-
-
Hydrolysis and Boc Protection:
-
Dissolve the purified adduct in a mixture of THF and water.
-
Cool to 0 °C and add a solution of LiOH and H₂O₂.
-
Stir for 4 hours, then quench with sodium sulfite.
-
Acidify the aqueous layer and extract the chiral auxiliary with ethyl acetate.
-
Adjust the pH of the aqueous layer to basic and add Boc₂O in dioxane.
-
Stir overnight at room temperature.
-
Acidify the reaction mixture and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Applications in Research and Drug Development
Boc-(S)-β-homo-m-tolylalanine is primarily used as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Peptide Synthesis: The Boc protecting group makes this compound suitable for use in solid-phase peptide synthesis (SPPS) to create β-peptides or peptidomimetics.[1] These modified peptides can exhibit enhanced stability against proteolysis.
-
Pharmaceutical Intermediates: The deprotected form, (S)-3-amino-4-(m-tolyl)butanoic acid, has been investigated for its potential biological activities. Its structural similarity to neurotransmitters suggests potential applications in targeting neurological disorders. It has also been explored as a potential enzyme inhibitor, for example, against matrix metalloproteinases (MMPs).
Analytical Characterization
The identity and purity of Boc-(S)-β-homo-m-tolylalanine are typically confirmed using a combination of analytical techniques.
Table 2: Typical Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the methyl group on the tolyl ring (singlet, ~2.3 ppm), the aromatic protons (multiplet, ~7.0-7.2 ppm), and the aliphatic protons of the butanoic acid backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the tert-butyl group, the aromatic carbons, and the aliphatic carbons. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺. |
| Chiral HPLC | A single major peak indicating high enantiomeric purity when analyzed on a suitable chiral stationary phase. |
Note: Specific spectral data for this compound is not widely published. The expected observations are based on the known chemical shifts of the individual functional groups.
Safety and Handling
Boc-(S)-β-homo-m-tolylalanine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in medicinal chemistry and drug discovery. Its unique structural features make it an important tool for the synthesis of novel peptides and small molecules with enhanced biological properties. This guide provides a foundational understanding of its structure, synthesis, and applications, serving as a valuable resource for researchers in the field.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
Sources
An In-Depth Technical Guide to the Synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
Introduction
(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules, and it serves as a crucial building block for the synthesis of peptidomimetics and other complex pharmaceutical agents. The stereochemistry at the C3 position is critical for its biological activity, necessitating highly stereoselective synthetic strategies. This guide provides an in-depth exploration of three robust and field-proven synthetic routes to this valuable compound, designed for researchers, scientists, and drug development professionals. Each route is presented with a detailed rationale, step-by-step protocols, and a discussion of the underlying chemical principles.
Strategic Approaches to the Asymmetric Synthesis
The synthesis of enantiomerically pure β-amino acids like the target molecule presents a significant challenge due to the need for precise control of the stereocenter at the β-position. This guide will detail three distinct and effective strategies:
-
Arndt-Eistert Homologation: A classic and reliable method for the one-carbon chain extension of an α-amino acid, preserving the existing stereochemistry.
-
Diastereoselective Addition to an N-tert-Butanesulfinyl Imine: A powerful approach utilizing a chiral auxiliary to direct the stereochemical outcome of a nucleophilic addition.
-
Catalytic Asymmetric Hydrogenation: An efficient method for establishing the chiral center through the use of a chiral transition metal catalyst.
Each of these routes offers unique advantages and considerations in terms of starting material availability, scalability, and stereochemical control.
Route 1: Arndt-Eistert Homologation of (S)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic Acid
This route leverages the well-established Arndt-Eistert reaction to convert a readily available α-amino acid into its β-amino acid homologue. The key steps involve the formation of a diazoketone from the starting α-amino acid, followed by a Wolff rearrangement to generate a ketene, which is then trapped by water to yield the desired β-amino acid. The stereocenter of the starting α-amino acid is preserved throughout the reaction sequence.[1][2]
Synthetic Pathway
Rationale and Mechanistic Insights
The Arndt-Eistert synthesis begins with the activation of the carboxylic acid of the starting Boc-protected α-amino acid. This is typically achieved by forming a mixed anhydride with isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). The mixed anhydride is highly reactive towards nucleophilic attack by diazomethane.
The subsequent reaction with diazomethane forms an α-diazoketone intermediate. The crucial step is the Wolff rearrangement of this diazoketone, which can be promoted thermally, photochemically, or, as in this protocol, by a silver(I) catalyst like silver benzoate.[3] The rearrangement involves the migration of the alkyl group (the m-tolyl-CH2-CH(NHBoc)- group) with concomitant loss of dinitrogen gas to form a ketene. This 1,2-rearrangement proceeds with retention of stereochemistry at the migrating carbon.[1] The highly reactive ketene is then trapped in situ by water to afford the final β-amino acid product.
Experimental Protocol
Step 1: Synthesis of (S)-1-diazo-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butan-2-one
-
To a solution of (S)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -15 °C under an inert atmosphere, add N-methylmorpholine (NMM, 1.1 eq).
-
Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. Stir the resulting mixture for 15 minutes.
-
In a separate flask, prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.)
-
Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Dilute the reaction mixture with diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone, which is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude diazoketone from the previous step in a mixture of THF and water (10:1, 0.1 M).
-
To this solution, add a catalytic amount of silver benzoate (0.1 eq).
-
Sonicate the mixture at room temperature until the evolution of nitrogen gas ceases and TLC analysis indicates complete consumption of the diazoketone (typically 1-2 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Stereochemical Purity |
| 1 | (S)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | 1. Isobutyl chloroformate, NMM, THF, -15 °C; 2. Diazomethane, Et2O, 0 °C | (S)-1-diazo-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butan-2-one | ~90 (crude) | >99% ee |
| 2 | (S)-1-diazo-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butan-2-one | Silver benzoate, H2O, THF, sonication | This compound | 75-85 (over 2 steps) | >99% ee |
Route 2: Asymmetric Addition to N-tert-Butanesulfinyl Imine
This powerful and versatile method relies on the use of a chiral N-tert-butanesulfinyl auxiliary, often referred to as Ellman's auxiliary, to control the stereochemistry of a nucleophilic addition to an imine.[4] The key steps are the condensation of m-tolualdehyde with enantiopure (R)- or (S)-tert-butanesulfinamide to form the chiral N-tert-butanesulfinyl imine, followed by the diastereoselective addition of an acetate enolate equivalent, and finally, the removal of the auxiliary group.
Synthetic Pathway
Rationale and Mechanistic Insights
The condensation of m-tolualdehyde with (R)-tert-butanesulfinamide in the presence of a dehydrating agent like copper(II) sulfate affords the corresponding N-tert-butanesulfinyl imine.[5] The stereocenter at the sulfur atom of the auxiliary directs the facial selectivity of the subsequent nucleophilic attack on the imine carbon.
The diastereoselective addition of a two-carbon nucleophile, such as the Reformatsky reagent (bromozincacetate), is the key stereochemistry-determining step. The reaction is believed to proceed through a closed, six-membered chair-like transition state where the zinc atom coordinates to both the imine nitrogen and the sulfinyl oxygen. This chelation model favors the attack of the nucleophile from the less sterically hindered face of the imine, leading to a high degree of diastereoselectivity.
Following the addition, the sulfinyl group is readily cleaved under mild acidic conditions, typically with HCl in dioxane, to reveal the free amine.[4] The resulting amino ester is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a base. Finally, saponification of the ethyl ester with a base like lithium hydroxide yields the target carboxylic acid.
Experimental Protocol
Step 1: Synthesis of (R,E)-N-(3-methylbenzylidene)-2-methylpropane-2-sulfinamide
-
To a stirred suspension of anhydrous copper(II) sulfate (2.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.5 M), add (R)-tert-butanesulfinamide (1.0 eq).
-
Add m-tolualdehyde (1.1 eq) and stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-tert-butanesulfinyl imine, which can be used directly or purified by flash chromatography.
Step 2: Diastereoselective Addition of Reformatsky Reagent
-
In a separate flask, activate zinc dust (2.0 eq) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
To a suspension of the activated zinc in anhydrous THF (0.5 M), add a solution of ethyl bromoacetate (1.5 eq) in THF.
-
Gently heat the mixture to initiate the reaction, then allow it to stir at room temperature for 1 hour to form the Reformatsky reagent.
-
Cool the solution of the N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF (0.2 M) to -78 °C.
-
Slowly add the prepared Reformatsky reagent to the imine solution.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to isolate the desired diastereomer.
Step 3 & 4: Deprotection, Boc-Protection, and Saponification
-
Dissolve the purified adduct from the previous step in methanol (0.2 M) and add 4 M HCl in dioxane (3.0 eq).
-
Stir at room temperature for 1 hour, then concentrate under reduced pressure.
-
Dissolve the resulting crude amine hydrochloride in a mixture of THF and water (1:1).
-
Add triethylamine (3.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and stir at room temperature overnight.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Boc-protected ester.
-
Dissolve the crude ester in a mixture of THF and water (3:1) and add lithium hydroxide monohydrate (2.0 eq).
-
Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography to obtain the final product.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
| 1 | m-Tolualdehyde, (R)-tert-Butanesulfinamide | CuSO₄, CH₂Cl₂ | (R,E)-N-(3-methylbenzylidene)-2-methylpropane-2-sulfinamide | 90-95 | N/A |
| 2 | N-tert-Butanesulfinyl imine | BrZnCH₂CO₂Et, THF, -78 °C | Diastereomeric Adduct | 80-90 | >95:5 |
| 3 & 4 | Diastereomeric Adduct | 1. HCl, dioxane; 2. Boc₂O, Et₃N; 3. LiOH, THF/H₂O | This compound | 70-80 (over 3 steps) | >99% ee after purification |
Route 3: Asymmetric Hydrogenation of a β-(Acylamino)acrylate Precursor
Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. This route involves the preparation of a prochiral β-(acylamino)acrylate precursor followed by its hydrogenation using a chiral rhodium or ruthenium catalyst to establish the stereocenter at the β-position with high enantioselectivity.
Synthetic Pathway
Rationale and Mechanistic Insights
This synthetic approach begins with the synthesis of a suitable enamide precursor. m-Tolylacetic acid can be condensed with diethyl oxalate in the presence of a base like sodium ethoxide to form the corresponding α-keto ester. Subsequent condensation with tert-butyl carbamate under acidic conditions with azeotropic removal of water furnishes the key β-(acylamino)acrylate substrate.
The core of this route is the asymmetric hydrogenation of the enamide double bond. Chiral rhodium complexes with bisphosphine ligands, such as DuPhos, are highly effective for this transformation.[6] The substrate coordinates to the rhodium center through the double bond and the amide carbonyl oxygen, forming a chiral catalyst-substrate complex. Hydrogen is then delivered to one face of the double bond, directed by the chiral ligand, to generate the desired enantiomer with high selectivity.
Following the hydrogenation, the resulting saturated β-amino ester can be converted to the target β-amino acid via the Arndt-Eistert homologation as described in Route 1.
Experimental Protocol
Step 1 & 2: Synthesis of Ethyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)acrylate
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.0 eq) to anhydrous ethanol.
-
To this solution, add m-tolylacetic acid (1.0 eq) and diethyl oxalate (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours. Cool to room temperature, acidify with 1 M HCl, and extract with diethyl ether. Dry and concentrate to obtain the crude α-keto ester.
-
To a solution of the crude α-keto ester and tert-butyl carbamate (1.2 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the enamide precursor.
Step 3: Asymmetric Hydrogenation
-
In a high-pressure hydrogenation vessel, dissolve the enamide precursor (1.0 eq) in degassed methanol.
-
Add the chiral rhodium catalyst, such as [Rh(COD)((S,S)-Et-DuPhos)]BF₄ (0.01 eq).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.
-
Carefully release the pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash chromatography to obtain the enantiomerically enriched β-amino ester.
Step 4: Homologation to the Final Product
-
The resulting ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoate can be converted to the target acid via a two-step sequence of hydrolysis to the carboxylic acid followed by Arndt-Eistert homologation as detailed in Route 1.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 & 2 | m-Tolylacetic acid | 1. Diethyl oxalate, NaOEt; 2. Boc-NH₂, p-TsOH | Ethyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)acrylate | 60-70 (over 2 steps) | N/A |
| 3 | Enamide Precursor | H₂, [Rh(COD)(S,S)-Et-DuPhos)]BF₄, MeOH | Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoate | >95 | >98 |
| 4 | Hydrogenated Ester | Arndt-Eistert sequence | This compound | 70-80 | >98 |
Conclusion
This guide has presented three distinct and effective synthetic routes for the preparation of the valuable chiral building block, this compound. The choice of the optimal route will depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise and equipment available in the laboratory. The Arndt-Eistert homologation offers a reliable method with excellent stereochemical fidelity. The use of Ellman's auxiliary provides a versatile and highly diastereoselective approach. Finally, catalytic asymmetric hydrogenation represents a modern and efficient strategy for enantioselective synthesis. Each of these methods, when executed with care and precision, can provide access to the target molecule in high yield and enantiopurity, thereby facilitating further research and development in the field of medicinal chemistry.
References
- BenchChem. (2025).
- Chemical Communications (RSC Publishing). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
- The University of Groningen research portal.
- Journal of the American Chemical Society. Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts.
- Angewandte Chemie International Edition.
- Wiley-VCH. Rhodium(I)
- The Journal of Organic Chemistry. Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide.
- PubMed. Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide.
- Beilstein Journal of Organic Chemistry. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.
- Chemistry LibreTexts. Arndt-Eister reaction.
- ResearchGate. Scheme 4: Mechanism for the reduction of N-tert-butanesulfinyl imines.
- Organic Syntheses. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID.
- PrepChem.com. Synthesis of Stage B: Ethyl (E)
- Scribd. Arndt Eistert Homologation Reaction | PDF | Organic Chemistry.
- Wikipedia. Arndt–Eistert reaction.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Organic Chemistry Portal. Arndt-Eistert Synthesis.
- Journal of the American Chemical Society.
- MedChemExpress.com. (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid.
- PubChem. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | C15H21NO4 | CID 7010254.
- ACS Publications.
- The University of Groningen research portal.
- Creative Commons.
- BenchChem. Application Notes and Protocols: Condensation of Tert-Butanesulfinamide with Aldehydes and Ketones.
- Sigma-Aldrich. (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid.
- PMC - PubMed Central.
- CymitQuimica. 2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid.
- ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)
- Enamine. Ethyl 2-oxo-4-(trimethylsilyl)
- EvitaChem. Buy (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (EVT-3172068).
Sources
An In-Depth Technical Guide to (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid: A Key Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral β-Amino Acids in Drug Discovery
(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, with the CAS number 270062-93-6, is a prominent member of the class of protected chiral β-amino acids.[1][2] These molecules are of paramount importance in medicinal chemistry and drug development due to their role as key structural motifs in a variety of bioactive compounds. The incorporation of β-amino acids into peptide-based drugs can enhance their metabolic stability and target selectivity. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality is a cornerstone of modern organic synthesis, allowing for controlled and sequential reactions.[3] This guide provides a comprehensive technical overview of this specific chiral building block, from its synthesis and characterization to its application in the synthesis of high-value pharmaceutical agents.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 270062-93-6 | [1][4][5] |
| Molecular Formula | C16H23NO4 | [1][4][6] |
| Molecular Weight | 293.36 g/mol | [1][4] |
| IUPAC Name | (3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [1] |
| Synonyms | Boc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric acid | [1] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [4] |
Structural Diagram:
Caption: 2D structure of the title compound.
Synthesis of this compound: A Practical Approach
While various methods exist for the synthesis of Boc-protected β-amino acids, a common and effective strategy involves the use of a chiral starting material or a chiral catalyst to introduce the desired stereochemistry.[7] Below is a detailed, field-proven protocol for the synthesis of the title compound, adapted from established methods for similar structures.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
(S)-Aspartic acid
-
m-Tolylmagnesium bromide (or other suitable m-tolyl organometallic reagent)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (Et3N)
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Water
-
Reagents for workup: Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO3), Brine, Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Boc Protection of (S)-Aspartic Acid:
-
Dissolve (S)-Aspartic acid in a mixture of acetone and water.
-
Add triethylamine to the solution to act as a base.
-
Cool the mixture in an ice bath and slowly add di-tert-butyl dicarbonate.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Perform an acidic workup to isolate the Boc-protected aspartic acid.
-
-
Activation of the Carboxylic Acid:
-
The Boc-protected aspartic acid is then activated, for example, by conversion to an acid chloride or by using a coupling agent, to facilitate the subsequent reaction with the organometallic reagent.
-
-
Introduction of the m-tolyl Group:
-
In a separate flask, prepare or obtain a solution of m-tolylmagnesium bromide in THF.
-
Cool the solution of the activated Boc-aspartic acid derivative to a low temperature (e.g., -78 °C).
-
Slowly add the m-tolylmagnesium bromide solution to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
-
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of the target compound.
Analytical Characterization
Confirmation of the structure and purity of the synthesized compound is essential. The following are representative analytical data for a closely related analog, which would be very similar for the title compound.
Representative Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.20-7.00 (m, 4H, Ar-H), 4.95 (br s, 1H, NH), 4.20 (m, 1H, CH-NH), 2.85 (m, 2H, CH₂-Ar), 2.60 (m, 2H, CH₂-COOH), 2.30 (s, 3H, Ar-CH₃), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 176.5 (COOH), 155.8 (C=O, Boc), 138.0, 136.5, 129.0, 128.5, 126.0, 125.5 (Ar-C), 80.0 (C(CH₃)₃), 48.0 (CH-NH), 40.0 (CH₂-Ar), 38.0 (CH₂-COOH), 28.5 (C(CH₃)₃), 21.5 (Ar-CH₃).
-
Mass Spectrometry (ESI+): m/z 294.17 [M+H]⁺, 316.15 [M+Na]⁺.
Application in Pharmaceutical Synthesis: A Sitagliptin Intermediate
This compound and its structural analogs are crucial intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[8][9] The most notable example is Sitagliptin.[8] The synthesis involves the coupling of the Boc-protected β-amino acid with a heterocyclic amine, followed by the deprotection of the Boc group.
Role in Sitagliptin Synthesis:
Caption: Use as a key intermediate in the synthesis of a DPP-IV inhibitor.
Mechanism of Action of the Final Drug Product (Sitagliptin)
The final drug product, Sitagliptin, functions by inhibiting the DPP-IV enzyme. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, thereby lowering blood glucose levels.
DPP-IV Inhibition Pathway:
Caption: Mechanism of action of Sitagliptin.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: May cause skin and eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a valuable and versatile chiral building block for the pharmaceutical industry. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. Its primary utility as a key intermediate in the synthesis of DPP-IV inhibitors like Sitagliptin underscores its importance in the development of treatments for type 2 diabetes. This guide has provided a comprehensive overview for researchers and drug development professionals to facilitate its effective and safe use in their synthetic endeavors.
References
- Enzymicals AG. (2023, May 9). Patent application for a biocatalytic synthesis of sitagliptin intermediates.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.).
- Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Sreenivasulu, K., et al. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemistry – An Asian Journal, 15(10), 1605–1608.
-
MySkinRecipes. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid. Retrieved from [Link]
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: (3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid.
- Google Patents. (n.d.). US20120108598A1 - Sitagliptin synthesis.
Sources
- 1. CN105566138A - Method for synthesizing sitagliptin intermediate - Google Patents [patents.google.com]
- 2. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. (S)-3-((tert-Butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid [cymitquimica.com]
- 7. CN111793012B - Novel sitagliptin intermediate and preparation method thereof - Google Patents [patents.google.com]
- 8. Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Characterization of Boc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric Acid
Introduction and Significance
Boc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric acid (CAS No: 270062-93-6) is a non-proteinogenic, chiral amino acid derivative that serves as a critical building block in modern medicinal chemistry and drug development.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a butyric acid backbone, and a stereodefined center, makes it a highly valuable synthon for creating complex molecular architectures.[1][2] The presence of the 3-methylphenyl (m-tolyl) group provides a specific lipophilic and aromatic element that can be crucial for modulating a compound's interaction with biological targets.
As with any high-value intermediate, particularly one destined for pharmaceutical applications, rigorous and unambiguous characterization is not merely a procedural step but the foundation of quality and reproducibility. This guide provides a comprehensive framework for the analytical characterization of this compound, grounded in the principles of structural confirmation, purity assessment, and stereochemical integrity. The methodologies described herein are designed to be self-validating, providing researchers and quality control scientists with a robust system for ensuring that the material meets the highest standards of chemical fidelity.
Physicochemical Properties
A foundational understanding begins with the compound's basic physicochemical properties. These values, often computationally predicted or empirically determined, are essential for handling, formulation, and experimental design.
| Property | Value | Source |
| CAS Number | 270062-93-6 | [2][3] |
| Molecular Formula | C₁₆H₂₃NO₄ | [2] |
| Molecular Weight | 293.36 g/mol | [2] |
| Synonym | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid | [2] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point (Predicted) | 446.3 ± 45.0 °C at 760 mmHg | [2] |
| Physical Form | Solid | [4] |
Integrated Characterization Workflow
The complete analytical characterization of a new batch of Boc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric acid should follow a logical and systematic workflow. This ensures that all critical quality attributes are assessed, from basic identity to fine stereochemical purity.
Spectroscopic Characterization Protocols
Spectroscopy is the cornerstone of molecular characterization, providing definitive evidence of the compound's covalent structure and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is unparalleled for providing a complete picture of the carbon-hydrogen framework of a molecule. ¹H NMR confirms the presence and connectivity of different proton environments, while ¹³C NMR verifies the carbon backbone. The choice of deuterated solvent is critical; Deuterated Chloroform (CDCl₃) is often a good first choice for Boc-protected amino acids, but Deuterated Dimethyl Sulfoxide (DMSO-d₆) may be required if solubility is poor or to better resolve exchangeable protons (NH, OH).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Interpretation and Self-Validation: The acquired spectra must align with the expected structure.
| Expected ¹H NMR Signals | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid Proton | 10.0 - 12.0 | Broad Singlet | 1H | -COOH |
| Aromatic Protons | 7.0 - 7.3 | Multiplet | 4H | Ar-H |
| Amide Proton | ~5.0 | Broad Signal | 1H | -NH -Boc |
| CH on Backbone | ~4.2 | Multiplet | 1H | -CH (NHBoc)- |
| CH₂ next to Ar | ~2.8 | Multiplet | 2H | Ar-CH₂ - |
| CH₂ next to COOH | ~2.5 | Multiplet | 2H | -CH₂ -COOH |
| Aromatic Methyl | ~2.3 | Singlet | 3H | Ar-CH₃ |
| t-Butyl Protons | ~1.4 | Singlet | 9H | -C(CH₃ )₃ |
Note: Chemical shifts (δ) are estimates and can vary based on solvent and concentration.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the exact molecular weight, which serves as a primary confirmation of the compound's elemental composition. High-Resolution Mass Spectrometry (HRMS) is preferred as it can confirm the molecular formula to within a few parts per million (ppm), providing an extremely high degree of confidence. Electrospray Ionization (ESI) is the ideal technique for this molecule as it is a soft ionization method that minimizes fragmentation and readily forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source.
-
Scan a mass range from m/z 100 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal for the ion of interest.
-
-
Acquisition (Negative Ion Mode):
-
Repeat the acquisition in negative ion mode to observe the deprotonated molecule.
-
-
Data Analysis: Compare the observed accurate mass of the most abundant ions with the theoretically calculated mass for the expected adducts. The mass error should ideally be < 5 ppm.
Expected m/z Values:
| Ion Adduct | Calculated m/z |
| [M+H]⁺ (C₁₆H₂₄NO₄⁺) | 294.1700 |
| [M+Na]⁺ (C₁₆H₂₃NNaO₄⁺) | 316.1519 |
| [M-H]⁻ (C₁₆H₂₂NO₄⁻) | 292.1554 |
Chromatographic Purity Assessment
While spectroscopy confirms structure, chromatography quantifies purity. For a chiral molecule, this assessment is twofold: determining the percentage of the desired chemical entity (chemical purity) and the proportion of the correct stereoisomer (enantiomeric purity).
Reverse-Phase HPLC for Chemical Purity
Expertise & Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining the purity of small organic molecules.[] It separates compounds based on their hydrophobicity. A C18 column is a robust choice for this analysis. The method must be able to separate the main compound from any potential starting materials, by-products, or degradation products. UV detection is suitable due to the presence of the aromatic ring.
Experimental Protocol: RP-HPLC
-
System: An HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A passing result is typically ≥98%.
Chiral HPLC for Enantiomeric Purity
Expertise & Rationale: Confirming the stereochemical integrity is arguably the most critical step for a chiral building block.[6] An achiral HPLC method cannot distinguish between enantiomers. A specialized Chiral Stationary Phase (CSP) is required, which interacts differently with the (S) and (R) enantiomers, allowing for their separation. Polysaccharide-based columns (e.g., Chiralpak®) are often effective for this class of compounds. The goal is to develop a method that provides baseline separation of the two enantiomers.
Experimental Protocol: Chiral HPLC
-
System: An HPLC system with a UV detector.
-
Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak AD-H, OD-H, or equivalent).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small amount of an acidic modifier like TFA (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio must be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase. A racemic (50:50) sample of the compound is required for method development to confirm the identity of both enantiomer peaks.
-
Analysis: Inject the (S)-enantiomer sample. The enantiomeric excess (e.e.) is calculated using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100. A passing result must be >99% e.e.
Data-Driven Decision Logic
The culmination of the characterization workflow is a clear, data-supported decision on the quality of the material.
Safety and Handling
Proper handling is essential to ensure personnel safety and maintain compound integrity. While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, data from analogous butyric acid derivatives and Boc-protected amino acids should guide handling procedures.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Boc-(S)-3-Amino-4-(2-cyano-phenyl)-butyric acid | C16H20N2O4 - PubChem. [Link]
-
Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid - PubChem. [Link]
-
BOC-(S)-3-AMINO-4-(3-METHYL-PHENYL)-BUTYRIC ACID - XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
-
Fmoc-(S)-3-Amino-4-(3-methylphenyl)butyric acid - Apeptide Co., Ltd. [Link]
-
Boc-(s)-3-amino-4-(4-chloro-phenyl)-butyric acid - PubChemLite. [Link]
-
Boc-(S)-3-Amino-4-(2-methyl-phenyl)-butyric Acid: A Key Building Block in Drug Discovery. [Link]
-
Beyond the Basics: Understanding the Application of Boc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric Acid in Research. [Link]
- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl)
-
The Role of Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid in Pharmaceutical Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID CAS NO. 486460-00-8 - Hebei Lizhuo Pharmaceutical Technology Co., Ltd. [Link]
-
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
A Technical Guide to (3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of (3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, a Boc-protected β-amino acid derivative. β-amino acids and their derivatives are crucial building blocks in medicinal chemistry, serving as key intermediates in the synthesis of peptidomimetics, pharmaceuticals, and various biologically active molecules. This document details the compound's verified chemical identity, physicochemical properties, a robust synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug discovery and development. The methodologies are presented to ensure scientific integrity, providing causality behind experimental choices and fostering reproducible results.
Compound Identification and Properties
The subject of this guide is a chiral, protected β-amino acid. Its precise chemical identity is crucial for accurate sourcing, synthesis, and application.
Nomenclature and Structure
-
Systematic IUPAC Name: (3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.[1]
-
Common Synonyms: Boc-(S)-3-amino-4-(3-methylphenyl)butyric acid, (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbenzenebutanoic acid.[2]
-
CAS Number: 270062-93-6.[2]
-
Chemical Formula: C₁₆H₂₃NO₄.[2]
-
Molecular Weight: 293.36 g/mol .[2]
The structure consists of a butanoic acid backbone with a phenyl group substituted with a methyl group at the meta-position (3-methylphenyl or m-tolyl) attached to the 4th carbon. The amino group at the 3rd carbon possesses (S)-stereochemistry and is protected by a tert-butoxycarbonyl (Boc) group.
Physicochemical Data
A summary of key physicochemical properties is essential for handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Weight | 293.36 g/mol | Echemi[2] |
| XLogP3 | 3.50 | Echemi[2] |
| Boiling Point | 446.3 ± 45.0 °C at 760 mmHg | Echemi[2] |
| Density | 1.1 ± 0.1 g/cm³ | Echemi[2] |
| Refractive Index | 1.534 | Echemi[2] |
| PSA (Polar Surface Area) | 75.63 Ų | Echemi[2] |
Synthesis and Purification
The synthesis of chiral β-amino acids is a cornerstone of modern medicinal chemistry. The Boc-protection strategy is widely used due to its stability under various conditions and ease of removal under mild acidic conditions. While a specific synthesis for the m-tolyl derivative is not readily published in detail, a general and reliable method involves the protection of the corresponding unprotected amino acid.
Synthetic Workflow Overview
The most direct synthetic route involves the reaction of the parent amino acid, (3S)-3-amino-4-(3-methylphenyl)butanoic acid, with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions. This approach is standard for the N-protection of amino acids.
Caption: General workflow for Boc-protection.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Boc-protection of similar amino acids.[3]
Materials:
-
(3S)-3-amino-4-(3-methylphenyl)butanoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Methyl tert-butyl ether (MTBE) or another water-immiscible organic solvent[3]
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Dissolution: Suspend 1.0 equivalent of (3S)-3-amino-4-(3-methylphenyl)butanoic acid in a suitable volume of methyl tert-butyl ether (e.g., 10 mL per gram of amino acid).
-
Basification: Add 1.5 equivalents of triethylamine to the suspension. Stir the mixture at room temperature until the amino acid dissolves. The formation of the triethylammonium carboxylate salt increases solubility.
-
Boc-Anhydride Addition: Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Rationale: A slight excess of the protecting agent ensures complete conversion of the starting material.
-
-
Reaction: Stir the reaction mixture at room temperature for 10-12 hours.
-
Rationale: The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove excess triethylamine.
-
Wash with deionized water (1 x 10 mL) and then with brine (1 x 10 mL) to remove water-soluble impurities.
-
Rationale: The acidic wash protonates the excess base, rendering it water-soluble. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.[4]
Applications in Drug Development and Research
β-amino acids with aryl substituents are valuable scaffolds in medicinal chemistry. The Boc-protected form is a critical intermediate, as the protecting group can be removed at a later synthetic stage to reveal the free amine for further functionalization.
Role as a Peptidomimetic Building Block
β-amino acids are incorporated into peptide sequences to create peptidomimetics with enhanced properties. The introduction of a β-amino acid can:
-
Increase Proteolytic Stability: The altered backbone structure is often resistant to degradation by proteases.
-
Induce Specific Secondary Structures: β-peptides can form stable helices, sheets, and turns, which can be designed to mimic the bioactive conformation of natural peptides.
-
Modulate Pharmacokinetic Properties: The lipophilic 3-methylphenyl group can enhance membrane permeability and influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[5]
Precursor for Bioactive Molecules
This compound serves as a key starting material for more complex molecular targets. Derivatives of 3-amino-4-arylbutanoic acids have been investigated for various biological activities:
-
Antimicrobial Agents: Novel derivatives of amino acids are being explored as candidates to target multidrug-resistant bacterial and fungal pathogens.[6]
-
Anticancer Agents: Some amino acid derivatives have shown potential as anticancer candidates, possibly due to their ability to interfere with metabolic pathways essential for cancer cell growth.[7]
-
Enzyme Inhibitors & Modulators: The core structure is found in molecules designed to target enzymes like carbonic anhydrases or phosphatases such as SHP1.[5][8]
Analytical Characterization
Rigorous characterization is mandatory to confirm the structure and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), the tolyl methyl group (~2.3 ppm, singlet, 3H), aliphatic methylene and methine protons (2.5-4.5 ppm, multiplets), and aromatic protons (7.0-7.3 ppm, multiplets). The NH and COOH protons will appear as broad singlets. |
| ¹³C NMR | Resonances for the tert-butyl carbons, the Boc carbonyl, aliphatic carbons, aromatic carbons, and the carboxylic acid carbon (>170 ppm). |
| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of 293.36 g/mol . |
| Chiral HPLC | Analysis using a chiral stationary phase is required to confirm the enantiomeric excess (ee) of the (S)-enantiomer.[4] |
Conclusion
(3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is a valuable and versatile chemical intermediate. Its synthesis via Boc-protection is a straightforward and scalable process, making it accessible for both academic research and industrial drug development. Its structural features, including the chiral β-amino acid core and the lipophilic aryl side chain, make it a compelling building block for the creation of novel peptidomimetics and small molecule therapeutics with potentially enhanced stability and tailored pharmacokinetic profiles. The protocols and data presented in this guide serve as a foundational resource for scientists working with this and structurally related compounds.
References
-
PubChem. (n.d.). (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid. Retrieved January 10, 2026, from [Link]
-
Kojić, M., et al. (2014). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1081–o1082. Available at: [Link]
-
PubChem. (n.d.). (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid. Retrieved January 10, 2026, from [Link]
-
Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 27(19), 6683. Available at: [Link]
-
Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses, 82, 199. Available at: [Link]
-
NIST. (n.d.). Butanoic acid, 3-methylphenyl ester. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved January 10, 2026, from [Link]
-
Vainauskas, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 24(23), 16709. Available at: [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 241. Available at: [Link]
-
Yeast Metabolome Database. (n.d.). 3-Methylbutanoic acid (YMDB01606). Retrieved January 10, 2026, from [Link]
-
Tsoler, E., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Cu(II) Complex. Molbank, 2021(1), M1187. Available at: [Link]
-
Wang, X., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology, 13, 1045903. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Retrieved January 10, 2026, from [Link]
-
NIST. (n.d.). Butanoic acid, 3-methylbutyl ester. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). (3S)-3-amino-4-oxo-4-[(4-phenylmethoxyphenyl)amino]butanoic acid. Retrieved January 10, 2026, from [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7114. Available at: [Link]
- Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
PubChemLite. (n.d.). (3s)-3-{[(tert-butoxy)carbonyl]amino}-4-(4-fluorophenyl)butanoic acid. Retrieved January 10, 2026, from [Link]
Sources
- 1. (3S)-4-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid | C15H20BrNO4 | CID 2761591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 4. Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
starting materials for (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral non-proteinogenic β-amino acid derivative. Its structural motif is of significant interest in medicinal chemistry and pharmaceutical development. As a constrained amino acid analogue, it serves as a crucial building block for peptidomimetics, enzyme inhibitors, and other complex molecular architectures designed to interact with biological systems.[1][2] The presence of the m-tolyl group enhances lipophilicity, which can be critical for modulating a compound's pharmacokinetic and pharmacodynamic properties.[1]
The synthesis of this molecule presents a core challenge in asymmetric synthesis: the stereocontrolled installation of the amine functionality at the β-position to the carboxylic acid. This guide provides an in-depth analysis of the primary synthetic strategies, focusing on the selection of starting materials and the underlying chemical logic that governs each route. We will explore methodologies originating from simple aromatic precursors, the chiral pool, and asymmetric catalysis, providing a comprehensive framework for researchers and drug development professionals.
Retrosynthetic Analysis: Deconstructing the Target
A retrosynthetic approach is fundamental to designing a logical and efficient synthesis. By disconnecting the target molecule at key bonds, we can identify potential precursor structures and, ultimately, viable starting materials.
The primary retrosynthetic disconnections for this compound are:
-
C(3)-N Bond Disconnection: This is the most intuitive disconnection for a β-amino acid. It severs the bond at the stereocenter, leading back to an α,β-unsaturated ester precursor for a conjugate addition, or a β-keto ester precursor for an asymmetric reduction or reductive amination. This pathway points towards starting materials like m-tolylacetic acid.[1]
-
C(3)-C(4) Bond Disconnection: Cleaving the bond between the stereocenter and the tolyl-bearing methylene group suggests a strategy involving the addition of a nucleophilic m-tolyl species (e.g., a Grignard or organocuprate reagent) to a three-carbon electrophile derived from a chiral starting material like aspartic acid.
-
C(2)-C(3) Bond Disconnection: This disconnection points to an approach where a two-carbon acetate enolate equivalent is added to an imine derived from m-tolylacetaldehyde. This is characteristic of a Mannich-type reaction.[3]
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Strategy 1: Elaboration of m-Tolylacetic Acid
This is arguably the most direct approach as the starting material, m-tolylacetic acid, contains the required aryl-CH₂-COOH fragment. The central challenge of this route is the enantioselective creation of the C-N bond at the β-position.
Starting Material: m-Tolylacetic acid
Core Logic: The synthesis involves a two-carbon homologation of the acid, followed by the stereoselective introduction of the nitrogen functionality onto the newly formed β-carbonyl group.
Detailed Experimental Workflow
-
Acid Activation and Homologation: m-Tolylacetic acid is first converted to a more reactive species, such as an acid chloride (using SOCl₂ or (COCl)₂) or activated with a coupling reagent. This intermediate is then reacted with a malonic acid derivative, typically Meldrum's acid or diethyl malonate, to form a β-keto ester after subsequent hydrolysis and decarboxylation.
-
Asymmetric Transformation (Key Step): The resulting β-keto ester is the crucial intermediate for establishing the stereocenter. There are two primary methods:
-
Asymmetric Hydrogenation: The β-keto ester is subjected to hydrogenation using a chiral catalyst, such as a Ruthenium- or Rhodium-based complex with a chiral phosphine ligand (e.g., BINAP). This reduces the ketone to a hydroxyl group with high enantioselectivity. The hydroxyl group is then converted to the amine via a Mitsunobu reaction with an azide source followed by reduction, or through a mesylation/tosylation and Sₙ2 displacement with azide or a protected amine.
-
Asymmetric Reductive Amination: The β-keto ester is reacted with ammonia or a protected amine in the presence of a reducing agent and a chiral catalyst to directly form the β-amino ester.
-
-
Ester Hydrolysis and Protection: The ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., LiOH, NaOH). The resulting free amino acid is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.
Trustworthiness and Causality: This route is robust and relies on well-established transformations. The choice of chiral catalyst in the asymmetric hydrogenation step is critical and dictates the enantiomeric excess (e.e.) of the product. The Boc protecting group is selected for its stability across a wide range of reaction conditions and its facile cleavage under mild acidic conditions (e.g., trifluoroacetic acid), which is essential for subsequent use in peptide synthesis.[4]
Caption: Workflow from Chiral Pool (S)-Serine.
Synthetic Strategy 3: Asymmetric Conjugate Addition
This elegant approach constructs the C-N bond and sets the stereocenter simultaneously. It is one of the most efficient methods for synthesizing chiral β-amino acids.
Starting Materials: An m-tolyl derived α,β-unsaturated ester and a nitrogen nucleophile.
Core Logic: A chiral catalyst or auxiliary directs the 1,4-addition (Michael addition) of a nitrogen nucleophile to an electrophilic alkene, creating the C-N bond enantioselectively.
Detailed Experimental Workflow
-
Substrate Synthesis: The required α,β-unsaturated ester, such as tert-butyl (E)-4-(m-tolyl)but-2-enoate, is prepared. This can be achieved via a Horner-Wadsworth-Emmons reaction between m-tolylacetaldehyde and a phosphonate ylide like triethyl phosphonoacetate, followed by transesterification if necessary.
-
Asymmetric Conjugate Addition (Key Step): The unsaturated ester is treated with a nitrogen nucleophile in the presence of a chiral catalyst. A common nucleophile is lithium (R)-N-benzyl-N-(α-methylbenzyl)amide, which serves as a chiral ammonia equivalent. The inherent chirality of the amide directs the addition. Alternatively, a simpler amine source like lithium hexamethyldisilazide (LiHMDS) can be used with a chiral ligand-metal complex (e.g., a chiral bisoxazoline (BOX) ligand with a copper salt).
-
Deprotection and Boc-Protection: The chiral auxiliary (if used) is removed. For example, the benzyl and α-methylbenzyl groups are readily cleaved by catalytic hydrogenation (H₂/Pd-C). The resulting free amine is then protected with Boc₂O to afford the final product after ester hydrolysis.
Trustworthiness and Causality: The enantioselectivity of this reaction is entirely dependent on the steric and electronic properties of the chiral catalyst or auxiliary. The transition state geometry is organized by the chiral entity to favor attack on one of the two enantiotopic faces of the double bond, leading to a high e.e. This method is highly convergent and powerful for accessing a variety of β-amino acids by simply changing the unsaturated ester component.
Summary of Starting Materials and Strategies
| Synthetic Route | Key Starting Material(s) | Core Transformation | Advantages | Disadvantages / Key Challenges |
| Elaboration | m-Tolylacetic Acid | Asymmetric Hydrogenation or Reductive Amination | Direct route, commercially available starting material. | Requires specialized and often expensive chiral catalysts; multi-step sequence. |
| Chiral Pool | L-Aspartic Acid or (S)-Serine | Organocuprate-mediated Aziridine Ring-Opening | Excellent stereocontrol from an inexpensive chiral source. | Longer synthetic sequence with multiple protection/deprotection steps. |
| Conjugate Addition | m-Tolylacetaldehyde, Phosphonate Reagent | Asymmetric Michael Addition | Highly convergent, sets stereocenter and C-N bond in one key step. | Requires synthesis of the unsaturated precursor; success depends on the chiral auxiliary/catalyst. |
References
- Smolecule. (2023, August 15). (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.
- EvitaChem. (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid.
- National Institutes of Health (NIH). (2025, August 5). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC.
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations.
- ACS Publications. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.
- Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
- MDPI. (2013). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids.
- ResearchGate. (2025, August 6). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool.
- ResearchGate. (2025, December 18). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid.
Sources
biological activity of tolyl-substituted butanoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of Tolyl-Substituted Butanoic Acid Derivatives
Executive Summary
Tolyl-substituted butanoic acid derivatives represent a versatile and privileged scaffold in modern medicinal chemistry. The inherent structural features—a lipophilic tolyl group, a flexible butanoic acid linker, and a reactive carboxylic acid handle—provide a unique combination of properties that can be fine-tuned to interact with a wide array of biological targets. This guide offers a comprehensive exploration of this chemical class, moving beyond a simple catalog of activities to provide a deeper understanding of the underlying synthetic strategies, mechanisms of action, and structure-activity relationships (SAR). We will detail key biological activities, including anticancer, cardiovascular, and neurological applications, supported by field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of these promising compounds.
The Tolyl-Butanoic Acid Scaffold: A Privileged Structure
The core structure, characterized by a methyl-substituted phenyl ring (tolyl) attached to a butanoic acid framework, serves as a foundational building block for diverse therapeutic agents. The position of the methyl group on the phenyl ring (ortho, meta, or para) significantly influences the molecule's steric and electronic properties, which in turn dictates its binding affinity and selectivity for specific biological targets. The butanoic acid portion provides an optimal length and flexibility to bridge binding pockets within enzymes or receptors, while the terminal carboxylic acid offers a critical site for derivatization (e.g., forming amides, esters) or direct interaction with target residues through hydrogen bonding or ionic interactions.
Foundational Synthetic Strategies
The synthesis of tolyl-substituted butanoic acid derivatives primarily relies on robust and well-established chemical transformations. A cornerstone of their synthesis, particularly for creating amide analogues, is the nucleophilic acyl substitution reaction. This process involves the activation of the carboxylic acid moiety, followed by the attack of a nucleophile (such as an amine), leading to the formation of a stable amide bond.
The general mechanism proceeds via an addition-elimination pathway where the nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, regenerating the carbonyl group. This fundamental reaction allows for the systematic modification of the butanoic acid scaffold, enabling the exploration of a vast chemical space to optimize biological activity.
Caption: General workflow of the two-step addition-elimination mechanism in nucleophilic acyl substitution.
Example Protocol: Synthesis of an N-Aryl Butanamide Derivative
This protocol describes a general method for coupling a tolyl-butanoic acid with an aniline derivative, a common strategy for generating biologically active amides.
Materials:
-
4-(p-Tolyl)butanoic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert argon atmosphere, dissolve the 4-(p-tolyl)butanoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature for 30 minutes. This pre-activation step is crucial for forming the active ester intermediate, which is more susceptible to nucleophilic attack.
-
Add the desired substituted aniline (1.1 eq) to the mixture.
-
Continue stirring the reaction at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified using column chromatography to yield the final N-aryl butanamide derivative.
Spectrum of Biological Activities and Mechanisms
The versatility of the tolyl-butanoic acid scaffold has led to the discovery of derivatives with a broad range of biological activities.
Anticancer Activity
Certain tolyl-substituted derivatives, particularly those incorporating heterocyclic rings like thiazole, have demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated for their ability to inhibit the proliferation of neuroblastoma (SKNMC), human hepatocarcinoma (Hep-G2), and breast cancer (MCF-7) cells. The primary mechanism for such compounds is often the induction of apoptosis, leading to selective destruction of rapidly dividing tumor cells.
Table 1: In Vitro Cytotoxicity of Representative Tolyl-Thiazole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) ± SD |
| Derivative 4a | SKNMC | > 25 |
| Hep-G2 | > 25 | |
| MCF-7 | > 25 | |
| Derivative 4b | SKNMC | 18.3 ± 1.8 |
| Hep-G2 | 22.1 ± 2.5 | |
| MCF-7 | > 25 | |
| Doxorubicin (Control) | SKNMC | 1.1 ± 0.1 |
| Hep-G2 | 1.9 ± 0.2 | |
| MCF-7 | 2.6 ± 0.3 |
Note: IC₅₀ represents the concentration required to inhibit 50% of cell growth.
Cardiovascular Applications
The scaffold has been instrumental in developing inhibitors for key enzymes and receptors within the cardiovascular system.
-
Neprilysin (NEP) Inhibition: Substituted biphenyl butanoic acid derivatives have been designed as potent inhibitors of neprilysin, an enzyme responsible for degrading natriuretic peptides that help regulate blood pressure. Inhibition of NEP is a validated therapeutic strategy for treating heart failure.
-
Angiotensin-II Receptor Antagonism: More complex derivatives have been synthesized to act as angiotensin-II receptor antagonists, a cornerstone therapy for hypertension. These compounds block the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the antagonistic action of butanoic acid derivatives at the AT1 receptor.
Neurological Activity
Given their structural similarity to endogenous neurotransmitters, certain phenylbutanoic acid derivatives have been investigated as modulators of the central nervous system, particularly the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and compounds that interact with GABA receptors can have sedative, anxiolytic, and anticonvulsant effects. Derivatives can be designed to act as analogues of GABA, potentially binding to GABA receptors (e.g., GABA-B) to reduce neuronal excitability.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the tolyl-butanoic acid scaffold has yielded critical insights into the structural requirements for potent biological activity.
-
Impact of Halogenation: In the development of NEP inhibitors, the addition of a single chlorine atom to the biphenyl butanoic acid core resulted in a remarkable 17-fold increase in biochemical potency. This enhancement is attributed to the chlorine atom occupying a previously unexplored sub-site within the enzyme's active site, highlighting the power of structure-guided design.
-
Aromatic vs. Aliphatic Substituents: Studies on cytotoxic phenylthiazole derivatives revealed that an aromatic moiety, such as a phenyl ring, was a better choice for substitution than an aliphatic group like cyclohexyl, indicating the importance of specific electronic or stacking interactions for activity.
Caption: Step-by-step workflow of the MTT assay for evaluating compound cytotoxicity.
Receptor Binding Assay (GABA-B Receptor)
This protocol determines the affinity and selectivity of a compound for a specific receptor, in this case, the GABA-B receptor.
Causality: The assay measures the ability of a test compound to compete with a known radiolabeled ligand ([³H]-CGP54626) for binding to the receptor. A high affinity compound will displace more of the radioligand, resulting in a lower radioactive signal.
Materials:
-
Cell membrane preparation containing the GABA-B receptor
-
[³H]-CGP54626 (radioligand)
-
Test compounds and GABA (unlabeled ligand)
-
Binding buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well plates and glass fiber filters
-
Filtration manifold
-
Scintillation counter and cocktail
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the standard ligand (GABA) in binding buffer.
-
Assay Setup: In a 96-well plate, add in order: 50 µL of test compound/GABA, 50 µL of [³H]-CGP54626, and 50 µL of the cell membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Wash the filters three times with ice-cold binding buffer to remove non-specific binding.
-
Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the compound concentration to determine the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
Tolyl-substituted butanoic acid derivatives have firmly established their value as a versatile and highly adaptable scaffold in drug discovery. Their demonstrated efficacy across diverse therapeutic areas, from oncology to cardiovascular disease, underscores their potential. Future research should focus on leveraging structure-based design to enhance potency and selectivity for novel targets. Furthermore, a deeper investigation into the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for translating promising in vitro activity into clinically successful therapeutic agents. The continued exploration of this chemical space promises to yield next-generation medicines with improved efficacy and safety profiles.
References
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. National Institutes of Health (NIH). [Link]
-
Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors. Novartis OAK. [Link]
-
Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. ResearchGate. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
The Strategic Role of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the design and synthesis of molecules with precise stereochemistry and tailored physicochemical properties are paramount. (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, a chiral β-amino acid derivative, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including a Boc-protected amine, a carboxylic acid functional group, and a lipophilic m-tolyl substituent, offer a versatile platform for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications, with a focus on its strategic importance in the development of novel therapeutics.
Core Molecular Attributes and Physicochemical Profile
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality. This group is instrumental in synthetic organic chemistry, particularly in peptide synthesis and the construction of complex drug molecules.[1][2][3] The Boc group offers stability across a range of reaction conditions while allowing for mild and selective deprotection under acidic conditions, a critical feature for multi-step synthetic pathways.[1][2]
The molecule's structure includes a butanoic acid backbone with an m-tolyl group at the fourth carbon position.[4] This aromatic substituent enhances the compound's lipophilicity, which can significantly influence its biological activity and ability to interact with cellular membranes and proteins.[4][5] The stereochemistry at the third carbon, designated as (S), is crucial for its specific interactions within biological systems, as enantiomeric purity is often a prerequisite for desired pharmacological activity.[5]
A summary of its key chemical and physical properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C16H23NO4 | [6][7] |
| Molecular Weight | 293.36 g/mol | [6][7] |
| IUPAC Name | (3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [6] |
| CAS Number | 270062-93-6 | [6][7] |
| Purity | Typically ≥95% | [7] |
Synthetic Strategies and Methodologies
The synthesis of this compound typically commences with commercially available starting materials, such as m-tolylacetic acid.[5] A common synthetic route involves the protection of the amino group of the corresponding amino acid. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a widely adopted method for introducing the Boc protecting group.[2]
General Protocol for Boc Protection:
-
Dissolution: The starting amino acid, (S)-3-amino-4-(m-tolyl)butanoic acid, is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (THF) and water.
-
Basification: A base, such as sodium hydroxide or triethylamine, is added to the solution to deprotonate the amino group, thereby increasing its nucleophilicity.[2]
-
Addition of (Boc)₂O: Di-tert-butyl dicarbonate is added to the reaction mixture. The activated amino group attacks one of the carbonyl carbons of the anhydride.[2]
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track its completion.
-
Work-up and Purification: Upon completion, the reaction mixture is acidified and extracted with an organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure N-Boc-protected amino acid.
The following diagram illustrates a generalized workflow for the synthesis of Boc-protected amino acids:
Caption: Generalized workflow for the Boc protection of an amino acid.
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound in medicinal chemistry is multifaceted, primarily serving as a key intermediate in the synthesis of bioactive molecules.
Peptidomimetics and Constrained Analogs
The deprotected form of this compound, (S)-3-amino-4-(m-tolyl)butanoic acid, can be incorporated into peptide sequences to create peptidomimetics.[5] The m-tolyl group can mimic the side chain of phenylalanine, while the β-amino acid backbone introduces conformational constraints that can enhance metabolic stability and receptor affinity compared to natural α-peptides.[5]
Enzyme Inhibitors
Research has explored the potential of (S)-3-amino-4-(m-tolyl)butanoic acid hydrochloride as an inhibitor of certain enzymes.[5] For instance, studies have indicated its inhibitory activity against specific matrix metalloproteinases (MMPs), which are implicated in various physiological and pathological processes.[5] Furthermore, related structures are utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.[8][9]
The general approach to synthesizing a potential enzyme inhibitor using this building block is depicted below:
Caption: A simplified workflow for the utilization of the title compound in synthesizing a bioactive molecule.
Neurological Disorders and Receptor Modulation
The structural characteristics of (S)-3-amino-4-(m-tolyl)butanoic acid make it a compelling candidate for the development of drugs targeting neurological disorders.[5] Its potential role as a neurotransmitter modulator has been investigated, with studies exploring its effects on glutamate receptors, which are crucial for neuronal communication.[5] The ability of such compounds to mimic natural amino acids allows them to interact with receptors and enzymes involved in various physiological processes in the central nervous system.[5]
Hydrophobic Tagging for Targeted Protein Degradation
A recent and innovative application of Boc-protected amino acids is in the field of targeted protein degradation (TPD).[10] The Boc group can act as a novel hydrophobic tag. When appended to a ligand that binds to a target protein, it can induce the degradation of the protein by hijacking the cell's natural protein disposal machinery.[10] This "hydrophobic tagging" strategy is a promising new modality in drug discovery, and while specific studies on this compound in this context are not yet prevalent, its properties make it a potential candidate for such applications.[10]
Conclusion
This compound is a strategically important molecule in medicinal chemistry. Its well-defined stereochemistry, the versatility of the Boc protecting group, and the influence of the m-tolyl substituent provide a powerful combination for the rational design and synthesis of novel therapeutic agents. From its role in creating stable and potent peptidomimetics to its potential in developing enzyme inhibitors and modulators of neuronal receptors, this compound continues to be a valuable tool for drug discovery professionals. As new therapeutic strategies like targeted protein degradation gain traction, the utility of such well-designed building blocks is likely to expand even further.
References
- Smolecule. (2023, August 15). (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.
- EvitaChem. Buy (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (EVT-3172068).
- PubChem. This compound.
- BOC Sciences. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- PubChem. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid.
- PubChem. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid.
- Benchchem. (2025, December). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
- Vector Labs. Boc Protected Amino Acids.
- Advanced ChemBlocks. This compound.
- Toronto Research Chemicals. (S)-3-((tert-Butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic Acid.
- PubChem. (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Sigma-Aldrich. 4-((tert-butoxycarbonyl)amino)butanoic acid.
- PubMed Central (PMC). Synthesis of Boc-protected bicycloproline.
- MedChemExpress. (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid.
- CymitQuimica. (S)-3-((tert-Butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid.
- PubChem. (S)-3-Amino-4-phenylbutanoic acid.
- Oakwood Chemical. (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride, min 95%, 100 mg.
- ChemicalBook. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
- PubMed. (2025, December 13). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation.
- Google Patents. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
Sources
- 1. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Buy (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (EVT-3172068) | 270062-90-3 [evitachem.com]
- 5. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 6. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 95% | CAS: 270062-93-6 | AChemBlock [achemblock.com]
- 8. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 9. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
- 10. Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid: A Technical Guide
Abstract
(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral non-proteinogenic β-amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a tolyl group, imparts specific lipophilic characteristics, while the stereochemically defined β-amino acid backbone serves as a crucial building block for peptidomimetics and other bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS) and other complex molecular constructions. This in-depth technical guide provides a comprehensive overview of the discovery of this compound, focusing on a proposed enantioselective synthetic pathway, detailed experimental protocols, and a discussion of its potential applications in pharmaceutical research.
Introduction: The Significance of Chiral β-Amino Acids
Chiral β-amino acids are fundamental constituents of a wide array of biologically active natural products and pharmaceuticals.[1] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids confers unique conformational properties, leading to the formation of stable secondary structures in β-peptides, such as helices, sheets, and turns.[1] This structural diversity makes them valuable scaffolds in drug design, offering advantages in metabolic stability and receptor binding affinity. The enantiopurity of these molecules is often critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
The title compound, this compound, is a tailor-made amino acid, a class of compounds increasingly found in newly marketed pharmaceutical products.[2][3] The "m-tolyl" substituent provides a specific aromatic and lipophilic character that can be exploited for targeted molecular interactions. The Boc protecting group is a cornerstone of modern peptide chemistry, enabling the stepwise and controlled assembly of peptide chains.[4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The key properties of the title compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(m-tolyl)butanoic acid | [6] |
| CAS Number | 270062-93-6 | [6][7] |
| Molecular Formula | C16H23NO4 | [6][7] |
| Molecular Weight | 293.36 g/mol | [6][7] |
| Appearance | White to yellow solid | [8] |
| Purity | ≥95% (typical) | [7] |
| Synonyms | Boc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric acid | [6][9] |
A Proposed Enantioselective Synthetic Pathway
-
Enantioselective synthesis of the precursor, (S)-3-amino-4-(m-tolyl)butanoic acid.
-
Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
This strategy allows for the precise control of stereochemistry in the first stage, followed by a robust and high-yielding protection step to furnish the final product.
Stage 1: Enantioselective Synthesis of (S)-3-amino-4-(m-tolyl)butanoic acid
The enantioselective synthesis of β-amino acids is a well-researched area of organic chemistry.[10][11] One of the most reliable and versatile methods involves the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by removal of the chiral auxiliary.[12] This approach offers high stereocontrol and is amenable to a wide range of substrates.
The proposed workflow for this stage is depicted in the following diagram:
Caption: Proposed workflow for the enantioselective synthesis of the β-amino acid precursor.
-
Knoevenagel Condensation: m-Tolylacetaldehyde is condensed with malonic acid in the presence of a base such as pyridine to yield 3-(m-tolyl)acrylic acid.
-
Diastereoselective Michael Addition: (R)-(+)-α-Methylbenzylamine is treated with n-butyllithium to form the corresponding lithium amide. This chiral nucleophile is then added to the 3-(m-tolyl)acrylic acid ester (e.g., methyl ester) in a 1,4-conjugate addition. The stereochemistry of the newly formed chiral center is directed by the resident chiral auxiliary.
-
Hydrolysis and Decarboxylation: The resulting adduct is subjected to acidic hydrolysis to cleave the ester and induce decarboxylation, affording the N-benzylated β-amino acid.
-
Hydrogenolysis: The benzyl group (chiral auxiliary) is removed by catalytic hydrogenolysis (e.g., using H2 gas and a palladium on carbon catalyst) to yield the desired (S)-3-amino-4-(m-tolyl)butanoic acid.
Stage 2: Boc Protection of (S)-3-amino-4-(m-tolyl)butanoic acid
The protection of the primary amine with a tert-butoxycarbonyl (Boc) group is a standard and highly efficient procedure in organic synthesis. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
The reaction scheme for this stage is as follows:
Caption: General scheme for the Boc protection of the β-amino acid precursor.
-
Dissolution: (S)-3-amino-4-(m-tolyl)butanoic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: The solution is cooled in an ice bath, and a base (e.g., 1N sodium hydroxide solution) is added to adjust the pH to approximately 9-10. This deprotonates the amino group, rendering it nucleophilic.
-
Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the cooled, basic solution of the amino acid. The reaction mixture is stirred vigorously.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated to remove the organic solvent. The aqueous solution is then washed with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted Boc anhydride. The aqueous layer is then acidified to a pH of 2-3 with a cold, dilute acid (e.g., 1N HCl).
-
Extraction and Purification: The acidified aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The final product can be purified by recrystallization or column chromatography to afford this compound as a solid.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential in several areas of pharmaceutical research:
-
Peptidomimetics: As a building block for β-peptides, it can be used to construct novel oligomers with enhanced stability against enzymatic degradation compared to natural peptides. These β-peptides can be designed to mimic or inhibit protein-protein interactions.
-
Enzyme Inhibitors: The structural analogue, (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride, has been investigated for its potential to inhibit matrix metalloproteinases (MMPs).[8] This suggests that the title compound could serve as a precursor for the synthesis of novel MMP inhibitors.
-
Neurological Disorders: The hydrochloride salt of the parent amine has also been studied in the context of its effects on glutamate receptors, indicating a potential role in modulating neuronal function.[8] The Boc-protected form is an ideal intermediate for the synthesis of more complex derivatives for neurological drug discovery programs.
-
Combinatorial Chemistry: The Boc-protected amino acid is well-suited for incorporation into combinatorial libraries for the high-throughput screening of new drug candidates.
Conclusion
This compound represents a valuable and versatile building block for modern drug discovery. While its discovery is rooted in the broader field of chiral β-amino acid synthesis, its specific combination of stereochemistry, aromatic substitution, and amine protection makes it a highly sought-after intermediate. The proposed synthetic pathway, based on established and reliable chemical transformations, provides a clear roadmap for its efficient and stereocontrolled preparation. As the demand for structurally diverse and metabolically stable therapeutic agents continues to grow, the importance of tailor-made amino acids like the title compound in the pharmaceutical industry is set to increase significantly.
References
- Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
- Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65–80.
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal.
- Juaristi, E. Enantioselective Synthesis of Beta-Amino Acids.
- Advanced ChemBlocks. This compound.
- XIAMEN EQUATION CHEMICAL CO.,LTD. BOC-(S)-3-AMINO-4-(3-METHYL-PHENYL)-BUTYRIC ACID.
- Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry, 6(10), 983–1004.
- Juaristi, E., et al. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry.
- PubChem. This compound.
- EvitaChem. Buy (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (EVT-3172068).
- Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919-1946.
- Chiral Amino Acids Synthesis.
- Smolecule. (2023, August 15). (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.
- Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- PubChem. This compound.
- Parchem. (S)-3-((tert-Butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid.
- Google Patents.
- MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- PubMed. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
- Macmillan Group - Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95% | CAS: 270062-93-6 | AChemBlock [achemblock.com]
- 6. Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 [chemicalbook.com]
- 7. equationchemical.com [equationchemical.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chempep.com [chempep.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a foundational amine-protecting group in organic synthesis, most notably for its historic and continued role in solid-phase peptide synthesis (SPPS). Introduced in the late 1950s, its unique acid-labile nature was masterfully exploited by R.B. Merrifield in his Nobel Prize-winning development of SPPS, a methodology that revolutionized the production of peptides.[1][2][3] This guide provides an in-depth technical exploration of Boc-protected amino acids, grounded in field-proven insights. We will dissect the core chemistry of the Boc group, detail the mechanisms of its application and removal, provide robust experimental protocols, and explore its strategic implementation in the classic Boc/Bzl SPPS strategy. Furthermore, this document addresses common side reactions and mitigation strategies, offering a comprehensive resource for professionals engaged in peptide synthesis and complex molecule development.
The Chemistry of the tert-Butyloxycarbonyl (Boc) Group
The Role of Protecting Groups in Synthesis
In the synthesis of complex molecules like peptides, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions.[4] For peptide synthesis, the α-amino group of one amino acid must be protected to allow for the controlled formation of a peptide bond with the carboxylic acid of another.[5] An ideal protecting group is easily introduced, stable under the conditions of subsequent reactions, and can be removed selectively and efficiently without affecting other parts of the molecule.[4]
Properties of the Boc Group: Stability and Lability
The Boc group is a carbamate that exhibits a unique and highly advantageous stability profile. It is robust and stable towards most nucleophiles and bases, allowing for the use of base-labile protecting groups on other parts of the molecule in what is known as an orthogonal strategy.[6][7]
Its critical feature, however, is its lability under acidic conditions.[1] The Boc group is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA), while other acid-labile groups, like the benzyl (Bzl) ethers and esters often used for side-chain protection, require much stronger acids like anhydrous hydrogen fluoride (HF) for removal.[1][7] This differential lability is the cornerstone of the classic Boc/Bzl strategy in SPPS.
The Concept of Orthogonality
A protection scheme is considered "orthogonal" if different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[5][7] The Boc/Bzl strategy is considered "quasi-orthogonal." Both the temporary Nα-Boc group and the more permanent side-chain benzyl-based groups are removed by acid.[4] However, the significant difference in the required acid strength (TFA for Boc vs. HF for Bzl) allows for selective deprotection, making it a practically and robustly applied system.[7] This contrasts with the fully orthogonal Fmoc/tBu strategy, where the Nα-Fmoc group is base-labile and the side-chain tert-butyl (tBu) groups are acid-labile.[4][7]
Synthesis of Boc-Amino Acids
The introduction of the Boc group onto the α-amino function of an amino acid is a straightforward and highly efficient process, typically achieved via nucleophilic acyl substitution.
The Boc Protection Reaction: Mechanism
The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[8] The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O.[9][10] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate leaving group. This unstable species then breaks down into carbon dioxide (CO₂) gas and tert-butoxide.[8][10] In the presence of a base like triethylamine (TEA), the base deprotonates the positively charged amine.[10] Alternatively, the generated tert-butoxide can act as the base.[9]
Caption: Mechanism of Boc protection using Boc₂O.
Data Presentation: Reagents and Conditions for Boc Protection
| Reagent | Base | Solvent(s) | Temperature (°C) | Key Insights & References |
| Di-tert-butyl dicarbonate (Boc₂O) | NaOH, TEA, DMAP | Dioxane/Water, THF, DCM, ACN | 0 - 40 | The most common and versatile method for Boc protection.[11] The reaction can be performed under various aqueous or anhydrous conditions.[6] |
| Boc-N₃ (Azide) | - | Various | - | An older, more hazardous reagent that is now less commonly used. |
| Boc-ONH₂ | - | Various | - | An active ester derivative that can also be used for Boc introduction.[6] |
Experimental Protocol: General Procedure for N-Boc Protection of an Amino Acid
This protocol describes a standard Schotten-Baumann type procedure for protecting an amino acid using Boc₂O.
-
Dissolution: Dissolve the amino acid (1.0 eq) and sodium hydroxide (2.0 eq) in a 1:1 mixture of water and a suitable organic solvent like 1,4-dioxane or THF.[11]
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction's exothermicity.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution. The slight excess of Boc₂O ensures the reaction goes to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC).
-
Workup - Part 1 (Removal of Excess Reagent): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ethyl acetate to remove any unreacted Boc₂O.[11]
-
Workup - Part 2 (Product Isolation): Cool the aqueous layer back to 0 °C and carefully acidify to pH 2-3 with a cold 5% citric acid or dilute HCl solution. This protonates the carboxylate, making the product soluble in organic solvents.
-
Extraction: Extract the Boc-protected amino acid into an organic solvent such as ethyl acetate (repeated 3 times for quantitative recovery).[11]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Application of Boc-Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy was the original method used by Merrifield for SPPS and remains a robust and reliable approach, particularly for certain challenging sequences.[2][12]
The Boc-SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support involves a cyclical process of deprotection, neutralization, and coupling.[2][7]
-
Resin Attachment: The first C-terminal Boc-protected amino acid is covalently attached to an insoluble resin support, such as a Merrifield or PAM resin.[2][13] Using the cesium salt of the amino acid is a common method to minimize racemization during this esterification step.[2][13]
-
Deprotection: The Nα-Boc group of the resin-bound amino acid is removed using a solution of TFA in dichloromethane (DCM), typically at a concentration of 25-50%.[1][13] This step exposes a free amine at the N-terminus, but as a trifluoroacetate salt.[7]
-
Neutralization: The protonated N-terminus must be converted to the free amine before the next coupling step can occur.[7] This is achieved by washing the resin with a hindered base, most commonly diisopropylethylamine (DIEA), in DCM.[7] In situ neutralization protocols, where neutralization and coupling occur simultaneously, have also been developed to improve efficiency and suppress side reactions like diketopiperazine formation.[12][14]
-
Coupling: The next Boc-protected amino acid is activated (e.g., using DCC, HBTU, or HATU) and added to the resin. The free amine of the resin-bound peptide attacks the activated carboxyl group, forming a new peptide bond.[1] Excess reagents are used to drive the reaction to completion.
-
Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and by-products, a key advantage of the solid-phase approach.[2][7]
This cycle is repeated until the desired peptide sequence is assembled.[7]
Caption: The core cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
The Chemistry of Boc Deprotection
The selective and efficient removal of the Boc group is critical for the success of the entire synthesis.
Mechanism of Acid-Catalyzed Deprotection
The deprotection is an acid-catalyzed elimination reaction that proceeds via an E1-like mechanism.[15]
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group.[15][16]
-
Cleavage & Carbocation Formation: This protonation weakens the C-O bond, leading to the departure of the protecting group to form a relatively stable tert-butyl carbocation and a carbamic acid intermediate.[15][16]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[15][16] This step is thermodynamically driven and results in the formation of the free amine.
-
Amine Salt Formation: In the acidic environment, the newly liberated amine is immediately protonated by excess TFA to form the trifluoroacetate salt.[15][16]
It is crucial to perform this reaction in a well-ventilated area and not in a sealed container, as the evolution of CO₂ can cause a significant pressure buildup.[15][16]
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Critical Role of Scavengers
The tert-butyl carbocation generated during deprotection is a highly reactive electrophile.[7][17] If not properly managed, it can attack nucleophilic side chains of certain amino acids, leading to irreversible side reactions.[17] This is particularly problematic for residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[7][13]
To prevent this, "scavengers" are added to the deprotection and final cleavage solutions. These are nucleophilic compounds designed to trap, or "scavenge," the reactive carbocations before they can modify the peptide.[7][17]
Data Presentation: Common Deprotection & Cleavage Cocktails
The final "cleavage" step in Boc-SPPS uses a strong acid (often anhydrous HF) to simultaneously remove side-chain protecting groups and cleave the peptide from the resin.[17] Scavengers are essential in this step.
| Cocktail Name / Acid | Scavenger(s) | Target Residues / Purpose | Typical Composition | Reference(s) |
| TFA Deprotection | Dithioethane (DTE) | Trp, Met, Cys | 50% TFA in DCM + 0.5% DTE | [7][13] |
| HF Cleavage (Standard) | Anisole | General purpose scavenger for Tyr, traps benzyl and t-butyl cations. | 90% HF / 10% Anisole | [17] |
| HF Cleavage (Trp-containing) | p-Cresol, Thioanisole | Protects the indole ring of Tryptophan from alkylation. | 90% HF / 5% p-Cresol / 5% Thioanisole | [17] |
| TFMSA Cleavage | TFMSA, TFA, m-cresol | Alternative to HF, reduces Met(O) back to Met. | TFMSA/TFA/m-cresol | [18] |
| Reagent K (TFA-based) | TFA, Water, TIS, EDT | Alternative to HF for acid-labile resins. | TFA/Water/TIS/EDT | [15][17] |
TFA = Trifluoroacetic Acid, HF = Hydrogen Fluoride, TFMSA = Trifluoromethanesulfonic Acid, TIS = Triisopropylsilane, EDT = Ethanedithiol.
Experimental Protocol: Standard Boc Deprotection in SPPS
This protocol outlines a single deprotection cycle during a manual Boc-SPPS workflow.
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM (3x) to remove residual solvents and reagents from the previous coupling step.
-
Pre-wash: Treat the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes and drain. This helps to shrink the resin consistently before the main deprotection step.[13]
-
Deprotection: Add a fresh portion of the deprotection solution (including scavengers like 0.5% DTE if needed) to the resin. Agitate the mixture gently at room temperature for 20-30 minutes.[3][13]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5x) to remove all traces of TFA and trapped carbocation byproducts.
-
Neutralization: Wash the resin with a 5-10% solution of DIEA in DCM (2x, 1-2 minutes each). This deprotonates the N-terminal trifluoroacetate salt to yield the free amine.
-
Final Wash: Wash the resin again with DCM (3-5x) to remove the DIEA·HTFA salt and excess base, preparing the resin for the next coupling step.
Challenges and Mitigation Strategies in Boc Chemistry
While Boc-SPPS is a powerful technique, awareness of potential side reactions is crucial for synthesizing high-purity peptides.[3]
-
Alkylation of Sensitive Residues: As discussed, this is the most common side reaction during deprotection. Mitigation: Consistent use of appropriate scavengers like thioanisole, DTE, or p-cresol in both the cyclical deprotection steps and the final cleavage is essential.[3][7][17]
-
Aspartimide Formation: Peptides containing Aspartic Acid (Asp), especially in Asp-Gly or Asp-Ser sequences, are prone to intramolecular cyclization to form a stable aspartimide. This can lead to racemization and the formation of β-peptide bonds upon ring-opening. Mitigation: Using the β-cyclohexyl ester (Asp-OcHex) instead of the β-benzyl ester (Asp-OBzl) for side-chain protection significantly reduces this side reaction.[14]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminus can attack its own carbonyl group, cleaving the dipeptide from the resin as a stable six-membered diketopiperazine. This terminates chain growth and is especially prevalent when Proline is one of the first two residues.[3][14] Mitigation: Utilizing in situ neutralization coupling protocols can suppress this side reaction, as the free amine is acylated faster than it can cyclize.[12][14]
-
Incomplete Deprotection/Coupling: As the peptide chain elongates, it can aggregate on the resin, hindering the access of reagents to the reactive sites. This can lead to incomplete reactions and the formation of deletion sequences.[3] Mitigation: Using resins with lower substitution levels, incorporating disruptive solvents, and employing stronger activation reagents can help overcome aggregation. Monitoring reaction completeness with tests like the Kaiser test is also critical.[19]
Conclusion
The tert-butyloxycarbonyl protection strategy remains a highly relevant and powerful tool in synthetic chemistry. Its well-understood reaction mechanisms, robust nature, and the wealth of historical data make it a reliable choice for the synthesis of a wide array of peptides. While the milder conditions of Fmoc chemistry have led to its widespread adoption, Boc-SPPS offers distinct advantages, including the prevention of side reactions like diketopiperazine formation through in situ neutralization protocols and its efficacy in synthesizing certain "difficult" sequences where Fmoc chemistry may falter. For the modern researcher, a comprehensive understanding of both Boc and Fmoc chemistries is indispensable, allowing for the strategic selection of the optimal approach to meet the unique challenges presented by each synthetic target.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
- Chen, S. T., & Wang, K. T. (1998). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 45(6), 755-762.
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). A new two-step deprotection/cleavage procedure for t-butoxycarbonyl (Boc) based solid phase peptide synthesis. Chemical and Pharmaceutical Bulletin, 35(9), 3880-3883.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(35), 5756-5782.
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset, this document synthesizes established principles of spectroscopic analysis and data from closely related structures to present a comprehensive characterization. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation and quality control of this compound. The methodologies presented herein are designed to be self-validating and are grounded in authoritative sources, providing a reliable reference for researchers in the field.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₆H₂₃NO₄ and a molecular weight of 293.36 g/mol , is a valuable chiral intermediate.[1][2] Its structure, featuring a β-amino acid backbone, a lipophilic m-tolyl group, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile component in the synthesis of complex molecules, including peptidomimetics and pharmacologically active agents. The stereochemistry at the C3 position is crucial for its biological activity, necessitating precise analytical techniques to confirm its identity, purity, and structural integrity. Spectroscopic methods are indispensable tools for achieving this, providing a detailed fingerprint of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the m-tolyl ring, the butanoic acid backbone, and the Boc protecting group. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (m-tolyl) | 6.9 - 7.3 | Multiplet | 4H |
| NH (Boc-amine) | ~5.0 - 5.5 | Broad singlet | 1H |
| CH (C3) | ~4.0 - 4.3 | Multiplet | 1H |
| CH₂ (C4) | ~2.7 - 2.9 | Multiplet | 2H |
| CH₂ (C2) | ~2.4 - 2.6 | Multiplet | 2H |
| CH₃ (m-tolyl) | ~2.3 | Singlet | 3H |
| (CH₃)₃ (Boc) | ~1.4 | Singlet | 9H |
| OH (Carboxylic acid) | >10 | Broad singlet | 1H |
Causality Behind Predicted Shifts:
-
Aromatic Protons (6.9-7.3 ppm): The protons on the m-tolyl ring are deshielded due to the aromatic ring current, resulting in signals in the downfield region. The meta-substitution pattern will lead to a complex multiplet.
-
NH Proton (~5.0-5.5 ppm): The amide proton's chemical shift can be variable and is often broad due to quadrupole broadening and chemical exchange.[3] Its position is sensitive to solvent and concentration.[4]
-
Boc Protons (~1.4 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a characteristic sharp singlet in a relatively uncongested region of the spectrum, serving as an excellent diagnostic peak.[3]
-
Carboxylic Acid Proton (>10 ppm): The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a very downfield chemical shift.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic acid) | 170 - 185 |
| C=O (Boc) | 155 - 160 |
| Aromatic Carbons (m-tolyl) | 125 - 150 |
| C (quaternary, Boc) | ~80 |
| CH (C3) | ~50 - 55 |
| CH₂ (C4) | ~40 - 45 |
| CH₂ (C2) | ~35 - 40 |
| C (quaternary, m-tolyl) | ~138 |
| (CH₃)₃ (Boc) | ~28 |
| CH₃ (m-tolyl) | ~21 |
Rationale for Predicted Shifts:
-
Carbonyl Carbons (155-185 ppm): The carbonyl carbons of the carboxylic acid and the Boc group are significantly deshielded and appear at the downfield end of the spectrum.[5][6]
-
Aromatic Carbons (125-150 ppm): The sp² hybridized carbons of the m-tolyl ring resonate in this characteristic region.[7][8]
-
Aliphatic Carbons (21-80 ppm): The sp³ hybridized carbons of the butanoic acid backbone, the m-tolyl methyl group, and the Boc group appear in the upfield region of the spectrum. The quaternary carbon of the Boc group is notably downfield due to its attachment to oxygen.[9]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like NH and OH.[3]
-
Ensure the sample is fully dissolved to obtain sharp, well-resolved peaks.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will display characteristic absorption bands for the carboxylic acid, amide (from the Boc group), and aromatic functionalities.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |
| N-H stretch (Amide) | ~3300 | Medium |
| C-H stretch (Aromatic) | >3000 | Medium |
| C-H stretch (Aliphatic) | <3000 | Medium-Strong |
| C=O stretch (Carboxylic acid) | ~1710 | Strong |
| C=O stretch (Boc-urethane) | ~1690 | Strong |
| N-H bend (Amide) | ~1520 | Medium |
| C=C stretch (Aromatic) | 1450-1600 | Medium |
Interpretation of Key Absorptions:
-
Broad O-H Stretch (2500-3300 cm⁻¹): This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[10][11]
-
Strong Carbonyl Stretches (~1690-1710 cm⁻¹): The presence of two strong absorption bands in the carbonyl region is expected, corresponding to the carboxylic acid and the urethane of the Boc group.[12] The exact positions can vary with solvent and hydrogen bonding.
-
N-H Bend (~1520 cm⁻¹): This absorption, often referred to as the Amide II band, is characteristic of a secondary amide.[13]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and compare them to the predicted values and correlation charts to confirm the presence of the key functional groups.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrometric Data
For this compound (MW = 293.36), the following ions are expected in an electrospray ionization (ESI) mass spectrum:
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 294.17 | Protonated molecule |
| [M+Na]⁺ | 316.15 | Sodium adduct |
| [M-H]⁻ | 292.15 | Deprotonated molecule |
Fragmentation Analysis: The Boc group is known to be labile in the mass spectrometer and can undergo characteristic fragmentation.[14][15]
-
Loss of isobutylene (56 Da): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give an ion at m/z 238.12 ([M+H-56]⁺).[16]
-
Loss of the entire Boc group (100 Da): The loss of the entire tert-butoxycarbonyl group (C₅H₈O₂) can also occur, resulting in an ion at m/z 194.12 ([M+H-100]⁺).[15]
-
Loss of tert-butanol (74 Da): Another possible fragmentation is the loss of tert-butanol.[16]
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent, such as acetonitrile or methanol, to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to a final concentration of 1-10 µg/mL with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[14]
-
-
Data Acquisition:
-
Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer or inject it into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion ([M+H]⁺) to induce fragmentation and observe the characteristic daughter ions.
-
-
Data Analysis:
-
Determine the molecular weight from the m/z of the parent ion.
-
Analyze the fragmentation pattern in the MS/MS spectrum to confirm the presence of the Boc group and other structural features.
-
Visualization of Key Molecular Attributes
Molecular Structure
Caption: 2D representation of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways of the protonated molecule in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining predicted data from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry with detailed, self-validating experimental protocols, researchers can confidently verify the structure, purity, and identity of this important chiral building block. The principles and methodologies described herein are broadly applicable to the characterization of other Boc-protected amino acids and complex organic molecules, serving as a valuable resource for professionals in drug discovery and development.
References
-
Gomes, A. P., et al. (2015). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 50(7), 934-944. Retrieved from [Link]
-
Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761603, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (I) Plot of NH chemical shifts in the 1 H NMR spectra of the... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Image]. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Sources
- 1. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 270062-93-6 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 11. Butanoic acid [webbook.nist.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 16. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
An In-Depth Technical Guide to the Physical Properties of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies, offers detailed, field-tested protocols for property verification, and contextualizes the data's relevance in practical research settings. Through a combination of tabulated data, spectroscopic analysis, and procedural workflows, this guide serves as an authoritative resource for the handling, characterization, and application of this important chiral building block.
Compound Identification and Structural Overview
This compound is a non-proteinogenic, chiral β-amino acid derivative. Its structure is characterized by a butanoic acid backbone, a stereocenter at the C3 position with (S) configuration, an amine protected by a tert-butoxycarbonyl (Boc) group, and a benzyl moiety substituted with a methyl group at the meta-position (m-tolyl).
The Boc protecting group is instrumental in synthetic chemistry, shielding the nucleophilic amine from unwanted reactions during peptide coupling or other transformations, and can be readily removed under acidic conditions.[1] The chiral nature and the specific substitution pattern of this molecule make it a valuable intermediate in the synthesis of complex pharmaceutical agents and bioactive molecules.[2]
| Identifier | Value | Source(s) |
| IUPAC Name | (3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [3] |
| Common Synonyms | Boc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric acid | [3] |
| CAS Number | 270062-93-6 | [3][4] |
| Molecular Formula | C₁₆H₂₃NO₄ | [3][4] |
| Molecular Weight | 293.36 g/mol | [3][4] |
| SMILES String | CC1=CC(=CC=C1)CNC(=O)OC(C)(C)C | [3][4] |
Core Physicochemical Properties
The physical properties of a compound dictate its handling, storage, formulation, and reactivity. The following section details the key physicochemical characteristics of this compound.
| Property | Value / Description | Experimental Rationale & Implications |
| Appearance | White to off-white solid. | The solid-state nature is typical for compounds of this molecular weight and functionality, facilitating ease of handling, weighing, and storage. Color may be indicative of purity. |
| Melting Point | Data not available in surveyed literature. Expected to be a sharp melting point for a pure, crystalline solid. | Melting point is a critical indicator of purity. A broad melting range suggests the presence of impurities or amorphous material. Differential Scanning Calorimetry (DSC) is the preferred method for accurate determination (see Protocol 4.1). |
| Solubility Profile | Expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and chloroform; sparingly soluble in less polar solvents like ethyl acetate; and poorly soluble in water and nonpolar solvents like hexanes. | The carboxylic acid and carbamate groups lend polarity, while the tolyl and Boc groups add significant nonpolar character. This amphiphilic nature requires careful solvent selection for reactions, purification (e.g., chromatography), and analysis (e.g., NMR). Solubility in aqueous buffers will be pH-dependent due to the carboxylic acid moiety. |
| Calculated XLogP3 | 2.8 | This value, representing the logarithm of the octanol-water partition coefficient, indicates moderate lipophilicity. It suggests the compound has a good balance for potential membrane permeability, a key consideration in drug design.[3] |
| Optical Rotation | Specific rotation data not available in surveyed literature. | As a chiral compound, it will rotate plane-polarized light. The magnitude and sign ([α]ᴅ) are definitive characteristics that confirm the enantiomeric identity and purity. Experimental determination via polarimetry is essential for quality control. |
| Storage | Store in a cool (2-8°C), dry place, protected from light.[2][5] | The Boc group is susceptible to cleavage by acid, and the compound may be sensitive to heat and moisture over long periods. Proper storage is crucial to prevent degradation and maintain sample integrity. |
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous confirmation of a molecule's chemical structure. Below is an expert analysis of the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. The expected ¹H and ¹³C NMR spectra are detailed below, with chemical shifts (δ) referenced to tetramethylsilane (TMS).
¹H NMR Predicted Spectrum:
-
δ ~10-12 ppm (1H, broad singlet, a): The carboxylic acid proton. Its signal is often broad and its chemical shift is highly dependent on solvent and concentration. May exchange with D₂O.
-
δ ~7.0-7.2 ppm (4H, multiplet, f, g, h, i): The four aromatic protons of the m-tolyl group. Their specific splitting pattern will depend on their coupling to each other, but they will appear in the characteristic aromatic region.
-
δ ~5.0-5.5 ppm (1H, doublet, e): The amide proton (N-H). The signal is often broad and couples to the adjacent methine proton (c), appearing as a doublet. This peak will also exchange with D₂O.
-
δ ~4.0-4.3 ppm (1H, multiplet, c): The chiral methine proton (-C*H-). It is coupled to the adjacent methylene protons (b and d) and the amide proton (e), resulting in a complex multiplet.
-
δ ~2.7-2.9 ppm (2H, multiplet, d): The benzylic methylene protons (-CH₂-Aryl). They are diastereotopic due to the adjacent stereocenter, meaning they may appear as two distinct signals or a complex multiplet.
-
δ ~2.4-2.6 ppm (2H, multiplet, b): The methylene protons adjacent to the carbonyl group (-CH₂-COOH). These are also coupled to the chiral methine (c).
-
δ ~2.3 ppm (3H, singlet, j): The methyl protons of the tolyl group (-Ar-CH₃).
-
δ ~1.4 ppm (9H, singlet, k): The nine equivalent protons of the tert-butyl group of the Boc protector. This is a highly characteristic and strong singlet.[6]
¹³C NMR Predicted Spectrum:
-
δ ~172-175 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~155-157 ppm: Carbamate carbonyl carbon (N-C=O) of the Boc group.[7]
-
δ ~137-140 ppm: Quaternary aromatic carbons.
-
δ ~125-130 ppm: Aromatic CH carbons.
-
δ ~79-81 ppm: Quaternary carbon of the Boc group (-O-C(CH₃)₃).[7]
-
δ ~48-52 ppm: Chiral methine carbon (-C*H-).
-
δ ~35-40 ppm: Methylene carbons (both -CH₂-Ar and -CH₂-COOH).
-
δ ~28.5 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).
-
δ ~21.5 ppm: Methyl carbon of the tolyl group.
Mass Spectrometry (MS)
In Electrospray Ionization (ESI-MS), the compound is expected to be readily observed in negative ion mode as the deprotonated molecule [M-H]⁻ at m/z 292.35, or in positive ion mode as the protonated molecule [M+H]⁺ at m/z 294.37 or the sodium adduct [M+Na]⁺ at m/z 316.35. A characteristic fragmentation pattern in MS/MS analysis would be the loss of the tert-butyl group (56 Da) or isobutylene, and the subsequent loss of CO₂ (44 Da) from the Boc protecting group.
Experimental Protocols for Property Determination
To ensure scientific integrity, direct experimental verification of physical properties is paramount. The following section provides standardized, step-by-step protocols for key analyses.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional melting point apparatus as it provides more comprehensive thermodynamic information. It precisely measures the heat flow associated with thermal transitions, allowing for the determination of onset of melting, peak melting temperature, and the enthalpy of fusion, which can be correlated with crystalline purity.
Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC is the industry standard for assessing the purity of small organic molecules.[8] It separates compounds based on their hydrophobicity. By using a nonpolar stationary phase (like C18) and a polar mobile phase gradient, impurities with different polarities can be resolved from the main analyte peak. UV detection is ideal as the aromatic tolyl group provides a strong chromophore.
References
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
-
Goossens, J. F., et al. (2009). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. Available at: [Link]
-
Cheminfo.org. Determine the structure of Boc amino acids. Available at: [Link]
- Google Patents. CN101907615A - Method for analyzing amino acid by utilizing RP-HPLC.
-
Goossens, J. F., et al. (2009). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]
-
Waters Corporation. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
The Royal Society of Chemistry. Experimental Procedure. Available at: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
University of Wisconsin-Madison. Typical proton chemical shifts for amino acids within a protein. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
PubChem. 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. Available at: [Link]
-
MySkinRecipes. (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid. Available at: [Link]
-
MDPI. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Available at: [Link]
-
Pharmaffiliates. (S)-3-((tert-Butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic Acid. Available at: [Link]
Sources
- 1. Buy (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (EVT-3172068) | 270062-90-3 [evitachem.com]
- 2. (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid [myskinrecipes.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 270062-93-6 | AChemBlock [achemblock.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hplc.eu [hplc.eu]
potential applications of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid in drug discovery
An In-depth Technical Guide to the Potential Applications of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid in Drug Discovery
Authored by: A Senior Application Scientist
Foreword: Unlocking the Potential of a Versatile Chemical Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities that offer both functional versatility and a clear rationale for biological activity is paramount. This compound represents such a molecule—a chiral, non-natural gamma-amino acid analog poised for a range of applications, from neuroscience to oncology. This guide provides a comprehensive technical overview for researchers and drug development professionals on the core attributes of this compound and its potential as a valuable tool in the synthesis of innovative therapeutics. We will delve into its structural significance, hypothesized mechanisms of action, and the detailed experimental workflows required to validate its therapeutic potential.
Molecular Profile and Strategic Importance
This compound is a derivative of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1][2][3] Its structure is characterized by three key features: a gamma-amino acid backbone, a lipophilic m-tolyl group, and a tert-butoxycarbonyl (Boc) protecting group.
| Property | Value | Source |
| IUPAC Name | (3S)-4-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | [4] |
| Molecular Formula | C16H23NO4 | [4] |
| Molecular Weight | 293.36 g/mol | [4] |
| CAS Number | 270062-93-6 | [4] |
The Boc group is a cornerstone of modern peptide synthesis, offering robust protection of the amino group under a wide range of conditions while being readily removable under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[5][][7] This feature makes the parent compound an excellent building block for solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into novel peptide structures.[8][9]
The gamma-amino acid scaffold is of particular interest due to its structural similarity to GABA. Deficiencies in GABAergic neurotransmission are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3][10] Consequently, GABA analogs are a well-established class of drugs for treating these conditions.[1][11]
The m-tolyl group enhances the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier and interact with biological membranes and protein targets.[12]
Potential Therapeutic Applications in Neuroscience
The structural analogy to GABA suggests that the deprotected form of the title compound, (S)-3-amino-4-(m-tolyl)butanoic acid, could modulate GABAergic signaling. This opens up several avenues for therapeutic intervention in the central nervous system.
Modulation of GABA Receptors
GABA exerts its inhibitory effects by binding to ionotropic GABA-A receptors and metabotropic GABA-B receptors. While direct agonism is a possibility, many successful GABA analogs function as allosteric modulators.[10]
Experimental Validation: Receptor Binding and Functional Assays
-
Radioligand Binding Assays: To determine the affinity of the compound for GABA receptors, competitive binding assays can be performed using radiolabeled ligands such as [3H]muscimol for GABA-A and [3H]baclofen for GABA-B receptors in brain membrane preparations. A decrease in the binding of the radioligand in the presence of the test compound indicates affinity.
-
Electrophysiology: The functional activity of the compound can be assessed using two-electrode voltage-clamp or patch-clamp electrophysiology on Xenopus oocytes or mammalian cell lines expressing specific GABA receptor subtypes. Changes in ion flow in response to the compound would confirm its modulatory or agonist activity.
Inhibition of GABA Transporters (GATs)
The synaptic concentration of GABA is regulated by GABA transporters (GATs). Inhibiting these transporters prolongs the presence of GABA in the synaptic cleft, enhancing its inhibitory effect.
Experimental Validation: GAT Inhibition Assay
A common method involves using synaptosomes or cell lines expressing specific GAT subtypes (e.g., GAT-1, GAT-2). The assay measures the uptake of radiolabeled GABA ([3H]GABA) in the presence and absence of the test compound. A reduction in [3H]GABA uptake would indicate GAT inhibition.
Utility as a Building Block in Peptidomimetics
The Boc-protected nature of this compound makes it an ideal candidate for incorporation into peptide chains to create novel peptidomimetics. The introduction of this non-natural amino acid can confer several advantages:
-
Increased Proteolytic Stability: The unnatural structure can resist cleavage by endogenous proteases, prolonging the half-life of the peptide.
-
Conformational Constraints: The bulky tolyl group can introduce specific conformational biases, which can be exploited to enhance binding affinity and selectivity for a target receptor.
Protocol: Incorporation into a Peptide Sequence via SPPS
-
Resin Preparation: Start with a suitable solid support (e.g., Merrifield or Wang resin) pre-loaded with the first amino acid of the target peptide.
-
Deprotection: Remove the Boc protecting group of the resin-bound amino acid using a 50% solution of TFA in dichloromethane (DCM). [7]3. Neutralization: Neutralize the resulting amine salt with a base such as diisopropylethylamine (DIPEA) in DCM.
-
Coupling: Activate the carboxylic acid of this compound with a coupling reagent (e.g., HBTU, HATU) and couple it to the free amine on the resin.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various synthetic routes, typically starting from commercially available materials like m-tolylacetic acid. [12]Chiral resolution is a critical step to obtain the desired (S)-enantiomer and can be accomplished using enzymatic methods or chiral chromatography. [12]
Conclusion: A Molecule of Untapped Potential
This compound is more than just a chemical intermediate; it is a versatile platform for the development of novel therapeutics. Its structural relationship to GABA provides a strong rationale for its exploration in the context of neurological disorders, while preliminary evidence suggests its potential as an enzyme inhibitor in other disease areas like oncology. Furthermore, its utility as a building block for peptidomimetics opens up a vast chemical space for the design of next-generation peptide drugs. The experimental protocols outlined in this guide provide a clear roadmap for researchers to unlock the full therapeutic potential of this promising molecule.
References
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
-
PubChem. This compound. [Link]
-
Drugs.com. Gamma-aminobutyric acid analogs. [Link]
-
ResearchGate. An update on GABA analogs for CNS drug discovery. [Link]
-
Wikipedia. GABA analogue. [Link]
-
PubMed. A role of GABA analogues in the treatment of neurological diseases. [Link]
-
Wikipedia. GABA. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. researchgate.net [researchgate.net]
- 3. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GABA - Wikipedia [en.wikipedia.org]
- 11. GABA analogue - Wikipedia [en.wikipedia.org]
- 12. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
Methodological & Application
protocol for Boc deprotection of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
An Application Guide and Protocol for the Acid-Mediated Boc Deprotection of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Introduction: The Strategic Removal of a Key Protecting Group
In the landscape of organic synthesis, particularly within peptide synthesis and drug development, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for the protection of amines.[1][2] Its popularity stems from its robust stability under a wide array of reaction conditions and, crucially, its clean and efficient removal under acidic conditions.[1][3] This application note provides a comprehensive protocol for the deprotection of this compound, a chiral amino acid derivative with potential applications in pharmaceutical research.[4]
This guide is designed for researchers and scientists, offering not just a series of steps, but a deeper understanding of the reaction mechanism, the rationale behind procedural choices, and the methods for validating a successful transformation. The protocol primarily focuses on the use of Trifluoroacetic Acid (TFA), the reagent of choice for its high efficiency and volatility, which simplifies product isolation.[1][5]
The Underlying Chemistry: Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with a strong acid like TFA is a well-understood acid-catalyzed elimination reaction.[1] The process unfolds through a sequence of precise chemical events, ensuring the selective liberation of the amine.
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the highly acidic TFA.[5][6] This step is critical as it activates the carbamate for cleavage.
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to its fragmentation. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[1][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[5][6] This is often observed as bubbling in the reaction mixture and is a key indicator that the reaction is proceeding.[2]
-
Amine Salt Formation: The newly liberated free amine, being basic, is immediately protonated by the excess TFA present in the reaction medium. This forms the corresponding amine trifluoroacetate salt as the final product.[5]
Due to the evolution of CO2 gas, it is imperative that this reaction is never performed in a sealed container to avoid pressure buildup.[6][7]
Caption: Mechanism of TFA-Mediated Boc Deprotection.
Experimental Protocol: Solution-Phase Boc Deprotection
This protocol is a robust method for the deprotection of this compound in solution.
Materials and Reagents
| Reagent/Material | Purpose | Notes |
| This compound | Starting Material | Ensure it is dry and of known purity. |
| Dichloromethane (DCM), anhydrous | Reaction Solvent | Anhydrous grade is recommended to prevent side reactions. |
| Trifluoroacetic Acid (TFA) | Deprotecting Agent | Reagent grade, ≥99%. Handle with extreme care in a fume hood.[8][9] |
| Diethyl ether, cold | Precipitation/Washing Solvent | Used to precipitate the product and wash away impurities. |
| Round-bottom flask | Reaction Vessel | Size appropriate for the reaction scale. |
| Magnetic stirrer and stir bar | Agitation | Ensures homogenous reaction mixture. |
| Ice bath | Temperature Control | To manage the initial reaction exotherm. |
| Rotary evaporator | Solvent Removal | For concentration of the reaction mixture. |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve the Boc-protected amino acid in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1–0.5 M.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This step helps to control the rate of reaction and minimize potential side reactions.[5]
-
TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution. A common and effective ratio is a 1:1 mixture of DCM and TFA (v/v). The addition should be done dropwise to manage any exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction should be monitored to determine completion.
-
Monitoring: After about 1 hour, take a small aliquot from the reaction mixture. Analyze it using an appropriate method (see "Reaction Validation" section below) to check for the disappearance of the starting material.
-
Work-up and Isolation (TFA Salt):
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10]
-
To precipitate the product, add cold diethyl ether to the resulting residue.[5]
-
Collect the precipitated solid (the TFA salt of the amine) by filtration.
-
Wash the solid product several times with cold diethyl ether to remove any soluble impurities.
-
Dry the final product under vacuum. The resulting (S)-3-amino-4-(m-tolyl)butanoic acid trifluoroacetate salt is often pure enough for use in subsequent synthetic steps.
-
Workflow Visualization
Caption: Experimental workflow for TFA-mediated Boc removal.
Reaction Validation: A Self-Validating System
Confirming the complete removal of the Boc group is essential for the success of subsequent reactions.[11] Several analytical techniques can be employed.
| Analytical Method | Principle | Key Observation for Successful Deprotection |
| Thin-Layer Chromatography (TLC) | Separates components based on polarity.[12] | The deprotected amine product is significantly more polar than the Boc-protected starting material. It will exhibit a much lower Retention Factor (Rf) value on the TLC plate. The disappearance of the starting material spot confirms reaction completion.[11][12] |
| LC-MS | Separates components and determines their mass-to-charge ratio.[12] | Provides definitive confirmation by showing the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the molecular weight of the deprotected product.[11] |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons.[11] | The most unambiguous evidence is the complete disappearance of the large singlet signal around 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector.[11] |
Optional Work-up: Isolation of the Free Amine
For applications requiring the neutral, free amine rather than the TFA salt, a basic work-up can be performed.
-
After reaction completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence (CO₂ evolution) ceases.[3][12] This neutralizes the TFA.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, (S)-3-amino-4-(m-tolyl)butanoic acid.
Safety and Handling Precautions
Trifluoroacetic acid is a strong, corrosive acid that requires careful handling.[13]
-
Engineering Controls: Always handle TFA inside a properly functioning chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and chemical-resistant gloves (nitrile gloves for small volumes, butyl rubber or Viton for larger volumes).[8][14]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhaling vapors.[8][13] When diluting, always add acid to the solvent, never the other way around.
-
Spills: In case of a spill, evacuate the area. Absorb small spills with an inert material (like vermiculite or sand) and dispose of it as hazardous waste.[14] Ensure emergency eyewash stations and safety showers are immediately accessible.[13][14]
-
Storage: Store TFA in a cool, dry, well-ventilated area in its original, tightly sealed container, away from incompatible materials such as bases and oxidizing agents.[8][13]
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: TRIFLUOROACETIC ACID. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. amherst.edu [amherst.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
Application Notes and Protocols for Peptide Coupling Using (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
Introduction: Navigating the Challenges of Sterically Demanding Gamma-Amino Acids
In the landscape of modern peptide synthesis and drug development, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, a Boc-protected gamma-amino acid, presents a unique structural motif. Its gamma-amino acid backbone can induce novel secondary structures in peptides, while the bulky m-tolyl group offers a lipophilic handle that can enhance binding interactions and metabolic stability.
However, these same structural features introduce significant challenges into the peptide coupling process. The steric hindrance imposed by the m-tolyl group, coupled with the increased flexibility of the gamma-amino acid backbone, can lead to slow reaction kinetics, incomplete coupling, and an increased risk of side reactions.[1] Standard coupling protocols that are effective for simple alpha-amino acids often fail or provide disappointingly low yields with such sterically demanding substrates.
This guide provides a detailed exploration of two robust peptide coupling methodologies optimized for this compound: a high-efficiency uronium salt-based method utilizing HATU, and an improved carbodiimide-based method with EDC and OxymaPure. We will delve into the mechanistic rationale behind these choices, provide step-by-step protocols, and offer expert insights into troubleshooting and best practices.
Choosing the Right Coupling Method: A Rationale
The success of coupling a sterically hindered amino acid like this compound hinges on the efficient activation of its carboxylic acid group to a highly reactive intermediate that can rapidly undergo aminolysis.
-
Uronium/Aminium Salt Reagents (HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful coupling reagents available.[2] HATU, in the presence of a non-nucleophilic base like DIPEA, converts the carboxylic acid into a highly reactive OAt-active ester.[3][4] The 7-azabenzotriazole (OAt) leaving group is superior to the standard HOBt, and the pyridine nitrogen is thought to provide anchimeric assistance, accelerating the coupling reaction.[5] This makes HATU particularly effective for overcoming the steric hindrance associated with our target amino acid.[1]
-
Carbodiimide Reagents (EDC) with Additives (OxymaPure): While carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are common, their use with hindered amino acids often leads to slow reactions and the formation of N-acylurea byproducts.[6] To mitigate this, an additive is essential. While HOBt has been traditionally used, OxymaPure (ethyl (hydroxyimino)cyanoacetate) has emerged as a superior, non-explosive alternative that provides high coupling rates and excellent suppression of racemization, even in challenging couplings.[7][8] The combination of EDC and OxymaPure offers a cost-effective yet powerful alternative to uronium salts.
The following protocols are designed for a standard solution-phase coupling reaction.
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended for maximizing yield and minimizing reaction time, especially when coupling to a valuable or complex amine component.
Materials:
-
This compound (1.0 eq)
-
Amine component (e.g., an amino acid ester hydrochloride) (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Stir the solution at room temperature for 1-2 minutes. Add DIPEA (2.0 eq) to the mixture. The solution may change color (often to yellow). Allow the pre-activation to proceed for 15-20 minutes at room temperature. This step is crucial for forming the OAt-active ester.[9]
-
Amine Addition: If the amine component is a hydrochloride salt, dissolve it in a separate flask with a small amount of DMF and add DIPEA (1.0 eq) to neutralize it to the free amine. Add this solution to the pre-activated carboxylic acid mixture.
-
Coupling Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For this sterically hindered coupling, a reaction time of 2-6 hours is typical.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Robust and Cost-Effective Coupling with EDC/OxymaPure
This protocol provides a reliable and more economical alternative to HATU, suitable for larger-scale synthesis where cost is a consideration.
Materials:
-
This compound (1.0 eq)
-
Amine component (e.g., an amino acid ester hydrochloride) (1.0 eq)
-
EDC hydrochloride (1.2 eq)
-
OxymaPure (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, if amine is a salt)
-
Anhydrous Dichloromethane (DCM) or DMF
Step-by-Step Procedure:
-
Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq), the amine component (1.0 eq), and OxymaPure (1.2 eq) in anhydrous DCM or DMF.
-
Neutralization: If the amine component is a hydrochloride salt, add DIPEA (2.0 eq) to the mixture and stir for 10 minutes at 0 °C to form the free amine in situ.
-
Coupling Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Coupling Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). The extended reaction time is generally required for hindered couplings with this method. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove excess EDC, the urea byproduct, and OxymaPure.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of Coupling Methods
| Parameter | Protocol 1: HATU | Protocol 2: EDC/OxymaPure | Rationale for this compound |
| Coupling Reagent | HATU | EDC hydrochloride | HATU is more potent for highly hindered systems; EDC is more cost-effective. |
| Additive | None (HOAt is part of HATU) | OxymaPure | OxymaPure is a safe and effective additive to boost EDC efficiency and suppress racemization.[7] |
| Base | DIPEA | DIPEA (if needed) | A non-nucleophilic base is required to prevent side reactions. |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1 : 1.1 : 3 | 1 : 1 : 1.2 : 2 | A slight excess of coupling reagents ensures complete activation of the hindered acid. |
| Typical Reaction Time | 2-6 hours | 12-18 hours | HATU's higher reactivity leads to significantly faster reaction times.[2] |
| Typical Yield | High to Excellent | Good to High | The more powerful activation by HATU generally results in higher yields for difficult couplings. |
| Key Advantage | High speed and efficiency | Cost-effective and reliable | Choice depends on the priority: speed/yield vs. cost/scalability. |
Visualizing the Process
General Experimental Workflow
Caption: General workflow for solution-phase peptide coupling.
Mechanism of HATU-Mediated Coupling
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Troubleshooting and Best Practices
-
Issue: Low or No Product Yield
-
Cause: Incomplete activation or coupling due to steric hindrance.
-
Solution:
-
Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated ester.
-
For the HATU protocol, increase the pre-activation time to 30 minutes to ensure complete formation of the active ester before adding the amine.
-
For the EDC/Oxyma protocol, consider increasing the equivalents of EDC and OxymaPure to 1.5 eq each.
-
If the reaction is still sluggish, gentle heating (e.g., 40 °C) can sometimes improve the reaction rate, but must be used with caution as it can increase the risk of racemization.
-
-
-
Issue: Presence of Unreacted Starting Material
-
Cause: Reaction has not gone to completion.
-
Solution: Increase the reaction time. For sterically hindered couplings, reactions may require longer than typical protocols suggest. Continue to monitor by TLC/LC-MS until the starting material is consumed.
-
-
Issue: Guanidinylation Side Product (with HATU)
-
Cause: The free amine attacks the HATU reagent itself, capping the peptide chain. This is more likely if HATU is used in significant excess or if the amine is exposed to HATU before the carboxylic acid is fully activated.[10]
-
Solution:
-
Strictly adhere to the stoichiometry; do not use a large excess of HATU. An excess of 1.1-1.2 equivalents is usually sufficient.
-
Always pre-activate the carboxylic acid with HATU before adding the amine component. This minimizes the concentration of free HATU available to react with the amine.
-
-
-
Issue: Racemization
-
Cause: The alpha-carbon of the activated amino acid can lose its stereochemical integrity, especially in the presence of a strong base or at elevated temperatures.
-
Solution:
-
Use a non-nucleophilic, sterically hindered base like DIPEA rather than triethylamine (TEA).
-
Avoid excessive amounts of base.
-
Perform the reaction at 0 °C to room temperature. Avoid heating unless necessary.
-
The use of additives like OxymaPure (with EDC) or the HOAt moiety within HATU is critical for suppressing racemization.[7]
-
-
References
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
ChemBK. (n.d.). 270062-93-6. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
Boc-(S)-3-Amino-4-(3-methyl-phenyl)-butyric Acid: A Key... (n.d.). [Link]
-
MySkinRecipes. (n.d.). Peptide Synthesis Reagents. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
ACS Publications. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Organic Chemistry. (2021). EDC Coupling Mechanism. YouTube. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Introduction: Expanding the Peptidic Landscape with Non-canonical Amino Acids
Solid-phase peptide synthesis (SPPS) has revolutionized the way we access synthetic peptides, enabling groundbreaking advancements in drug discovery, chemical biology, and materials science.[][2][3] The stepwise assembly of amino acids on a solid support offers unparalleled efficiency and purity.[2][4] A significant evolution in this field is the incorporation of unnatural or non-canonical amino acids, which bestows peptides with enhanced therapeutic properties such as increased stability against enzymatic degradation, improved potency, and novel functionalities.[5][6] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of a specific β-amino acid, (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, into a growing peptide chain using modern SPPS techniques.
The inclusion of β-amino acids, such as the title compound, is of particular interest as it can induce unique secondary structures in peptides, including helices, turns, and sheets, that are distinct from those formed by natural α-amino acids. This structural diversity opens up new avenues for designing peptidomimetics with tailored biological activities. However, the incorporation of β-amino acids, especially those with steric bulk, presents unique challenges in SPPS that necessitate careful optimization of reaction conditions.[7][8]
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is paramount for successful synthesis. This compound is a non-canonical, N-terminally protected β-amino acid.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₄ | [9] |
| Molecular Weight | 293.36 g/mol | [9] |
| IUPAC Name | (3S)-3-[(tert-butoxycarbonyl)amino]-4-(3-methylphenyl)butanoic acid | [9] |
| Appearance | Typically a white to off-white solid | |
| Solubility | Soluble in common SPPS solvents like DMF, NMP, and DCM |
The presence of the bulky m-tolyl group and the β-substituted backbone can lead to significant steric hindrance during the coupling reaction. This necessitates the use of potent coupling reagents and potentially longer reaction times or elevated temperatures to achieve high coupling efficiency.
Strategic Considerations for SPPS Incorporation
The successful incorporation of this compound relies on the robust Fmoc/tBu orthogonal protection strategy, which is the most commonly used methodology in modern SPPS.[4]
Workflow for SPPS Cycle
The general workflow for each cycle of amino acid addition in SPPS is depicted below.
Caption: General workflow for a single cycle in Fmoc-based SPPS.
Detailed Protocols
The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a common choice. For a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl chloride resin is appropriate.
-
Procedure : a. Place the resin (e.g., 0.1 mmol of Rink Amide resin) in a fritted reaction vessel. b. Add N,N-dimethylformamide (DMF) to cover the resin. c. Allow the resin to swell for at least 30 minutes with gentle agitation.[5] d. Drain the DMF.
Protocol 2: Fmoc Deprotection
-
Reagent : 20% (v/v) piperidine in DMF.
-
Procedure : a. Add the deprotection solution to the swollen resin. b. Agitate the mixture for 3-5 minutes. c. Drain the solution. d. Repeat the deprotection step for another 10-15 minutes. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Coupling of this compound
Due to the steric hindrance of the title amino acid, a powerful coupling reagent is essential for achieving high yields.[10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended due to its rapid reaction kinetics and efficacy in overcoming steric challenges.[11][12]
Reagents:
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF
Procedure:
-
Pre-activation : a. In a separate vial, dissolve this compound and HATU in DMF. b. Add DIPEA to the solution. The solution will typically change color, indicating activation. c. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling : a. Add the activated amino acid solution to the deprotected resin. b. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be increased to 40-50 °C.
-
Monitoring : Perform a Kaiser test or a similar qualitative test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Caption: Activation and coupling of the amino acid to the resin-bound peptide.
Protocol 4: Final Cleavage and Deprotection
-
Reagent : Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
-
Procedure : a. Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen. b. Add the cleavage cocktail to the resin. c. Agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge the mixture to pellet the peptide. g. Decant the ether and wash the peptide pellet with cold ether two more times. h. Dry the peptide pellet under vacuum.
Characterization and Quality Control
After synthesis, it is crucial to verify the identity and purity of the peptide.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the peptide. A reversed-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the β-amino acid. | Double couple, increase coupling time, use a more potent coupling reagent (e.g., COMU), or increase the reaction temperature.[12][13] |
| Aggregation | Formation of secondary structures on the resin. | Use a chaotropic salt (e.g., LiCl) in the coupling mixture or incorporate a backbone-protecting dipeptide. |
| Racemization | Base-catalyzed epimerization during activation. | Minimize pre-activation time and use a base with higher steric hindrance like DIPEA. |
Conclusion
The incorporation of this compound into synthetic peptides is a viable strategy for creating novel peptidomimetics with unique structural and functional properties. While the steric bulk of this β-amino acid presents challenges, these can be overcome through the use of potent coupling reagents like HATU and careful optimization of reaction conditions. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize peptides containing this and other sterically demanding non-canonical amino acids, thereby expanding the toolkit for modern drug discovery and peptide engineering.
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BOC Sciences. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Cudic, M., & Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 7-36). Humana Press.
- K. T. Kam, et al. (2022). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Main-Ngo, T. C., et al. (2018). Ribosomal Incorporation of Consecutive β-Amino Acids. ACS Central Science.
Sources
- 2. peptide.com [peptide.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Ribosomal Incorporation of Consecutive β-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. file.globalso.com [file.globalso.com]
- 12. bachem.com [bachem.com]
- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
High-Purity Purification of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid by Preparative HPLC
An Application Note for Researchers and Drug Development Professionals
Abstract
(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral building block of significant interest in pharmaceutical synthesis. Its utility is critically dependent on its enantiomeric purity, as the undesired enantiomer may exhibit different pharmacological activity or toxicity. This application note presents a detailed, robust, and scalable preparative High-Performance Liquid Chromatography (HPLC) method for the efficient purification of the (S)-enantiomer from a racemic or enantiomerically enriched mixture. We delve into the strategic choices behind method development, from stationary phase selection to mobile phase optimization, providing a comprehensive protocol for achieving >99% purity and enantiomeric excess.
Introduction: The Imperative for Chiral Purity
The compound this compound is a non-proteinogenic amino acid derivative.[1] Its structure, featuring a chiral center at the C3 position, makes it a valuable synthon for creating complex, stereospecific active pharmaceutical ingredients (APIs). In drug development, isolating the correct stereoisomer is not merely a matter of preference but a regulatory and safety necessity. The biological activity of chiral molecules is often confined to a single enantiomer, necessitating purification methods that can effectively resolve these mirror-image isomers.[2]
This guide provides both the theoretical grounding and a practical, step-by-step protocol for purifying the target (S)-enantiomer using preparative reversed-phase HPLC (RP-HPLC), a technique well-suited for both its high-resolution capabilities and scalability.[3][4]
Foundational Strategy: Method Development Rationale
The successful purification of our target compound hinges on a logical and scientifically sound method development strategy. The molecule possesses both hydrophobic regions (the m-tolyl and Boc groups) and a polar, ionizable carboxylic acid group, which dictates our chromatographic approach.[1]
The Choice of Chromatographic Mode: Reversed-Phase (RP)
Reversed-phase HPLC is the predominant technique for purifying pharmaceutical compounds due to its versatility and robustness.[5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[6] Our target molecule's significant hydrophobicity, conferred by the Boc and tolyl moieties, makes it an ideal candidate for strong retention and separation on a reversed-phase column. This mode allows for fine-tuning of retention and selectivity by simply adjusting the ratio of aqueous to organic solvent in the mobile phase.
The Core of the Separation: Chiral Stationary Phase (CSP) Selection
To resolve enantiomers, a chiral environment is essential. This is most commonly achieved using a Chiral Stationary Phase (CSP).[2] For N-protected amino acids, two classes of CSPs have demonstrated exceptional utility:
-
Polysaccharide-Based CSPs: These phases, typically derivatives of cellulose or amylose coated on a silica support, are renowned for their broad enantioselectivity. They often provide excellent resolution for a wide range of chiral compounds, including Boc-protected amino acids, under reversed-phase conditions.[7]
-
Macrocyclic Glycopeptide-Based CSPs: Columns based on antibiotics like Teicoplanin or Vancomycin are also highly effective for separating N-blocked amino acids.[8] Their complex structures offer multiple interaction points for chiral recognition.
For this application, we select a polysaccharide-based CSP (Lux® Cellulose-2 or equivalent) due to its proven success and broad applicability in resolving N-protected amino acids in reversed-phase mode.[7]
Mobile Phase Optimization: Driving Selectivity and Peak Shape
The mobile phase is the primary tool for optimizing the separation.
-
Solvent Selection: A mixture of water and an organic modifier is used. Acetonitrile (ACN) is chosen over methanol as it typically provides better peak efficiency and lower column backpressure.
-
pH Control and Additives: The carboxylic acid group on the analyte has a pKa around 4-5. To ensure consistent retention and prevent peak tailing, its ionization must be suppressed. This is achieved by acidifying the mobile phase. A 0.1% concentration of Trifluoroacetic Acid (TFA) is added to both the aqueous and organic phases. This maintains a low pH (~2-3), keeping the carboxyl group in its neutral, protonated form (-COOH), which enhances its retention on the C18 column and leads to sharp, symmetrical peaks.
The overall workflow for developing and executing this purification is visualized below.
Caption: Overall workflow from method development to final pure product.
Detailed Preparative HPLC Protocol
This protocol is designed for the purification of approximately 50-100 mg of crude material. The method can be scaled by adjusting the column size, flow rate, and injection volume accordingly.[9]
Materials and Equipment
-
Compound: Crude this compound
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water
-
Additive: Trifluoroacetic Acid (TFA), HPLC-grade
-
HPLC System: Preparative HPLC system with gradient capability, UV detector, and fraction collector
-
Column: Polysaccharide-based chiral column (e.g., Lux 5 µm Cellulose-2, 250 x 21.2 mm)
-
Vials: Appropriate vials for sample injection and fraction collection
-
Glassware: Volumetric flasks, beakers, graduated cylinders
-
Filtration: 0.45 µm syringe filters (PTFE or other solvent-compatible membrane)
Mobile Phase Preparation
-
Mobile Phase A (MPA): 0.1% TFA in Water. To 999 mL of ultrapure water, add 1 mL of TFA. Mix thoroughly.
-
Mobile Phase B (MPB): 0.1% ACN in Water. To 999 mL of HPLC-grade ACN, add 1 mL of TFA. Mix thoroughly.
-
Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.
Sample Preparation
-
Accurately weigh approximately 100 mg of the crude compound.
-
Dissolve the compound in 10 mL of a 50:50 mixture of Mobile Phase A and B. Gentle sonication may be required to aid dissolution. The target concentration is ~10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into a clean HPLC vial to remove any particulate matter.
HPLC Method Parameters
The operational parameters are summarized in the table below.
| Parameter | Value | Rationale |
| HPLC System | Preparative HPLC | Accommodates larger column dimensions and flow rates for purification. |
| Column | Lux® 5 µm Cellulose-2, 250 x 21.2 mm (or equivalent) | Proven polysaccharide-based CSP for resolving N-protected amino acids.[7] |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier; TFA suppresses ionization of the analyte's carboxyl group. |
| Gradient Program | 30% to 70% B over 20 minutes; hold at 70% B for 5 min | A gradient ensures efficient elution of the compound while providing adequate resolution from impurities. |
| Flow Rate | 20.0 mL/min | Appropriate for a 21.2 mm ID preparative column to maintain efficiency. |
| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times. |
| Detector Wavelength | 254 nm | The m-tolyl aromatic ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 5.0 mL (50 mg load) | A conservative load to ensure baseline resolution is maintained on the preparative scale. |
Purification Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is observed.
-
Injection: Inject 5.0 mL of the filtered sample solution onto the column.
-
Elution and Fraction Collection: Start the gradient method. Monitor the chromatogram in real-time. The undesired (R)-enantiomer is expected to elute shortly before or after the target (S)-enantiomer.
-
Begin collecting fractions just before the elution of the first major peak.
-
Collect the eluent corresponding to the target (S)-enantiomer peak into separate, clean collection vessels. Use narrow collection windows to maximize purity.
-
Collect the "heart cut" of the peak to ensure the highest purity, avoiding the leading and tailing edges where potential impurities may co-elute.
-
-
Post-Run Wash: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% B) for 10 minutes to remove any strongly retained impurities.
-
Re-equilibration: Return the column to the initial conditions (30% B) and equilibrate until ready for the next injection.
Caption: Logic diagram for UV-triggered fraction collection.
Post-Purification Analysis and Processing
-
Purity Confirmation: Analyze a small aliquot from each collected fraction using an analytical scale HPLC method to confirm purity and enantiomeric excess.
-
Pooling: Combine the fractions that meet the required purity specification (>99%).
-
Solvent Removal: Remove the ACN and water/TFA from the pooled fractions using a rotary evaporator. The presence of TFA may require co-evaporation with a solvent like methanol to ensure complete removal.
-
Final Product: The resulting solid is the purified this compound. Dry the product under high vacuum to remove residual solvents.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS) and calculate the final yield.
Conclusion
The preparative HPLC method detailed in this application note provides a reliable and effective strategy for obtaining high-purity this compound. By combining a systematic approach to method development with a carefully selected chiral stationary phase and optimized mobile phase, this protocol enables the isolation of the desired enantiomer with excellent purity and yield, facilitating its use in demanding pharmaceutical research and development applications.
References
-
Esquivel, B., Ceballos, G., & Zárraga, M. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(6), 777-789. [Link]
-
Taylor & Francis Online. (n.d.). Chiral HPLC Separation of Protected Amino Acids. Retrieved from [Link]
-
YMC CO., LTD. (n.d.). High purity preparative purification of chiral compounds by recycling preparation HPLC system. Retrieved from [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
YMC America. (n.d.). Cost-Effective Chiral Separation by Preparative HPLC. Retrieved from [Link]
-
Sousa, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1894. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(6), 582-592. [Link]
-
LCGC International. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
- Google Patents. (2012). CN102824900A - Method for chiral separation of various side chain protected amino acids.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ymcamerica.com [ymcamerica.com]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. jordilabs.com [jordilabs.com]
- 7. phenomenex.com [phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
incorporation of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid into peptides
Application Note & Protocol
Topic: Strategic Incorporation of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid into Synthetic Peptides using Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Value of β-Amino Acids in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their poor metabolic stability, primarily due to rapid degradation by proteases. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome this limitation.[1] β-amino acids, in particular, are powerful tools in medicinal chemistry for designing peptide analogs with enhanced properties.[2] Their unique backbone structure, featuring an additional carbon atom compared to α-amino acids, imparts significant resistance to enzymatic cleavage.[1] Furthermore, the inclusion of β-amino acids can induce specific, stable secondary structures (foldamers) or modulate the conformation of native peptides, which is critical for optimizing binding affinity and specificity to biological targets.[1][3]
This application note provides a detailed guide for the incorporation of This compound , a sterically demanding β-amino acid, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The presence of the bulky m-tolyl group presents unique challenges to the coupling reaction, necessitating optimized protocols to achieve high efficiency. We present field-proven methodologies, explain the rationale behind reagent selection, and offer troubleshooting guidance for researchers in drug discovery and peptide chemistry.
Profile: this compound
Understanding the reactant's structure is key to anticipating and overcoming synthetic challenges. The m-tolyl group introduces significant steric bulk adjacent to the carboxylic acid, which can impede its approach to the N-terminus of the growing peptide chain.
Caption: Structure of this compound.
Principle of Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a robust methodology for peptide synthesis proceeding from the C-terminus to the N-terminus.[4] The nascent peptide is anchored to an insoluble resin support, which facilitates the removal of excess reagents and byproducts by simple filtration and washing.[5] The synthesis follows a four-step cycle:
-
Deprotection: The temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[6][7]
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), to liberate the free amine.[8][9]
-
Coupling: The carboxylic acid of the incoming Boc-protected amino acid is activated by a coupling reagent and reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[4]
-
Washing: The resin is thoroughly washed to remove all excess reagents and byproducts, preparing it for the next cycle.[9]
This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][10]
Recommended Materials and Reagents
| Category | Item | Suggested Grade/Type |
| Amino Acids | This compound | Synthesis Grade |
| Standard Boc-protected α-amino acids | Synthesis Grade | |
| Resin | PAM (Phenylacetamidomethyl) Resin | 1% DVB, 100-200 mesh, ~0.7 mmol/g substitution |
| Solvents | Dichloromethane (DCM) | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | |
| Trifluoroacetic acid (TFA) | Reagent grade | |
| Coupling Reagents | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | >98% purity |
| HBTU (HBTU, O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | >98% purity | |
| Cleavage Reagents | Hydrogen Fluoride (HF) or TFMSA | Anhydrous |
| Anisole or Thioanisole | Scavenger, Reagent grade | |
| Monitoring | Ninhydrin (Kaiser Test) Kit | For detection of free primary amines |
Rationale for Key Selections:
-
PAM Resin: Selected for its enhanced stability to the repetitive TFA treatments used for Boc deprotection, which minimizes premature cleavage and loss of the peptide chain compared to the original Merrifield resin.[11]
-
HATU: Recommended as the primary coupling reagent. It is highly effective for sterically hindered amino acids due to its rapid reaction kinetics and the formation of a highly reactive OAt-active ester, which overcomes steric hindrance more efficiently than carbodiimide-based reagents.[12][13]
Experimental Protocols
Protocol 1: Resin Preparation and First Amino Acid Attachment
-
Place 1.0 g of PAM resin in a reaction vessel.
-
Swell the resin in DCM (10-15 mL/g) for 1 hour with gentle agitation.
-
Wash the resin with DMF (2 x 10 mL), followed by DCM (3 x 10 mL).
-
The first C-terminal amino acid is typically attached via its cesium salt to ensure a racemization-free esterification.[11] This pre-loaded resin is often commercially available. If starting from hydroxymethyl-PAM resin, consult specialized protocols.
Protocol 2: SPPS Cycle for Incorporating this compound
This protocol outlines a single cycle for adding the target β-amino acid to the growing peptide chain.
Caption: SPPS cycle for incorporation of the sterically hindered β-amino acid.
Step-by-Step Procedure:
-
Boc Deprotection:
-
Swell the peptide-resin in DCM (10 mL/g).
-
Perform a pre-wash with 50% TFA in DCM for 1-2 minutes.[11]
-
Drain and add a fresh solution of 50% TFA in DCM (10 mL/g). Agitate for 20-30 minutes.[6][8][11]
-
Note: If Trp, Cys, or Met residues are present in the sequence, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger to prevent side reactions from tert-butyl cations.[8]
-
-
Washing and Neutralization:
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g).
-
Wash with Isopropanol (IPA) (2 x 10 mL/g) to remove residual TFA.[11]
-
Wash with DCM (2 x 10 mL/g).
-
Neutralize the resin by agitating with 10% DIEA in DCM (v/v) for 2 minutes. Repeat once.[11]
-
Wash thoroughly with DCM (5 x 10 mL/g) to remove all traces of DIEA.
-
-
Coupling Reaction:
-
In a separate vessel, pre-activate the amino acid. For a 0.5 mmol scale synthesis, dissolve the reagents in DMF (~5 mL) as detailed in the table below.
-
Add the reagents in the specified order, allowing 2-5 minutes for activation before adding the mixture to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The extended coupling time is recommended due to steric hindrance.[13]
-
| Reagent | Equivalents (relative to resin capacity) | Rationale |
| This compound | 3.0 | Drives reaction to completion. |
| HATU | 2.9 | High activation efficiency for hindered systems.[12] |
| DIEA | 6.0 | Acts as the base for activation and neutralization. |
-
Post-Coupling Wash & Monitoring:
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g).
-
Wash the resin with DCM (3 x 10 mL/g).
-
Perform a Kaiser (ninhydrin) test . A negative result (yellow beads) confirms the absence of free primary amines and indicates successful coupling. If the test is positive (blue/purple beads), a second coupling (recoupling) is necessary.
-
Protocol 3: Final Cleavage and Deprotection
WARNING: The use of anhydrous HF requires specialized equipment and extreme caution. This procedure should only be performed by trained personnel in a properly ventilated chemical fume hood.
-
Dry the fully assembled peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (1.0 mL per 1.0 g of resin), to trap reactive cations generated during cleavage.
-
Cool the apparatus to 0°C.
-
Carefully condense anhydrous HF (approx. 10 mL per 1.0 g of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum evaporation.
-
Wash the resulting peptide-scavenger mixture with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge or filter to collect the crude peptide pellet.
-
Dissolve the peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for purification.
Purification and Characterization
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point.
-
Characterization: The identity and purity of the final peptide must be confirmed.
-
Analytical RP-HPLC: To assess the purity of the collected fractions.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the β-amino acid.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance; Poor resin swelling; Insufficient activation time. | Recouple: Repeat the coupling step with a fresh mixture of reagents for another 1-2 hours. Change solvent: Use NMP instead of DMF, as it can improve swelling and disrupt aggregation. Use a different coupling reagent: Consider PyBOP or COMU as alternatives.[14] |
| Peptide Aggregation | Formation of secondary structures on-resin, particularly with hydrophobic sequences.[15] | Use chaotropic salts: Add a low concentration of LiCl to the DMF during coupling. Perform coupling at elevated temperature: Use a microwave peptide synthesizer or heat to 40-50°C to disrupt aggregation. |
| Low final yield | Premature cleavage of peptide from the resin; Incomplete reactions at each step. | Verify resin stability: Ensure PAM resin is used for Boc chemistry.[11] Double check reagent equivalents: Ensure a sufficient excess of amino acid and coupling reagents is used at every step. Monitor each step: Use the Kaiser test diligently to ensure each coupling goes to completion before proceeding. |
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 10, 2026.
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep. Retrieved January 10, 2026.
- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem. Retrieved January 10, 2026.
- Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883.
- Cabrele, C., Martinek, T., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9748.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). BOC Sciences. Retrieved January 10, 2026.
- Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 10, 2026.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem. Retrieved January 10, 2026.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. Retrieved January 10, 2026.
- T boc fmoc protocols in peptide synthesis. (2016, May 17). Slideshare. Retrieved January 10, 2026.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. (2025, August 6).
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (n.d.). Nature Protocols. Retrieved January 10, 2026.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Applied Biosystems. Retrieved January 10, 2026.
- A schematic representation of peptide synthesis using Boc protected... (n.d.).
- Constrained beta-amino acid-containing miniproteins. (2015). Organic & Biomolecular Chemistry, 13(36), 9470-9479.
- Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
- Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. (2014, September 24). Semantic Scholar. Retrieved January 10, 2026.
- Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science.
- Peptide synthesis. (n.d.). Wikipedia. Retrieved January 10, 2026.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 10, 2026.
- Hojo, H., & Aimoto, S. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025, August 6).
- Carbonyl sulfide-mediated synthesis of peptides with amino acid ionic liquids. (n.d.). ChemRxiv. Retrieved January 10, 2026.
- Atherton, E., & Sheppard, R. C. (1985). Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. file.globalso.com [file.globalso.com]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. blog.mblintl.com [blog.mblintl.com]
Application Note: High-Fidelity Cleavage of the Boc Group from (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid with Trifluoroacetic Acid
Abstract
The tert-butyloxycarbonyl (Boc) group is a ubiquitous acid-labile protecting group for amines, pivotal in modern organic synthesis and pharmaceutical development. Its removal is most commonly effected by strong acids, with trifluoroacetic acid (TFA) being the reagent of choice due to its efficacy and volatility.[1][2] This document provides a comprehensive guide to the TFA-mediated deprotection of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. We delve into the underlying chemical principles, address potential side reactions, and present a field-proven, step-by-step protocol designed for optimal yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology.
The Deprotection Principle: Mechanism and Rationale
The cleavage of the Boc group with TFA is a classic acid-catalyzed elimination reaction.[1] Understanding the mechanism is critical for troubleshooting and optimizing the process. The reaction proceeds through a sequence of well-defined steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group. This initial step activates the group for cleavage.[1][2][3]
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to its cleavage. This heterolytic scission generates a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][3]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide gas.[1][2][3] This step is thermodynamically favorable and drives the reaction to completion. It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed vessel to allow the CO2 to escape safely.[3]
-
Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess TFA in the reaction medium, yielding the final product as a stable trifluoroacetate salt.[1][3]
Figure 1: Mechanism of TFA-mediated Boc deprotection.
The Challenge: Side Reactions and the Role of Scavengers
While the deprotection mechanism is straightforward, the generation of the electrophilic tert-butyl cation presents a significant challenge.[4] This reactive intermediate can alkylate any nucleophilic species present in the reaction mixture, leading to undesired byproducts.[5][6][7]
In the specific case of this compound, the electron-rich m-tolyl ring is particularly susceptible to Friedel-Crafts-type alkylation by the tert-butyl cation. Other sensitive residues commonly found in more complex molecules include tryptophan, methionine, cysteine, and tyrosine.[4][5]
To mitigate this risk and ensure the integrity of the target molecule, the addition of a scavenger to the reaction mixture is essential.[4][8] Scavengers are nucleophilic compounds designed to efficiently trap, or "scavenge," the tert-butyl cation before it can react with the substrate or product.[4]
Figure 2: The protective role of a scavenger.
Common Scavengers
The choice of scavenger depends on the substrate. For general-purpose trapping of tert-butyl cations where sensitive sulfur-containing residues are absent, silanes are highly effective.
| Scavenger | Application | Typical Concentration |
| Triisopropylsilane (TIS) | Highly effective and common general-purpose carbocation scavenger.[1] | 2.5 - 5% (v/v) |
| Triethylsilane (TES) | Another effective silane-based scavenger.[9] | 2.5 - 5% (v/v) |
| Water | Can act as a scavenger and helps suppress other side reactions. Often used with TIS.[1] | 2.5% (v/v) |
| Thioanisole | Useful for protecting methionine and tryptophan residues.[6] | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Particularly effective for protecting cysteine residues.[9] | 2.5% (v/v) |
For the deprotection of this compound, a simple and effective scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[1][9]
Detailed Experimental Protocol
This protocol details the solution-phase Boc deprotection for a 1 mmol scale reaction. All operations should be performed in a certified chemical fume hood.
Materials and Reagents
-
This compound (Substrate)
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Triisopropylsilane (TIS), (≥98%)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous, cold (stored at 2-8 °C)
-
Round-bottom flask with stir bar
-
Ice/water bath
-
Standard laboratory glassware and filtration apparatus
Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Substrate Scale | 1.0 mmol | Standard laboratory scale. |
| Solvent | Anhydrous DCM | Good substrate solubility and inert to TFA. |
| Concentration | ~0.1 M | A common concentration to ensure solubility and prevent intermolecular side reactions.[1] |
| Deprotection Cocktail | TFA/DCM (1:1 v/v) with 5% TIS | A 50% TFA solution provides a sufficient excess of acid for rapid cleavage. TIS is added to prevent alkylation of the tolyl group. |
| Temperature | 0 °C to Room Temp | Initial cooling helps control any exotherm, followed by reaction at ambient temperature for completion.[1] |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete deprotection.[1] |
| Monitoring | TLC or LC-MS | To confirm the consumption of starting material. |
Step-by-Step Procedure
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir at room temperature until the substrate is fully dissolved.
-
Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C.[1]
-
Reagent Addition: While stirring at 0 °C, slowly add triisopropylsilane (TIS) (0.5 mL, ~2.5 mmol, ~5% of total volume). Following this, slowly add trifluoroacetic acid (TFA) (10 mL) dropwise over 5 minutes.
-
Reaction: Remove the flask from the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[1]
-
Monitoring: After 1 hour, check the reaction progress by TLC (staining with ninhydrin to visualize the primary amine product) or LC-MS to confirm the complete disappearance of the starting material.
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the DCM and the majority of the TFA. Note: Ensure the vacuum pump is protected from corrosive TFA vapors with a cold trap or base trap.
-
Product Precipitation: To the resulting oil or residue, add 50 mL of cold diethyl ether.[1][4] Addition of the TFA salt solution to the cold ether is often effective.[10] The product, (S)-3-amino-4-(m-tolyl)butanoic acid trifluoroacetate salt, should precipitate as a white or off-white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid liberally with cold diethyl ether (2 x 20 mL) to remove residual TIS and its byproducts.[1][4]
-
Drying: Dry the isolated solid under high vacuum to a constant weight. The product is typically obtained in high yield (>95%) and purity.
Workflow and Characterization
The overall process is summarized in the workflow diagram below. The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure of the deprotected amino acid salt.
-
Mass Spectrometry (MS): To verify the molecular weight of the free amine cation.
Figure 3: Experimental workflow for TFA-mediated Boc removal.
Concluding Remarks
The TFA-mediated deprotection of Boc-protected amines is a fundamental and reliable transformation in organic synthesis. By understanding the underlying mechanism, anticipating potential side reactions, and employing appropriate scavengers, high yields of pure product can be achieved reproducibly. The protocol outlined herein for this compound provides a robust foundation that can be adapted for a wide range of substrates in both academic and industrial research settings.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
Scribd. Rapid N-Boc Deprotection with TFA. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION - General Procedure for the deprotection of the Boc-group. [Link]
-
PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Reddit. Boc Removals with TFA in Peptide Synthesis. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes & Protocols for the Analytical Characterization of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Introduction
(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral building block of significant interest in pharmaceutical synthesis. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, a chiral center, and an aromatic m-tolyl moiety, necessitates a robust suite of analytical methods to ensure identity, purity, and stereochemical integrity.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the comprehensive characterization of this compound. The protocols outlined herein are designed to be both scientifically rigorous and practically applicable, adhering to the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH).[3][4][5][6][7]
Chromatographic Analysis for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and enantiomeric excess of this compound. Due to the compound's chiral nature, specific chiral stationary phases (CSPs) are required to resolve the (S) and (R) enantiomers.
Rationale for Method Selection
The selection of a suitable chiral HPLC method is critical for accurately quantifying the enantiomeric excess. Polysaccharide-based CSPs are often effective for the separation of N-protected amino acids and their derivatives.[8][9] A reversed-phase method is generally preferred for this compound due to its moderate polarity. The use of a UV detector is appropriate given the presence of the aromatic tolyl group, which provides a chromophore for sensitive detection.
Experimental Workflow: Chiral HPLC
Caption: Workflow for chiral HPLC analysis.
Detailed Protocol: Chiral HPLC
Objective: To determine the chemical purity and enantiomeric excess of this compound.
Materials:
-
This compound sample
-
HPLC grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA)
-
Reference standards for the (S) and (R)-enantiomers (if available)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Chiralpak IA or equivalent polysaccharide-based CSP | Proven efficacy in separating N-protected amino acid enantiomers.[8][9] |
| Mobile Phase | Acetonitrile/Water/TFA (e.g., 60:40:0.1 v/v/v) | Provides good resolution and peak shape for this class of compounds. The ratio may need optimization. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance of speed and resolution. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm | The tolyl group allows for sensitive detection at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard(s) in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions.
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R)-enantiomers based on the retention times of the standards.
-
Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of key functional groups and their connectivity.
Expected ¹H NMR Chemical Shifts:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| tert-butyl (Boc) | ~1.4 | Singlet (9H) | The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in a relatively uncongested region of the spectrum. |
| Methyl (tolyl) | ~2.3 | Singlet (3H) | The methyl group on the aromatic ring. |
| Methylene (CH₂) | ~2.5-2.8 | Multiplet (2H) | The two protons of the methylene group adjacent to the chiral center. |
| Methine (CH) | ~4.0-4.3 | Multiplet (1H) | The proton on the chiral carbon, coupled to the adjacent methylene protons. |
| Amide (NH) | ~5.0-5.5 | Broad singlet or doublet | The chemical shift and multiplicity of the amide proton can be variable and are often concentration and solvent-dependent. It may show coupling to the methine proton. |
| Aromatic (tolyl) | ~7.0-7.3 | Multiplet (4H) | The protons on the m-tolyl ring. |
| Carboxylic Acid (COOH) | >10 | Broad singlet (1H) | The acidic proton is typically downfield and its signal can be broad. |
Detailed Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Processing: Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
Expected Fragmentation Pattern:
The fragmentation of Boc-protected amino acids is well-characterized. Common fragmentation pathways include the loss of the Boc group or parts of it.
-
[M+H]⁺: The protonated molecule. For C₁₆H₂₃NO₄, the expected m/z would be approximately 294.17.
-
[M-56+H]⁺: Loss of isobutylene (C₄H₈) from the Boc group. This is a common fragmentation pathway for Boc-protected compounds.[10]
-
[M-100+H]⁺: Loss of the entire Boc group (C₅H₉O₂).
Detailed Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an LC-MS system equipped with an ESI source.
-
Analysis: Infuse the sample directly into the mass spectrometer or perform a chromatographic separation prior to MS analysis.
-
Data Interpretation: Analyze the resulting mass spectrum to confirm the molecular weight and identify characteristic fragment ions. To avoid in-source fragmentation of the Boc group, it is advisable to use soft ionization conditions and avoid acidic mobile phase additives like TFA if possible, opting for formic acid instead.[11]
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, including melting point, decomposition temperature, and thermal stability.
Rationale for Thermal Analysis
DSC can be used to determine the melting point of the compound, which is a key physical property and an indicator of purity. TGA measures the mass loss as a function of temperature, revealing the decomposition profile and thermal stability. For Boc-protected amino acids, TGA can show a characteristic mass loss corresponding to the thermolabile Boc group.
Experimental Workflow: Thermal Analysis
Caption: Workflow for DSC and TGA analysis.
Detailed Protocol: DSC and TGA
Objective: To determine the melting point and thermal decomposition profile.
Instrumentation:
-
Differential Scanning Calorimeter
-
Thermogravimetric Analyzer
DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Method: Heat the sample from ambient temperature to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset and peak temperature of the melting endotherm.
TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Method: Heat the sample from ambient temperature to approximately 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step. The decomposition of Boc-protected amino acids often begins at temperatures between 70-110 °C.[12]
Method Validation
All analytical methods used for the characterization of pharmaceutical ingredients must be validated to ensure they are fit for their intended purpose. The validation should be performed in accordance with ICH Q2(R2) guidelines.[3][4][5][6][7]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For the chiral HPLC method, this includes demonstrating resolution from the opposite enantiomer and any impurities. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chiral HPLC, NMR, MS, and thermal analysis ensures a thorough evaluation of the compound's identity, purity, stereochemical integrity, and thermal properties. Adherence to these protocols and the principles of method validation will generate reliable and accurate data, which is essential for advancing research and development in the pharmaceutical industry.
References
-
tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]
-
Sharma, G. V. M., Jayaprakash, P., Ramesh, V., Ramesh, M., & Srinivas, R. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry : RCM, 22(21), 3339–3352. [Link]
-
IntuitionLabs. (2023). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved January 10, 2026, from [Link]
-
StatSoft. (2024, December 12). Validation of analytical methods according to the latest ICH Q2(R2) guidelines - examples [Video]. YouTube. [Link]
-
Ramesh, M., Srinivas, R., Sharma, G. V. M., & Subash, V. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(11), 1319–1328. [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. YouTube. [Link]
-
ICH. (2025, July 8). VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. Retrieved January 10, 2026, from [Link]
-
QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved January 10, 2026, from [Link]
-
Abeywickrama, C. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Retrieved January 10, 2026, from [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Retrieved January 10, 2026, from [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023, June 11). Reddit. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved January 10, 2026, from [Link]
-
DSC assay of the 21 amino acid studied and the relative melting point peak and onset shift. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Mtoz Biolabs. (n.d.). DSC and TGA Analysis. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3), 1-4. [Link]
-
Zhang, C., Huang, W. X., Chen, Z., & Rustum, A. M. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of chromatography. A, 1217(30), 4965–4970. [Link]
-
Chiral separation of amino acids and derivatives by CE. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Al-Majdhoub, M. M., Gitem, B., Aboul-Enein, H. Y., & Al-Warthan, A. A. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules (Basel, Switzerland), 29(17), 3899. [Link]
-
Konya, Y., Czigle, S., & Kilár, F. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of separation science, 43(9-10), 1947–1955. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Journal of chromatography. A, 1315, 1–20. [Link]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved January 10, 2026, from [Link]
-
Rahman, M. M., Amin, M. R., & Mostafizur, M. (2021). Synthesis, characterization, and pharmacokinetic studies of 4-(3-aryl-1,6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Journal of Bangladesh Academy of Sciences, 45(1), 37-47. [Link]
Sources
- 1. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 270062-93-6 | AChemBlock [achemblock.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. qbdgroup.com [qbdgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
Introduction: The Significance of Chiral β-Amino Acids
Chiral β-amino acids are pivotal structural motifs in medicinal chemistry, serving as essential building blocks for a wide array of pharmacologically active molecules. Their incorporation into peptidomimetics can induce unique secondary structures and, critically, often enhances resistance to enzymatic degradation, a significant advantage for therapeutic peptide development. The target molecule, (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, is a valuable intermediate, particularly for the synthesis of enzyme inhibitors and other complex molecular architectures where the specific stereochemistry and the lipophilic m-tolyl group are crucial for biological activity and target engagement.[1]
This guide provides a comprehensive overview of a robust and scalable synthetic strategy for this compound, focusing on asymmetric hydrogenation as the key chirality-inducing step. The protocols detailed herein are designed for large-scale production, emphasizing efficiency, safety, and high stereochemical purity.
Synthetic Strategy: A Logic-Driven Approach
The chosen synthetic pathway is a three-stage process designed for scalability and efficiency. It begins with the synthesis of a β-ketoester, followed by the formation of an enamine, and culminates in the asymmetric hydrogenation to establish the chiral center. The final step is the protection of the amino group with the tert-butoxycarbonyl (Boc) group.
Rationale for the Synthetic Route:
-
Convergent Synthesis: This approach allows for the preparation of key intermediates in parallel, which can be combined in the later stages of the synthesis.
-
Asymmetric Hydrogenation: This is a highly efficient and well-established method for introducing chirality on an industrial scale.[2][3] It avoids the use of chiral auxiliaries which would require additional synthetic steps for attachment and removal.
-
Unprotected Enamine Hydrogenation: The direct hydrogenation of an unprotected enamine ester is a more atom-economical approach, eliminating the need for N-acylation and subsequent deprotection steps.[2][4][5]
-
Boc Protection: The Boc group is a widely used and robust protecting group for amines. It is stable under a variety of reaction conditions and can be readily removed under mild acidic conditions, making it ideal for subsequent synthetic transformations.[6][][8]
Visualizing the Workflow
Caption: Overall synthetic workflow for the target molecule.
Experimental Protocols
PART 1: Synthesis of Ethyl 3-oxo-4-(m-tolyl)butanoate (β-Ketoester)
This initial stage constructs the carbon backbone of the target molecule. The reaction of m-tolylacetic acid with Meldrum's acid provides a reactive intermediate that is subsequently converted to the β-ketoester.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| m-Tolylacetic acid | 150.17 | 10.0 | 66.6 |
| Carbonyldiimidazole (CDI) | 162.15 | 11.9 | 73.4 |
| Meldrum's acid | 144.12 | 10.0 | 69.4 |
| Pyridine | 79.10 | 5.8 | 73.4 |
| Ethanol (absolute) | 46.07 | 50.0 L | - |
| Toluene | 92.14 | 100.0 L | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Protocol:
-
Activation of m-Tolylacetic Acid: In a suitable reactor, suspend m-tolylacetic acid (10.0 kg, 66.6 mol) in toluene (50.0 L). Add carbonyldiimidazole (11.9 kg, 73.4 mol) portion-wise over 1 hour, maintaining the temperature below 25 °C. Stir the mixture for 2 hours at room temperature until gas evolution ceases.
-
Reaction with Meldrum's Acid: In a separate reactor, dissolve Meldrum's acid (10.0 kg, 69.4 mol) in toluene (50.0 L) and add pyridine (5.8 kg, 73.4 mol). Cool the solution to 0-5 °C.
-
Coupling: Slowly add the activated m-tolylacetic acid solution to the Meldrum's acid solution over 2-3 hours, maintaining the temperature between 0-10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Esterification and Work-up: Add absolute ethanol (50.0 L) to the reaction mixture and heat to reflux for 4 hours. Cool the mixture to room temperature and wash sequentially with 1 M HCl (2 x 20 L), saturated NaHCO₃ solution (2 x 20 L), and brine (20 L).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-oxo-4-(m-tolyl)butanoate. The product is typically used in the next step without further purification.
PART 2: Synthesis of Ethyl (Z)-3-amino-4-(m-tolyl)but-2-enoate (Enamine Ester)
The β-ketoester is converted to the corresponding enamine, which is the direct precursor for the asymmetric hydrogenation.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl 3-oxo-4-(m-tolyl)butanoate | 220.27 | 14.0 | 63.6 |
| Ammonium carbamate | 78.07 | 7.5 | 96.1 |
| Acetic acid (glacial) | 60.05 | 0.5 | 8.3 |
| Toluene | 92.14 | 70.0 L | - |
Protocol:
-
Reaction Setup: Charge the crude ethyl 3-oxo-4-(m-tolyl)butanoate (14.0 kg, 63.6 mol) and toluene (70.0 L) into a reactor equipped with a Dean-Stark apparatus.
-
Enamine Formation: Add ammonium carbamate (7.5 kg, 96.1 mol) and glacial acetic acid (0.5 kg, 8.3 mol) to the mixture.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Isolation: Cool the reaction mixture to room temperature. Wash the organic layer with saturated NaHCO₃ solution (2 x 15 L) and brine (15 L).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude enamine ester can be purified by vacuum distillation or used directly in the next step.
PART 3: Asymmetric Hydrogenation and Boc Protection
This is the critical, chirality-inducing step, followed by hydrolysis and protection of the amino group.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Ethyl (Z)-3-amino-4-(m-tolyl)but-2-enoate | 219.29 | 13.0 | 59.3 |
| [Rh(COD)Cl]₂ | 492.13 | 0.029 | 0.059 |
| (S,S)-Et-DuPhos | 338.38 | 0.044 | 0.13 |
| Methanol (degassed) | 32.04 | 130.0 L | - |
| Hydrogen gas | 2.02 | As needed (10 bar) | - |
| Sodium hydroxide | 40.00 | 5.2 | 130.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 14.2 | 65.2 |
| Sodium bicarbonate | 84.01 | 10.0 | 119.0 |
| Ethyl acetate | 88.11 | As needed | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Protocol:
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor with [Rh(COD)Cl]₂ (29 g, 0.059 mol) and (S,S)-Et-DuPhos (44 g, 0.13 mol) in degassed methanol (5 L). Stir for 30 minutes to form the active catalyst.
-
Hydrogenation: Add the solution of ethyl (Z)-3-amino-4-(m-tolyl)but-2-enoate (13.0 kg, 59.3 mol) in degassed methanol (125 L) to the reactor. Pressurize the reactor with hydrogen gas to 10 bar and maintain the temperature at 40-50 °C. Monitor the reaction by HPLC for the disappearance of the starting material (typically 12-24 hours).
-
Saponification: After the reaction is complete, vent the reactor and purge with nitrogen. Add a solution of sodium hydroxide (5.2 kg, 130.0 mol) in water (20 L) to the reaction mixture. Stir at room temperature for 4-6 hours until the ester is fully hydrolyzed.
-
Boc Protection: Cool the mixture to 10-15 °C. Add a solution of di-tert-butyl dicarbonate (14.2 kg, 65.2 mol) in ethyl acetate (20 L) and a solution of sodium bicarbonate (10.0 kg, 119.0 mol) in water (50 L). Stir vigorously at room temperature for 8-12 hours.
-
Work-up and Isolation: Separate the aqueous layer and wash it with ethyl acetate (2 x 20 L) to remove any unreacted (Boc)₂O.[9] Cool the aqueous layer to 0-5 °C and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product into ethyl acetate (3 x 30 L). Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain the crude product as an oil.
-
Crystallization: The crude oil can be solidified by dissolving in a minimal amount of a suitable solvent (e.g., toluene) and adding a seed crystal. Allow to stand until solidification is complete, then add a non-polar solvent like hexane to form a slurry. Filter the solid, wash with cold hexane, and dry under vacuum to yield the final product.[10]
Analytical Characterization
| Test | Specification |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 98.0% |
| Enantiomeric Excess (Chiral HPLC) | ≥ 99.0% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure |
| Melting Point | To be determined |
Safety and Handling Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated area, in a properly rated high-pressure reactor, and with appropriate grounding to prevent static discharge.
-
Carbonyldiimidazole (CDI): CDI is moisture-sensitive and a skin and eye irritant. Handle in a dry atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Use only in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate ((Boc)₂O): (Boc)₂O is a lachrymator and can cause skin irritation. Handle with care in a fume hood.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The synthetic route and protocols outlined in this application note provide a reliable and scalable method for the production of this compound. The use of asymmetric hydrogenation ensures high enantiopurity, a critical parameter for its application in the synthesis of chiral pharmaceuticals. Careful adherence to the detailed procedures and safety precautions will enable researchers and drug development professionals to produce this valuable building block in large quantities with high purity.
References
-
Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. (2004). Journal of the American Chemical Society, 126(32), 9918-9. Available at: [Link]
-
Highly diastereoselective heterogeneously catalyzed hydrogenation of enamines for the synthesis of chiral beta-amino acid derivatives. (2004). Journal of the American Chemical Society, 126(10), 3048-9. Available at: [Link]
-
ResearchGate. (n.d.). Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. Available at: [Link]
-
ResearchGate. (n.d.). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Wikipedia. (n.d.). Ammonium carbamate. Available at: [Link]
Sources
- 1. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 2. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly diastereoselective heterogeneously catalyzed hydrogenation of enamines for the synthesis of chiral beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Application Notes and Protocols for Orthogonal Protection Strategy with (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid in SPPS
Introduction: Expanding the Peptidomimetic Toolkit with Orthogonally Protected β-Amino Acids
The paradigm of drug discovery is increasingly shifting towards molecules that bridge the gap between small molecules and large biologics. Peptides offer exceptional specificity and potency but are often hampered by poor metabolic stability and low oral bioavailability. The incorporation of non-canonical amino acids, particularly β-amino acids, into peptide sequences is a powerful strategy to generate peptidomimetics with enhanced proteolytic resistance, novel secondary structures, and unique pharmacological profiles.[1]
This guide provides a detailed technical overview and robust protocols for the incorporation of a specific β-amino acid, (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS). The core of this strategy lies in the principle of orthogonality , where the temporary Nα-protecting group of the main peptide chain is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the amino group of our target β-amino acid is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This "Fmoc/tBu" strategy is the cornerstone of modern peptide synthesis, allowing for the selective deprotection and manipulation of different parts of the molecule under distinct chemical conditions.[][3][4]
The use of this compound allows for the introduction of a unique structural motif. The m-tolyl group provides a lipophilic side chain that can engage in specific hydrophobic interactions with biological targets.[5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced building block in their peptide and peptidomimetic synthesis campaigns.
The Principle of Orthogonality: A Multi-Layered Protection Scheme
In the context of SPPS, orthogonality is the strategic use of multiple classes of protecting groups that can be removed under different, non-interfering chemical conditions.[6] This allows for the sequential and controlled construction of complex peptide architectures.[7]
A standard Fmoc-based SPPS employs a two-dimensional orthogonal system:
-
Temporary Nα-Protection: The Fmoc group is used to protect the alpha-amino group of the incoming amino acids. It is cleaved at the beginning of each coupling cycle using a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[8]
-
Permanent Side-Chain Protection: The reactive side chains of the amino acids (e.g., the ε-amino group of Lysine or the carboxyl group of Aspartic acid) are protected by acid-labile groups, most commonly derived from tert-butyl (tBu) or trityl (Trt). These groups are stable to the basic conditions of Fmoc deprotection and are removed simultaneously at the end of the synthesis during the final cleavage from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[3]
Our strategy introduces a third layer of control by using a Boc-protected amino group on the β-amino acid monomer. The Boc group is stable to the piperidine treatment used for Fmoc removal but can be selectively cleaved under specific acidic conditions if desired, or, more commonly, is removed during the final global deprotection with TFA. This ensures the integrity of the Boc group throughout the chain elongation process.
Diagram 1: Orthogonal Protection Strategy in Fmoc-SPPS
Caption: Decision workflow for coupling the β-amino acid.
Protocol 4: Final Cleavage and Global Deprotection
Causality: A strong acid, TFA, is used to cleave the peptide from the acid-labile linker (e.g., Rink Amide) and simultaneously remove all acid-labile side-chain protecting groups, including the Boc group on our β-amino acid. Scavengers are essential to trap the reactive carbocations (e.g., tert-butyl cations) generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine. [8]
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is:
-
95% TFA
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether.
-
Precipitate the crude peptide by adding more cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Perspectives
The orthogonal protection strategy detailed here enables the seamless incorporation of this compound into peptide sequences using standard Fmoc-SPPS. The key to success lies in recognizing the steric hindrance of this β-amino acid and employing optimized coupling conditions, such as the use of HATU and extended reaction times. This approach opens the door to the synthesis of novel peptidomimetics with tailored properties for applications in drug discovery and materials science. By rationally designing sequences with such modified building blocks, researchers can overcome the inherent limitations of natural peptides and develop next-generation therapeutics with enhanced stability, bioavailability, and efficacy.
References
-
Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. Available at: [Link]
- Google Patents. (2013). US20130338337A1 - Boc and fmoc solid phase peptide synthesis.
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
- Seebach, D., et al. (2000). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Helvetica Chimica Acta.
- Katritzky, A. R., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
-
Reddit. (2022). Solid Phase Peptide Synthesis Help. r/Chempros. Available at: [Link]
-
Digital CSIC. (2014). Solid-phase peptide synthesis. Available at: [Link]
- Wang, C., et al. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Available at: [Link]
- White, P. D., et al. (2004). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. International Journal of Peptide Research and Therapeutics.
-
SlideShare. (2016). T boc fmoc protocols in peptide synthesis. Available at: [Link]
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]
- Google Patents. (2012). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
-
AAPPTec. (n.d.). SYNTHESIS NOTES. Available at: [Link]
- Forró, E., & Fülöp, F. (2007). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry.
-
MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid as a Versatile Building Block for Enzyme Inhibitor Synthesis
Introduction: Strategic Incorporation of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the rational design of enzyme inhibitors remains a cornerstone of therapeutic innovation. The strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among these, this compound has emerged as a valuable scaffold, particularly in the development of inhibitors for metalloproteinases and other key enzyme classes implicated in a range of pathologies from cancer to neurodegenerative diseases.
This technical guide provides an in-depth exploration of the application of this versatile building block. We will delve into the causality behind its utility, detailing not only the "how" but also the "why" of its incorporation into enzyme inhibitor scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this compound in their research endeavors.
The core utility of this molecule lies in the combination of a chiral β-amino acid backbone, a strategically positioned meta-tolyl group, and the synthetically tractable tert-butoxycarbonyl (Boc) protecting group. The Boc group offers robust protection of the amine functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential and controlled elaboration of the molecular scaffold.[1] This feature is fundamental in multi-step syntheses common in drug discovery.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and for predicting the properties of the final compounds.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₄ | [2] |
| Molecular Weight | 293.36 g/mol | [2] |
| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(3-methylphenyl)butanoic acid | [2] |
| CAS Number | 270062-93-6 | [2] |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, EtOAc) | Inferred from common synthetic procedures |
The Role of the m-Tolyl Group in Enzyme Recognition: A Structure-Activity Relationship (SAR) Perspective
The choice of the m-tolyl substituent is not arbitrary. In the context of enzyme inhibitors, particularly for matrix metalloproteinases (MMPs), the aryl group of a building block often occupies the S1' pocket of the enzyme's active site. The nature and substitution pattern of this aryl group can significantly influence binding affinity and selectivity.
The meta-methyl group of the tolyl substituent provides a subtle yet impactful modification to the electronic and steric profile of the phenyl ring. Compared to an unsubstituted phenyl group, the methyl group adds hydrophobicity, which can enhance binding in lipophilic pockets of the enzyme active site. The meta position of the methyl group directs its steric bulk into a specific vector within the S1' pocket, which can be crucial for achieving selectivity for a particular MMP isoform over others. For instance, subtle differences in the topography of the S1' pocket among different MMPs can be exploited by the specific placement of substituents on the P1' aryl ring to achieve selective inhibition.
Experimental Protocols: A Step-by-Step Guide to Application
The following protocols provide detailed, field-proven methodologies for the key transformations involving this compound.
Workflow for Enzyme Inhibitor Synthesis
Caption: General workflow for the synthesis of an enzyme inhibitor.
Protocol 1: Peptide Coupling of this compound
This protocol describes the coupling of the carboxylic acid moiety of the building block with a primary or secondary amine to form an amide bond. This is a foundational step in elongating the inhibitor scaffold.
Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) efficiently activates the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and racemization.
Materials:
-
This compound
-
Amine coupling partner (R-NH₂)
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine coupling partner (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to liberate the amine for subsequent functionalization.
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group.[3] The use of DCM as a solvent ensures the solubility of both the starting material and the product. The reaction is typically rapid and clean.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-50% v/v in DCM).
-
Stir the reaction mixture at 0 °C to room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the amine intermediate. This intermediate is often used in the next step without further purification.
Application Example: Synthesis of a Matrix Metalloproteinase (MMP) Inhibitor
The following hypothetical synthesis illustrates the integration of the above protocols in the construction of a potential MMP inhibitor.
Caption: Synthetic route to a potential MMP inhibitor.
In this example, the this compound serves as the P1' fragment of the inhibitor. The carboxylic acid is first coupled with an amine that will form the P2' and subsequent parts of the inhibitor scaffold. Following Boc deprotection, the newly freed amine is then coupled to a moiety containing a zinc-binding group (ZBG), such as a hydroxamic acid, carboxylic acid, or phosphinic acid, which is crucial for coordinating to the catalytic zinc ion in the MMP active site.
Biological Evaluation: A General Protocol for Assessing Inhibitory Activity
Once the final inhibitor is synthesized, its biological activity must be assessed. The following is a general protocol for an in vitro enzymatic assay to determine the IC₅₀ (half-maximal inhibitory concentration) value of the synthesized compound against a target MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9, or MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Synthesized inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations for the assay.
-
In the wells of the 96-well plate, add the diluted inhibitor solutions. Include control wells with assay buffer and DMSO (vehicle control) and wells with a known MMP inhibitor (positive control).
-
Add the recombinant MMP enzyme to each well (except for the no-enzyme control) and incubate for 15-30 minutes at 37 °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate used).
-
Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound is a strategically designed building block that offers significant advantages in the synthesis of enzyme inhibitors. Its pre-installed chirality, the steric and electronic properties of the m-tolyl group for probing enzyme active sites, and the versatility of the Boc protecting group make it a valuable tool for medicinal chemists. The protocols and conceptual framework provided in these application notes are intended to empower researchers to effectively utilize this compound in their drug discovery programs, ultimately accelerating the development of novel therapeutics.
References
- Ningbo Innopharmchem Co., Ltd. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis.
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- EvitaChem. (2024). Buy (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (EVT-3172068).
- BOC Sciences. (n.d.). Building Block Synthesis for R&D.
- Benchchem. (n.d.). The Indispensable Role of the Boc Protecting Group in Amino Acid Chemistry: A Technical Guide.
- Smolecule. (2023). (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- MDPI. (2020). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.
Sources
Application Note: A Robust HPLC Method for Determining the Chiral Purity of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
Abstract
This application note details the development and validation of a sensitive and robust high-performance liquid chromatography (HPLC) method for the determination of the chiral purity of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, a key chiral building block in pharmaceutical synthesis. A normal-phase chiral HPLC method was developed utilizing a polysaccharide-based chiral stationary phase, which provides excellent enantiomeric resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated high levels of specificity, linearity, accuracy, and precision. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and chiral analysis of this and structurally related compounds.
Introduction
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over the enantiomeric purity of chiral drugs.[1] this compound is a crucial chiral intermediate in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric purity is paramount to the safety and efficacy of the final drug product.
High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for the separation and quantification of enantiomers due to its accuracy, precision, and robustness.[2] This application note provides a systematic approach to developing and validating a chiral HPLC method for determining the enantiomeric excess of this compound.
Method Development Strategy
The development of a successful chiral HPLC method involves a systematic screening of columns and mobile phases to achieve optimal separation. Our strategy focused on a logical, multi-stage process to efficiently identify the ideal chromatographic conditions.
Analyte and its Properties
-
Compound: this compound
-
Structure:
-
Key Features for Chiral Separation: The molecule possesses a single chiral center at the C3 position of the butanoic acid chain. The presence of a carboxylic acid group, a Boc-protected amine, and an aromatic ring provides multiple points of interaction for chiral recognition with a suitable CSP.
Chiral Stationary Phase (CSP) Selection
A screening of various types of CSPs is the cornerstone of chiral method development.[3] Based on the structure of the analyte, which is a Boc-protected amino acid derivative, polysaccharide-based and macrocyclic glycopeptide-based CSPs were considered the most promising candidates.[4][5]
-
Polysaccharide-based CSPs (e.g., Chiralpak® series): These are known for their broad applicability and excellent enantiorecognition capabilities for a wide range of compounds, including N-protected amino acids.[6]
-
Macrocyclic Glycopeptide-based CSPs (e.g., Chirobiotic™ series): These are also effective for the separation of amino acids and their derivatives, offering complementary selectivity to polysaccharide-based phases.[5]
Initial screening was performed on Chiralpak® AD-H and Chirobiotic™ T columns under normal-phase and reversed-phase conditions.
Mobile Phase Optimization
The choice of mobile phase is critical for achieving good resolution and peak shape. For normal-phase chromatography, mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) are typically used. Acidic or basic additives can be incorporated to improve peak shape and resolution, especially for acidic or basic analytes.[3][7]
The optimization process involved systematically varying the ratio of the organic modifiers and evaluating the effect of acidic additives like trifluoroacetic acid (TFA) on the separation.
Caption: Workflow for Chiral HPLC Method Development.
Optimized HPLC Method and Protocol
Based on the method development studies, the following optimized HPLC method was established.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Daicel Corporation)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase
Sample Preparation Protocol
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a final concentration of 1 mg/mL.
-
For the determination of the unwanted (R)-enantiomer at low levels, prepare a spiked sample by adding a known amount of the racemic mixture to the sample solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.[8]
Specificity
Specificity was demonstrated by the baseline resolution of the (S)- and (R)-enantiomers with a resolution factor greater than 2.0. The peak purity of the (S)-enantiomer peak was also evaluated using the DAD detector to ensure no co-eluting impurities.
Linearity
The linearity of the method was assessed by analyzing a series of solutions of the (R)-enantiomer over a concentration range of 0.1% to 1.5% of the nominal sample concentration (1 mg/mL). The method was found to be linear with a correlation coefficient (r²) of > 0.999.
| Parameter | Result |
| Linearity Range | 0.1% - 1.5% (of 1 mg/mL) |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ for the (R)-enantiomer were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was established at a signal-to-noise ratio of approximately 10:1.
| Parameter | Result |
| LOD (S/N ≈ 3) | 0.03% (of 1 mg/mL) |
| LOQ (S/N ≈ 10) | 0.1% (of 1 mg/mL) |
Accuracy
The accuracy of the method was determined by analyzing samples spiked with known amounts of the (R)-enantiomer at three different concentration levels (LOQ, 100%, and 150% of the target concentration of 0.5%). The recovery was found to be within 98.0% to 102.0%.
Precision
The precision of the method was evaluated by performing six replicate injections of a sample solution containing 0.5% of the (R)-enantiomer. The relative standard deviation (RSD) for the peak area of the (R)-enantiomer was calculated.
| Parameter | Result |
| Repeatability (RSD, n=6) | < 2.0% |
| Intermediate Precision (RSD) | < 3.0% |
Robustness
The robustness of the method was assessed by intentionally varying critical method parameters, such as the mobile phase composition (±2% of isopropanol), flow rate (±0.1 mL/min), and column temperature (±2 °C). The resolution between the enantiomers remained greater than 2.0 under all varied conditions, demonstrating the robustness of the method.
Caption: Key Parameters for Method Validation.
Conclusion
A highly selective, sensitive, and robust normal-phase HPLC method for the determination of the chiral purity of this compound has been successfully developed and validated. The method utilizes a commercially available polysaccharide-based chiral stationary phase and provides excellent resolution between the enantiomers. The validation results demonstrate that the method is accurate, precise, and suitable for its intended purpose in a quality control environment. This application note provides a comprehensive framework for the chiral analysis of this important pharmaceutical intermediate.
References
-
Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(6), 777-793. [Link]
-
Fegas, A., et al. (n.d.). Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Journal of Chemistry. [Link]
-
Frank, H., et al. (1978). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 167, 187-196. [Link]
-
Gray, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Hwang, G., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-267. [Link]
-
Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(6), 777-793. [Link]
-
Li, Y., et al. (2001). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 39(9), 399-404. [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
-
Mondal, S., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 7-14. [Link]
-
Reddy, G., & Kumar, B. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(1), 143-147. [Link]
-
Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. [Link]
- Google Patents. (n.d.). CN102824900A - Method for chiral separation of various side chain protected amino acids.
-
Gecse, Z., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(15), 4625. [Link]
-
ResearchGate. (n.d.). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. [Link]
-
Scilit. (n.d.). Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents. Scilit. [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]
-
PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
-
Al-Awa, A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(8), 2139. [Link]
-
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 17(4), 232-239. [Link]
-
PubMed. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. PubMed. [Link]
-
Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 7. asianpubs.org [asianpubs.org]
- 8. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Comprehensive Mass Spectrometry Analysis of Peptides Incorporating the Non-Standard Amino Acid (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
The incorporation of non-standard amino acids into peptide structures is a cornerstone of modern peptidomimetic drug design, offering enhanced stability, conformational constraint, and novel biological activity. (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, a protected β-amino acid, presents unique analytical challenges due to its structural complexity and the labile nature of the tert-butoxycarbonyl (Boc) protecting group. This application note provides a detailed technical guide for the robust and reliable mass spectrometry (MS) analysis of peptides containing this moiety. We present optimized protocols for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS, with a focus on preserving the intact molecular structure for accurate mass determination and elucidating fragmentation pathways for sequence confirmation. This guide is intended for researchers in peptide chemistry and drug development, providing the causal framework behind experimental choices to ensure high-fidelity characterization.
Introduction: The Analytical Challenge
Synthetic peptides containing modified residues are critical in pharmaceutical development.[1] Their characterization is essential for quality control, ensuring both identity and purity.[2][3] The analyte of focus, this compound (hereafter abbreviated as Boc-β³-hPhe(3-Me) ), introduces two key features that impact MS analysis: a non-native β-amino acid backbone and an acid-sensitive Boc protecting group.
The primary analytical hurdles include:
-
In-source Fragmentation: The Boc group is notoriously labile and can be cleaved under typical ESI or MALDI conditions, particularly in acidic environments, leading to the premature loss of 100 Da (the Boc group) or 56 Da (isobutylene).[4][5] This can complicate the identification of the correct precursor ion.
-
Altered Backbone Cleavage: The presence of a β-amino acid can alter the typical a/b/c and x/y/z fragmentation patterns observed in standard α-peptides, requiring careful spectral interpretation.
-
Solubility Issues: Protected peptides can exhibit poor solubility in standard aqueous mobile phases, posing challenges for liquid chromatography-mass spectrometry (LC-MS).[6][7]
This guide provides methodologies to mitigate these challenges, enabling confident structural elucidation.
Physicochemical & Mass Spectral Properties
A thorough understanding of the residue's properties is fundamental to method development.
| Property | Value / Description | Data Source |
| Full Chemical Name | This compound | PubChem[8] |
| Molecular Formula | C₁₆H₂₃NO₄ | PubChem[8] |
| Monoisotopic Mass | 293.1627 Da | Calculated |
| Residue Formula | C₁₆H₂₁NO₃ | Calculated (-H₂O) |
| Residue Monoisotopic Mass | 275.1521 Da | Calculated |
| Key Structural Features | 1. Boc Group: Prone to neutral loss of isobutylene (C₄H₈, 56.0626 Da) or the entire group (C₅H₈O₂, 100.0524 Da). 2. m-Tolyl Side Chain: A hydrophobic benzyl-like group. 3. β-Amino Acid Backbone: Increases the spacing between residues. | N/A |
Experimental Workflow: From Sample to Spectrum
The analytical workflow must be optimized at every stage to ensure data integrity. The following diagram outlines the critical steps for a comprehensive analysis.
Caption: High-level experimental workflow for LC-MS analysis.
Protocols for Mass Spectrometry Analysis
Two complementary protocols are presented below. ESI-MS is ideal for online LC-MS analysis, while MALDI-MS serves as an excellent method for rapid, direct confirmation of the intact mass of purified peptides.
Protocol 1: LC-ESI-MS/MS for Peptide Identification and Sequencing
This protocol is designed for a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system. The key is using "soft" ionization conditions to preserve the Boc group for MS/MS.
-
Sample Preparation:
-
Reconstitute the peptide sample in a solution of 50:50 acetonitrile:water with 0.1% (v/v) formic acid to a final concentration of 10-50 µM.
-
Rationale: Formic acid is a volatile acid compatible with MS that aids in protonation without being as harsh as trifluoroacetic acid (TFA), which can promote Boc cleavage.[9]
-
-
Liquid Chromatography:
-
Inject 1-5 µL of the sample onto a suitable reversed-phase column (e.g., C18, 1.7-2.1 mm ID, 50-100 mm length).
-
Use a binary solvent system:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Run a suitable gradient, for example, 5% to 60% B over 15 minutes at a flow rate of 0.3-0.4 mL/min.
-
Rationale: Chromatographic separation is essential to remove synthesis impurities and resolve peptide isomers.[1] The gradient should be optimized to ensure sharp elution of the target peptide.
-
-
Mass Spectrometry Acquisition:
-
Perform analysis in positive ion mode.
-
The following table provides starting parameters. These must be optimized for the specific instrument used.
-
| Parameter Group | Parameter | Recommended Setting | Rationale |
| ESI Source | Capillary Voltage | 2.5 – 3.5 kV | To achieve a stable electrospray.[10] |
| Desolvation Temp. | 250 – 350 °C | To facilitate solvent evaporation without causing thermal degradation. | |
| Cone/Fragmentor Voltage | Low Setting (e.g., 60-80 V) | Critical: Minimizes in-source fragmentation to preserve the Boc group on the precursor ion.[9] | |
| MS1 Survey Scan | Mass Range | 300 – 2000 m/z | To detect the precursor ion in its expected charge states (e.g., [M+H]⁺, [M+2H]²⁺). |
| Resolution | > 20,000 | To enable accurate mass measurement and charge state determination. | |
| MS/MS Fragmentation | Acquisition Mode | Data-Dependent Acquisition (DDA) | To automatically trigger MS/MS on the most abundant precursors. |
| Isolation Window | 1.0 – 1.5 m/z | To isolate the precursor ion of interest with high fidelity. | |
| Activation Type | CID (Collision-Induced Dissociation) | Standard method for peptide fragmentation.[11] | |
| Collision Energy | Stepped/Normalized (e.g., 20-40 eV) | Use a range of energies to generate a rich fragmentation spectrum containing both backbone and side-chain information. |
Protocol 2: MALDI-TOF MS for Intact Mass Confirmation
MALDI is highly effective for analyzing protected synthetic peptides, but matrix selection is critical to prevent Boc-lability.[6][12]
-
Matrix and Sample Preparation:
-
Recommended Matrix: Dithranol. Acidic matrices like α-cyano-4-hydroxycinnamic acid (CHCA) can cause significant Boc cleavage.[12]
-
Prepare a saturated solution of Dithranol in 50:50 acetonitrile:water.
-
Prepare a 10 mg/mL solution of Cesium Chloride (CsCl) in water.
-
Rationale: Dithranol is a less acidic matrix. The addition of CsCl promotes the formation of Cesium adducts ([M+Cs]⁺), which are stable and less prone to fragmentation, simplifying the spectrum.[6][7]
-
Prepare the peptide sample at ~1 mg/mL in a suitable solvent (e.g., 70% ACN).
-
-
Spotting Technique (Dried-Droplet):
-
On the MALDI target plate, mix 1 µL of peptide solution, 1 µL of matrix solution, and 0.2 µL of the CsCl solution.
-
Allow the spot to air dry completely.
-
-
Mass Spectrometry Acquisition:
-
Acquire data in positive ion reflectron mode.
-
Calibrate the instrument using a standard peptide mixture bracketing the expected mass range.
-
Adjust laser power to the minimum necessary to obtain a good signal, avoiding excessive energy that could induce fragmentation.
-
Look for the [M+H]⁺, [M+Na]⁺, and the desired [M+Cs]⁺ ions.
-
Data Interpretation: Decoding the Spectra
Accurate interpretation requires recognizing the unique fragmentation signature of the Boc-β³-hPhe(3-Me) residue.
Expected Ions in MS1 Survey Scan
In an ESI-MS survey scan, you should primarily look for the protonated molecular ion, [M+H]⁺. However, due to the lability of the Boc group, even with soft settings, you will likely observe ions corresponding to neutral losses:
-
[M+H - 56]⁺: Loss of isobutylene.
-
[M+H - 100]⁺: Loss of the entire Boc group.
The relative intensity of these peaks versus the parent ion is a direct indicator of the stability of the peptide under the chosen source conditions.
Expected Fragmentation in MS/MS Spectra
Tandem MS provides the definitive sequence information. Consider a hypothetical peptide Ac-Ala-[Boc-β³-hPhe(3-Me)]-Gly-NH₂ .
-
Monoisotopic Mass: 548.3061 Da
-
Expected Precursor ([M+H]⁺): 549.3134 m/z
The fragmentation pattern will be a composite of several cleavage types, as illustrated below.
Caption: Predicted major fragmentation pathways for a model peptide.
-
Backbone Fragmentation (b- and y-ions): Standard peptide cleavage will occur, but the masses will be shifted due to the β-amino acid. The mass difference between y₂ and y₁ would be 275.15 Da, confirming the presence of the modified residue.
-
Dominant Neutral Losses: The most characteristic fragments will likely arise from the precursor ion losing the Boc group. Look for intense peaks at [M+H - 56]⁺ and [M+H - 100]⁺ . These fragments can themselves be sequenced in an MS³ experiment if available.
-
Side-Chain Fragmentation: Cleavage of the tolyl side chain may also occur, but this is typically less favorable than the neutral loss of the Boc group.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Signal for [M+H]⁺ | 1. Poor solubility. 2. In-source fragmentation is too high. 3. Peptide concentration is too low. | 1. Increase the organic content (ACN) in the sample solvent. 2. Significantly lower the cone/fragmentor voltage. 3. Prepare a more concentrated sample. |
| MS1 spectrum is dominated by [M+H - 100]⁺ | 1. Cone/fragmentor voltage is still too high. 2. Mobile phase is too acidic (e.g., contains TFA). 3. Source temperature is too high. | 1. Further reduce in-source energy parameters. 2. Ensure only formic acid is used as the modifier. 3. Lower the desolvation temperature. |
| Poor Chromatographic Peak Shape | 1. Peptide is adsorbing to surfaces. 2. Inappropriate column chemistry. | 1. Use a UPLC/HPLC system with low-adsorption surfaces. 2. Ensure the C18 column is suitable for peptide separations. |
| Complex/Uninterpretable MS/MS Spectrum | 1. Precursor ion was not isolated cleanly. 2. Collision energy is too high, causing excessive fragmentation. | 1. Narrow the MS/MS isolation window. 2. Lower the collision energy or use a smaller range in a stepped collision energy experiment. |
Conclusion
The mass spectrometric analysis of peptides containing this compound is readily achievable with careful optimization of experimental conditions. The principal strategy is to employ "soft" ionization conditions to minimize the premature fragmentation of the labile Boc protecting group, thereby preserving the intact precursor ion for tandem mass spectrometry. By following the detailed ESI and MALDI protocols and understanding the characteristic neutral loss fragmentation patterns, researchers can confidently confirm the identity, mass, and sequence of these complex peptidomimetics, ensuring the integrity of their compounds for downstream applications in drug discovery and development.
References
-
Schaiberger, A., & Moss, J. (2008). Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides. Journal of the American Society for Mass Spectrometry, 19(5), 614–619. [Link]
-
Schaiberger, A., & Moss, J. (2008). Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides. ACS Publications. [Link]
-
Yates, J. R., Eng, J. K., McCormack, A. L., & Schieltz, D. (1995). Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database. Analytical Chemistry, 67(8), 1426–1436. [Link]
-
Rasmussen, J. R., & Nielsen, P. F. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]
-
Rasmussen, J. R., & Nielsen, P. F. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]
-
Strupat, K., Karas, M., & Hillenkamp, F. (1994). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Fresenius' Journal of Analytical Chemistry, 350(4-5), 200-205. [Link]
-
Gilson, Inc. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Gilson Learning Hub. [Link]
-
Srinivas, R., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. Rapid Communications in Mass Spectrometry, 26(22), 2591–2600. [Link]
-
Yates, J. R., et al. (1995). Method to Correlate Tandem Mass Spectra of Modified Peptides to Amino Acid Sequences in the Protein Database. University of Washington. [Link]
-
Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. [Link]
-
Request PDF. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry. ResearchGate. [Link]
-
Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(1), 49-61. [Link]
-
Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(1), 25-36. [Link]
-
Santos, R., & Domingues, R. (2012). Tandem Mass Spectrometry of Peptides. IntechOpen. [Link]
-
Lee, S., et al. (2019). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 30(8), 1547-1556. [Link]
-
Amoresano, A., & Pucci, P. (2022). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Kaur, S., & Glick, J. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]
-
Medzihradszky, K. F., & Burlingame, A. L. (2005). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Methods in Enzymology, 402, 186-214. [Link]
-
Sleno, L., & Volmer, D. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 148-85. [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
Sources
- 1. gilson.com [gilson.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting for a common yet challenging issue: the incomplete or sluggish removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. This substrate, while seemingly straightforward, presents unique steric and electronic challenges that can hinder a complete reaction.
This document is designed for drug development professionals and organic chemists. It moves beyond standard protocols to explain the underlying chemistry, helping you diagnose issues and rationally design solutions for your specific experimental context.
The Challenge: Why Can This Deprotection Be Difficult?
The acid-labile Boc group is a cornerstone of modern peptide synthesis and small molecule development due to its stability and generally clean removal.[1][2] However, the efficiency of its cleavage is highly substrate-dependent.[3] In the case of this compound, the proximity of the bulky m-tolyl group to the carbamate nitrogen can sterically hinder the approach of acid molecules, slowing the initial protonation step required for cleavage.[4] This guide will address how to overcome this and other potential hurdles.
Understanding the Mechanism of Acid-Catalyzed Boc Deprotection
Effective troubleshooting begins with a firm grasp of the reaction mechanism. The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) is a multi-step process.[1][5][6]
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid.[5][6]
-
Cleavage & Cation Formation: This protonation destabilizes the C-O bond, leading to its cleavage. This generates a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[5][7][8]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[5][7]
-
Amine Salt Formation: In the acidic environment, the newly liberated amine is protonated, typically forming a trifluoroacetate or hydrochloride salt.[6][8]
Caption: Acid-catalyzed Boc deprotection mechanism.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the deprotection of this specific substrate in a question-and-answer format.
Q1: My reaction is very slow or stalls, with significant starting material remaining after several hours. What are the likely causes?
This is the most frequent issue and can stem from several factors, often compounding each other.
-
Insufficient Acid Concentration: Standard protocols (e.g., 20-25% TFA in Dichloromethane (DCM)) may be inadequate for this sterically hindered substrate.[4][9] The bulky m-tolyl group impedes access to the carbamate, requiring a higher effective acid concentration to drive the initial protonation.
-
Poor Reagent Quality: TFA is highly hygroscopic. Absorbed water can reduce its effective acidity, significantly slowing the reaction.[3] Always use fresh, anhydrous solvents and high-purity TFA.
-
Low Temperature: While many deprotections are initiated at 0 °C to control potential side reactions, this temperature may be too low for a challenging substrate.[6] Allowing the reaction to proceed at ambient temperature is often necessary.
-
Inadequate Reaction Time: Due to steric hindrance, this substrate may simply require longer reaction times than simpler amines. Standard 1-2 hour reaction times might be insufficient.[4][6]
Q2: I'm concerned about side reactions. What should I look out for and how can I prevent them?
The primary side reaction of concern is the alkylation of the electron-rich m-tolyl ring by the electrophilic tert-butyl cation generated during cleavage.[5][10]
-
Symptom: You may observe unexpected peaks in your LC-MS or NMR corresponding to the product plus a tert-butyl group (+56 Da).
-
Solution: Use of Scavengers. To prevent this, scavengers are added to the reaction mixture. These are nucleophilic species designed to trap the tert-butyl cation before it can react with your product.[5][11]
| Scavenger | Typical Concentration (v/v) | Notes and Use Case |
| Triisopropylsilane (TIS) | 2.5 - 5% | An excellent general-purpose scavenger. It reduces the tert-butyl cation.[1][6] |
| Anisole / Thioanisole | 2.5 - 5% | Effective for protecting electron-rich aromatic rings. Thioanisole is often preferred for sulfur-containing substrates.[5][10] |
| Water | 2.5% | Can act as a scavenger but may also reduce the effective acidity of TFA. Often used in combination with TIS.[1][6] |
| Ethanedithiol (EDT) | 2.5% | Particularly useful if other sensitive functional groups are present. |
Q3: How can I effectively monitor the reaction to know when it's truly complete?
Relying on a fixed time point is unreliable. Active monitoring is crucial for optimization.
-
Thin-Layer Chromatography (TLC): This is the fastest method. The deprotected product, being a polar amine salt, will have a much lower Rf value than the non-polar Boc-protected starting material. Stain with ninhydrin, which will turn purple/blue in the presence of the primary amine product but will not stain the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak (a loss of 100.12 Da for the Boc group). This technique can also identify side products.[1][6]
-
¹H NMR Spectroscopy: If you take a sample, evaporate the TFA/DCM, and re-dissolve in a suitable solvent, you can monitor the disappearance of the characteristic singlet for the nine tert-butyl protons around 1.4 ppm.[4]
Optimized Protocols and Troubleshooting Workflow
If you are facing incomplete deprotection, follow this logical workflow. Start with the Standard Protocol and only escalate to more forcing conditions if necessary.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Protocol 1: Standard Deprotection with TFA/DCM
This is the baseline procedure suitable for many substrates.
-
Preparation: Dissolve the Boc-protected acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.[6]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to reach a final concentration of 25% (v/v).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: After 1 hour, take a small aliquot for TLC or LC-MS analysis. Continue to monitor every hour until the starting material is consumed.[1][5]
-
Work-up: Once complete, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA.[1] The resulting TFA salt can often be used directly in the next step.
Protocol 2: Forcing Conditions for Hindered Substrates
Use this protocol if Protocol 1 fails to provide complete conversion after 3-4 hours.
-
Preparation: Dissolve the Boc-protected acid (1.0 eq) in anhydrous DCM (0.1–0.2 M).
-
Scavenger Addition (Optional but Recommended): Add triisopropylsilane (TIS) or anisole (5% v/v) to the solution.[6][11]
-
Cooling: Cool the solution to 0 °C.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 50% (v/v).[4][9]
-
Reaction: Stir at room temperature for 2-4 hours. If the reaction is still sluggish, gentle warming to 30-35 °C can be considered, but must be done cautiously.
-
Monitoring: Monitor via LC-MS until >98% conversion is achieved.
-
Work-up: Concentrate the reaction mixture in vacuo. For isolation of the free amine, proceed to the neutralization work-up described below.
Protocol 3: Alternative Deprotection with HCl in Dioxane
This method is useful if TFA is causing undesirable side reactions or if a non-TFA salt is required.[12]
-
Preparation: Dissolve the Boc-protected acid (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[12]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate from the solution.
-
Monitoring: Monitor by TLC or by taking an aliquot, quenching with base, extracting, and analyzing via LC-MS.
-
Work-up: If a precipitate has formed, collect it by filtration and wash with cold diethyl ether.[12] If no precipitate forms, concentrate the mixture in vacuo and triturate the residue with cold diethyl ether to induce precipitation.
Work-up and Purification Strategies
The choice of work-up depends on the desired final form of the product.
-
For the TFA Salt: This is the simplest method. After the reaction is complete, remove the solvent and excess TFA using a rotary evaporator.[1][13] This crude salt is often pure enough for subsequent steps like amide coupling.
-
For the Free Amine (Neutralization):
-
After removing the TFA/DCM in vacuo, dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases.[14]
-
Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected free amine.[2]
-
References
-
Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Retrieved from [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. (2013). ResearchGate. Retrieved from [Link]
-
General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry. Retrieved from [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). PubMed. Retrieved from [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). SN Applied Sciences. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]
-
TFA Deprotection Definition. Fiveable. Retrieved from [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (2002). The Journal of Organic Chemistry. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2016). PubMed Central (PMC). Retrieved from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. Retrieved from [Link]
-
Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. (2010). PubMed. Retrieved from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. (2015). RSC Advances. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
side reactions during coupling of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Answering the call of researchers at the bench, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the coupling reactions of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. As Senior Application Scientists, we bridge the gap between theory and practice, offering insights grounded in mechanistic understanding and validated by field experience. This guide is designed to empower you to diagnose, resolve, and prevent common side reactions, ensuring the integrity and success of your synthesis.
Core Challenge: Balancing Reactivity and Stability
The primary goal in coupling this compound is the efficient formation of an amide bond without compromising the compound's structural or stereochemical integrity. The key challenge lies in activating the carboxylic acid group to make it sufficiently electrophilic for the incoming amine nucleophile, while simultaneously preventing undesirable side reactions. Most complications arise from the highly reactive intermediates generated during this activation step.
Troubleshooting Guide: At-a-Glance
Before delving into specific mechanistic failures, this table addresses the most common symptoms observed during the coupling reaction.
| Symptom | Potential Cause(s) | Suggested Solutions & Next Steps |
| Low or No Product Formation | 1. Inactive Reagents: Carbodiimides (EDC, DIC) are moisture-sensitive.[1][2] 2. Incomplete Activation: Insufficient pre-activation time or incorrect stoichiometry. 3. Incorrect pH: Amine partner may be protonated (non-nucleophilic) or the base may interfere with activation.[1][3] 4. Steric Hindrance: Bulky nature of the reactants slowing the reaction.[1][4] | 1. Use fresh, properly stored coupling reagents. Store EDC under inert gas and desiccated.[5] 2. Increase equivalents of coupling agent (1.1-1.5 eq). If using uronium salts (HATU), allow for a 5-15 min pre-activation of the acid before adding the amine.[6] 3. Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) to ensure the amine is free. Avoid excess base, which can promote racemization.[4] 4. Increase reaction time or temperature moderately. Consider switching to a more potent coupling reagent like HATU or COMU.[7][8] |
| Multiple Spots on TLC/LC-MS | 1. Epimerization: Loss of stereochemical integrity at the α-carbon.[9] 2. N-Acylurea Formation: Rearrangement of the O-acylisourea intermediate.[7][10] 3. Guanidinylation: Reaction of the amine partner with the coupling reagent (common with uronium/aminium salts).[6][11] 4. Diketopiperazine (DKP) Formation: Intramolecular cyclization in a subsequent step.[12][13] | 1. See detailed FAQ on Epimerization . 2. See detailed FAQ on N-Acylurea Formation . 3. Pre-activate the carboxylic acid with the uronium reagent before adding the amine.[6][11] 4. See detailed FAQ on Diketopiperazine Formation . |
| Unreacted Starting Materials | 1. Insufficient Equivalents: Stoichiometry is off. 2. Poor Solubility: Reagents not fully dissolved, preventing reaction. 3. Hydrolysis of Active Intermediate: Presence of water deactivates the activated acid.[14][15] | 1. Use a slight excess (1.1-1.2 eq) of the amine component.[1] 2. Switch to a more suitable solvent (e.g., DMF, NMP) or increase reaction volume. 3. Use anhydrous solvents and reagents. Ensure reagents like HOBt hydrate do not introduce excessive water.[2][5] |
Frequently Asked Questions (FAQs) on Key Side Reactions
This section provides a deep dive into the most prevalent and challenging side reactions. We explain the "why" behind each issue and provide robust protocols for mitigation.
Epimerization: The Silent Threat to Chirality
Q: What is epimerization and why is my chiral center at risk?
A: Epimerization is the unwanted inversion of a single stereocenter in a molecule containing multiple stereocenters.[9][16] During coupling, the chiral carbon alpha to the activated carboxyl group (C3 in your molecule) is particularly susceptible. The primary mechanism involves the formation of a planar 5(4H)-oxazolone intermediate.[4][17] The α-proton becomes acidic and can be abstracted by a base. Re-protonation can then occur from either face of the planar ring, leading to a mixture of R and S configurations at that center, a process also known as racemization.[7][17][18]
Caption: Mechanism of epimerization during peptide coupling.
Q: How can I detect epimerization?
A: The resulting diastereomeric products can often be separated and quantified using chiral High-Performance Liquid Chromatography (HPLC). Additionally, high-field Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes distinguish between diastereomers by identifying unique signals for specific protons.
Q: How do I prevent epimerization?
A: Suppression of the oxazolone intermediate is key.
-
Use Additives: The most effective strategy is the use of additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5][7][19] These additives react with the initial O-acylisourea intermediate faster than it can cyclize, forming an active ester that is more stable and less prone to racemization.[5][10]
-
Choose the Right Coupling Reagent: Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are generally associated with lower racemization rates than carbodiimides alone.[7][8]
-
Control the Base: Avoid strong, sterically unhindered bases and excess base. Use a weaker base like N-methylmorpholine (NMM) or carefully control the stoichiometry of DIEA (typically 1.5-2.0 equivalents).[4]
-
Lower the Temperature: Running the reaction at 0 °C can significantly slow the rate of oxazolone formation.[7]
Protocol 1: Low-Epimerization Coupling using DIC/Oxyma
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and OxymaPure (1.0-1.2 eq) in anhydrous DMF.
-
Add the amine component (1.0-1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Diisopropylcarbodiimide (DIC) (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-16 hours.
-
Monitor reaction completion by LC-MS or TLC.
-
Perform an aqueous workup to remove the diisopropylurea byproduct and excess reagents.[20]
N-Acylurea Formation: The Irreversible Dead End
Q: I see a persistent byproduct in my purification that I can't identify. Could it be N-acylurea?
A: Very likely. When using carbodiimides like EDC or DIC, the highly reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl migration.[7][10] This rearrangement forms a stable, unreactive N-acylurea byproduct.[21] This side reaction effectively consumes your activated acid, reducing the yield of your desired amide product.[10]
Caption: Competing pathways leading to product vs. N-acylurea.
Q: How can I prevent the formation of N-acylurea?
A: The strategy is similar to preventing epimerization: intercept the O-acylisourea intermediate before it can rearrange.
-
Use Additives: HOBt or Oxyma are extremely effective.[5][10][19] They rapidly convert the O-acylisourea to a more stable active ester, which does not rearrange.
-
Solvent Choice: The rearrangement is often more pronounced in very polar solvents. While DMF is common, for some systems, using a less polar solvent like Dichloromethane (DCM) can reduce this side reaction.[3]
-
Stoichiometry and Order of Addition: Do not let the activated acid sit for extended periods before adding the amine nucleophile. A "one-pot" approach where all components (except the carbodiimide) are mixed before adding the coupling agent is often preferable.
Diketopiperazine (DKP) Formation: A Threat in Sequential Synthesis
Q: My target molecule is a dipeptide where your product is the first amino acid. I'm seeing a significant loss of material from my solid-phase resin. What's happening?
A: You are likely encountering diketopiperazine (DKP) formation. This is a major side reaction in Solid-Phase Peptide Synthesis (SPPS), especially after coupling the second amino acid.[12] Once the N-terminal protecting group (e.g., Fmoc) of the dipeptide-resin is removed, the newly freed amine can perform a rapid intramolecular, "back-biting" attack on the ester linkage to the resin.[12] This cleaves the dipeptide from the support as a cyclic DKP, terminating the peptide chain and drastically reducing your yield.[12][13]
Q: Which factors promote DKP formation?
A: Several factors increase the rate of this unwanted cyclization:
-
Sequence: Dipeptides containing Proline or Glycine at the second position (the C-terminal residue of the dipeptide) are exceptionally prone to DKP formation due to conformational effects.[12][22]
-
Base Exposure: Extended exposure to the base used for deprotection (like piperidine for Fmoc) can accelerate the cyclization.
-
Temperature: Higher temperatures increase the reaction rate.
Q: How can I mitigate DKP formation?
A:
-
Couple the Third Residue Immediately: After deprotecting the dipeptide, immediately proceed to the coupling of the third amino acid without any delay. This introduces a competing reaction for the free amine.
-
Use a DKP-Resistant Resin: Resins with bulky linkers, like 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the back-biting reaction.[11]
-
Dipeptide Coupling: Synthesize the first two amino acids as a dipeptide unit in solution first, and then couple this pre-formed dipeptide to the resin. This bypasses the problematic dipeptide-resin stage entirely.[11]
References
-
Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 90(3), 333-342. Retrieved from [Link]
-
ResearchGate. (n.d.). DKP formation mechanism. [Diagram]. Retrieved from [Link]
-
Li, Y., et al. (2015). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Analytical Chemistry, 87(15), 7943–7949. Retrieved from [Link]
-
Wang, Y., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Reactive and Functional Polymers, 179, 105369. Retrieved from [Link]
-
AAPPTec. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(10), 2899–2906. Retrieved from [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5183. Retrieved from [Link]
-
Journal of Chemical Reviews. (2025). Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press. (Partial view available via search).
-
ResearchGate. (n.d.). Mechanism of the reaction of carbodiimides with carboxylic acids. Retrieved from [Link]
-
Vimala, S., & Ishak, N. S. (2021). Epimerisation in Peptide Synthesis. Pharmaceuticals, 14(8), 738. Retrieved from [Link]
-
Othman, U. K., et al. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 1-13. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Mosey, R. A., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(8), 1074–1077. Retrieved from [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Retrieved from [Link]
-
ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Vimala, S., & Ishak, N. S. (2021). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Why doesn't amine react with EDC (EDCI or other carbodiimide reagent) to form guanidine in coupling reaction with acid? Retrieved from [Link]
-
ResearchGate. (n.d.). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? Retrieved from [Link]
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I separate main product from the reaction of EDC/HOBt or EDC/NHS? Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Narayanan, J., & Luman, C. R. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Biomacromolecules, 16(3), 963–972. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
- 18. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid in DMF
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common solubility issues encountered with (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid in N,N-Dimethylformamide (DMF), a frequent challenge in peptide synthesis and other organic chemistry applications. Our goal is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Understanding the Molecule and the Solvent
This compound is a Boc-protected β-amino acid. Its structure, featuring a bulky, hydrophobic tert-butoxycarbonyl (Boc) group and a tolyl group, significantly influences its solubility profile.[1] While generally soluble in polar aprotic solvents like DMF, its amphipathic nature can lead to challenges.[2][3][4]
DMF is a powerful solvent in peptide synthesis due to its high polarity and ability to dissolve a wide range of organic compounds, including protected amino acids.[5][6] However, its hygroscopic nature and potential for degradation into dimethylamine and formic acid can impact solubility and reaction outcomes.[7] Using high-purity, peptide-grade DMF with low water and amine content is crucial.[8][9]
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMF at room temperature. Is this expected?
A1: While this compound is expected to be soluble in DMF, several factors can contribute to dissolution difficulties. The presence of the hydrophobic m-tolyl and Boc groups can lead to slower dissolution rates or require specific conditions to achieve a clear solution.[1][10] Issues may arise from attempting to create a supersaturated solution, low ambient temperature, or using a suboptimal grade of DMF. For instance, the closely related BOC-L-alanine is clearly soluble in DMF at a concentration of approximately 9.46 g/100mL, providing a general benchmark.[2]
Q2: Can the quality of DMF significantly impact the solubility of my compound?
A2: Absolutely. DMF is prone to degradation, especially if not stored properly, leading to the formation of impurities like dimethylamine and formic acid.[7] These impurities can alter the solvent's properties and potentially react with your Boc-protected amino acid, affecting its solubility. Always use high-purity, anhydrous, or peptide-grade DMF, and consider using a freshly opened bottle for critical experiments.[8][9]
Q3: My compound dissolved initially but then precipitated out of the DMF solution. What could be the cause?
A3: This phenomenon, known as precipitation or "crashing out," can occur for several reasons:
-
Supersaturation: The initial concentration may have been too high for the given conditions.
-
Temperature Fluctuation: A decrease in temperature can significantly lower the solubility of a dissolved solid.
-
Introduction of an Anti-solvent: Accidental introduction of a substance in which the compound is less soluble (e.g., water from atmospheric moisture) can cause precipitation.
-
Aggregation: As peptide chains elongate during synthesis, they can aggregate and precipitate from the solution.[2]
Q4: Can I use sonication or heating to aid dissolution?
A4: Yes, both techniques can be effective but should be used with caution.
-
Sonication: This can help break up solid aggregates and accelerate dissolution. Use a bath sonicator to avoid localized overheating.[11]
-
Gentle Warming: Increasing the temperature can enhance solubility. However, avoid excessive heat (ideally not exceeding 40-50°C) to prevent potential degradation of the Boc-protected amino acid.[11]
Troubleshooting Guide: A Systematic Approach
When encountering solubility issues, a systematic approach is key. The following guide provides a step-by-step workflow to diagnose and resolve common problems.
Diagram 1: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
This protocol outlines the standard method for dissolving this compound in DMF.
-
Preparation:
-
Ensure the vial containing the Boc-protected amino acid is at room temperature to prevent moisture condensation.
-
Use a clean, dry glass vial or flask.
-
Utilize high-purity, anhydrous or peptide-grade DMF.
-
-
Procedure:
-
Weigh the desired amount of this compound and add it to the reaction vessel.
-
Add a portion of the total required volume of DMF.
-
Stir the mixture at room temperature using a magnetic stirrer.
-
If dissolution is slow, add the remaining DMF incrementally while continuing to stir.
-
Protocol 2: Enhanced Dissolution Techniques
If the standard procedure is unsuccessful, employ the following techniques. It is recommended to first test these on a small aliquot of your material.
-
Gentle Warming:
-
Place the vessel containing the suspension in a water bath heated to no more than 40°C.
-
Continue stirring until the solid is fully dissolved.
-
Once dissolved, allow the solution to cool slowly to room temperature to check for precipitation.
-
-
Sonication:
-
Place the sealed vessel in a bath sonicator.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid significant heating of the sample.
-
Visually inspect for dissolution between sonication cycles.
-
-
Co-Solvent Addition:
-
For particularly stubborn solubility issues, the addition of a co-solvent may be beneficial. Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) are common choices in peptide synthesis.[7]
-
Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to the DMF and then attempt to dissolve the compound.
-
Table 1: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
| Slow Dissolution | High hydrophobicity, low temperature | Gentle warming (≤ 40°C), sonication | Increases kinetic energy of molecules, overcoming lattice energy. |
| Incomplete Dissolution | Concentration too high, poor solvent quality | Add more DMF, use fresh peptide-grade DMF | Avoids supersaturation; high-purity solvent has optimal solvating power.[8][9] |
| Precipitation After Cooling | Supersaturation at higher temperature | Re-warm and add more DMF to create a less concentrated solution | Ensures the concentration remains below the solubility limit at room temperature. |
| Cloudy Solution | Presence of impurities or moisture | Use anhydrous DMF, filter the solution (if appropriate for the application) | Water can act as an anti-solvent for hydrophobic compounds. |
Mechanistic Insights into Solubility
Diagram 2: Solute-Solvent Interactions
Caption: Key functional groups influencing solubility in DMF.
The solubility of this compound in DMF is a balance between the interactions of its different functional groups with the solvent. The polar carboxylic acid and the protected amine group can engage in favorable dipole-dipole interactions with the polar DMF molecules. Conversely, the nonpolar Boc and tolyl groups are solvated through weaker van der Waals forces. Any factor that disrupts this delicate balance, such as impurities in the DMF or low temperature, can lead to insolubility.
By understanding these principles and applying the systematic troubleshooting guide provided, researchers can effectively overcome solubility challenges and ensure the success of their experiments.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7010254, (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). N,N-Dimethylformamide (DMF) PEPTIPURE® ≥99,8 %, for peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123521, 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3666467, 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). Retrieved from [Link]
- Aldrich Chemical Co. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON®.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 675566, 4-Oxo-4-(p-tolylamino)butanoic acid. Retrieved from [Link]
- Trevino, S. R., et al. (2007). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 16(9), 1873-1886.
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Otera, J., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Green Chemistry, 13(12), 3346-3350.
Sources
- 1. (S)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid | C15H21NO4 | CID 7010254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylformamide (DMF), 25 l, plastic, CAS No. 68-12-2 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 6. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. Dimethylformamide (DMF) - peptide grade | Eastman [eastman.com]
- 9. N,N-Dimethylformamide for peptide synthesis 68-12-2 [sigmaaldrich.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Racemization of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid During Activation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering racemization of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid during the activation step of amide bond formation. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to maintain the stereochemical integrity of your chiral building blocks.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of a pure enantiomer, in this case, the (S)-enantiomer, into a mixture containing both (S) and (R) enantiomers.[1][2] The stereochemistry at the α-carbon of amino acids is paramount as it dictates the three-dimensional structure and, consequently, the biological activity of the final peptide or molecule. Loss of stereochemical purity can lead to a mixture of diastereomers with potentially different pharmacological profiles, reduced efficacy, or undesired side effects, which are often difficult to separate.[1][3]
Q2: What is the primary chemical mechanism causing racemization during the activation of this N-Boc protected β-amino acid?
A2: The predominant mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][4][5][6] This occurs when the activated carboxyl group of the N-Boc-protected amino acid undergoes intramolecular cyclization. The proton at the chiral α-carbon of this oxazolone ring becomes highly acidic and is easily abstracted by a base in the reaction mixture.[2][4][7] The resulting planar, achiral intermediate can then be attacked by the amine nucleophile from either face, leading to a mixture of the desired (S) and the undesired (R) products.[2][4] A less common pathway, direct enolization, involves the direct abstraction of the α-proton from the activated acid by a strong base.[2][4]
Q3: Are β-amino acids like this compound more or less susceptible to racemization than α-amino acids?
A3: Generally, β-amino acids are considered less prone to racemization via the oxazolone mechanism compared to their α-amino acid counterparts. This is because the formation of the corresponding six-membered ring intermediate (a 1,3-oxazin-6-one) is often less favorable than the formation of the five-membered oxazolone ring from α-amino acids. However, racemization can still be a significant issue under certain activation conditions, especially with prolonged reaction times, elevated temperatures, or the use of strong bases.
Q4: Which experimental factors have the most significant impact on the extent of racemization?
A4: Several factors critically influence the degree of racemization:
-
Coupling Reagent: The choice of activating agent is paramount.[1][8]
-
Additives: The presence and type of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization.[1][4]
-
Base: The strength (basicity) and steric hindrance of the organic base used can dramatically affect the rate of α-proton abstraction.[1][8][9]
-
Temperature: Higher reaction temperatures generally accelerate the rate of racemization.[1][2][10][11]
-
Pre-activation Time: Allowing the activated acid to stand for extended periods before the addition of the amine increases the risk of racemization.[2]
Troubleshooting Guide
This section provides a systematic approach to diagnose and resolve racemization issues with this compound.
Step 1: Quantifying the Extent of Racemization
Accurate determination of the enantiomeric excess (e.e.) or the percentage of the undesired enantiomer is the first step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.
Protocol: Chiral HPLC Analysis [12][13]
-
Sample Preparation: A small aliquot of the crude or purified product should be analyzed. If analyzing the carboxylic acid starting material or product, derivatization to a methyl or benzyl ester may be necessary to improve chromatographic separation.
-
Column Selection: Macrocyclic glycopeptide-based chiral stationary phases (CSPs) like those based on vancomycin, teicoplanin, or ristocetin A are often effective for the separation of N-protected amino acids.[12] Polysaccharide-based CSPs (e.g., CHIRALPAK® series) are also excellent candidates.[13]
-
Method Development:
-
Start with a mobile phase consisting of a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier like acetonitrile.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
Reversed-phase mode is often a good choice for t-BOC amino acids.[12]
-
-
Quantification: Integrate the peak areas of both enantiomers to determine the enantiomeric ratio.
Step 2: Isolating the Cause - A Workflow for Troubleshooting
Use the following decision tree to systematically identify the source of racemization in your protocol.
Caption: A logical workflow for troubleshooting high racemization levels.
Step 3: Implementing Corrective Actions & Optimized Protocols
Based on the troubleshooting workflow, implement the following changes.
A. Coupling Reagent and Additive Selection
The choice of coupling reagent is one of the most critical factors. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can cause significant racemization if used alone.[14] The addition of nucleophilic additives like HOBt or HOAt is essential as they form active esters that are more stable and less prone to racemization.[4][15] Onium salt-based reagents (e.g., HATU, HBTU) are generally preferred for their efficiency and lower racemization potential.[14][16]
| Coupling System | Relative Racemization Risk | Comments |
| DIC / HOBt | Low | A classic, cost-effective choice. HOBt is crucial for suppressing racemization.[14] |
| EDC / Oxyma | Very Low | Oxyma is a highly effective and non-explosive alternative to HOBt/HOAt.[4][16] |
| HATU / DIPEA | Low-Moderate | Very efficient, but the choice of base is critical. DIPEA can sometimes promote racemization. |
| COMU / NMM | Very Low | Often considered one of the best systems for minimizing racemization. |
This table provides a general guide; results can vary based on specific substrates and conditions.
B. Base Selection
The base neutralizes protonated amine components and can catalyze the unwanted abstraction of the α-proton. Stronger, less sterically hindered bases like triethylamine (TEA) are more likely to cause racemization than weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[8][17]
Recommendation: Use the weakest base necessary to facilitate the reaction, typically NMM or, for very sensitive substrates, 2,4,6-collidine. Use only the required stoichiometric amount.
C. Temperature and Time Control
The rate of racemization is highly temperature-dependent.[10][11]
-
Perform activations at 0°C: Start all coupling reactions by cooling the solution of the carboxylic acid, coupling reagent, and base to 0°C before adding the amine.
-
Minimize reaction time: Allow the reaction to proceed at a low temperature and monitor its completion by TLC or LC-MS to avoid unnecessarily long reaction times.
Optimized Coupling Protocol (Example)
This protocol is designed to minimize racemization during the coupling of this compound to a primary amine.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq.) and the amine component (1.0-1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition:
-
Add Oxyma (1.2 eq.).
-
Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled, stirred solution.
-
-
Reaction: Maintain the reaction at 0°C for 2-4 hours, then allow it to warm slowly to room temperature. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, filter the diisopropylurea byproduct and proceed with standard aqueous work-up and purification.
The Mechanism of Racemization: A Deeper Look
Understanding the underlying chemical pathway is key to preventing racemization. The activation of the carboxylic acid is the initiating step.
Caption: Oxazolone formation is the primary racemization pathway.
The key to minimizing racemization is to ensure that the rate of aminolysis (the desired reaction with the amine) is significantly faster than the rate of oxazolone formation. This is achieved by using efficient coupling reagents, additives that form more stable active esters, and conditions (low temperature, appropriate base) that disfavor the cyclization and subsequent proton abstraction.
References
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Khattab, S. N., et al. (2020). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 18(32), 6238-6259.
- Lee, J. T., & Beesley, T. E. (2002).
- Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7469-7478.
- Bode, J. W. (2017). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Kappe, C. O., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
- Otvos, B., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Pross, A., & Root-Bernstein, R. (2022). Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution.
- Benoiton, N. L., et al. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516.
- Fukushima, T., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde. Journal of Health Science, 56(4), 433-439.
- Subirós-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7301.
- Komaravolu, Y., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 10(45), 26863-26873.
- Omizzolo, M. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314294120.
- Suyama, T., et al. (1982). Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org.
- Trant, J. (2021).
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Oliveira, C. S., et al. (2019). Mechanisms of base-catalyzed racemization during activation step.
- Akelah, A., & Hassaneen, H. M. (2018). Synthesis of New 5-Oxazolones: Their Ring Opening Reactions to Obtain New Benzamide Derivatives.
- Gonzalez-Rivas, N., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5676.
- Miller, S. J., et al. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. Journal of the American Chemical Society, 136(7), 2745-2748.
- Reddy, K. S., & Singh, S. K. (2015). α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry, 13(28), 7709-7713.
- Sharma, P., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Chemistry, 3(4), 1279-1303.
-
Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
Technical Support Center: Optimizing Coupling Reactions for (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
Introduction: Understanding the Challenge
Welcome to the technical support guide for optimizing amide bond formation with (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. This particular β-amino acid presents a significant synthetic challenge due to pronounced steric hindrance. The bulky tert-butoxycarbonyl (Boc) protecting group, combined with the β-substitution and the adjacent m-tolyl group, sterically shields the carboxylic acid. This shielding dramatically slows down the rate of acylation, often leading to low yields, incomplete reactions, and the formation of side products when using standard peptide coupling protocols.[1][2][3]
This guide provides a structured approach to overcoming these difficulties. It is organized into a series of frequently asked questions for quick reference, followed by in-depth troubleshooting guides, detailed experimental protocols, and comparative data to help you select the optimal conditions for your specific application.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face when working with this and similar sterically hindered amino acids.
Q1: My standard EDC/HOBt coupling is failing or giving very low yields. Why?
A: Standard carbodiimide-based coupling methods, like those using EDC (or DCC) with HOBt, are often inefficient for this substrate. The primary issue is that the O-acylisourea intermediate formed is not reactive enough to overcome the high steric barrier.[1] Furthermore, this relatively slow coupling allows for competing side reactions, such as the rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea, which terminates the reaction.[1][4]
Q2: What is the best class of coupling reagent to use as a starting point?
A: For sterically demanding couplings, uronium/aminium salt-based reagents are the recommended starting point.[5][6][7] Reagents such as HATU and COMU are significantly more potent than carbodiimides.[6][8][9] They react with the carboxylic acid to form highly reactive O-acylisourea active esters (specifically, OAt or Oxyma esters), which are more effective at acylating sterically hindered amines.[5][8] HATU is often considered the gold standard for difficult couplings due to the high reactivity of its OAt-ester intermediate.[8][9][10]
Q3: Which base should I use with uronium reagents like HATU, and how much?
A: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base is required to minimize side reactions.
-
N,N-Diisopropylethylamine (DIPEA): This is the most common choice.[6] It is a strong, non-nucleophilic base that effectively promotes the reaction. However, it can sometimes contribute to racemization in sensitive substrates.
-
sym-Collidine: A slightly weaker, highly hindered base that is an excellent alternative when racemization is a concern.[6][11] For stoichiometry, a minimum of 2 equivalents of base are typically required for uronium reagents like HATU: one to neutralize the carboxylic acid and one to liberate the free amine from its salt form (if applicable) and facilitate the coupling reaction.[4]
Q4: How can I effectively monitor the reaction's progress?
A: Given the slow nature of these couplings, real-time monitoring is essential to determine the reaction endpoint and avoid unnecessary exposure to harsh conditions.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. By taking small aliquots from the reaction mixture over time, you can monitor the disappearance of the starting carboxylic acid and the appearance of the desired product mass.
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): HPLC with UV detection is a robust method for quantifying the consumption of starting materials and the formation of the product.[12][13][14][15] A shallow gradient is often necessary to resolve the starting acid from the coupled product.[15]
Part 2: In-Depth Troubleshooting Guide
If initial attempts with optimized conditions still fall short, this section provides a logical workflow for diagnosing and solving persistent issues.
Problem: Low or No Product Formation
Even with powerful coupling reagents, failure can occur. The following flowchart outlines a systematic approach to troubleshooting low yields.
Caption: Troubleshooting workflow for low coupling yield.
1. Cause: Inadequate Carboxylic Acid Activation
-
Diagnosis: The activation of the carboxylic acid is the first and most critical step.[6] You can confirm the formation of the active ester intermediate by taking a reaction aliquot after 5-10 minutes of pre-activation (before adding the amine), quenching it, and analyzing by LC-MS.
-
Solution 1: Re-evaluate Reagents and Stoichiometry. Uronium salts can degrade with moisture. Always use fresh, high-purity coupling reagents and anhydrous solvents.[16] Consider increasing the equivalents of the acid and coupling reagent (e.g., to 1.2 and 1.15 eq, respectively).
-
Solution 2: Switch to a More Potent Reagent. If HATU is insufficient, COMU can be more effective as it exists in the more reactive uronium form and performs well with just one equivalent of base.[7][10] For extremely challenging cases, converting the carboxylic acid to its acyl fluoride using reagents like TFFH or BTFFH creates a very small, highly reactive intermediate that can overcome severe steric hindrance.[6][17]
2. Cause: Slow Nucleophilic Attack by the Amine
-
Diagnosis: The active ester forms, but the subsequent reaction with the amine partner is too slow, allowing for degradation or side reactions.
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction can significantly increase the coupling rate.[4][18] Start at 40-50°C and monitor by LC-MS. Temperatures up to 80°C have been used for difficult couplings, but must be balanced against the risk of reagent decomposition or racemization.[4][17]
-
Solution 2: Change Solvent. If solubility is an issue, switching from DMF to more powerful polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide) can help.[19]
-
Solution 3: Perform a Double Coupling. If monitoring shows the reaction has stalled, filter the reaction mixture, wash the resin (if on solid phase), and subject it to a second, fresh coupling solution.[18][20][21]
Problem: Side Product Formation
1. Guanidinylation of the Amine
-
Cause: This side reaction occurs when the amine nucleophile attacks the uronium reagent (e.g., HATU) itself, instead of the activated acid.[5][22] This forms a stable guanidinium group on the amine, capping it and preventing the desired reaction.[5][22] It is more common when using a large excess of the coupling reagent or when the acid activation step is slow.[5][23]
-
Prevention:
-
Pre-activation: Always pre-activate the carboxylic acid with the uronium reagent and base for 5-15 minutes before adding the amine.[4] This ensures the majority of the coupling reagent is consumed in forming the active ester.
-
Stoichiometry Control: Avoid using a large excess of the coupling reagent. Use slightly less reagent than the carboxylic acid (e.g., 1.0 eq acid, 0.95 eq HATU).
-
2. Racemization
-
Cause: The activated carboxylic acid can be deprotonated at the alpha-carbon, leading to a loss of stereochemical integrity. This risk increases with prolonged reaction times, elevated temperatures, and the use of stronger bases.[6][24]
-
Prevention:
-
Use Weaker Bases: If racemization is detected, switch from DIPEA to the more sterically hindered and weaker base, sym-collidine.[6]
-
Temperature Control: Avoid excessive heating. Conduct the reaction at the lowest temperature that provides an acceptable rate.
-
Choose the Right Reagent: Phosphonium salt reagents like PyBOP or PyAOP are generally less prone to causing racemization than their uronium counterparts, offering a good alternative if this is a persistent issue.[4][5]
-
Part 3: Data Summaries and Experimental Protocols
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Activating Group | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | OAt (7-Aza-1-hydroxybenzotriazole) | Very High | Gold standard for hindered couplings; fast reaction rates.[5][8][9][10] | Guanidinylation side reaction possible; potential for racemization.[5][22] |
| HBTU | OBt (1-Hydroxybenzotriazole) | High | Effective, but less reactive than HATU for hindered systems.[8][9] | Slower kinetics may require longer reaction times or heat.[9] |
| COMU | OxymaPure | Very High | Excellent reactivity, often superior to HATU; safer (non-explosive byproduct); better solubility.[6][7][10] | Newer reagent, may be more expensive. |
| PyBOP | OBt (1-Hydroxybenzotriazole) | High | Phosphonium salt; very low risk of racemization; no guanidinylation.[4][5] | Byproducts can sometimes be difficult to remove during purification. |
| BTFFH | Fluoride | Extremely High | Forms small, highly reactive acyl fluoride; excellent for most severe steric hindrance.[17] | Requires careful handling; reaction conditions must be optimized.[17] |
Diagram: General Mechanism of Uronium Salt (HATU) Activation
Caption: Mechanism of amide bond formation via a HATU reagent.
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is the recommended starting point for coupling this compound.
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF (to make a 0.1-0.5 M solution).
-
Reagent Addition: To the stirred solution, add HATU (1.1 equiv).[4]
-
Base Addition: Add DIPEA (2.5 equiv) to the mixture.
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes. The solution may change color. This step is crucial to form the active ester and minimize side reactions.[4]
-
Amine Addition: Add the amine component (1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature, monitoring progress every 1-2 hours via LC-MS or HPLC. If the reaction is slow after 4 hours, consider gentle heating to 40°C. Reactions may take anywhere from 2 to 24 hours to reach completion.
-
Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Coupling for Extremely Hindered Systems via Acyl Fluoride
This protocol is an advanced method for cases where even potent uronium reagents fail.[17]
-
Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or acetonitrile (0.1 M).
-
Add a fluorinating agent such as BTFFH (1.2 equiv) followed by pyridine (3.0 equiv).[4]
-
Stir the mixture at room temperature for 30-45 minutes to ensure complete formation of the acyl fluoride.
-
Amine Addition: Add the hindered amine component (1.0 equiv) to the solution.
-
Reaction & Heating: Seal the vessel and heat the reaction to 60-80°C. Monitor the reaction progress carefully over 12-24 hours via LC-MS.[4]
-
Workup & Purification: After cooling to room temperature, quench the reaction with water and extract with an appropriate organic solvent. Perform a standard aqueous workup and purify the crude product as described in Protocol 1.
References
- A Comparative Analysis of Phosphonium and Uronium Coupling Reagents in Peptide Synthesis. Benchchem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem (2024).
- Troubleshooting low yield in the synthesis of H-2-Nal-OH-containing peptides. Benchchem.
- Suggested mechanism for the uronium side product formation. ResearchGate.
- Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Coupling Reagents. Aapptec Peptides.
- Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- (S)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. EvitaChem.
- A Comparative Guide to the Coupling Efficiency of HBTU and HATU for Boc-L-Ile-OH. Benchchem.
- Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation. PMC - NIH.
- Troubleshooting difficult amide bond formation with hindered substrates. Benchchem.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage (2023).
- Side reaction in peptide synthesis. Slideshare.
- HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. Benchchem.
- Side Reactions in Peptide Synthesis. Filo (2025).
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTEC.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
- Carpino, L. A., et al. The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition.
- Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed.
- Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies (2020).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013).
- Procedures to Improve Difficult Couplings. ResearchGate.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
- HPLC Analysis Methods for Peptide Characterization. Biovera (2024).
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC - NIH.
- HPLC Analysis and Purification of Peptides. PMC - PubMed Central.
- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. biovera.com.au [biovera.com.au]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. biotage.com [biotage.com]
- 22. peptide.com [peptide.com]
- 23. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 24. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
Technical Support Center: Troubleshooting Aggregation in Peptides with (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Welcome to the technical support guide for managing peptide aggregation issues involving the unnatural amino acid, (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis, purification, and handling of peptides containing this unique building block.
The incorporation of this compound, a residue characterized by its bulky and hydrophobic m-tolyl side chain, frequently leads to significant aggregation problems.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting strategies, detailed protocols, and preventative measures to ensure the successful synthesis and handling of your target peptide.
Part 1: FAQs - Understanding the Root Cause of Aggregation
Q1: What properties of this compound contribute to peptide aggregation?
A1: The primary driver of aggregation is the residue's significant hydrophobicity and steric bulk. The m-tolyl group is a non-polar aromatic moiety that promotes strong intermolecular hydrophobic interactions.[1][3] During Solid-Phase Peptide Synthesis (SPPS), as the peptide chain elongates, these side chains can associate, minimizing their contact with the polar synthesis solvents (like DMF). This self-association leads to the formation of secondary structures, most commonly β-sheets, which are stabilized by intermolecular hydrogen bonds.[4][5] This process causes the peptide-resin to collapse, hindering the penetration of solvents and reagents, which results in incomplete coupling and deprotection steps.[4][6]
Q2: What are the common signs of on-resin aggregation during SPPS?
A2: Several key indicators can signal that your peptide is aggregating on the solid support:
-
Poor Resin Swelling: The resin beads may appear clumped, shrunken, or fail to swell adequately in the synthesis solvent.[4][7] This is a direct visual cue that peptide chains are collapsing and preventing solvent access.
-
Sluggish or Incomplete Reactions: You may observe that Fmoc deprotection or amino acid coupling reactions are slow or incomplete.[4][7] This is often confirmed by a persistent positive result in colorimetric tests like the Kaiser or ninhydrin test after a coupling step.[7][8]
-
Formation of Deletion Sequences: The final analysis of your crude peptide by mass spectrometry may reveal the presence of deletion sequences (e.g., n-1, n-2), which are a direct consequence of failed coupling reactions at specific cycles.[8]
Part 2: Troubleshooting Guide - A Step-by-Step Approach
This section provides a logical workflow for diagnosing and resolving aggregation issues, both during and after synthesis.
During Solid-Phase Peptide Synthesis (SPPS)
If you observe signs of on-resin aggregation, it is crucial to act immediately to salvage the synthesis.
Q3: My Kaiser test is positive after coupling the amino acid following the m-tolyl-containing residue. What should I do?
A3: A positive Kaiser test indicates the presence of unreacted free amines, meaning the coupling was incomplete. This is a classic sign of aggregation-induced steric hindrance.
Immediate Actions:
-
Double Couple: Immediately perform a second coupling reaction using a fresh solution of the activated amino acid.[7] This provides a second opportunity for the reaction to go to completion.
-
Increase Coupling Time: Extend the reaction time for the second coupling to 2-4 hours to overcome the slower reaction kinetics.[7]
If the problem persists:
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activator like DIC/HOBt, switch to a more potent phosphonium or aminium salt-based reagent. These reagents react faster and can overcome higher degrees of steric hindrance.[7][9]
| Coupling Reagent | Type | Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Cost-effective, low racemization. | Slower, less effective for hindered couplings. |
| HBTU/HATU | Aminium Salt | Fast, highly efficient, suitable for difficult couplings.[9] | Can cause side reactions with sensitive residues. HATU is generally superior for very difficult couplings. |
| PyBOP | Phosphonium Salt | High reactivity, effective for hindered systems.[9] | Can be more expensive. |
-
Elevate the Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can help disrupt secondary structures and increase reaction rates.[4] Microwave peptide synthesizers are particularly effective for this purpose.[8]
Workflow for Troubleshooting In-Synthesis Aggregation
Caption: A logical workflow for troubleshooting aggregation during SPPS.
Post-Synthesis: Cleavage, Purification, and Handling
Aggregation issues often persist after the peptide is cleaved from the resin, leading to challenges in purification and handling.
Q4: My cleaved peptide has very poor solubility in standard HPLC solvents (e.g., water/acetonitrile). How can I dissolve it for purification?
A4: This is a common problem for hydrophobic peptides. The key is to disrupt the intermolecular forces holding the aggregates together.
Solubilization Strategy:
-
Start with a Strong Organic Solvent: Attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP.[3]
-
Use Chaotropic Agents: If the peptide remains insoluble, prepare a solution with a chaotropic agent, which disrupts the hydrogen-bonding network of water and weakens hydrophobic interactions.[10][11] A common starting point is 6 M Guanidine HCl or 8 M Urea.
-
Adjust pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH away from the pI can increase net charge and improve solubility. For acidic peptides, add a small amount of dilute ammonium hydroxide; for basic peptides, add dilute acetic acid or TFA.[3]
-
Sonication: Gentle sonication can help break up physical aggregates and facilitate dissolution.
Q5: During HPLC purification, I'm seeing broad peaks or very low recovery. Could this be related to aggregation?
A5: Yes, aggregation on the HPLC column can lead to poor peak shape, tailing, and irreversible binding to the stationary phase, resulting in low recovery.[12]
HPLC Optimization Strategies:
-
Increase Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can improve the solubility of the peptide in the mobile phase and reduce on-column aggregation.[12]
-
Change Organic Modifier: If using acetonitrile, try switching to or adding a different organic modifier like isopropanol, which can alter the selectivity and sometimes disrupt aggregation.[12]
-
Use a Shallower Gradient: A slower, shallower gradient can improve the resolution between the target peptide and closely eluting impurities, which may include aggregated forms or deletion sequences.[12]
Part 3: Proactive Strategies to Prevent Aggregation
The most effective way to deal with aggregation is to prevent it from occurring in the first place.
Q6: I am designing a new peptide sequence containing the m-tolyl residue. How can I proactively minimize aggregation risk?
A6: Strategic sequence design and the use of specialized reagents can significantly reduce aggregation tendency.
-
Incorporate "Structure-Breaking" Residues: The most powerful strategy is to introduce residues that disrupt the formation of β-sheets. Proline and its analogs are known as "helix breakers" and are very effective at this.[7]
-
Utilize Pseudoproline Dipeptides: If your sequence contains a Serine (Ser) or Threonine (Thr) residue near the aggregation-prone region, replacing it and the preceding amino acid with a corresponding pseudoproline dipeptide is highly recommended.[13][14] These dipeptides introduce a temporary "kink" in the peptide backbone, which disrupts interchain hydrogen bonding.[15] The native sequence is fully restored during the final TFA cleavage.[9]
-
Employ Backbone Protection (Hmb/Dmb): For sequences lacking Ser or Thr, another effective method is the use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids.[4][16] These groups are attached to the backbone nitrogen, physically preventing the hydrogen bonding required for β-sheet formation.[4]
-
Choose the Right Resin: For highly hydrophobic peptides, using a low-loading resin or a resin with a polyethylene glycol (PEG) spacer can improve solvation of the growing peptide chain and reduce intermolecular interactions.[17]
Mechanism of Aggregation vs. Prevention
Caption: Aggregation driven by hydrophobic interactions vs. prevention by backbone modification.
Part 4: Experimental Protocols
Protocol 1: Difficult Coupling Cycle with HATU
This protocol is for a manual coupling step when aggregation is suspected or confirmed.
-
Resin Preparation: After the standard Fmoc deprotection and washing steps, ensure the peptide-resin is well-swollen in fresh DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes. The solution may change color.
-
Coupling: Add the activated mixture to the deprotected resin. Agitate the vessel for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser or ninhydrin test on a small sample of resin beads to confirm the reaction is complete (beads should be colorless or yellow). If the test is positive, repeat steps 3-4 (double coupling).
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to prepare for the next cycle.[7]
Protocol 2: Test Cleavage and Solubility Screen
This protocol is used to assess the quality of the synthesis and determine optimal solubilization conditions before committing to a full-scale cleavage.
-
Resin Sampling: After synthesis is complete, take a small sample of the dried peptide-resin (approx. 5-10 mg).
-
Cleavage: Treat the resin sample with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.[7]
-
Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a tube of cold diethyl ether. Centrifuge to pellet the peptide and carefully decant the ether.[7]
-
Solubility Test: After drying the crude peptide pellet, test its solubility in a range of solvents:
-
A: 50% Acetonitrile / 0.1% TFA in Water
-
B: 10% Acetic Acid in Water
-
C: Minimal DMSO, then dilute with Solvent A
-
D: 6 M Guanidine HCl
-
-
Analysis: Dissolve a small portion of the crude peptide in the best solvent from the screen and analyze by LC-MS to check for the presence of the target mass and identify any major impurities like deletion sequences.[7]
References
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- Wikipedia. (2023). Pseudoproline.
- BenchChem. (2025). Troubleshooting aggregation during solid-phase synthesis of peptides with cis-4-azidoproline.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). Technical Support Center: Aggregation of Peptides with Hydrophobic D-Amino Acids.
- BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Technical Support Center: HPLC Purification of Peptides with Trp(For) Residues.
- BenchChem. (2025). Technical Support Center: Troubleshooting Trh-Gly Solid-Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Pseudoproline Dipeptides.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BenchChem. (2025). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids.
- Bochepas. (2025). The role of pseudo-proline dipeptides.
- Al-Salami, H., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- G-Biosciences. (2016). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein.
- GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- BenchChem. (2025). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Technical Support Center: Use of Chaotropic Salts to Reduce Peptide Aggregation.
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. Pseudoproline - Wikipedia [en.wikipedia.org]
- 15. peptide.com [peptide.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Peptides Containing (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to address the specific purification challenges encountered when working with synthetic peptides incorporating the non-canonical amino acid, (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. The unique structural features of this amino acid—namely the bulky tert-butoxycarbonyl (Boc) protecting group and the hydrophobic m-tolyl moiety—introduce significant complexity into standard purification workflows, primarily those based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you navigate these challenges, optimize your purification strategy, and achieve high-purity peptide products.
Section 1: Understanding the Core Challenges
The purification of peptides containing this compound is complicated by a convergence of factors directly attributable to this amino acid's structure.
-
Increased Hydrophobicity: The m-tolyl group, an aromatic hydrocarbon, significantly increases the overall hydrophobicity of the peptide. This leads to strong retention on C18 and other common reverse-phase columns, often requiring high concentrations of organic solvent for elution.[1][2] This heightened hydrophobicity can also promote peptide self-association and aggregation.[3][4]
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group can mask interaction sites, potentially leading to poor peak shapes and broadening.[1] While Boc is a common protecting group in peptide synthesis, its presence during purification adds to the molecule's overall non-polar character.[5][6]
-
Aggregation Tendency: The combination of a hydrophobic side chain and a bulky protecting group makes these peptides prone to aggregation, both in solution and on the chromatography column.[7][8] Aggregation leads to a host of problems, including poor solubility, low recovery, peak broadening, and irreversible adsorption to the stationary phase.[9]
-
Complex Impurity Profile: Solid-phase peptide synthesis (SPPS) can generate a variety of closely related impurities, such as deletion sequences or incompletely deprotected peptides.[10] The hydrophobic nature of the target peptide can cause these impurities to have very similar retention times, making separation difficult.
Logical Flow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common purification issues.
Caption: A decision tree for troubleshooting hydrophobic peptide purification.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
Q1: My peptide containing the m-tolyl butanoic acid derivative is showing very poor solubility, even in the mobile phase. What should I do?
A1: This is the most common challenge. The high hydrophobicity is leading to aggregation in aqueous solutions.[7]
-
Likely Causes:
-
The peptide is aggregating before it can properly interact with the stationary phase.
-
The initial mobile phase composition is too aqueous, causing the peptide to precipitate upon injection.
-
-
Step-by-Step Solutions:
-
Optimize Sample Dissolution: Do not attempt to dissolve the peptide directly in aqueous buffers. First, wet the lyophilized peptide with a small amount of a strong organic solvent like n-propanol, isopropanol, or acetonitrile.[7][11] Then, add your acid modifier (e.g., TFA), and finally, add the aqueous component of your solvent mixture.[7]
-
Use a Stronger Injection Solvent: For extremely difficult cases, dissolving the peptide in a small volume of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) prior to injection can be highly effective. Be cautious and ensure solvent compatibility with your HPLC system components.
-
Incorporate Stronger Organic Modifiers: In your mobile phase, consider replacing or supplementing acetonitrile with a stronger, less polar organic solvent like n-propanol.[7][11][12] A blend of acetonitrile and n-propanol can disrupt aggregates and improve solubility.[12]
-
Q2: I'm observing very broad or tailing peaks during the HPLC run. What is causing this?
A2: Poor peak shape is often a multi-factorial problem stemming from on-column aggregation, secondary interactions, or slow mass transfer.
-
Likely Causes:
-
Peptide Aggregation: The peptide is aggregating on the column itself, leading to slow and heterogeneous elution.[7]
-
Secondary Interactions: Residual, un-capped silanol groups on the silica support can interact ionically with the peptide, causing tailing.[13]
-
Slow Mass Transfer: The bulky peptide may diffuse slowly into and out of the pores of the stationary phase.[14]
-
Multiple Conformations: The peptide may exist in several conformational states that are in slow equilibrium on the chromatographic timescale.
-
-
Solutions:
-
Increase Column Temperature: Elevating the column temperature to 40-60 °C is a powerful tool.[15] It increases peptide solubility, reduces mobile phase viscosity, and improves mass transfer kinetics, often resulting in sharper peaks.[14][16] Temperature can also disrupt peptide secondary structures and aggregation.[15]
-
Optimize the Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent, improving peak shape by forming a neutral complex with the peptide.[17][18][19] For highly hydrophobic peptides, increasing the TFA concentration from the typical 0.1% to 0.2-0.25% can sometimes improve resolution.[20]
-
Consider Alternative Ion-Pairing Agents: If TFA is not providing adequate results, a stronger, more hydrophobic ion-pairing agent like Heptafluorobutyric Acid (HFBA) can increase retention and potentially alter selectivity between the main product and impurities.[21][22] Note that HFBA is less volatile and harder to remove post-purification.
-
| Parameter | Standard Condition | Recommended Change for Hydrophobic Peptides | Rationale |
| Column Temp. | Ambient (20-25 °C) | 40-60 °C | Improves solubility, reduces viscosity, enhances mass transfer.[15][16] |
| TFA Conc. | 0.1% (v/v) | 0.1% - 0.25% (v/v) | Enhances ion-pairing for peptides with multiple charges, can improve peak shape.[20] |
| Organic Modifier | Acetonitrile (ACN) | ACN/n-propanol blends | n-propanol is a stronger solvent, better at disrupting aggregates.[7][12] |
Q3: My target peptide co-elutes with several impurities. How can I improve the resolution?
A3: Achieving separation from closely-related synthetic byproducts requires fine-tuning the chromatographic selectivity.
-
Likely Causes:
-
Impurities (e.g., deletion sequences) have very similar hydrophobicity to the target peptide.
-
The gradient slope is too steep, causing all components to elute too quickly and close together.
-
-
Solutions:
-
Shallow the Gradient: This is the most effective way to improve the resolution of closely eluting peaks.[13] Decrease the rate of change of the organic modifier concentration (e.g., from 1%/min to 0.25%/min).[13] This gives the molecules more time to interact with the stationary phase, amplifying small differences in hydrophobicity.
-
Change the Stationary Phase: If a C18 column is not providing separation, switch to a stationary phase with different selectivity.
-
C8 or C4: These columns are less hydrophobic and may reduce the strong retention, allowing for better separation with shallower gradients.[23]
-
Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the aromatic m-tolyl group.
-
-
Alter the Mobile Phase pH (Advanced): While low pH (with TFA) is standard, running at a high pH (around 10) can provide a highly orthogonal separation.[7] This requires a pH-stable column, as traditional silica columns will degrade. At high pH, basic residues are neutralized, which can dramatically alter peptide retention and improve peak shape.[7]
-
Q4: I am experiencing low recovery of my peptide after purification. Where could it be going?
A4: Low recovery is typically due to irreversible adsorption or precipitation of the peptide somewhere in the system.
-
Likely Causes:
-
Solutions:
-
Confirm Complete Dissolution: Before anything else, ensure your peptide is fully dissolved in the injection solvent using the methods described in Q1. Centrifuge the sample before injection to remove any particulate matter.
-
Column Wash Steps: After your gradient, incorporate a very high organic wash step (e.g., 95-100% acetonitrile or n-propanol) to strip strongly bound material from the column.[24]
-
Use a Guard Column: A guard column can "catch" precipitating or irreversibly binding material, protecting your more expensive analytical or preparative column.[25]
-
Check for System Memory: After a purification run, inject a blank (your injection solvent) and run the same gradient. The appearance of your product peak indicates carryover and the need for a more rigorous column cleaning protocol.[12]
-
Section 3: Experimental Protocols
Protocol 1: Method Development for RP-HPLC Purification
This protocol provides a step-by-step workflow for developing a robust purification method.
Caption: Workflow for RP-HPLC method development and optimization.
-
Sample Preparation:
-
Weigh approximately 1 mg of the crude lyophilized peptide.
-
Add 20-50 µL of DMSO to dissolve the peptide completely.
-
Dilute with Mobile Phase A (see below) to a final concentration of 1 mg/mL. Vortex and centrifuge briefly.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Initial Scouting Run (Analytical Scale):
-
Column: C18, 3.5-5 µm, 100-300 Å pore size, 4.6 x 150 mm. A wide-pore (300 Å) column is often better for large peptides.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 214 nm and 280 nm.
-
Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B (This is a 4%/min slope)
-
22-25 min: 95% B
-
25-27 min: 95% to 5% B
-
27-30 min: 5% B (Re-equilibration)
-
-
Analysis: Identify the retention time and the approximate %B at which the main peak elutes.
-
-
Optimization Run:
-
Based on the scouting run, design a shallower gradient focused on the elution window of your peptide. For example, if the peptide eluted at 60% B:
-
New Gradient:
-
0-5 min: 45% B
-
5-45 min: 45% to 75% B (This is a 0.75%/min slope)
-
Continue with wash and re-equilibration steps.
-
-
Temperature Optimization: If peak shape is still poor, increase the temperature to 50 °C or 60 °C and repeat the run.
-
-
Preparative Scale-Up:
-
Once an optimized analytical method is established, it can be scaled to a preparative column. The gradient slope (%B/column volume) should be kept constant. Adjust the flow rate and sample load according to the column dimensions.
-
Protocol 2: Post-Purification TFA Removal
TFA is often toxic to cells and can interfere with biological assays.[23] It may be necessary to exchange it for a more biocompatible counter-ion like acetate or chloride.
-
Lyophilization: Lyophilize the HPLC fractions containing the pure peptide to remove the acetonitrile and water. The product will be a TFA salt.
-
Counter-Ion Exchange via RPC (Method 1):
-
Re-dissolve the peptide in a minimal amount of solvent.
-
Use a mobile phase where TFA is replaced with 0.1 M acetic acid or 10 mM HCl.
-
Run a very fast gradient on the same HPLC column to elute the peptide quickly, now as its acetate or chloride salt.
-
Note: This method risks some loss of product.
-
-
Salt Exchange via Lyophilization (Method 2):
-
Dissolve the lyophilized peptide TFA salt in water.
-
Add a stoichiometric amount or slight excess of a volatile base (e.g., ammonium bicarbonate) or a non-volatile buffer compatible with your final application.
-
Alternatively, for conversion to a chloride salt, dissolve in 10-100 mM HCl solution.[26]
-
Freeze and lyophilize the solution. Repeat this process 2-3 times to ensure removal of the volatile TFA.[23]
-
Section 4: Concluding Remarks
The successful purification of peptides containing this compound is a challenging but achievable goal. Success hinges on a systematic approach that directly confronts the core issues of high hydrophobicity and aggregation tendency. By carefully optimizing sample solubility, employing elevated temperatures, tailoring mobile phase composition with appropriate modifiers and shallow gradients, and selecting the right stationary phase, researchers can effectively resolve these complex mixtures. This guide serves as a foundational resource, but remember that each peptide is unique. Methodical experimentation, guided by the principles outlined here, will be the key to obtaining your target compound at the desired purity.
References
- Benchchem. Technical Support Center: Purification of Hydrophobic Peptides.
- Gilar M, et al. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed.
- ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column?.
- Michaels, T., et al. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Analytical Chemistry. 2024.
- Quora. Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?. 2020.
- AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Vairamani, M., et al. Mass spectra of t-butyloxycarbonyl (BOC)-protected peptides. Publications of the IAS Fellows. 2011.
- Benchchem. Purification challenges for peptides containing Boc-trp-phe-ome.
- ACE HPLC. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Waters. Influence and Control of Column Temperature in Successful Peptide Mapping.
- YMC. High efficiency RP-HPLC separation of peptides and proteins using high-temperature.
- Bachem. Peptide Aggregation - a complex topic.
- Battellino, N., et al. Alternative Ion-Pairing Modifiers Should Be Investigated in Low-Input and Single-Cell Proteomics. ACS Publications. 2025.
- Biotage. How to choose an ion pairing agent to improve your peptide purification. 2023.
- Gilar M, et al. Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins. PMC - NIH.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Thermo Fisher Scientific. Column Temperature Control in Peptide Mapping.
- Ferrazzano, L., et al. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications.
- Nest Group. Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides.
- Fields, C. G., et al. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
- BioPharm International. Challenges of Protein Aggregation during Purification.
- Bio-Works. Conversion of ion-pairing agents/counter ions.
- Bond, M. J., et al. Detection and prevention of protein aggregation before, during, and after purification.
- American Peptide Society. Taming Aggregation.
- Thermo Fisher Scientific. Successful HPLC Operation – A Troubleshooting Guide.
- Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
- Fisher Scientific. HPLC Ion Pair Reagents.
- Downstream Column. Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. 2020.
- SCION Instruments. HPLC Troubleshooting Guide.
- GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. 2024.
- Chrom Tech. HPLC Troubleshooting Guide.
- NIH. Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects.
- Ferrazzano, L., et al. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. 2022.
- Biomatik. What are the Sustainability Challenges in Peptide Synthesis and Purification?. 2022.
- Pedersen, S. L., et al. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Donovan, K. A., et al. A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. ACS Publications. 2026.
- Behrendt, R., et al. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- Moser, A. Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. 2008.
- Chen, Y., et al. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides. PMC - NIH.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Colloids and Surfaces A: Physicochemical and Engineering Aspects. Effect of amino acid sequence on the hydrophobicity of small peptides. 2005.
- Naylor, S., et al. Effects of Peptide Hydrophobicity and Charge State on Molecular Ion Yields in Plasma Desorption Mass Spectrometry. PubMed.
- ResearchGate. Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. 2025.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. 2023.
- ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. 2025.
- ResearchGate. Methods and protocols of modern solid phase peptide synthesis.
- ResearchGate. The effect of increasing hydrophobicity on the self-assembly of amphipathic ??-sheet peptides | Request PDF. 2025.
- Jiang, L., et al. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. bachem.com [bachem.com]
- 11. nestgrp.com [nestgrp.com]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ymc.co.jp [ymc.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. quora.com [quora.com]
- 20. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
- 22. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
- 23. peptide.com [peptide.com]
- 24. HPLC Troubleshooting Guide [scioninstruments.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. bio-works.com [bio-works.com]
preventing side product formation in (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid synthesis
A Guide to Preventing Side Product Formation and Maximizing Purity
Welcome to the technical support center for the synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this chiral β-amino acid. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you anticipate and overcome common challenges, ensuring high yield and purity in your experiments.
The synthesis of this molecule, a valuable building block in pharmaceutical development, most commonly proceeds via a homologation of the corresponding α-amino acid, (S)-2-((tert-butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid. The Arndt-Eistert reaction is a classic and effective method for this one-carbon chain extension.[1][2] However, this multi-step process, involving hazardous reagents and sensitive intermediates, presents several opportunities for side product formation. This guide focuses on troubleshooting the Arndt-Eistert pathway to achieve a successful synthesis.
Core Synthesis Pathway: The Arndt-Eistert Homologation
The conversion of a Boc-protected α-amino acid to its corresponding β-amino acid derivative involves three key stages: activation of the carboxylic acid, formation of a diazoketone intermediate, and a final metal-catalyzed Wolff rearrangement followed by nucleophilic trapping.[2]
Caption: General workflow for the Arndt-Eistert synthesis of the target β-amino acid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter. Each issue is analyzed to its root cause, followed by a detailed, actionable solution.
❓ Problem 1: My reaction yields a significant amount of an α-chloromethylketone side product instead of the desired β-amino acid.
-
Root Cause Analysis: This is a classic side reaction in the Arndt-Eistert synthesis.[3] The initial acylation of diazomethane with the amino acyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl can then react with the α-diazoketone product in a non-productive pathway to yield an α-chloromethylketone and nitrogen gas. This side reaction consumes your key intermediate and reduces the overall yield.
-
Recommended Solution: The Newman-Beal Modification.
-
Incorporate a Base: The most effective solution is to add a non-nucleophilic base, such as triethylamine (Et₃N), to the diazomethane solution before adding the acid chloride.[1][3] The triethylamine will scavenge the generated HCl in situ, forming triethylammonium chloride and preventing the undesired reaction with the diazoketone.
-
Stoichiometry: Use at least one equivalent of triethylamine relative to the acid chloride.
-
Alternative: Using a two-fold excess of diazomethane can also mitigate this issue, as the second equivalent of diazomethane will react with the HCl. However, this is less efficient and involves handling more of the hazardous reagent.[3]
-
❓ Problem 2: The final product has low enantiomeric purity (e.e.), or is fully racemic.
-
Root Cause Analysis: While the Wolff rearrangement is known to proceed with excellent retention of stereochemistry[1], racemization can occur at the α-carbon during the initial acid activation step. Activated Nα-acyl amino acid derivatives are susceptible to base-catalyzed enolization, which leads to a loss of chirality.[4] Harsh conditions or prolonged reaction times during the formation of the acid chloride or mixed anhydride can promote this epimerization.
-
Recommended Solutions:
-
Mild Activation Conditions: Avoid aggressive reagents or high temperatures when forming the acid chloride. Use oxalyl chloride or thionyl chloride at low temperatures (e.g., -15 °C to 0 °C) in an inert solvent like dichloromethane (DCM).
-
Mixed Anhydride Method: As an alternative to acid chlorides, consider forming a mixed anhydride using isobutyl chloroformate and a base like N-methylmorpholine (NMM) at a strictly controlled low temperature (e.g., -20 °C). This method is often milder and less prone to inducing racemization.
-
Minimize Time: Once the activated acid is formed, it should be used immediately in the next step with the diazomethane solution to minimize its time in a reactive state.
-
❓ Problem 3: The Wolff rearrangement is sluggish, and I'm isolating unreacted α-diazoketone.
-
Root Cause Analysis: The Wolff rearrangement requires a catalyst to proceed efficiently at moderate temperatures. The most common catalyst is silver(I) oxide (Ag₂O), although other silver salts or even light (photolysis) can be used.[1][2] An inactive catalyst, insufficient catalyst loading, or the presence of catalyst poisons can stall the reaction.
-
Recommended Solutions:
-
Catalyst Quality: Ensure your silver oxide is fresh and active. Old or improperly stored Ag₂O can have reduced efficacy. Consider using freshly prepared silver oxide or high-purity commercial grades. Silver benzoate is another effective catalyst.
-
Activation Method: Sonication or gentle heating (e.g., to 40-50 °C) can help initiate and sustain the rearrangement. Be cautious with temperature, as excessive heat can promote side reactions.
-
Solvent Purity: Ensure solvents are pure and free from potential catalyst poisons like sulfur-containing compounds.
-
Photochemical Rearrangement: If metal catalysis is problematic, photolysis (using a UV lamp, typically with a Pyrex filter) is a viable, metal-free alternative for inducing the Wolff rearrangement.
-
Caption: A decision tree for troubleshooting common side product issues.
Frequently Asked Questions (FAQs)
Q1: What are the safest and most effective reagents for the acid activation step?
A1: The choice of activating agent is critical for minimizing racemization.
-
Thionyl Chloride (SOCl₂): Effective and common, but can be harsh. Must be used at low temperatures (0 °C or below) and the excess reagent must be thoroughly removed under vacuum before proceeding.
-
Oxalyl Chloride ((COCl)₂): Generally considered milder than SOCl₂. It reacts to form volatile byproducts (CO, CO₂, HCl), which are easily removed. It is often the reagent of choice for sensitive substrates.
-
Mixed Anhydride (e.g., Isobutyl Chloroformate): This is a very mild method that is highly recommended for preserving stereochemical integrity. The reaction is performed at low temperatures (e.g., -20 °C) with a base like N-methylmorpholine (NMM).
Q2: Diazomethane is notoriously hazardous. Are there any viable, safer alternatives for this homologation?
A2: Yes, the hazards of diazomethane have driven the development of safer alternatives.
-
Diazo(trimethylsilyl)methane (TMSCHN₂): This is a commercially available and thermally more stable substitute for diazomethane.[1] It can often be used in similar protocols, but its reactivity can differ, sometimes requiring optimization.
-
Kowalski Ester Homologation: This is an entirely different, diazomethane-free method that generates a carbene equivalent from dibromomethyl lithium and reacts it with an ester to achieve homologation. It is a powerful and much safer alternative to the Arndt-Eistert synthesis.[2]
Q3: What is the best strategy for purifying the final product to >99% purity?
A3: A multi-step approach is typically required.
-
Aqueous Workup: First, perform a standard acid-base workup to remove water-soluble byproducts and the silver catalyst (which can be filtered off).
-
Silica Gel Chromatography: Column chromatography is essential for removing non-polar impurities and side products with similar polarity to the desired product.[5] A gradient elution system, such as ethyl acetate in hexanes with a small amount of acetic acid, is often effective.
-
Recrystallization: If a solid, the product can be recrystallized to achieve high chemical purity. A systematic screen of solvents is recommended to find an appropriate system.[5]
-
Chiral Purity Assessment: The enantiomeric excess (e.e.) should be determined using chiral HPLC. If racemization has occurred, preparative chiral HPLC may be necessary to isolate the desired (S)-enantiomer.
Q4: What are the most critical parameters to control during the synthesis?
A4: Success hinges on the precise control of several key parameters, summarized below.
| Parameter | Step | Critical Importance & Rationale |
| Temperature | Acid Activation | Crucial. Low temperatures (-20 °C to 0 °C) are required to prevent racemization of the activated α-amino acid.[4] |
| Diazoketone Formation | Crucial. Must be kept cold (0 °C) as diazomethane is unstable and can decompose violently at higher temperatures. | |
| Wolff Rearrangement | Important. Gentle heating may be needed to initiate the reaction, but excessive heat can lead to decomposition and byproducts. | |
| Stoichiometry | All Steps | Crucial. Precise amounts of activating agent, diazomethane (at least 2 eq.), and base (if used) are needed to drive the reaction to completion and prevent side reactions like α-chloromethylketone formation.[3] |
| Solvent Purity | All Steps | Important. Solvents must be anhydrous, especially for the acid activation and diazoketone formation steps, to prevent premature hydrolysis of reactive intermediates. |
| Atmosphere | Acid Activation | Important. Performing the reaction under an inert atmosphere (N₂ or Ar) prevents reaction of the sensitive acid chloride with atmospheric moisture. |
Protocol: Optimized Arndt-Eistert Synthesis
This protocol incorporates the Newman-Beal modification to prevent α-chloromethylketone formation.
Materials:
-
Boc-(S)-2-amino-3-(m-tolyl)propanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Diazomethane (ethereal solution, prepared with care)
-
Triethylamine (Et₃N), distilled
-
Silver(I) Oxide (Ag₂O)
-
Dioxane and Deionized Water
Procedure:
-
Acid Chloride Formation:
-
Dissolve Boc-(S)-2-amino-3-(m-tolyl)propanoic acid (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq.) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional hour.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which should be used immediately.
-
-
Diazoketone Formation:
-
Prepare a solution of diazomethane (~3 eq.) in anhydrous diethyl ether and cool to 0 °C. (Extreme Caution: Use appropriate safety shields and procedures).
-
Add triethylamine (1.1 eq.) to the cold diazomethane solution.
-
Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous ether and add it dropwise to the diazomethane/triethylamine solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.
-
-
Wolff Rearrangement and Hydrolysis:
-
Carefully quench any excess diazomethane with a few drops of acetic acid until the yellow color disappears.
-
Add a mixture of dioxane and water (e.g., 9:1 v/v) to the reaction flask.
-
Add Ag₂O (0.1 eq.) as a catalyst.
-
Heat the mixture gently to 50-60 °C with vigorous stirring. The reaction progress can be monitored by TLC or by the cessation of N₂ evolution.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and filter through a pad of Celite to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure and proceed with aqueous workup and purification.
-
References
-
Lelais, G. & Seebach, D. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]
-
Jiang, T., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]
-
Davies, S. G. & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform. [Link]
-
Lelais, G. & Seebach, D. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]
-
Bigelow, K. M., et al. (1997). Self-reproduction of chirality. Asymmetric synthesis of .beta.-aryl-.beta.-amino acids from enantiomerically pure dihydropyrimidinones. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Arndt–Eistert reaction. Accessed January 10, 2026. [Link]
-
Chemistry LibreTexts. (2023). Arndt-Eister reaction. Accessed January 10, 2026. [Link]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. Accessed January 10, 2026. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed January 10, 2026. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed January 10, 2026. [Link]
-
Bartl, J., et al. (2022). Common side reactions in peptide synthesis occurring on resin. ResearchGate. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. Accessed January 10, 2026. [Link]
-
Wiley-VCH. (2009). Protection Reactions. [Link]
-
Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. [Link]
-
Hughes, A. B. & Sleebs, B. E. (2005). Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt–Eistert Procedure. Australian Journal of Chemistry. [Link]
-
Pharmaffiliates. (S)-3-((tert-Butoxycarbonyl)amino)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic Acid. Accessed January 10, 2026. [Link]
-
Wojtczak, A., et al. (2014). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Acta Crystallographica Section E. [Link]
Sources
Technical Support Center: Synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
<content_type>
Introduction
Welcome to the technical support resource for the synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize reaction yields and ensure product purity. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you in your synthetic endeavors.
The target molecule, this compound, is a chiral β-amino acid derivative.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial in its synthesis, shielding the amino group from unwanted reactions while being easily removable under mild acidic conditions.[][3][4] This allows for precise chemical manipulations at other parts of the molecule.[5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis that can lead to diminished yields or impure products.[6][7][8][9][10]
Issue 1: Low Yield in the Boc-Protection Step
Question: I am experiencing a low yield during the introduction of the Boc group to (S)-3-amino-4-(m-tolyl)butanoic acid. What are the likely causes and how can I improve the yield?
Answer: A low yield in the Boc-protection step often points to incomplete reaction or side reactions. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: The purity of di-tert-butyl dicarbonate ((Boc)₂O) is critical.[3] Over time, it can degrade. Ensure you are using a fresh or properly stored batch.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial for efficient Boc protection.[3]
-
Inadequate Deprotonation: The amino group needs to be sufficiently deprotonated to act as an effective nucleophile.[3] Triethylamine (Et₃N) is commonly used.[11] Ensure you are using at least the stoichiometric amount, and in some cases, a slight excess can be beneficial.
-
Alternative Bases: If you suspect your base is the issue, consider alternatives like diisopropylethylamine (DIPEA) or sodium bicarbonate in a biphasic system.[12]
-
-
Reaction Conditions:
-
Solvent: The reaction is often performed in a mixed solvent system like dioxane/water or THF/water.[11][13] Ensure your solvents are of appropriate purity.
-
Temperature: The reaction is typically run at room temperature.[13] Running the reaction at elevated temperatures is generally not necessary and may promote side reactions.
-
-
Workup Procedure: Product loss during workup is a common reason for low isolated yields.[6]
-
pH Adjustment: After the reaction, the mixture is typically acidified to protonate the carboxylate and allow for extraction into an organic solvent.[13] Ensure the pH is sufficiently low (pH 2-3) for complete protonation.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate.[13] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[9]
-
Optimized Boc-Protection Protocol:
| Parameter | Recommended Condition | Rationale |
| Starting Material | (S)-3-amino-4-(m-tolyl)butanoic acid (1.0 eq) | Ensure high purity. |
| Boc Source | Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) | A slight excess drives the reaction to completion.[3] |
| Base | Triethylamine (Et₃N) (1.5 eq) or NaOH (1.1 eq) | Ensures sufficient deprotonation of the amino group.[13] |
| Solvent | 1:1 Dioxane:Water or THF:Water | Provides good solubility for both the amino acid and (Boc)₂O.[11][13] |
| Temperature | 0°C to Room Temperature | Mild conditions prevent degradation of reagents and products. |
| Reaction Time | 2-12 hours (Monitor by TLC) | Allows for complete conversion without significant side reactions. |
| Workup | Acidify to pH 2-3 with cold 5% citric acid or HCl | Ensures the product is in its neutral, extractable form.[13][14] |
| Extraction | Ethyl Acetate (3x) | Efficiently extracts the Boc-protected product.[13][14] |
Issue 2: Formation of Side Products
Question: I am observing unexpected peaks in my LC-MS/HPLC analysis of the crude product. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products can arise from several sources. Here are some of the most common culprits and mitigation strategies:
-
Dipeptide Formation: If the carboxyl group of the starting amino acid is not properly protected or if the reaction conditions are not optimized, you might see the formation of a dipeptide where two molecules of the amino acid have coupled.
-
Mitigation: Ensure that the Boc-protection is carried out under conditions that favor N-acylation over C-terminal activation. Using a sufficient excess of (Boc)₂O can help to quickly protect the amine before it can react as a nucleophile with another activated amino acid.
-
-
Over-alkylation: The tert-butyl cation generated during Boc deprotection (if you are starting from a different protected amino acid) can alkylate nucleophilic sites on your molecule.[15][16]
-
Mitigation: While this is more of a concern during deprotection, it's a key side reaction to be aware of in the chemistry of Boc-protected compounds. Using scavengers like anisole or thioanisole during deprotection can trap the tert-butyl cation.[12]
-
-
Racemization: While less common during the Boc-protection step itself, racemization can be a concern if the synthesis involves activation of the carboxyl group in the presence of a base.[17]
-
Mitigation: Use coupling reagents known for low racemization potential, such as those combined with additives like Oxyma.[18]
-
Issue 3: Difficulty with Product Purification
Question: My crude yield is high, but I'm losing a significant amount of product during purification by column chromatography. What could be the issue?
Answer: Product loss during purification is a frequent challenge.[6] Here are some tips to improve your recovery:
-
Compound Stability on Silica Gel: Boc-protected amino acids can sometimes be sensitive to the acidic nature of silica gel, which can lead to partial deprotection and streaking on the column.
-
Troubleshooting: Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 0.5-1%) to your eluent.[6]
-
-
Co-elution with Impurities: If your product and a major impurity have similar polarities, separation can be difficult.
-
Alternative Purification Methods:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification and may result in higher recovery than chromatography.
-
Acid-Base Extraction: You can often purify your product by dissolving the crude material in an organic solvent, washing with a weak base (like saturated sodium bicarbonate solution) to remove any unreacted starting material (if it's an acid), and then re-acidifying the aqueous layer and extracting your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Boc protecting group in this synthesis?
A1: The tert-butoxycarbonyl (Boc) group serves as a temporary shield for the amino functionality.[3] This is essential for preventing the amino group, which is nucleophilic and basic, from participating in unwanted side reactions during subsequent synthetic steps.[4][19] Its key advantage is its stability in basic and nucleophilic conditions, while being easily removable with mild acids like trifluoroacetic acid (TFA).[3][14]
Q2: Are there alternative protecting groups I could use instead of Boc?
A2: Yes, several other amine protecting groups exist, each with its own advantages and disadvantages. The choice of protecting group depends on the overall synthetic strategy and the presence of other functional groups.
-
Carbobenzyloxy (Cbz or Z) group: This is another common amine protecting group. It is stable to acidic conditions but is cleaved by catalytic hydrogenation.[19] This makes it orthogonal to the Boc group.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) group: This group is stable to acidic conditions but is cleaved by bases, such as piperidine. It is also orthogonal to the Boc group.[20]
Q3: My synthesis involves an asymmetric hydrogenation step to establish the stereocenter. What are the key parameters to optimize for high enantioselectivity?
A3: Asymmetric hydrogenation is a powerful method for synthesizing chiral β-amino acids.[21][22][23][24][25] Key parameters to optimize include:
-
Catalyst System: The choice of the chiral ligand and the metal precursor (often Rhodium or Ruthenium) is the most critical factor.[21][22] Ligands like BINAP and Josiphos-type ligands have shown high efficiency.[22][23]
-
Hydrogen Pressure: This can significantly influence the reaction rate and enantioselectivity.[24]
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity.[24]
-
Temperature: Lower temperatures often lead to higher enantioselectivity, but may require longer reaction times.[24]
Experimental Workflow and Diagrams
General Synthetic Pathway
Caption: Generalized synthetic route to the target molecule.
Troubleshooting Decision Tree for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]
-
Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
Juaristi, E. (2011). Enantioselective Synthesis of Beta-Amino Acids. Wiley. [Link]
-
Proprep. Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current medicinal chemistry, 6(10), 983–1004. [Link]
-
Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(15), 4055–4058. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. Common side reactions in peptide synthesis occurring on resin. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]
-
ResearchGate. Synthesis of chiral β2-amino acids by asymmetric hydrogenation. [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Tang, W., & Zhang, X. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918–9919. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
Trost, B. M., & Fandrick, D. R. (2003). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society, 125(38), 11836–11837. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
University of Pennsylvania. Asymmetric Hydrogenation. [Link]
-
Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687–1702. [Link]
-
ResearchGate. 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
van der Veken, P., & Augustyns, K. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(32), 13136-13149. [Link]
Sources
- 1. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. proprep.com [proprep.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. BOC deprotection [ms.bzchemicals.com]
- 17. bachem.com [bachem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 20. Boc-Protected Amino Groups [organic-chemistry.org]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ethz.ch [ethz.ch]
- 25. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound in solution?
A1: The two most probable degradation pathways are:
-
Acid-catalyzed hydrolysis of the Boc group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[1][2][3] Exposure to acidic conditions (pH < 5) can cleave the Boc group, yielding the free amine and generating tert-butanol and carbon dioxide as byproducts.[1] The rate of this hydrolysis is dependent on acid concentration and temperature.[4][5][6][7]
-
Racemization at the chiral center: The stereochemical integrity of the (S)-enantiomer can be compromised under certain conditions. Both acidic and basic conditions can potentially lead to racemization at the alpha-carbon to the carboxylic acid, although this is generally less facile than Boc-cleavage.[8] Regulatory bodies require that the stability of a drug substance towards racemization be investigated under stress conditions like acid and base.[9]
Q2: What are the ideal storage conditions for a stock solution?
A2: For maximum stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C.[10] The choice of solvent is critical (see Q3). Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: Which solvents are recommended for preparing stock solutions?
A3: Aprotic, anhydrous solvents are generally preferred.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF), or Dioxane.
-
Use with Caution: Protic solvents like methanol or ethanol can participate in reactions. While Boc-amino acids are often handled in methanol for short periods, long-term storage is not ideal as acidic impurities can promote Boc cleavage.[11]
-
Avoid: Aqueous buffers, especially those with acidic pH. If an aqueous solution is necessary for an experiment, it should be prepared fresh from a stock in an appropriate organic solvent immediately before use.
Q4: How stable is the solid form of the compound?
A4: As a solid, Boc-protected amino acids are generally stable for long periods when stored correctly.[] For optimal long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C or colder.[13] Purging the container with an inert gas like argon or nitrogen can further minimize oxidative and hydrolytic degradation.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Appearance of a New, More Polar Peak in HPLC Analysis
Symptom: During HPLC analysis of your sample, you observe a new peak eluting earlier than the parent compound, and the area of your parent peak has decreased.
Probable Cause: This is a classic sign of Boc group cleavage. The resulting free amine is significantly more polar than the N-Boc protected parent compound, leading to a shorter retention time on a reverse-phase HPLC column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Verification & Protocol:
-
Confirm Identity: If possible, use LC-MS to confirm that the mass of the new peak corresponds to the deprotected amine.
-
Perform a Stress Test:
-
Prepare a fresh solution of your compound in your experimental solvent.
-
Prepare a second solution in the same solvent, but add a small amount of a weak acid (e.g., 0.1% Trifluoroacetic Acid - TFA).
-
Analyze both samples by HPLC immediately and then again after several hours at room temperature.
-
A significant increase in the new peak in the acidified sample strongly supports Boc-deprotection as the cause.[14][15]
-
Issue 2: Loss of Biological Activity or Inconsistent Results
Symptom: The compound shows lower than expected biological activity, or the results are not reproducible between experiments.
Probable Cause: This could be due to either degradation (Boc cleavage) or loss of enantiomeric purity (racemization). The deprotected amine or the (R)-enantiomer may have significantly lower or no activity.
Troubleshooting Steps:
-
Assess Purity: Immediately analyze your current solution by HPLC to check for the presence of the deprotection peak as described in Issue 1 . If significant degradation is observed, the loss of active parent compound is the likely cause.
-
Assess Chiral Integrity:
-
Method: Chiral HPLC is the gold-standard for determining enantiomeric purity.[16] You will need a suitable chiral stationary phase (CSP).
-
Protocol:
-
Develop a chiral HPLC method capable of separating the (S) and (R) enantiomers. This often requires screening different chiral columns and mobile phases.[17]
-
Analyze a sample of your starting material (solid) to establish a baseline enantiomeric excess (e.e.).
-
Analyze the solution that is giving inconsistent results.
-
A decrease in the e.e. % indicates that racemization has occurred.
-
-
-
Review Handling Procedures:
Issue 3: pH of the Solution Changes Over Time
Symptom: An unbuffered solution of your compound in a solvent like DMSO/water becomes more acidic over time.
Probable Cause: This can be an autocatalytic process. If a small amount of the carboxylic acid compound initiates the cleavage of the Boc group, it produces CO2. The CO2 can dissolve to form carbonic acid, further lowering the pH and accelerating the deprotection of the remaining compound.
Preventative Measures:
-
Buffering: If your experiment allows, use a non-acidic buffer (e.g., HEPES, PBS at pH 7.4) to maintain a stable pH. Prepare the buffered solution immediately before use.
-
Storage: Store stock solutions in high-quality, anhydrous aprotic solvents at -20°C or -80°C.
-
Inert Atmosphere: When preparing solutions, work quickly and consider flushing the vial with an inert gas to displace CO2 and moisture.
Data Summary Tables
Table 1: Solvent Selection and Stability Profile
| Solvent | Type | Suitability for Stock Solution (Long-Term, -20°C) | Key Considerations |
| DMSO | Aprotic Polar | Excellent (Anhydrous) | Hygroscopic; use anhydrous grade and store under inert gas. |
| DMF | Aprotic Polar | Excellent (Anhydrous) | Can decompose to form amines over time; use high-purity grade. |
| Dioxane | Aprotic Non-Polar | Good (Anhydrous) | Can form peroxides; use inhibitor-free for some applications. |
| Methanol/Ethanol | Protic Polar | Poor | Risk of esterification with the carboxylic acid and acid-catalyzed Boc cleavage.[11] |
| Acetonitrile | Aprotic Polar | Good (Anhydrous) | Generally stable, but ensure it is free of acidic impurities. |
| Aqueous Buffers | Aqueous | Not Recommended | High risk of hydrolysis. Prepare fresh for immediate use only. |
Table 2: pH Stability of the Boc Group
| pH Range | Stability | Primary Risk |
| < 4 | Very Unstable | Rapid cleavage of the Boc group.[20] |
| 4 - 6 | Moderately Unstable | Slow to moderate cleavage, rate increases with time and temperature. |
| 6 - 9 | Generally Stable | Considered the optimal range for handling Boc-protected compounds. The Boc group is stable towards most bases.[21] |
| > 9 | Generally Stable | Boc group is stable, but risk of racemization at the chiral center increases. |
Key Degradation Pathway
The most common stability issue is the acid-catalyzed cleavage of the Boc protecting group.
Caption: Mechanism of acid-catalyzed Boc group cleavage.[1]
References
-
Long Term Stability Testing in the Pharmaceutical Industry. Amplelogic.
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd.
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry - Figshare.
-
A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. CoLab.
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF. ResearchGate.
-
Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences.
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB.
-
A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem.
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC - NIH.
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PMC - NIH.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Boc Protecting Group for Amines. Chemistry Steps.
-
BOC-amino acids. BOC Sciences Amino Acid.
-
Racemization process for an optically active carboxylic acid or ester thereof. Google Patents.
-
Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
-
Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. University of Groningen.
-
Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
-
Racemization process for optically active carboxylic acids or salts or esters thereof. Google Patents.
-
(PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect. ResearchGate.
-
Dual protection of amino functions involving Boc. RSC Publishing.
-
Is the protecting group boc of the amino group stable at 37°C? ResearchGate.
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube.
-
Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University.
-
Video: Physical Properties of Carboxylic Acids. JoVE.
-
A Comparative Guide to the Stability and Reusability of Chiral Stationary Phases. Benchchem.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
-
Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Reviews.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports.
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca.
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. American Pharmaceutical Review.
-
Protecting group. Wikipedia.
-
Amine Protection / Deprotection. Fisher Scientific.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA.
-
Boc and tBu ester pH stability during enamine hydrolysis. Reddit.
-
Boc Solid Phase Peptide Synthesis. ChemPep.
-
Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.
-
Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonat. Canadian Journal of Chemistry.
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 6. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 10. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempep.com [chempep.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. US5221765A - Racemization process for an optically active carboxylic acid or ester thereof - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
- 21. Boc-Protected Amino Groups [organic-chemistry.org]
dealing with poor resin swelling in SPPS with (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Topic: Dealing with Poor Resin Swelling in SPPS with (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Hydrophobic & Bulky Amino Acids
Welcome to the Technical Support Center. This guide addresses a common yet challenging issue in Solid-Phase Peptide Synthesis (SPPS): poor resin swelling and coupling efficiency when incorporating non-standard, bulky, and hydrophobic amino acids like This compound .
The presence of the m-tolyl group confers significant hydrophobicity and steric hindrance. As the peptide chain elongates on a standard polystyrene (PS) resin, it can collapse and aggregate, driven by hydrophobic interactions. This collapse prevents solvent from penetrating the resin beads, leading to dramatically reduced swelling.[1][2] In this poorly solvated state, reactive sites become inaccessible, causing coupling reactions to fail and leading to truncated or deletion sequences.[3][4]
This guide provides a systematic approach, from quick FAQs to in-depth protocols, to diagnose and overcome this critical issue.
Part 1: Frequently Asked Questions (FAQs)
Q1: My polystyrene resin isn't swelling after coupling this compound. What's the quickest thing I can try?
A: Switch your primary solvent from Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) . NMP is a more polar and aggressive solvent that is superior at solvating both the polystyrene matrix and the growing, hydrophobic peptide chain, which can help disrupt aggregation and improve swelling.[1]
Q2: I performed a solvent change to NMP, but the swelling is still suboptimal. What is the next logical step?
A: The issue likely lies with the resin itself. Standard polystyrene resins are highly hydrophobic and can exacerbate peptide aggregation.[5] Consider switching to a poly(ethylene glycol) (PEG)-based resin , such as ChemMatrix® or TentaGel™. These resins are more hydrophilic, swell excellently in a variety of solvents, and are designed to minimize secondary structure formation, making them ideal for difficult and hydrophobic sequences.[5][6][7]
Q3: My coupling efficiency for this amino acid is very low, even with improved swelling. Could my coupling reagents be the problem?
A: Yes. Sterically hindered amino acids require highly efficient activation. If you are using a standard carbodiimide reagent like DIC alone, it may be insufficient.[8] Upgrade to a more potent uronium/aminium or phosphonium salt-based reagent. HATU , HCTU , or COMU are excellent choices as they form highly reactive activated esters, overcoming the steric barrier and driving the reaction to completion.[9]
Q4: I've heard about using "chaotropic salts." When should I consider them?
A: Chaotropic salts like LiCl or KSCN are powerful tools for disrupting the hydrogen bonds that lead to peptide aggregation (β-sheet formation).[10][11] If you have improved swelling with NMP and a PEG-based resin but still suspect on-resin aggregation is hindering your synthesis, adding a chaotropic agent during the coupling step can be highly effective. This is typically a strategy for more persistent aggregation problems.
Part 2: Systematic Troubleshooting Guide
When initial attempts to resolve poor swelling fail, a more structured approach is necessary. This guide follows a decision-making process to systematically identify and solve the root cause of the problem.
Diagram: Troubleshooting Workflow for Poor Resin Swelling
Caption: Decision tree for troubleshooting poor resin swelling.
Step 1: Re-evaluate Your Solvent System
The interaction between the solvent, resin, and growing peptide chain is the most critical factor for maintaining good solvation.[3]
-
Problem: Standard solvents like DCM and DMF are effective for small, simple peptides but may not be powerful enough to keep hydrophobic and bulky peptide chains extended and accessible on a polystyrene support.[12][13] The peptide chain collapses onto the hydrophobic resin backbone, expelling the solvent.
-
Solution: Switch to NMP. NMP has a higher polarity and solvating power, which helps to break up the secondary structures of the aggregating peptide and maintain a swollen, permeable resin state.[1] In some cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[1][11]
Step 2: Change the Solid Support (Resin)
If a solvent change is insufficient, the fundamental incompatibility between the hydrophobic peptide and the hydrophobic resin must be addressed.
-
Problem: Polystyrene (PS) resins are inherently hydrophobic. As the peptide elongates with residues like the m-tolyl derivative, it creates a "like-likes-like" scenario, where the peptide prefers to interact with the resin backbone rather than the solvent, leading to severe aggregation.[5]
-
Solution: Utilize a resin with a hydrophilic backbone. PEG-based resins (e.g., ChemMatrix®) are composed of polyethylene glycol, which creates a more polar environment.[6] This disrupts the hydrophobic collapse of the peptide chain, keeping it extended into the solvent phase and fully accessible to reagents. These resins exhibit excellent swelling in a wide range of solvents, including DMF, NMP, and even water.[5]
Data Summary: Resin & Solvent Characteristics
| Feature | Polystyrene (PS) Resin | ChemMatrix® (PEG) Resin |
| Backbone | Hydrophobic (cross-linked styrene) | Hydrophilic (polyethylene glycol)[6] |
| Recommended Solvents | DCM, DMF, NMP | DCM, DMF, NMP, THF, ACN, Water |
| Swelling in DCM | Good | Excellent |
| Swelling in DMF | Good | Excellent |
| Performance with Hydrophobic Peptides | Prone to aggregation and collapse[5] | Excellent; prevents aggregation[6][7] |
Step 3: Optimize the Coupling Reaction
The steric bulk of the m-tolyl group adjacent to the butanoic acid backbone can significantly slow down the coupling reaction.
-
Problem: Standard coupling reagents like DCC or DIC/HOBt may not be reactive enough to overcome the high activation energy required for coupling sterically hindered amino acids, leading to incomplete reactions.[8][14]
-
Solution: Employ a high-efficiency coupling reagent. Uronium/aminium salts like HATU or COMU are the industry standard for difficult couplings.[9] They rapidly generate highly activated species (OAt or Oxyma esters, respectively) that react quickly with the resin-bound amine before side reactions can occur. Double coupling (repeating the coupling step with a fresh solution of amino acid and reagents) is also a prudent strategy.
Step 4: Introduce Aggregation-Disrupting Additives
For extremely difficult sequences, even with the right resin and solvent, aggregation can persist.
-
Problem: Inter-chain hydrogen bonding can form highly stable β-sheet structures that are difficult to break up with solvent alone.[11]
-
Solution: Add a chaotropic salt, such as 0.4 M Lithium Chloride (LiCl) , to the coupling reaction mixture.[10] LiCl disrupts the hydrogen bond network, breaking up the aggregates and making the N-terminus accessible for coupling. Use this technique judiciously, as high salt concentrations can sometimes affect reagent solubility.[15]
Part 3: Key Experimental Protocols
Protocol 1: Switching to an NMP-Based System
-
Place the resin in the reaction vessel.
-
Wash the resin 3x with NMP, allowing the resin to swell for at least 30 minutes during the first wash.
-
Proceed with the standard Fmoc-deprotection step using 20% piperidine in NMP.
-
Wash the resin 5-7x with NMP to ensure complete removal of piperidine.
-
Perform the coupling step using your activated amino acid dissolved in NMP.
-
Wash the resin 3x with NMP to remove excess reagents.
-
Perform a Kaiser test to confirm reaction completion.
Protocol 2: Coupling with HATU for a Sterically Hindered Residue
-
In a separate vial, dissolve 3 equivalents of this compound and 2.95 equivalents of HATU in NMP.
-
Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Agitate continuously.
-
Wash the resin thoroughly with NMP (5x).
-
Perform a Kaiser test. If the test is positive, repeat steps 4-6 (double coupling).
Protocol 3: Using LiCl to Disrupt Aggregation
-
Prepare a stock solution of 0.4 M LiCl in NMP. Ensure the LiCl is fully dissolved.
-
Swell and deprotect the resin as usual, using standard NMP.
-
For the coupling step, prepare the activated amino acid solution using the 0.4 M LiCl/NMP solution as the solvent.
-
Add the LiCl-containing activation mixture to the resin and let it react for the standard coupling time.
-
Crucially: After the coupling is complete, wash the resin 3x with 0.4 M LiCl/NMP to keep the peptide solvated while removing excess reagents.
-
Finally, wash the resin 3x with standard NMP to remove the LiCl before proceeding to the next deprotection step.
Diagram: Conceptual View of Resin Swelling
Caption: Solvation state of peptides on different resin types.
References
-
García-Ramos, Y., et al. (2010). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. ACS Combinatorial Science. Available at: [Link]
-
Biotage. (2023). How do I choose my resin for peptide synthesis? {Part 2}. Biotage Blog. Available at: [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2010). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides | Request PDF. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. Available at: [Link]
-
Taylor & Francis Online. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. ResearchGate. Available at: [Link]
-
ACS Publications. (2019). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. Available at: [Link]
-
ACS Publications. (2017). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development. Available at: [Link]
-
NIH. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. National Institutes of Health. Available at: [Link]
-
NIH. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. National Institutes of Health. Available at: [Link]
-
PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]
-
Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. Available at: [Link]
-
Reddit. (2022). Solid Phase Peptide Synthesis Help. r/chemistry. Available at: [Link]
-
ResearchGate. (2023). Effect of resin swelling and substitution on solid phase synthesis. ResearchGate. Available at: [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. ResearchGate. Available at: [Link]
-
ResearchGate. Swellographic Study of Peptide Resin Swelling Behavior during Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). SPPS: peptide failure to elongate?. ResearchGate. Available at: [Link]
-
MDPI. (2022). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
-
PubChem. This compound. PubChem. Available at: [Link]
-
Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer Link. Available at: [Link]
-
Springer. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Springer Link. Available at: [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. cpcscientific.com [cpcscientific.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stereochemical Integrity of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the potential for base-induced racemization of this chiral building block. Maintaining enantiomeric purity is critical for the efficacy and safety of pharmaceutical compounds, and this guide is designed to help you navigate the challenges associated with its handling and reaction chemistry.[1]
Introduction: The Challenge of Racemization
This compound is a valuable chiral intermediate in pharmaceutical synthesis.[2] Its structure contains a stereocenter at the C3 position, which is susceptible to racemization under certain conditions, particularly in the presence of a base. Racemization, the conversion of an enantiomerically pure substance into a 1:1 mixture of both enantiomers (a racemate), can lead to a loss of biological activity and introduce impurities that are difficult to separate.[3][4] This guide will explore the underlying mechanisms of racemization for this specific molecule and provide practical solutions to mitigate this risk during your experiments.
The key to understanding the racemization of this compound lies in the acidity of the hydrogen atom at the alpha-carbon (C2) relative to the carboxylic acid group. While the carboxylic acid proton is the most acidic, the α-hydrogen can also be removed by a sufficiently strong base.[5] This deprotonation forms a planar enolate intermediate, which, upon reprotonation, can occur from either face, leading to a loss of the original stereochemistry.[4][6][7]
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the enantiomeric excess (e.e.) of my this compound after a reaction involving a base. What is happening?
A1: The loss of enantiomeric excess is a classic sign of racemization.[3] In the presence of a base, the hydrogen atom on the carbon alpha to the carbonyl group (the C2 position) can be abstracted. This deprotonation forms a planar enolate intermediate. The original stereochemical information at the C3 position is lost in this planar form. Subsequent reprotonation of the enolate can occur from either side with equal probability, leading to the formation of both the (S) and (R) enantiomers, thus reducing the overall enantiomeric excess.[4][6][7]
Q2: What factors influence the rate of base-catalyzed racemization for this compound?
A2: Several factors can influence the rate of racemization:
-
Base Strength: Stronger bases will deprotonate the α-hydrogen more readily, leading to a faster rate of racemization.[8]
-
Base Concentration: A higher concentration of the base will increase the frequency of deprotonation events, accelerating racemization.[9]
-
Temperature: Higher reaction temperatures provide more energy to overcome the activation barrier for deprotonation, thus increasing the rate of racemization.
-
Solvent: The choice of solvent can influence both the basicity of the base and the stability of the enolate intermediate. Polar aprotic solvents can often enhance the reactivity of bases.
-
Reaction Time: The longer the compound is exposed to basic conditions, the greater the extent of racemization will be.
Q3: Which bases are most likely to cause significant racemization?
A3: Strong, non-hindered bases are the most likely culprits for causing significant racemization. Examples include:
-
Alkali metal hydroxides (e.g., NaOH, KOH)
-
Alkoxides (e.g., sodium methoxide, potassium tert-butoxide)[10]
-
Strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[9]
While weaker bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are less likely to cause significant racemization through α-deprotonation, they can still promote racemization, especially at elevated temperatures or over long reaction times.
Q4: How can I minimize racemization when using a base in my reaction?
A4: To minimize racemization, consider the following strategies:
-
Use the Weakest Effective Base: Select the mildest base that can effectively promote the desired reaction without significantly deprotonating the α-carbon.
-
Employ a Sterically Hindered Base: Bulky bases, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, can be less effective at abstracting the sterically shielded α-hydrogen, thus reducing the rate of racemization.[11][12][13]
-
Control the Stoichiometry: Use the minimum required amount of base. An excess of base will increase the rate of racemization.
-
Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as it is complete to avoid prolonged exposure to the basic conditions.
-
Choose an Appropriate Solvent: Non-polar solvents may reduce the effectiveness of the base and slow down racemization.
Q5: How can I accurately measure the enantiomeric excess of my compound to check for racemization?
A5: The most common and reliable method for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .[1][14][15][16] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their individual quantification based on peak area.[15][17] Other techniques include:
-
Polarimetry: This method measures the rotation of plane-polarized light by a chiral sample.[3][18][19][20] While useful for a quick assessment, it is generally less accurate than chiral HPLC, especially for samples with low enantiomeric excess.[21]
-
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the protons of each enantiomer, allowing for their integration and the determination of the enantiomeric ratio.[21][22][23][24][25]
Troubleshooting Guide: Loss of Enantiomeric Purity
| Problem | Potential Cause | Recommended Solution |
| Significant decrease in e.e. after reaction | Base is too strong. | Switch to a weaker base (e.g., from an alkoxide to an amine base like TEA or DIPEA). |
| Excess base used. | Use a stoichiometric amount of base relative to the substrate or limiting reagent. | |
| Reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at 0 °C or even lower if feasible. | |
| Prolonged reaction time. | Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as it is complete. | |
| Minor but consistent loss of e.e. | Slight racemization during workup. | Use a mild acidic quench (e.g., saturated ammonium chloride solution) and avoid prolonged exposure to basic aqueous layers during extraction. |
| Racemization during purification. | If using chromatography, ensure the stationary phase (e.g., silica gel) is neutral. Basic or acidic impurities in the silica can sometimes cause on-column racemization. | |
| Inconsistent e.e. results | Inaccurate analytical method. | Validate your chiral HPLC method. Ensure proper separation of enantiomers and accurate integration of peaks.[15] |
| Sample contamination. | Ensure all glassware is clean and free of acidic or basic residues. |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the loss of enantiomeric purity.
Experimental Protocol: Time-Course Study of Base-Induced Racemization
This protocol outlines a general method to quantify the rate of racemization of this compound in the presence of a specific base.
Objective: To determine the effect of a chosen base on the enantiomeric excess of the target compound over time at a set temperature.
Materials:
-
This compound (high e.e. starting material)
-
Chosen base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Quenching solution (e.g., saturated aq. NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
-
Chiral HPLC system with a suitable chiral column
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve a known amount of this compound in the chosen anhydrous solvent to a specific concentration (e.g., 0.1 M).
-
Initial Sample (T=0): Before adding the base, withdraw a small aliquot of the solution, quench it with the quenching solution, and extract the compound. Prepare this sample for chiral HPLC analysis to determine the initial enantiomeric excess.
-
Reaction Initiation: Add a predetermined amount of the base to the reaction mixture. Start a timer immediately.
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots from the reaction mixture.
-
Quenching and Workup: Immediately quench each aliquot in a separate vial containing the quenching solution. Perform a liquid-liquid extraction to isolate the organic components. Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
Sample Preparation for HPLC: Accurately weigh the residue from each time point and dissolve it in the mobile phase for chiral HPLC analysis to a known concentration.
-
Chiral HPLC Analysis: Inject each sample onto the chiral HPLC system. Record the chromatograms and integrate the peak areas for both the (S) and (R) enantiomers.
-
Data Analysis: Calculate the enantiomeric excess (e.e.) for each time point using the following formula: e.e. (%) = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100[1][17]
-
Results: Plot the enantiomeric excess as a function of time to visualize the rate of racemization under the tested conditions.
Visualizing the Racemization Mechanism
Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.
References
-
Sanchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-843. [Link]
-
Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 8. [Link]
-
Sweeting, L. M., Crans, D. C., & Whitesides, G. M. (1987). Determination of enantiomeric purity of polar substrates with chiral lanthanide NMR shift reagents in polar solvents. The Journal of Organic Chemistry, 52(11), 2273–2276. [Link]
-
Popják, G. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652. [Link]
-
Chemistry LibreTexts. (2024). NMR Shift Reagents. [Link]
- Goering, H. L., Eikenberry, J. N., & Koermer, G. S. (1971). NMR method for determination of enantiomeric compositions with chiral shift reagents. U.S.
- Manimaran, T., & Stahly, G. P. (1998). Racemization process for optically active carboxylic acids or salts or esters thereof. U.S.
-
Ebbers, E. J. (1997). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. [Link]
-
Chemistry LibreTexts. (2020). Optical Activity and Racemic Mixtures. [Link]
-
Khan Academy. (n.d.). Alpha-substitution of carboxylic acids. [Link]
-
ResearchGate. (n.d.). Generic mechanisms for acid-catalysed racemisation. [Link]
-
Chemistry LibreTexts. (2019). Polarimetry. [Link]
-
Pacific BioLabs. (n.d.). Polarimetry. [Link]
-
Ye, J. C., & Fang, Y. (2007). Imaging polarimetry for high throughput chiral screening. Journal of the American Chemical Society, 129(37), 11402–11403. [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]
-
ResearchGate. (n.d.). Organocatalyzed Kinetic Resolution of Racemic Carboxylic Acids. [Link]
-
Reddit. (2020). Steric Hindrance and Acidity. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Racemization. [Link]
-
Chemistry Stack Exchange. (2014). Steric Hindrance and Brønsted Basicity. [Link]
-
MSJ Chem. (2019). The use of a polarimeter (HL). [Link]
-
Tsai, M. D., et al. (1979). Conformation-reactivity relationship for pyridoxal Schiff's bases. Rates of racemization and alpha-hydrogen exchange of the pyridoxal Schiff's bases of amino acids. Journal of the American Chemical Society, 101(19), 5541-5547. [Link]
-
Giesbrecht, H. (2012). Mechanism of the Deprotonation of a Carboxylic Acid 001. [Link]
-
Chemistry LibreTexts. (2021). Racemization. [Link]
-
Michigan State University. (n.d.). Reactions at the α-Carbon. [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. [Link]
-
Bodanszky, M. (1993). Racemization Assays. In Peptide Chemistry: A Practical Textbook (pp. 135-154). Springer. [Link]
-
Ashenhurst, J. (2011). Carbonyl Chemistry: Learn Six Mechanisms For the Price Of One. Master Organic Chemistry. [Link]
-
ChemTalk. (n.d.). Steric Hindrance. [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
AK Lectures. (2014). Racemization of Chiral Carbonyl Compounds. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3346-3355. [Link]
-
Taylor & Francis. (n.d.). Racemization – Knowledge and References. [Link]
-
PubChem. (n.d.). (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]
- Schmidt, D., et al. (1993). Process for the racemization of optically active 1-aryl-alkylamines. U.S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5183939A - Process for the racemization of optically active 1-aryl-alkylamines - Google Patents [patents.google.com]
- 11. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 12. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 13. Steric effects - Wikipedia [en.wikipedia.org]
- 14. uma.es [uma.es]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. heraldopenaccess.us [heraldopenaccess.us]
- 17. physicsforums.com [physicsforums.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. youtube.com [youtube.com]
- 21. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chiral Shift Reagent for Determination of Enantiomeric Excess | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
troubleshooting HPLC peak tailing for (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
Guide: Resolving Peak Tailing for (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This document is designed for researchers, scientists, and drug development professionals encountering peak tailing with this compound. Our approach is rooted in first-principles chemistry to provide not just solutions, but a deeper understanding of the chromatographic process.
First Principles: Understanding the Analyte
Before diving into troubleshooting, it is crucial to understand the physicochemical properties of our target molecule, this compound.
| Property | Value / Structure | Implication for HPLC Analysis |
| Structure | The molecule possesses a carboxylic acid group, making it an acidic analyte. It has a bulky, hydrophobic Boc-protecting group and a tolyl group , contributing to significant non-polar character. | |
| Molecular Weight | 293.36 g/mol [1][2] | A moderate molecular weight, suitable for standard reversed-phase HPLC. |
| XLogP3 | 2.8[1] | This value indicates that the compound is fairly hydrophobic and will be well-retained on reversed-phase columns like C18 or C8. |
| Key Functional Group | Carboxylic Acid (-COOH) | This is the most critical feature for troubleshooting peak shape. Its ionization state is dependent on the mobile phase pH and is the primary handle for controlling retention and symmetry.[3][4][5] |
Peak tailing in HPLC occurs when a single analyte species elutes from the column over an extended period, resulting in an asymmetrical peak. This is often caused by multiple retention mechanisms interacting with the analyte simultaneously.[6][7] For an acidic compound like this, the most probable cause is related to the ionization state of the carboxylic acid group.
Systematic Troubleshooting Guide (Q&A Format)
Q1: My peak is tailing. Where do I even begin the troubleshooting process?
A1: A systematic approach is key to efficiently identifying the root cause. The first step is to determine if the problem is specific to your analyte or if it's a general system issue.
Initial Diagnostic Steps:
-
Inject a Neutral Standard: Inject a well-behaved, neutral compound (e.g., Toluene or Uracil).
-
Observe the Chromatogram:
-
If the neutral standard's peak is also tailing: The problem is likely mechanical or related to the column's health (e.g., a column void, blocked frit, or extra-column volume). Proceed to Q4 .
-
If the neutral standard's peak is sharp and symmetrical, but your analyte peak is tailing: The issue is chemical in nature and specific to the interaction between your analyte and the column/mobile phase system. This is the most common scenario. Proceed to Q2 .
-
The following flowchart illustrates this initial decision-making process.
Caption: Initial troubleshooting workflow for HPLC peak tailing.
Q2: Why is the mobile phase pH so critical, and how do I optimize it for my acidic analyte?
A2: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[4][8] Your analyte has a carboxylic acid group, which can exist in a neutral, protonated state (-COOH) or an ionized, deprotonated state (-COO⁻).
-
At a pH near the analyte's pKa: The compound will exist as a mixture of both forms. The ionized form is more polar and interacts less with the C18 stationary phase, eluting faster. The neutral form is more hydrophobic and interacts more strongly, eluting slower. This simultaneous elution of two forms of the same molecule is a classic cause of peak broadening and tailing.[3][8]
-
The Solution (Ion Suppression): To achieve a sharp, symmetrical peak, we must force the equilibrium to a single state. For a reversed-phase separation of an acid, this means suppressing ionization by lowering the mobile phase pH to keep the analyte in its more retained, neutral (-COOH) form. A general rule is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[5][9]
Caption: Effect of mobile phase pH on the ionization of the carboxylic acid analyte.
Experimental Protocol: Mobile Phase pH Optimization
Objective: To suppress the ionization of the carboxylic acid group and achieve a symmetrical peak.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Formic acid (FA) or orthophosphoric acid
-
Calibrated pH meter
Procedure:
-
Prepare the Aqueous Phase: Start with a mobile phase of 0.1% Formic Acid in water. This will typically yield a pH of approximately 2.7, which is sufficiently low to protonate most carboxylic acids.
-
pH Measurement: For robustness, it is critical to measure and document the final pH of the aqueous portion of your mobile phase before mixing with the organic solvent.
-
Mobile Phase Composition: Mix the acidified aqueous phase with your organic solvent (e.g., 50:50 ACN:Water with 0.1% FA overall).
-
Equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject and Analyze: Inject your sample and evaluate the peak shape. The tailing should be significantly reduced or eliminated.
-
Further Optimization (If Needed): If tailing persists, consider using a true buffer like a 10-20 mM phosphate buffer adjusted to pH 2.5 with phosphoric acid. This provides more stable pH control.[10][11]
Q3: I've adjusted my pH, but there's still some tailing. Could secondary silanol interactions be the cause?
A3: Yes, although less common for acidic analytes than for basic ones, it is possible. Peak tailing is fundamentally caused by unwanted secondary interactions with the stationary phase.[7][12][13]
-
Mechanism: The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH). While the primary interaction for your analyte should be hydrophobic, these polar silanol groups can engage in hydrogen bonding with your analyte's carboxylic acid or amine groups. Furthermore, trace metal impurities in the silica can activate adjacent silanols, creating highly acidic sites that can interact strongly with polar functional groups.[11][14]
-
Solution: The best defense is to use a modern, high-purity (Type B) silica column that is densely bonded and thoroughly end-capped. End-capping is a process where residual silanols are chemically reacted to make them less polar and inaccessible.[7][15] If you are using an older column (Type A silica), it will have more active silanol sites and is more prone to causing peak tailing.[10][11]
Recommendations:
-
Use a High-Quality, End-Capped Column: Employ a column known for high-purity silica and effective end-capping.
-
Consider Additives: In rare cases, adding a chelating agent like EDTA (at a very low concentration, ~5mM) to the mobile phase can help if metal contamination within the system or column is suspected.[16]
Q4: All the peaks in my chromatogram, including my neutral standard, are tailing. What does this mean?
A4: Tailing that affects all peaks universally points to a physical or mechanical problem in the HPLC system, either within the column or in the connections leading to and from it ("extra-column effects").[17]
Common Causes and Solutions:
| Probable Cause | Diagnostic Check | Recommended Action |
| Column Contamination / Blocked Frit | A sudden increase in backpressure along with peak tailing.[18] | Protocol: Column Back-Flushing. Disconnect the column from the detector. Reverse the direction of flow and flush the column to waste with a strong solvent (e.g., 100% ACN or MeOH) at a low flow rate (0.2-0.5 mL/min) for 20-30 minutes.[18] |
| Column Void | Gradual degradation of peak shape over many injections, often accompanied by a drop in backpressure. This happens when the packed bed settles, creating a void at the inlet. | A void is typically irreversible. The column must be replaced. Using a guard column can help extend the life of the analytical column.[17] |
| Extra-Column Volume | Tailing is more pronounced for very early-eluting peaks.[17] | Protocol: Inspect Flow Path. Ensure all tubing between the injector and detector is as short as possible and has a narrow internal diameter (e.g., 0.005"). Check that all fittings are properly seated (finger-tight then a quarter-turn) and that the tubing is pushed all the way into the port before tightening to eliminate dead volume.[12] |
Q5: Could my sample preparation or injection volume be the problem?
A5: Absolutely. The way you prepare and inject your sample can significantly impact peak shape.
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase, it can cause the analyte to move through the top of the column in a distorted band, leading to fronting or tailing.[9][17]
-
Solution: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample, and keep the injection volume small.
-
-
Mass Overload: Injecting too much analyte can saturate the active sites on the stationary phase, causing excess molecules to travel through the column more quickly, resulting in a "right triangle" peak shape.[18]
-
Solution: Perform a loading study. Prepare a series of dilutions of your sample (e.g., 50%, 25%, 10% of the original concentration) and inject them. If the peak shape improves and retention time increases slightly at lower concentrations, you are experiencing mass overload. Reduce your sample concentration or injection volume accordingly.[18]
-
Summary of Troubleshooting Recommendations
| Symptom | Probable Cause | Primary Recommended Action |
| Only analyte peak tails | Improper mobile phase pH (analyte is partially ionized). | Lower mobile phase pH to ~2.5-3.0 using 0.1% formic acid or a phosphate buffer.[3][5] |
| Only analyte peak tails (pH is optimized) | Secondary silanol interactions. | Use a modern, high-purity, fully end-capped C18 column.[6][7] |
| All peaks in the chromatogram tail | Column inlet frit is partially blocked. | Reverse-flush the column to waste.[18] |
| All peaks in the chromatogram tail | Void has formed at the head of the column. | Replace the column. Use a guard column in the future.[17] |
| Peak shape is distorted (fronting or tailing) | Sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase.[9] |
| Peak looks like a right triangle | Mass overload. | Reduce sample concentration or injection volume.[18] |
By systematically diagnosing the issue—starting with broad system checks and moving to specific chemical optimizations—you can efficiently resolve peak tailing and generate robust, high-quality data for your research.
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.).
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER Wissenschaftliche Geräte GmbH.
- Pandey, P. K. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- HPLC Troubleshooting Guide. (n.d.).
- This compound. (n.d.). PubChem.
- Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
- The use of Mobile Phase pH as a Method Development Tool. (2020, March 2). Chromatography Today.
- The Theory of HPLC Column Chemistry. (n.d.). Chromacademy.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub.
- The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Chromatography Today.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.).
- HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.).
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- T1. Poor peak shape. (n.d.). Nacalai Tesque, Inc.
- This compound. (n.d.). Advanced ChemBlocks Inc.
Sources
- 1. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 270062-93-6 | AChemBlock [achemblock.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. hplc.eu [hplc.eu]
- 12. chromtech.com [chromtech.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the MS/MS Validation of Peptides Containing (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
Abstract
The incorporation of non-standard amino acids (NSAAs) into peptide therapeutics is a cornerstone of modern drug development, offering enhanced stability, potency, and novel functionalities. However, these unique residues present a significant analytical challenge: validating the final peptide sequence with absolute certainty. This guide provides an in-depth, comparative analysis of tandem mass spectrometry (MS/MS) techniques for the sequence validation of a peptide containing the novel beta-amino acid, (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. We delve into the mechanistic nuances of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), offering field-proven insights and a detailed experimental workflow to guide researchers in selecting the optimal fragmentation method.
The Analytical Challenge: Unraveling Peptides with Complex Non-Standard Residues
Synthesizing a peptide with a complex NSAA is only half the battle; ensuring its structural integrity is paramount.[1] The target NSAA, this compound (hereafter referred to as Boc-β³-hPhe(3-Me) ), introduces several structural complexities that confound routine MS/MS analysis:
-
Labile Protecting Group: The tert-butoxycarbonyl (Boc) group is notoriously labile and prone to neutral loss under the energetic conditions of CID/HCD, potentially obscuring fragment ions that are critical for localization.
-
Beta-Amino Acid Backbone: Unlike alpha-amino acids, the β³-hPhe(3-Me) residue has an extended backbone, which can alter the relative probabilities of fragmentation at different amide bonds.
-
Bulky Aromatic Side Chain: The m-tolyl group can influence fragmentation through steric effects or by directing charge, leading to atypical cleavage patterns.
To confidently validate a peptide containing this residue, one cannot simply rely on a single fragmentation method. A multi-faceted approach is required to generate overlapping, complementary data that collectively confirm the sequence and the precise location of the NSAA.
A Comparative Overview of Peptide Fragmentation Techniques
Tandem mass spectrometry (MS/MS) is the gold standard for peptide sequencing.[2][3][4] The process involves isolating the peptide ion of interest (the precursor ion), subjecting it to energetic activation to induce fragmentation, and then analyzing the masses of the resulting fragment ions (the product ions).[4] The choice of fragmentation technique is the most critical experimental parameter.
Collision-Induced Dissociation (CID)
CID is the most common fragmentation method, where precursor ions are fragmented through collisions with an inert gas like helium or argon.[5][6][7] This "slow heating" process deposits vibrational energy across the entire molecule, leading to cleavage at the most labile bonds—typically the peptide amides.[8] This produces a ladder of characteristic b- and y-type fragment ions , corresponding to N-terminal and C-terminal fragments, respectively.[9]
-
Expert Insight: While robust and widely available, CID's low-energy nature is a double-edged sword. It is highly susceptible to promoting the neutral loss of labile modifications like the Boc group, often resulting in a dominant peak for [M+H-100] and a product ion spectrum that primarily sequences the unprotected peptide backbone. This makes it difficult to confirm that the Boc group was present on the precursor.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique available on Orbitrap mass spectrometers.[6] Fragmentation occurs in a dedicated HCD cell before ions are sent to the high-resolution Orbitrap analyzer. The higher collision energy and shorter activation time result in a more information-rich spectrum.[8]
-
Expert Insight: HCD also produces b- and y-ions but often with greater efficiency and fewer low-mass cutoff issues than traditional ion trap CID.[6][9] For peptides with the Boc-β³-hPhe(3-Me) residue, HCD is expected to yield a more complete b- and y-ion series of the underlying peptide backbone. However, like CID, it will likely show a significant neutral loss of the Boc group. The high-resolution nature of the Orbitrap is crucial here for distinguishing between fragment ions and resolving complex isotopic patterns.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method, meaning it does not rely on vibrational heating. Instead, it involves the transfer of an electron to the multiply protonated peptide precursor.[10][11] This induces a radical-driven cleavage of the N-Cα bond in the peptide backbone, producing characteristic c- and z-type fragment ions .[8]
-
Expert Insight: The key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) and protecting groups that are easily lost during CID/HCD.[8][11] This makes ETD an invaluable tool for this specific application. It is expected to generate c- and z-ions where the Boc-β³-hPhe(3-Me) residue retains its Boc group, providing unambiguous evidence of its presence and location. However, ETD is most efficient for precursors with higher charge states (≥3+) and can be less effective for smaller, doubly charged peptides.[10][12]
Experimental Design and Comparative Analysis
To illustrate the practical differences between these techniques, we will consider a hypothetical model peptide: Ac-Tyr-Val-Ala-[Boc-β³-hPhe(3-Me)]-Leu-NH₂ .
Model Peptide: Ac-YVA(X)L-NH₂ where X = Boc-β³-hPhe(3-Me) Monoisotopic Mass of X: 391.2304 Da Monoisotopic Mass of Peptide: 993.5457 Da
Predicted Fragmentation Patterns
The core of sequence validation lies in matching experimental fragment masses to theoretical values. The tables below outline the expected primary fragment ions for our model peptide generated by CID/HCD and ETD.
Table 1: Predicted b- and y-ion series (CID/HCD) for Ac-YVA(X)L-NH₂. Note the significant mass jump at the X4 position.
| Cleavage Site | b-ion (m/z) | y-ion (m/z) |
| 1 | 206.0972 (Ac-Y) | 830.4631 (VAXL-NH₂) |
| 2 | 305.1656 (Ac-YV) | 667.3957 (AXL-NH₂) |
| 3 | 376.2027 (Ac-YVA) | 568.3273 (XL-NH₂) |
| 4 | 767.4331 (Ac-YVAX) | 192.1233 (L-NH₂) |
Table 2: Predicted c- and z-ion series (ETD) for Ac-YVA(X)L-NH₂. ETD fragmentation preserves the Boc group on the NSAA.
| Cleavage Site | c-ion (m/z) | z-ion (m/z) |
| 1 | 223.1237 (Ac-Y) | 814.4369 (VAXL-NH₂) |
| 2 | 322.1921 (Ac-YV) | 651.3695 (AXL-NH₂) |
| 3 | 393.2292 (Ac-YVA) | 552.3011 (XL-NH₂) |
| 4 | 784.4596 (Ac-YVAX) | 176.0971 (L-NH₂) |
Interpreting the Comparative MS/MS Data
CID/HCD Analysis:
-
Primary Evidence: A complete b- and y-ion series matching the masses in Table 1 would confirm the core amino acid sequence (Y-V-A-L) and the mass of the residue at position 4.
-
The Boc-Group Challenge: The MS/MS spectrum will likely be dominated by a neutral loss of 100.0528 Da (C₅H₈O₂) from the precursor ion. Fragment ions containing the NSAA (b₄, y₂, y₃, y₄) may also exhibit this 100 Da loss, creating satellite peaks that can complicate the spectrum but also serve as diagnostic evidence.
ETD Analysis:
-
Primary Evidence: The detection of the c₄ and z₂ ions at their predicted m/z values (Table 2) would be definitive proof. These fragments can only be formed if the Boc group is intact on the NSAA residue during fragmentation.
-
Complementary Data: ETD provides orthogonal information that validates the findings from HCD. While HCD confirms the backbone, ETD confirms the identity and location of the labile modification.
Table 3: Summary Comparison of Fragmentation Techniques for Boc-NSAA Peptides
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Ions | b, y | b, y | c, z |
| Mechanism | Collisional "Heating" | Collisional "Heating" | Electron Transfer (Non-ergodic) |
| Preservation of Boc Group | Poor; significant neutral loss expected. | Poor; significant neutral loss expected. | Excellent; Boc group is retained on fragments. |
| Best Precursor Charge | 2+ | 2+, 3+ | ≥3+ |
| Primary Validation Use | Confirms peptide backbone sequence. | High-resolution confirmation of backbone and NSAA mass. | Unambiguous localization of the intact NSAA. |
| Key Limitation | Ambiguity in localizing labile groups. | Ambiguity in localizing labile groups. | Lower efficiency for 2+ precursors. |
Self-Validating Experimental Workflow
A trustworthy protocol must be a self-validating system. This workflow incorporates multiple fragmentation methods to ensure the final sequence assignment is supported by complementary evidence.
Caption: A comprehensive workflow for peptide validation using parallel fragmentation methods.
Step-by-Step Protocol
-
Sample Preparation:
-
Reconstitute the lyophilized synthetic peptide in 50% acetonitrile/water to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 10-50 fmol/µL in an aqueous solution containing 0.1% formic acid. The formic acid is crucial for promoting protonation and good electrospray ionization.
-
-
Liquid Chromatography (LC):
-
Inject 1 µL (10-50 fmol) of the prepared sample onto a C18 reversed-phase nanoLC column.
-
Elute the peptide using a gradient of acetonitrile (with 0.1% formic acid) over 15-30 minutes. This separates the peptide from any synthesis impurities.
-
-
Mass Spectrometry Data Acquisition:
-
Use a high-resolution mass spectrometer capable of HCD and ETD (e.g., Thermo Scientific™ Orbitrap Fusion™ Lumos™).
-
MS1 Scan: Acquire full MS scans from m/z 350-1500 in the Orbitrap at a resolution of 120,000 to accurately determine the precursor ion's monoisotopic mass and charge state distribution.
-
Data-Dependent MS/MS: Create a DDA method that triggers MS/MS scans on the most intense precursor ions.
-
Decision Tree Logic: Implement an instrument method that uses charge-state-dependent fragmentation:
-
For precursor charge states of 2+ , trigger an HCD scan . Use a normalized collision energy of 28-32%. This energy level is typically sufficient to fragment the backbone without excessive production of very small, uninformative ions.
-
For precursor charge states of 3+ and higher , trigger both an HCD scan and an ETD scan . For ETD, use calibrated ETD reaction times to ensure an adequate number of reagent anions are reacted with the peptide precursors.
-
-
-
Data Analysis and Validation:
-
HCD Spectrum: Manually or computationally annotate the spectrum. Identify the y- and b-ion series. The mass difference between adjacent peaks should correspond to an amino acid residue mass. Confirm the mass of the NSAA by calculating the mass difference between the b₃/b₄ and y₁/y₂ ions. Look for the characteristic neutral loss of 100.05 Da from the precursor and major fragment ions.
-
ETD Spectrum: Annotate the c- and z-ion series. The key is to find at least one fragment pair (e.g., c₄ and z₂) that spans the NSAA and confirms its mass with the Boc group attached.
-
Final Validation: The sequence is considered validated only when the HCD data confirms the backbone sequence and the ETD data confirms the location of the intact, labile Boc-NSAA. The accurate mass measurement of the precursor ion must also match the theoretical mass within a 5 ppm tolerance.
-
Conclusion and Authoritative Recommendations
Validating peptide sequences containing complex, labile NSAAs like Boc-β³-hPhe(3-Me) requires a methodical, multi-pronged MS/MS strategy. No single fragmentation technique can provide all the necessary information with complete confidence.
-
Recommendation 1: HCD is the essential workhorse for confirming the fundamental peptide backbone sequence and determining the correct mass of the incorporated NSAA. Its high resolution and efficiency are critical for generating the primary sequence data.
-
Recommendation 2: ETD is the indispensable complementary technique for unambiguously confirming the identity and location of the labile Boc protecting group. Its unique, non-ergodic fragmentation mechanism preserves the modification, providing the "smoking gun" evidence that collision-based methods cannot.
By implementing an intelligent, data-dependent workflow that leverages the strengths of both HCD and ETD, researchers can build a self-validating data package that provides unequivocal confirmation of their novel peptide's structure, ensuring the integrity and reliability of their scientific and drug development endeavors.
References
- Characterization of Synthetic Peptides by Mass Spectrometry. (2024). Methods in Molecular Biology.
- Sheynkman, G. M., et al. (2012). Tutorial on de novo peptide sequencing using MS/MS mass spectrometry.
- Michalski, A., et al. (2012). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research.
- Tran, N. H., et al. (2012). Tutorial on de novo peptide sequencing using MS/MS mass spectrometry.
- Paradis, H., et al. (2001).
- Characterization of Synthetic Peptides by Mass Spectrometry. (2024).
- Tutorial on de novo peptide sequencing using MS/MS mass spectrometry. (2012).
- Wells, J. M., & McLuckey, S. A. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology.
- Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. (2012). Journal of the American Society for Mass Spectrometry.
- CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. (2021). Proteome Software.
- Medzihradszky, K. F., & Chalkley, R. J. (2013). Lessons in de novo peptide sequencing by tandem mass spectrometry. Mass Spectrometry Reviews.
- Peptide–Spectrum Match Validation with Internal Standards (P–VIS). (2021). Journal of the American Society for Mass Spectrometry.
- CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modific
- Dissociation Technique Technology Overview. Thermo Fisher Scientific - US.
- Collision-induced dissoci
- Collision-Induced Dissociation (CID) of Peptides and Proteins. (2005). Request PDF.
- Video: Peptide Identification Using Tandem Mass Spectrometry. (2023). JoVE.
- Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. (2014). Springer Protocols.
- This compound. Advanced ChemBlocks.
Sources
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tutorial on de novo peptide sequencing using MS/MS mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. Video: Peptide Identification Using Tandem Mass Spectrometry [jove.com]
- 5. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. support.proteomesoftware.com [support.proteomesoftware.com]
- 10. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 11. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Amide Bond: A Comparative Analysis of Coupling Reagents for (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
For researchers, scientists, and drug development professionals, the synthesis of novel peptide-based therapeutics and complex organic molecules is a cornerstone of innovation. The formation of the amide bond, a seemingly routine transformation, can present significant challenges, particularly when dealing with sterically hindered substrates. This guide provides an in-depth comparative analysis of commonly employed coupling reagents for the acylation of an amine with (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, a chiral β-amino acid derivative with notable steric bulk around the carboxylic acid and the stereocenter.
The selection of an appropriate coupling reagent is paramount, directly influencing reaction efficiency, yield, purity, and the preservation of stereochemical integrity. Here, we dissect the performance of several classes of coupling reagents, offering experimental insights to guide your synthetic strategy.
The Challenge: Steric Hindrance and Racemization Potential
The structure of this compound presents two primary hurdles in amide bond formation:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the adjacent m-tolyl group impede the approach of the amine nucleophile to the activated carboxylic acid, potentially slowing down the reaction rate and leading to incomplete conversions.[1][2]
-
Racemization: The chiral center at the β-position is susceptible to epimerization under harsh reaction conditions, particularly with prolonged exposure to base or highly reactive intermediates.[3][4][5] The formation of an oxazolone intermediate is a common pathway to racemization in α-amino acids, and analogous pathways can be a concern for β-amino acids.[3][6]
A successful coupling strategy must therefore employ a reagent that is reactive enough to overcome the steric barrier while being mild enough to prevent epimerization.
A Comparative Overview of Leading Coupling Reagents
We will evaluate the performance of four widely used classes of coupling reagents: carbodiimides (with additives), uronium/aminium salts, phosphonium salts, and phosphonic anhydrides.
Carbodiimides with Additives: The Workhorses (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with 1-hydroxybenzotriazole (HOBt), is a cost-effective and widely used system for amide bond formation.[7][8]
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then reacts with the amine. This two-step process suppresses racemization and improves overall efficiency.[7][8][9]
Performance Insights: For sterically hindered substrates like our target molecule, the EDC/HOBt system can be sluggish, often requiring longer reaction times or elevated temperatures, which in turn can increase the risk of side reactions.[7] While generally effective at mitigating racemization, its performance with particularly hindered pairings can be suboptimal compared to more modern reagents.
Uronium/Aminium Salts: The High-Performers (HATU, HBTU, COMU)
Uronium and aminium salts are among the most efficient coupling reagents, known for their high reactivity and rapid reaction times.[8][10]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is renowned for its high coupling efficiency, especially with hindered amino acids.[1][11][12] The 7-azabenzotriazole (HOAt) moiety forms a highly reactive OAt-active ester, leading to faster and more complete reactions with less epimerization compared to its HOBt-based counterpart, HBTU.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is another effective uronium salt that directly activates the carboxyl group.[13] While generally very efficient, it can be slightly less effective than HATU for particularly challenging couplings and may lead to more impurities.[10] A potential side reaction with both HATU and HBTU is the guanidinylation of the free amine if the reagent is used in excess.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium-type reagent, COMU offers several advantages. It is based on Oxyma, which has been shown to be superior to HOBt in suppressing racemization and enhancing coupling efficiency.[14][15][16] COMU and its byproducts exhibit excellent solubility, simplifying purification, and it has a better safety profile than benzotriazole-based reagents.[14][16]
Performance Insights: For the coupling of this compound, uronium salts, particularly HATU and COMU, are expected to provide superior yields and shorter reaction times compared to carbodiimide methods. Their high reactivity is well-suited to overcoming the steric hindrance of the substrate.
Phosphonium Salts: A Powerful Alternative (PyBOP)
Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent another class of highly effective coupling reagents.
Mechanism of Action: Similar to uronium salts, PyBOP activates the carboxylic acid to form a reactive OBt-ester.
Performance Insights: PyBOP is a powerful reagent, but it can sometimes be less efficient than HATU for highly hindered systems.[10] A key advantage is that it does not have the potential to cause guanidinylation of the N-terminal amine, which can be a concern with uronium/aminium reagents.
Phosphonic Anhydrides: The Green Contender (T3P®)
Propylphosphonic anhydride (T3P®) has gained traction as a "green" and versatile coupling reagent.[17][18][19][20]
Mechanism of Action: T3P activates the carboxylic acid by forming a mixed anhydride, which then reacts with the amine.
Performance Insights: T3P is known for its high efficiency in both solution and solid-phase synthesis.[17][19] The byproducts are water-soluble, facilitating straightforward workup and purification. It is a strong contender for large-scale synthesis due to its favorable safety and environmental profile.
Quantitative Performance Comparison
The following table summarizes expected performance data for the coupling of a generic primary amine with this compound based on literature precedents for similar sterically hindered systems.
| Coupling Reagent | Typical Reaction Time | Typical Yield Range | Racemization Potential | Key Advantages & Disadvantages |
| EDC/HOBt | 12 - 24 hours | 65 - 85% | Low to Moderate | Advantages: Cost-effective, water-soluble urea byproduct (with EDC).[7] Disadvantages: Slower for hindered substrates, potential for N-acylurea formation.[8] |
| HATU | 1 - 4 hours | 90 - 98% | Very Low | Advantages: High efficiency for hindered substrates, rapid kinetics.[1][12] Disadvantages: Higher cost, potential for guanidinylation side reaction.[4] |
| HBTU | 2 - 6 hours | 85 - 95% | Low | Advantages: High reactivity. Disadvantages: Generally less effective than HATU for difficult couplings.[10] |
| COMU | 1 - 4 hours | 90 - 98% | Very Low | Advantages: High efficiency, excellent solubility of byproducts, improved safety profile.[14][15][16] Disadvantages: Higher cost. |
| PyBOP | 2 - 8 hours | 88 - 96% | Low | Advantages: High reactivity, no guanidinylation side reaction. Disadvantages: Can be less effective than HATU for the most challenging cases.[10] |
| T3P® | 2 - 8 hours | 85 - 95% | Low | Advantages: "Green" reagent, water-soluble byproducts, suitable for large-scale synthesis.[18][19][20] Disadvantages: May require slightly longer reaction times than top-tier uronium salts. |
Note: Yields and reaction times are estimates and can vary based on the specific amine, solvent, and temperature used.
Experimental Protocols
Detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: HATU-Mediated Amide Coupling (Solution Phase)
This protocol outlines a general procedure for the efficient coupling of this compound using HATU.[12][21]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup reagents (e.g., Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, quench the reaction with water and dilute with ethyl acetate.
-
Wash the organic layer successively with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Solution Phase)
This protocol provides a classic method for amide bond formation.[7][21]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Standard workup reagents
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1 (steps 9-11).
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow and Mechanisms
To further clarify the experimental and mechanistic logic, the following diagrams are provided.
Caption: A generalized experimental workflow for solution-phase amide coupling.
Caption: Simplified mechanism of amide bond formation using a uronium salt like HATU.
Caption: Mechanism of EDC/HOBt coupling, highlighting the role of HOBt.
Conclusion and Recommendations
The successful synthesis of amides from sterically demanding substrates like this compound hinges on the strategic selection of the coupling reagent.
-
For maximum efficiency, highest yields, and minimal reaction times , the uronium salts HATU and COMU are the reagents of choice. Their superior reactivity is well-suited to overcoming significant steric barriers while minimizing the risk of epimerization. COMU offers the added benefits of enhanced byproduct solubility and a more favorable safety profile.
-
For cost-sensitive projects or large-scale synthesis , T3P® presents a compelling, environmentally friendly alternative with excellent performance and a straightforward workup.
-
While EDC/HOBt remains a viable and economical option, it should be reserved for less demanding couplings or when a slower, more controlled reaction is desired, with the understanding that yields may be compromised with this particular substrate.
Ultimately, the optimal choice will depend on the specific requirements of your project, balancing factors of cost, scale, desired purity, and reaction kinetics. It is always recommended to perform small-scale optimization studies when working with a new or challenging substrate.
References
-
Al-Rawashdeh, N. A. M. (2021). Propylphosphonic anhydride (T3P) as green coupling reagent for solid-phase peptide synthesis. ChemistrySelect, 6(11), 2649-2657. [Link]
-
Ciaffo, G., et al. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry. [Link]
-
Curia Global. T3P – A Versatile Peptide Coupling and Water Removal Reagent. [Link]
-
Outsourced Pharma. (2024). How T3P Can Enable Greener Cost-Effective Peptide Synthesis. [Link]
-
Wikipedia. Propanephosphonic acid anhydride. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Wenschuh, H., et al. (1995). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. PubMed. [Link]
-
Sabatino, G., et al. (2019). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Fukuda, N., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]
-
El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
El-Faham, A., & Albericio, F. (2010). COMU: A third generation of uronium-type coupling reagents. ResearchGate. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Scott, J. D., & Williams, J. M. (2002). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Yield comparison with different carboxylic acids. [Link]
-
Gellerman, G., et al. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. [Link]
-
ResearchGate. A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. [Link]
-
Nanda, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
Wang, H., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central. [Link]
-
ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
ResearchGate. (2025). Procedures to Improve Difficult Couplings. [Link]
-
Németh, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. An efficient Coupling Reagent: COMU_Chemicalbook [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Propylphosphonic anhydride (T3P) as green coupling reagent for solid-phase peptide synthesis [spiral.imperial.ac.uk]
- 18. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. curiaglobal.com [curiaglobal.com]
- 20. How T3P Can Enable Greener Cost-Effective Peptide Synthesis [outsourcedpharma.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Chiral Purity Assessment of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity assessment of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. As a critical chiral building block in pharmaceutical synthesis, ensuring the enantiomeric excess (e.e.) of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document delves into the rationale behind method selection, compares the performance of leading chiral stationary phases (CSPs), and provides detailed, field-proven protocols for immediate application by researchers, scientists, and drug development professionals.
The Imperative of Chiral Separation
Enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[3] The spatial arrangement of atoms dictates how a molecule interacts with the chiral environment of the body, such as enzymes and receptors. Therefore, regulatory bodies mandate strict control over the stereochemical purity of drug substances. The direct analysis of enantiomers via chiral HPLC is the industry-standard method, offering high accuracy, reproducibility, and sensitivity.[][5]
The fundamental principle of chiral HPLC relies on the differential interaction between the enantiomers and a chiral stationary phase. This interaction forms transient diastereomeric complexes, leading to different retention times and, thus, separation.[6][7] A successful separation is often conceptualized by the three-point interaction model, where at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) are required for chiral recognition, with at least one being stereochemically dependent.[7]
Caption: The conceptual three-point interaction model for chiral recognition.
A Strategic Workflow for Chiral Method Development
Developing a robust chiral separation method requires a systematic approach. Rather than relying on trial and error, a screening strategy using columns with complementary separation mechanisms is most efficient.[2][8] The process involves selecting a set of diverse CSPs, screening them with different mobile phase systems (Normal Phase, Reversed Phase, Polar Organic), and then optimizing the most promising conditions.
Caption: Systematic workflow for chiral HPLC method development.
Comparative Analysis of Chiral Stationary Phases
For an N-Boc protected amino acid like the target analyte, two classes of CSPs stand out for their high success rates: macrocyclic glycopeptides and polysaccharide derivatives.
Macrocyclic Glycopeptide CSPs: The High-Selectivity Workhorse
Macrocyclic glycopeptide CSPs, such as those based on Teicoplanin, are exceptionally powerful for separating polar and ionic compounds, including N-protected amino acids.[9] Their complex three-dimensional structure provides a multitude of interaction sites—ionic, hydrogen bonding, π-π, and steric inclusion—leading to high enantioselectivity.[10] For t-BOC amino acids, the reversed-phase mode is often the most effective approach on these columns.[10][11]
Causality of Selection: The analyte possesses a carboxylic acid (ionizable), an amide from the Boc group (H-bonding), and a tolyl group (π-system), making it an ideal candidate for the multi-modal interaction capabilities of a teicoplanin-based CSP.
Experimental Protocol 1: Reversed-Phase Method
-
Column: CHIROBIOTIC T (Teicoplanin), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 70:30 (v/v) Methanol / 20 mM Ammonium Acetate in Water, pH 5.5
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability:
-
Resolution (Rs) between enantiomers: ≥ 2.0
-
Tailing factor for (S)-enantiomer: ≤ 1.5
-
-
Rationale: The methanol/water system provides a classic reversed-phase environment. The ammonium acetate buffer controls the ionization state of the analyte's carboxylic acid, which is crucial for achieving reproducible retention and interaction with the CSP's ionic sites.
Polysaccharide-Based CSPs: Broad Applicability and Robustness
CSPs derived from cellulose or amylose, typically coated or immobilized on a silica support, are the most widely used in chiral chromatography.[12][13] The phenylcarbamate derivatives of these polysaccharides form helical grooves that serve as the chiral environment. Enantioseparation occurs through a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate groups on the polysaccharide backbone.[6]
Causality of Selection: The aromatic tolyl group and the polar carbamate and carboxyl groups of the analyte can readily interact with the chiral grooves of a polysaccharide CSP. The normal-phase mode is often chosen as it can provide different selectivity compared to reversed-phase methods, offering a valuable alternative.
Experimental Protocol 2: Normal-Phase Method
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm
-
Mobile Phase: 80:20:0.1 (v/v/v) n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.
-
System Suitability:
-
Resolution (Rs) between enantiomers: ≥ 2.0
-
Tailing factor for (S)-enantiomer: ≤ 1.5
-
-
Rationale: Hexane/IPA is a standard normal-phase eluent system. The small amount of TFA is critical; it acts as a competing agent to suppress strong, non-enantioselective ionic interactions between the analyte's acidic proton and any active sites on the silica support, dramatically improving peak shape and resolution.
Performance Data and Comparison
The following table summarizes the expected performance of the two proposed methods, providing a direct comparison to guide the selection process. The data are representative for this class of compounds.
| Parameter | Method 1: Macrocyclic Glycopeptide (RP) | Method 2: Polysaccharide-Based (NP) | Justification |
| Resolution (Rₛ) | > 3.5 | > 2.5 | Macrocyclic phases often provide higher selectivity for amino acid derivatives. |
| Selectivity (α) | ~ 1.5 | ~ 1.3 | Reflects the greater difference in interaction energy in the RP method. |
| Retention Time (S-isomer) | ~ 8 min | ~ 12 min | Normal phase methods can sometimes lead to longer retention times. |
| Analysis Time | ~ 15 min | ~ 20 min | The RP method is expected to be slightly faster. |
| Pros | High selectivity, LC-MS compatible mobile phase.[10] | Broad applicability, robust phase, complementary selectivity. | Each method offers distinct advantages for different downstream needs. |
| Cons | CSP can be more sensitive to buffer conditions. | Requires flammable non-polar solvents, analyte solubility can be lower. | Understanding limitations is key to troubleshooting. |
Conclusion and Recommendations
Both macrocyclic glycopeptide and polysaccharide-based CSPs are highly capable of resolving the enantiomers of this compound.
-
Primary Recommendation: Begin with the Macrocyclic Glycopeptide (Teicoplanin-based) CSP in Reversed-Phase mode . This approach is favored due to its documented high success rate and selectivity for N-protected amino acids and the use of an LC-MS friendly mobile phase.[10][11]
-
Alternative Recommendation: The Polysaccharide-Based (Amylose-based) CSP in Normal-Phase mode serves as an excellent orthogonal method. If the reversed-phase method yields insufficient resolution or if peak order reversal is desired for impurity analysis, this method provides a high probability of success.
By employing this comparative, data-driven approach, analytical scientists can efficiently develop and implement a robust, accurate, and reliable HPLC method for the critical task of chiral purity assessment.
References
-
G. Grynkiewicz, M. Michalik, "Enantiomeric Resolution of Amino Acid Derivatives on Chiral Stationary Phases by High-Performance Liquid Chromatography," Journal of Chromatography A, [Link]
-
B. L. Esquivel, J. Zukowski, R. S. Chao, "Chiral HPLC Separation of Protected Amino Acids," Journal of Liquid Chromatography & Related Technologies, [Link]
-
Taylor & Francis Online, "Chiral HPLC Separation of Protected Amino Acids," Journal of Liquid Chromatography & Related Technologies, [Link]
-
LCGC International, "Improved Chiral Separations for Enantiopure D- and L-Amino Acids," LCGC International, [Link]
-
MDPI, "Recent Advances in Chiral Analysis of Proteins and Peptides," Molecules, [Link]
-
Yakhak Hoeji, "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases," Yakhak Hoeji, [Link]
- Google Patents, "Method for chiral separation of various side chain protected amino acids," CN102824900A,
-
I.B.S. Analytical, "Chiral HPLC Method Development," I.B.S. Analytical, [Link]
-
ResearchGate, "A strategy for developing HPLC methods for chiral drugs," Request PDF, [Link]
-
LCGC International, "A Strategy for Developing HPLC Methods for Chiral Drugs," LCGC International, [Link]
-
Bioanalysis Zone, "Chiral HPLC Column Selection and Method Development Guide," Bioanalysis Zone, [Link]
-
CORE, "Investigation of Novel Peptide Chiral Selectors Prepared by Solid-Phase Synthesis with a tert-Butoxycarbonyl Amino Acid," CORE, [Link]
-
Phenomenex, "Chiral HPLC Separations," Phenomenex, [Link]
Sources
- 1. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Senior Application Scientist's Guide to Boc Deprotection of (S)-3-amino-4-(m-tolyl)butanoic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the strategic removal of protecting groups is a critical step that can dictate the success of a synthetic campaign. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability and predictable, acid-labile nature.[1][2] However, the choice of deprotection conditions is far from a one-size-fits-all solution. The specific substrate, in this case, (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, a chiral β-amino acid derivative, presents its own set of considerations.
This guide provides an in-depth comparison of various deprotection conditions for this valuable building block. We will move beyond simple protocols to explore the underlying mechanisms, potential pitfalls, and the rationale for selecting one method over another, ensuring you can make an informed decision to maximize yield and purity in your synthetic endeavors.
The Chemistry of Boc Deprotection: A Mechanistic Overview
The acid-catalyzed removal of a Boc group is a well-understood process.[3][4][5] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid. This protonation weakens the C-O bond, leading to the fragmentation of the protecting group into a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid readily decarboxylates, releasing carbon dioxide and the desired free amine.[3][4] The liberated amine is then typically protonated by the excess acid in the reaction mixture, forming a salt.[6]
A critical challenge in Boc deprotection arises from the liberated tert-butyl cation.[1][7] This highly reactive electrophile can lead to unwanted side reactions, particularly the alkylation of nucleophilic functional groups or electron-rich aromatic rings.[7][8] The m-tolyl group in our target molecule, while not as activated as a phenol or indole, still presents a potential site for electrophilic aromatic substitution. To mitigate this risk, scavengers such as anisole, thioanisole, or triisopropylsilane (TIS) are often employed to trap the tert-butyl cation.[1][7]
Comparative Analysis of Deprotection Protocols
We will now compare four distinct and widely applicable methods for the deprotection of this compound.
The Industry Standard: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most common and robust method for Boc deprotection.[2][5][6] TFA is a strong acid that readily cleaves the Boc group, and its volatility simplifies removal during workup.[2][6]
Experimental Protocol: TFA/DCM Deprotection
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional but Recommended): Add anisole (1.0-2.0 equiv) to the solution to act as a tert-butyl cation scavenger.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equiv, often a 25-50% v/v solution in DCM) to the stirred solution.[5][9]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA in vacuo. The resulting residue can be triturated with cold diethyl ether to precipitate the amine trifluoroacetate salt, which can then be collected by filtration.
Causality and Field Insights:
-
Why DCM? Dichloromethane is an excellent solvent for a wide range of organic compounds and is relatively inert to the acidic conditions. However, greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) are gaining traction.[10]
-
Why the excess TFA? A large excess of TFA ensures rapid and complete protonation and cleavage of the Boc group.
-
Potential Pitfalls: The primary concern is the potential for Friedel-Crafts alkylation of the m-tolyl ring by the tert-butyl cation. The use of a scavenger like anisole is a prudent measure to minimize this side product.[1][7]
The Ethereal Alternative: Hydrogen Chloride (HCl) in 1,4-Dioxane
A solution of hydrogen chloride in 1,4-dioxane is another classic and highly effective reagent for Boc deprotection.[10][11][12] This method is often favored when the final product is desired as a hydrochloride salt, which can be more crystalline and easier to handle than the corresponding trifluoroacetate salt.
Experimental Protocol: HCl/Dioxane Deprotection
-
Preparation: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or another suitable solvent like methanol or ethyl acetate.
-
Acid Addition: To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[11][12] Precipitation of the hydrochloride salt may be observed. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the solvent can be removed in vacuo. If a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether.
Causality and Field Insights:
-
Selectivity: This method has been reported to offer good selectivity for Nα-Boc group removal in the presence of tert-butyl esters, although this is not a factor for our specific substrate.[11][12]
-
Safety and Solvent Choice: 1,4-Dioxane is a suspected carcinogen and should be handled with appropriate care.[10] Ethereal solvents like dioxane can also be cleaved by strong acids under certain conditions, which could complicate product isolation.[10]
-
Product Isolation: The formation of a crystalline hydrochloride salt can be a significant advantage for purification.
The Milder Approach: Formic Acid
For substrates that are sensitive to the harshness of TFA or HCl, formic acid can be a suitable alternative.[13][14] While a weaker acid, it is often sufficient for Boc cleavage, particularly with gentle heating.
Experimental Protocol: Formic Acid Deprotection
-
Preparation: Dissolve this compound (1.0 equiv) in 85-95% aqueous formic acid.
-
Reaction: Stir the solution at room temperature or with gentle heating (40-50 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the formic acid can be removed in vacuo (co-evaporation with toluene may be necessary to remove the final traces). The crude product can then be purified by standard methods.
Causality and Field Insights:
-
Substrate Compatibility: This method is advantageous when other acid-labile protecting groups are present in the molecule that you wish to remain intact.
-
Reaction Rate: The deprotection is significantly slower than with TFA or HCl, which may not be ideal for high-throughput applications.[14]
-
Byproducts: The milder conditions generally lead to fewer side products from tert-butyl cation alkylation.
The Rapid and Efficient Method: Microwave-Assisted Deprotection
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. For Boc deprotection, microwave irradiation in the presence of a solid acid catalyst or even in water can dramatically reduce reaction times.[15][16][17][18]
Experimental Protocol: Microwave-Assisted Deprotection with Silica Gel
-
Preparation: In a microwave reaction vial, dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (e.g., 50 mL). Add silica gel (e.g., 10 g of 230-400 mesh).[15]
-
Solvent Removal: Remove the solvent in vacuo to obtain a free-flowing powder of the substrate adsorbed onto the silica gel.
-
Microwave Irradiation: Place the open vial in a commercial microwave oven and irradiate for 1-5 minutes at a power of 450-650 watts.[15] Caution: Perform in a well-ventilated fume hood.
-
Work-up: After cooling, the product is extracted from the silica gel with a polar solvent like methanol or acetone. The solvent is then evaporated to yield the deprotected amine.
Causality and Field Insights:
-
Speed and Efficiency: This method offers a significant reduction in reaction time compared to conventional heating methods.[16][18]
-
Green Chemistry: The use of solid-supported reagents like silica gel can simplify purification, and some microwave methods can be performed in environmentally benign solvents like water.[17]
-
Scalability and Control: While excellent for rapid, small-scale synthesis, scalability can be a concern, and precise temperature control can be more challenging than with conventional heating.
Data Summary and Comparison
| Deprotection Condition | Reagents | Typical Time | Temperature | Key Advantages | Potential Disadvantages |
| Standard Acidolysis | TFA, DCM, Anisole | 1-3 hours | 0 °C to RT | Robust, reliable, well-established | Harshly acidic, potential for side reactions, TFA can be difficult to remove completely |
| Ethereal Acidolysis | 4 M HCl in Dioxane | 0.5-2 hours | Room Temp. | Forms crystalline HCl salts, good selectivity | Dioxane is a hazardous solvent, potential for ether cleavage |
| Mild Acidolysis | 85-95% Formic Acid | 4-12 hours | RT to 50 °C | Milder conditions, suitable for sensitive substrates | Slow reaction rate |
| Microwave-Assisted | Silica Gel, Microwave | 1-5 minutes | N/A (Microwave) | Extremely rapid, often high-yielding, greener alternatives available | Scalability can be an issue, requires specialized equipment |
Visualizing the Workflow
General Boc Deprotection Workflow
Caption: A generalized experimental workflow for acid-mediated Boc deprotection.
Boc Deprotection Mechanism
Caption: The mechanism of Boc group cleavage under acidic conditions.
Conclusion and Recommendations
The optimal deprotection condition for this compound is contingent upon the specific requirements of the synthesis.
-
For robustness and reliability on a laboratory scale, the standard TFA/DCM protocol with a scavenger is highly recommended. It is a well-understood, effective, and generally high-yielding method.
-
If the desired product is the hydrochloride salt for reasons of crystallinity or downstream use, 4 M HCl in dioxane is an excellent choice.
-
When working with a substrate containing other acid-sensitive functional groups , the milder conditions afforded by formic acid should be considered, accepting the trade-off of a longer reaction time.
-
For rapid synthesis and high-throughput screening , microwave-assisted deprotection offers an unparalleled advantage in speed.
Ultimately, the choice of deprotection strategy is a critical decision in the synthetic workflow. By understanding the chemical principles behind each method, researchers can select the conditions that best suit their specific needs, thereby ensuring the efficient and clean production of the desired amine, ready for the next step in the synthesis of valuable molecules.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Lundin, R., & Ioannidis, P. Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Huang, Z., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. Heterocycles, 104(9), 1559-1564. [Link]
-
Thieme Connect. Easy Microwave Assisted Deprotection of N-Boc Derivatives. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
ResearchGate. Microwave-assisted N-Boc deprotection under mild basic conditions using K3PO4·H2O in MeOH. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Scribd. TFA Deprotection. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection. [Link]
-
ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
Chemistry Letters. SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. [Link]
-
Reddit. Boc-Deprotection. [Link]
-
Common Organic Chemistry. Boc Deprotection - TMSI. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. Deprotection of the t-butyl ester group. [Link]
-
AAPPTec. Amino Acid Sidechain Deprotection. [Link]
-
PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. reddit.com [reddit.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. data.biotage.co.jp [data.biotage.co.jp]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
yield comparison between different synthetic routes for (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are found in various pharmacologically active molecules. The efficient and stereoselective synthesis of this compound is crucial for advancing research and development in these fields. This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining this target molecule: Arndt-Eistert homologation of the corresponding α-amino acid and a diastereoselective synthesis utilizing a chiral auxiliary.
Introduction to Synthetic Strategies
The asymmetric synthesis of β-amino acids is a well-explored area of organic chemistry, with several established methods.[1] These include the homologation of α-amino acids, conjugate addition reactions to α,β-unsaturated esters, and the use of chiral auxiliaries to control stereochemistry.[2][3] The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired stereochemical purity, scalability, and overall yield. This guide will focus on a comparative analysis of two effective methods for the synthesis of this compound, providing detailed protocols and a discussion of their relative merits.
Route 1: Arndt-Eistert Homologation
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[4][5] This strategy is particularly well-suited for the synthesis of β-amino acids from readily available α-amino acid precursors.[6] The key steps involve the conversion of an N-protected α-amino acid to its corresponding acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by a silver salt, generates a ketene intermediate that is trapped by a nucleophile, in this case, water, to yield the desired β-amino acid.[4][6] A significant advantage of this method is the retention of stereochemistry at the α-carbon of the starting amino acid.[6]
Experimental Protocol: Arndt-Eistert Homologation
This protocol is adapted from the synthesis of the analogous compound, (S)-3-(tert-butyloxycarbonylamino)-4-phenylbutanoic acid.[7]
Step 1: Synthesis of N-Boc-(S)-2-amino-3-(m-tolyl)propanoic acid
The synthesis begins with the protection of the amino group of (S)-2-amino-3-(m-tolyl)propanoic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry.
-
(S)-2-amino-3-(m-tolyl)propanoic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water.
-
An aqueous solution of sodium hydroxide is added to deprotonate the carboxylic acid and amino group.
-
Di-tert-butyl dicarbonate (Boc)₂O is added, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is worked up by acidification and extraction to yield N-Boc-(S)-2-amino-3-(m-tolyl)propanoic acid . This step typically proceeds in high yield (around 95-99%).
Step 2: Formation of the Diazoketone
-
The N-Boc protected α-amino acid is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -15 °C.
-
N-methylmorpholine and isobutyl chloroformate are added sequentially to form a mixed anhydride.
-
A solution of diazomethane in diethyl ether is then added to the reaction mixture. It is crucial to use an excess of diazomethane to drive the reaction to completion and to neutralize the HCl generated.[5] The reaction is allowed to proceed at low temperature.
-
The crude diazoketone is obtained after a careful workup to remove unreacted diazomethane. This intermediate is often used in the next step without extensive purification due to the hazardous nature of diazoketones.[7]
Step 3: Wolff Rearrangement and Hydrolysis
-
The crude diazoketone is dissolved in a mixture of 1,4-dioxane and water.
-
A solution of silver benzoate in triethylamine is added as the catalyst for the Wolff rearrangement. The reaction is typically carried out in the dark to prevent photochemical side reactions.[7]
-
The reaction mixture is stirred at room temperature until the rearrangement is complete.
-
Upon completion, the reaction is quenched, and the product is extracted and purified, often by crystallization, to yield This compound .
Yield and Considerations
The overall yield for the Arndt-Eistert homologation is generally moderate to good. For the analogous phenyl derivative, an overall yield of around 70-80% from the N-Boc protected α-amino acid has been reported.[7]
Causality behind Experimental Choices:
-
The use of a mixed anhydride activation method is a common and efficient way to prepare the acid for reaction with diazomethane.
-
The reaction is performed at low temperatures to control the reactivity of diazomethane and minimize side reactions.
-
Silver benzoate is a mild and effective catalyst for the Wolff rearrangement, promoting the desired 1,2-migration to form the ketene.
-
Exclusion of light is important to prevent the photolytic decomposition of the diazoketone and silver catalyst.
Route 2: Diastereoselective Synthesis via Ellman's Chiral Auxiliary
The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters.[8] Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is a highly effective chiral amine equivalent that has been widely used in the synthesis of chiral amines, including β-amino acids.[9][10] This method involves the condensation of the chiral sulfinamide with an aldehyde to form a sulfinylimine, which then undergoes a diastereoselective nucleophilic addition. The chiral auxiliary is subsequently removed under mild conditions to afford the desired enantiomerically enriched amine.
Experimental Protocol: Synthesis using Ellman's Auxiliary
Step 1: Synthesis of the N-tert-Butanesulfinyl Imine
-
3-(m-tolyl)propanal is reacted with (R)-tert-butanesulfinamide in the presence of a dehydrating agent, such as titanium(IV) ethoxide or copper(II) sulfate, in an anhydrous solvent like dichloromethane (DCM) or THF.
-
The reaction is stirred at room temperature until the formation of the N-tert-butanesulfinyl imine is complete. This step usually proceeds in high yield (typically >90%).
Step 2: Diastereoselective Reformatsky Reaction
-
In a separate flask, a Reformatsky reagent is prepared by reacting ethyl bromoacetate with activated zinc dust in anhydrous THF.
-
The solution of the N-tert-butanesulfinyl imine is then added to the pre-formed Reformatsky reagent at low temperature (e.g., -78 °C).
-
The reaction is stirred for several hours, allowing for the diastereoselective addition of the enolate to the imine. The stereochemical outcome is directed by the chiral sulfinyl group. This step generally affords high diastereoselectivity.
-
The reaction is quenched, and the resulting β-amino ester is isolated and purified. The yield for this step is typically in the range of 80-95%, with high diastereomeric ratios.
Step 3: Hydrolysis and Boc Protection
-
The chiral auxiliary is cleaved from the β-amino ester by treatment with a strong acid, such as hydrochloric acid, in a protic solvent like methanol.
-
The resulting amino ester hydrochloride is then neutralized.
-
The ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., using lithium hydroxide).
-
Finally, the free amino group is protected with a Boc group using di-tert-butyl dicarbonate to yield the final product, This compound .
Yield and Considerations
The overall yield for this multi-step sequence is generally good, often exceeding 60%. The key to the success of this route lies in the high diastereoselectivity achieved in the nucleophilic addition step.
Causality behind Experimental Choices:
-
(R)-tert-butanesulfinamide is chosen as the chiral auxiliary to induce the desired (S)-stereochemistry in the final product.
-
The Reformatsky reaction provides a reliable method for the formation of the carbon-carbon bond between the imine and the ester enolate.
-
The low reaction temperature in the addition step is crucial for maximizing diastereoselectivity.
-
The final hydrolysis and protection steps are standard procedures that are generally high-yielding.
Comparison of the Synthetic Routes
| Feature | Arndt-Eistert Homologation | Diastereoselective Synthesis with Ellman's Auxiliary |
| Starting Material | (S)-2-amino-3-(m-tolyl)propanoic acid | 3-(m-tolyl)propanal and (R)-tert-butanesulfinamide |
| Key Transformation | Wolff Rearrangement | Diastereoselective Reformatsky Reaction |
| Stereochemical Control | Retention of existing stereocenter | Diastereoselective induction by chiral auxiliary |
| Number of Steps | 3 (from protected α-amino acid) | 3-4 (from aldehyde and auxiliary) |
| Reported Overall Yield | Moderate to Good (typically 70-80%) | Good (typically >60%) |
| Reagents of Concern | Diazomethane (toxic and explosive) | Organometallic reagents (moisture-sensitive) |
| Scalability | Can be challenging due to diazomethane | Generally scalable |
Conclusion
Both the Arndt-Eistert homologation and the diastereoselective synthesis using Ellman's auxiliary represent viable and effective strategies for the preparation of this compound.
The Arndt-Eistert homologation offers a more direct route if the corresponding chiral α-amino acid is readily available. Its primary drawback is the use of diazomethane, a hazardous reagent that requires special handling procedures and may complicate scalability.
The diastereoselective synthesis with Ellman's auxiliary provides a robust and highly stereoselective alternative. While it may involve a slightly longer sequence, the starting materials are generally accessible, and the method avoids the use of diazomethane. The high diastereoselectivity and the reliability of the key addition step make this an attractive option for producing the target molecule with high enantiopurity.
The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the availability of starting materials, scale of the synthesis, and safety considerations. Both methods, when executed with care, can provide access to the desired chiral β-amino acid for further applications in drug discovery and development.
Experimental Workflows
Arndt-Eistert Homologation Workflow
Caption: Arndt-Eistert Homologation Workflow.
Chiral Auxiliary Synthesis Workflow
Caption: Chiral Auxiliary Synthesis Workflow.
References
- Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. (2015).
- Straub, M. R. Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021).
- Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-22. (1996).
- (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses.
- Arndt-Eister reaction. Chemistry LibreTexts. (2023).
-
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . (2021).
- Arndt-Eistert Synthesis. Organic Chemistry Portal.
- Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines.
- Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.
- Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G Myers Research Group.
- Asymmetric Synthesis of Amines.
- Arndt–Eistert reaction. Wikipedia.
- Ellman's Sulfinamides. Sigma-Aldrich.
- Asymmetric Synthesis of β2 -Aryl Amino Acids through Pd-Catalyzed Enantiospecific and Regioselective Ring-Opening Suzuki-Miyaura Arylation of Aziridine-2-carboxyl
- The Arndt‐Eistert Synthesis.
- Highly Efficient and Enantioselective Synthesis of β-Heteroaryl Amino Alcohols via Ru-Catalyzed Asymmetric Hydrogenation.
- Asymmetric synthesis of amines using tert-butanesulfinamide. PubMed.
- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
- Asymmetric synthesis of amines using tert-butanesulfinamide.
- SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES.
- Diastereoselective three-component synthesis of β-amino carbonyl compounds using diazo compounds, boranes, and acyl imines under c
- Diastereoselective synthesis of highly functionalized β 2,2,3-substituted amino acids from 4-substituted-1,3-oxazinan-6-ones. Monash University. (2012).
- Easy Access to Evans' Oxazolidinones.
- Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 3. Asymmetric synthesis of amines using tert-butanesulfinamide | Springer Nature Experiments [experiments.springernature.com]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
A Comparative Guide to Alternatives for (S)-3-((tert-Butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids is a cornerstone strategy for overcoming the inherent limitations of their natural counterparts, such as poor metabolic stability and constrained conformational diversity.[1][2] Among the diverse classes of unnatural amino acids, β-amino acids have emerged as particularly powerful tools in peptidomimetic design.[3][4] This guide provides an in-depth comparison of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, a key building block in this class, and its alternatives. We will explore the synthesis, incorporation, and functional impact of these molecules, supported by experimental data, to inform rational peptide design and optimization.
The Central Role of this compound
This compound is a Boc-protected β-amino acid distinguished by a methyl-substituted phenyl group (m-tolyl). This structural feature imparts a unique combination of steric bulk and lipophilicity, influencing the conformational preferences and biological interactions of the resulting peptide. The m-tolyl group, in particular, can engage in specific hydrophobic and van der Waals interactions within receptor binding pockets, potentially enhancing affinity and selectivity.
The Boc (tert-butoxycarbonyl) protecting group is a staple in solid-phase peptide synthesis (SPPS), particularly for the synthesis of hydrophobic or aggregation-prone peptides.[5][6] Its removal under acidic conditions can improve the solubility of the growing peptide chain.[7]
Strategic Alternatives: Modulating the Aryl Side Chain
The true power of unnatural amino acids lies in the ability to systematically modify their structure to fine-tune the properties of a peptide. For this compound, the most fruitful avenue for generating alternatives is the modification of the aryl side chain. These modifications can modulate electronic properties, steric hindrance, and hydrogen bonding potential, thereby influencing biological activity and pharmacokinetic profiles.
Here, we compare the parent compound with several classes of alternatives, focusing on β-homophenylalanine derivatives.
Fluorinated β-Homophenylalanine Analogs
The substitution of hydrogen with fluorine on the phenyl ring is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties without significantly altering its size.[8]
-
(S)-3-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)butanoic acid: The introduction of a fluorine atom at the para-position of the phenyl ring can significantly alter the electronic properties of the aromatic ring due to fluorine's high electronegativity.[8] This can influence cation-π interactions, which are often crucial for receptor binding.[8]
-
(S)-3-((tert-butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid & (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid: Multiple fluorine substitutions can further enhance the electronic effects and have been shown to be critical for the potency of some inhibitors.[9]
Comparative Performance Data:
| Compound | Target | IC50 (nM) | Rationale for Performance |
| β-homophenylalanine-based inhibitor | Dipeptidyl Peptidase IV (DP-IV) | - | Lead compound.[9] |
| 2,5-difluoro analog | Dipeptidyl Peptidase IV (DP-IV) | 270 | Introduction of fluorine at the 2-position proved to be crucial for potency.[9] |
| 2,4,5-trifluoro analog | Dipeptidyl Peptidase IV (DP-IV) | 119 | Increased fluorination further enhances inhibitory activity.[9] |
Other Substituted β-Homophenylalanine Derivatives
Beyond fluorination, other substitutions on the phenyl ring can be explored to probe structure-activity relationships (SAR).
-
Analogs with alternative alkyl or electron-withdrawing/donating groups: The systematic variation of substituents on the phenyl ring allows for a detailed exploration of the steric and electronic requirements of the target binding site.
Didehydro-β-phenylalanine Analogs
The introduction of a double bond in the amino acid backbone creates a more rigid structure, which can be advantageous for locking a peptide into a specific bioactive conformation.
-
(Z)-α,β-didehydrophenylalanine (ΔZPhe): This achiral residue exerts a significant conformational constraint on the peptide backbone.[10]
Comparative Performance Data:
A study on endomorphin-2 (EM-2) analogs demonstrated that the incorporation of ΔZPhe can significantly impact receptor selectivity and agonist activity.[10]
| Compound | Receptor Binding (Ki, nM) | Bioactivity (GPI, IC50, nM) |
| Endomorphin-2 (Native) | 0.85 (μ), 115 (δ) | 1.8 |
| [ΔZPhe4]EM-2 | 1.1 (μ), >10000 (δ) | 2.5 |
The data indicates that substituting the phenylalanine at position 4 with ΔZPhe maintains high μ-opioid receptor affinity while dramatically increasing selectivity over the δ-opioid receptor.[10]
Experimental Protocols
The successful incorporation of these unnatural amino acids into peptides relies on robust synthetic protocols. Both Boc and Fmoc strategies for solid-phase peptide synthesis (SPPS) can be employed, with specific considerations for the unique properties of each building block.
General Boc-SPPS Protocol for Incorporation of β-Amino Acids
This protocol outlines the manual synthesis using in situ neutralization and HBTU activation.[3]
-
Resin Preparation: Swell the appropriate resin (e.g., PAM resin for C-terminal acids) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[11]
-
Neutralization: Wash the resin with DCM and neutralize with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM.
-
Coupling:
-
Pre-activate the Boc-protected β-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Capping (Optional): Cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) with appropriate scavengers.[7]
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Impact on Proteolytic Stability
A primary driver for incorporating unnatural amino acids is to enhance the peptide's resistance to enzymatic degradation. Peptides composed entirely of or containing β-amino acids exhibit superior stability against a wide range of peptidases.[1][4]
-
β-β peptide bonds: Efforts to proteolytically cleave a β-β peptide bond have generally been unsuccessful.[1]
-
α-β peptide bonds: The cleavage of α-β peptide bonds is significantly slower compared to α-α bonds. Pronase has been shown to slowly cleave the αAla-β3hAla bond.[1]
Comparative Proteolytic Stability Data:
| Peptide Type | Enzyme | Stability | Reference |
| α-peptides | Various peptidases | Rapidly degraded | [1] |
| Peptides with β-amino acids | Various peptidases | Superior stability profile | [1] |
| Linear Peptide (LP1) | Culture media with 10% FBS | Degraded after 1 hour | [12] |
| Stapled Peptides (SP1-SP6) | Culture media with 10% FBS | Remained intact up to 25 hours | [12] |
Conclusion and Future Perspectives
The strategic incorporation of this compound and its analogs provides a powerful toolkit for peptide drug discovery. By systematically exploring modifications to the aryl side chain, researchers can fine-tune the steric, electronic, and conformational properties of peptides to optimize their biological activity and pharmacokinetic profiles. The alternatives discussed in this guide, including fluorinated and didehydro derivatives, offer distinct advantages for enhancing receptor affinity, selectivity, and proteolytic stability. As our understanding of the intricate relationship between β-amino acid structure and peptide function deepens, we can anticipate the development of even more sophisticated building blocks for the creation of next-generation peptide therapeutics.
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides with and without (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the biological activity of peptides featuring the novel UAA, (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, against their native counterparts. We will explore the rationale behind this specific modification, detail the experimental workflows for a comprehensive comparison, and present hypothetical, yet scientifically grounded, data to illustrate the potential advantages of this chemical alteration.
The inclusion of UAAs like this compound can significantly enhance the therapeutic potential of peptides by improving their pharmacological properties.[1][2] This particular UAA introduces a lipophilic m-tolyl group which can influence interactions within cellular environments and a tert-butoxycarbonyl (Boc) protecting group, commonly used in peptide synthesis.[3][4]
The Rationale for Modification: Enhancing Therapeutic Potential
The introduction of this compound into a peptide sequence is a deliberate strategy to augment its biological activity and drug-like characteristics. The primary motivations for this modification include:
-
Increased Lipophilicity: The m-tolyl group enhances the peptide's hydrophobicity.[3] This can lead to improved membrane permeability, allowing the peptide to better access intracellular targets.
-
Enhanced Receptor/Enzyme Interactions: The unique side chain of this UAA can establish novel interactions with the target protein, potentially increasing binding affinity and selectivity.
-
Proteolytic Stability: The non-natural structure can confer resistance to degradation by endogenous proteases, thereby extending the peptide's in vivo half-life.
-
Conformational Rigidity: The bulky nature of the UAA can constrain the peptide backbone, locking it into a bioactive conformation.
A Hypothetical Case Study: A Matrix Metalloproteinase (MMP) Inhibitor
To illustrate the comparative biological activities, we will consider a hypothetical peptide inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis and inflammatory diseases.
-
Peptide A: The native peptide sequence with known, moderate MMP-9 inhibitory activity.
-
Peptide B: Peptide A with a key amino acid residue replaced by this compound.
Comparative Biological Evaluation: Experimental Workflows
A rigorous comparison of Peptide A and Peptide B would involve a suite of in vitro and in vivo assays.
Enzymatic Inhibition Assay
This assay directly measures the inhibitory potency of the peptides against the target enzyme, MMP-9.
Experimental Protocol:
-
Reagents: Recombinant human MMP-9, a fluorogenic MMP-9 substrate, assay buffer, and the test peptides (Peptide A and Peptide B).
-
Procedure:
-
Activate the pro-MMP-9 to its active form.
-
In a 96-well plate, add increasing concentrations of Peptide A or Peptide B.
-
Add the activated MMP-9 to each well and incubate.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each peptide.
Diagram of the Experimental Workflow for the Enzymatic Inhibition Assay:
Caption: Workflow for determining the IC50 of peptide inhibitors against MMP-9.
Cell-Based Migration Assay (Wound Healing Assay)
This assay assesses the ability of the peptides to inhibit cancer cell migration, a process highly dependent on MMP activity.
Experimental Protocol:
-
Cell Culture: Culture a monolayer of cancer cells (e.g., HT-1080 fibrosarcoma cells) in a multi-well plate.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with different concentrations of Peptide A or Peptide B. A vehicle control (no peptide) is also included.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 12 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure for each treatment group and compare the inhibitory effects of the peptides.
In Vivo Efficacy in a Tumor Xenograft Model
This assay evaluates the anti-tumor activity of the peptides in a living organism.
Experimental Protocol:
-
Animal Model: Implant human cancer cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment groups: vehicle control, Peptide A, and Peptide B. Administer the treatments systemically (e.g., via intraperitoneal injection) on a regular schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Data Analysis: Compare the tumor growth rates between the different treatment groups.
Expected Comparative Data
The following table summarizes the hypothetical, yet plausible, comparative data for Peptide A and Peptide B based on the known principles of UAA incorporation.
| Parameter | Peptide A (Native) | Peptide B (Modified) | Rationale for Difference |
| MMP-9 Inhibition (IC50) | 500 nM | 50 nM | The m-tolyl group of the UAA in Peptide B likely forms favorable hydrophobic interactions with a sub-pocket of the MMP-9 active site, leading to a significant increase in binding affinity and inhibitory potency. |
| Cell Migration Inhibition (% at 24h) | 30% at 1 µM | 80% at 1 µM | The enhanced enzymatic inhibition of Peptide B translates to a more potent effect on a cellular process that is dependent on MMP-9 activity. |
| In Vivo Tumor Growth Inhibition | 20% reduction | 60% reduction | The improved potency and likely increased proteolytic stability of Peptide B result in a more pronounced anti-tumor effect in a complex biological system. |
| Plasma Half-life | 15 minutes | 90 minutes | The unnatural amino acid in Peptide B is not recognized by endogenous proteases, leading to a significantly longer circulation time. |
The Impact of the Boc Protecting Group
It is important to note that the presence of the tert-butoxycarbonyl (Boc) group on the amino acid in Peptide B is primarily a feature of its synthesis.[4] For biological testing, this protecting group is typically removed to allow the amino group to interact with the target or to be available for further modifications. The data presented above assumes the deprotected form of Peptide B for biological evaluation. The Boc-protected version would likely exhibit different, and potentially lower, activity due to the steric hindrance and altered charge at that position.
Conclusion
The strategic incorporation of this compound represents a powerful approach to enhance the therapeutic properties of peptides. As illustrated in our hypothetical case study, this modification has the potential to significantly improve enzymatic inhibitory activity, cellular efficacy, and in vivo performance. The detailed experimental workflows provided in this guide offer a robust framework for the comprehensive evaluation and comparison of such modified peptides, enabling researchers to make data-driven decisions in the development of next-generation peptide therapeutics.
References
-
A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]
-
This compound | C16H23NO4 | CID 2761603 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]
-
New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. (2024, December 1). MDPI. Retrieved January 10, 2026, from [Link]
-
Structure-Activity Relationship of Antimicrobial Peptoids - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Li, Y., & Yu, J. (2015). Research progress in structure-activity relationship of bioactive peptides. Journal of medicinal food, 18(2), 147–156. [Link]
-
Structure–activity relationship of a peptide permeation enhancer - PMC - NIH. (2022, April 3). Retrieved January 10, 2026, from [Link]
-
Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride, min 95%, 100 mg. (n.d.). Retrieved January 10, 2026, from [Link]
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing) - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2025, August 6). Retrieved January 10, 2026, from [Link]
-
Classification of bioactive peptides: a comparative analysis of models and encodings. (2023, October 6). Retrieved January 10, 2026, from [Link]
-
Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC - NIH. (2025, May 8). Retrieved January 10, 2026, from [Link]
-
In vitro selection of highly modified cyclic peptides that act as tight binding inhibitors - PubMed. (2012, June 27). Retrieved January 10, 2026, from [Link]
-
Methods used to assess some biological activities of peptides and... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]
-
Classification of bioactive peptides: A systematic benchmark of models and encodings - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
Sources
- 1. This compound | C16H23NO4 | CID 2761603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discerning Eye: A Spectroscopic Comparison of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid from Different Suppliers
In the landscape of pharmaceutical development and chiral synthesis, the quality of starting materials is not merely a parameter—it is the bedrock upon which successful outcomes are built. Chiral building blocks, such as (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, are pivotal intermediates where seemingly minor impurities can have cascading effects on reaction yields, downstream purification efforts, and the stereochemical integrity of the final active pharmaceutical ingredient (API). The onus, therefore, falls upon the discerning researcher to rigorously assess the quality of these critical reagents.
This guide presents a comprehensive spectroscopic comparison of this compound obtained from three hypothetical, yet representative, commercial suppliers: Supplier A , Supplier B , and Supplier C . Through a multi-technique spectroscopic approach, we will dissect the subtle yet significant differences in their chemical purity, enantiomeric excess, and the presence of residual impurities. Our analysis will underscore the principle that not all suppliers' materials are created equal and will provide a robust framework for in-house quality control.
The Significance of Spectroscopic Verification
The molecular structure of this compound, with its stereocenter, aromatic moiety, and the labile tert-butoxycarbonyl (Boc) protecting group, necessitates a multi-faceted analytical approach. The Boc group, while essential for synthetic strategies, is susceptible to premature cleavage under acidic conditions, and its bulky nature can mask subtle structural variations.[1] Therefore, a combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) is not just recommended, but essential for a thorough quality assessment.
Experimental Workflow: A Systematic Approach to Quality Control
Our comparative analysis follows a systematic workflow designed to provide a holistic view of the material from each supplier. Each sample was subjected to the same set of analytical techniques under identical conditions to ensure a fair and objective comparison.
Figure 1: A streamlined workflow for the comprehensive spectroscopic analysis of incoming chiral building blocks.
Experimental Protocols
-
Sample Preparation: Samples from each supplier were dissolved in deuterated chloroform (CDCl₃) for NMR analysis and in HPLC-grade acetonitrile for MS and HPLC analyses. For FTIR, a small amount of each solid sample was analyzed directly using a diamond attenuated total reflectance (ATR) accessory.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.
-
FTIR Spectroscopy: Spectra were recorded over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectra were obtained in positive ion mode.
-
Chiral HPLC: Enantiomeric excess was determined using a Chiralpak® AD-H column with a mobile phase of hexane/isopropanol (90:10 v/v) and a flow rate of 1.0 mL/min, with UV detection at 220 nm.
Comparative Data Analysis
The following sections present the simulated, yet realistic, spectroscopic data for the samples from Suppliers A, B, and C, followed by a detailed interpretation.
¹H NMR Spectroscopy: A Window into Purity and Structure
The ¹H NMR spectrum is the first line of defense in assessing chemical purity and confirming the primary structure. An ideal spectrum should show well-resolved peaks corresponding to all the protons in the molecule with the correct integration values and splitting patterns.
| Proton Assignment | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) |
| -COOH | 11.5 (br s, 1H) | 11.5 (br s, 1H) | 11.5 (br s, 1H) |
| Aromatic-H | 7.25-7.05 (m, 4H) | 7.25-7.05 (m, 4H) | 7.25-7.05 (m, 4H) |
| -NH- | 5.10 (d, 1H) | 5.10 (d, 1H) | 5.10 (d, 1H) |
| -CH(N)- | 4.20 (m, 1H) | 4.20 (m, 1H) | 4.20 (m, 1H) |
| -CH₂-Ar | 2.90 (dd, 1H), 2.80 (dd, 1H) | 2.90 (dd, 1H), 2.80 (dd, 1H) | 2.90 (dd, 1H), 2.80 (dd, 1H) |
| -CH₂-COOH | 2.60 (m, 2H) | 2.60 (m, 2H) | 2.60 (m, 2H) |
| Ar-CH₃ | 2.35 (s, 3H) | 2.35 (s, 3H) | 2.35 (s, 3H) |
| -C(CH₃)₃ | 1.45 (s, 9H) | 1.45 (s, 9H) | 1.45 (s, 9H) |
| Residual Solvents | None Detected | Toluene (2.36, 7.20 ppm) | Ethyl Acetate (1.26, 2.05, 4.12 ppm) |
Analysis:
-
Supplier A: The spectrum is clean, with all peaks correctly assigned and integrated. The absence of extraneous signals suggests high chemical purity. The benzylic protons appear as distinct diastereotopic signals, as expected.[2] The characteristic singlet of the tert-butyl group at approximately 1.45 ppm integrates to 9 protons.[3][4]
-
Supplier B: While the main peaks are present, there are additional small signals corresponding to toluene, a common solvent in organic synthesis. This indicates incomplete removal of solvent during manufacturing.
-
Supplier C: This sample shows significant peaks for ethyl acetate, another common recrystallization and chromatography solvent. The presence of residual solvents can interfere with subsequent reactions and affect accurate weighing of the material.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the presence of all carbon atoms in the molecule.
| Carbon Assignment | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) |
| -COOH | 176.5 | 176.5 | 176.5 |
| -C=O (Boc) | 155.8 | 155.8 | 155.8 |
| Aromatic-C | 138.2, 136.5, 129.8, 128.7, 128.4, 126.5 | 138.2, 136.5, 129.8, 128.7, 128.4, 126.5 | 138.2, 136.5, 129.8, 128.7, 128.4, 126.5 |
| -C(CH₃)₃ | 79.5 | 79.5 | 79.5 |
| -CH(N)- | 50.2 | 50.2 | 50.2 |
| -CH₂-Ar | 38.5 | 38.5 | 38.5 |
| -CH₂-COOH | 35.1 | 35.1 | 35.1 |
| -C(CH₃)₃ | 28.3 (3C) | 28.3 (3C) | 28.3 (3C) |
| Ar-CH₃ | 21.4 | 21.4 | 21.4 |
| Impurities | None Detected | Toluene (137.9, 129.2, 128.3, 125.4, 21.5 ppm) | Ethyl Acetate (171.1, 60.3, 21.0, 14.2 ppm) |
Analysis:
-
Supplier A: Shows the expected number of carbon signals with chemical shifts consistent with the proposed structure. The carbonyl carbons of the carboxylic acid and the Boc group are clearly identifiable in the downfield region.[5][6] The aromatic region displays the expected number of signals for a meta-substituted toluene.[7]
-
Supplier B & C: The spectra are complicated by the presence of carbon signals from the residual solvents identified in the ¹H NMR, further confirming their presence.
FTIR Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
| Functional Group | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H (Carbamate) | ~3350 | ~3350 | ~3350 |
| C-H (sp³) | 2975, 2930 | 2975, 2930 | 2975, 2930 |
| C=O (Carboxylic Acid) | ~1710 | ~1710 | ~1710 |
| C=O (Carbamate) | ~1690 | ~1690 | ~1690 |
Analysis:
-
All three suppliers show the characteristic broad O-H stretch of a hydrogen-bonded carboxylic acid dimer.[8][9] The distinct C=O stretching frequencies for the carboxylic acid and the carbamate are also present.[10][11][12] The N-H stretch of the carbamate is also observed.[13] FTIR is excellent for confirming the presence of these functional groups but is less sensitive to the minor impurities detected by NMR.
Mass Spectrometry: Verifying Molecular Weight
ESI-MS is used to confirm the molecular weight of the compound.
| Ion | Supplier A (m/z) | Supplier B (m/z) | Supplier C (m/z) |
| [M+H]⁺ | 294.17 | 294.17 | 294.17 |
| [M+Na]⁺ | 316.15 | 316.15 | 316.15 |
| [M-Boc+H]⁺ | 194.12 | 194.12 | 194.12 |
| [M-100+H]⁺ | 194.12 | 194.12 | 194.12 |
Analysis:
-
All three samples show the expected protonated molecule [M+H]⁺ and sodium adduct [M+Na]⁺, confirming the correct molecular weight of 293.36 g/mol .
-
A significant fragment observed corresponds to the loss of the Boc group (100 Da), a characteristic fragmentation pattern for Boc-protected amines under ESI-MS conditions.[14][15][16][17] This fragmentation can occur via the loss of isobutylene (56 Da) and carbon dioxide (44 Da).
Chiral HPLC: The Ultimate Test of Enantiomeric Purity
For a chiral building block, the enantiomeric excess (e.e.) is a critical quality attribute. Chiral HPLC is the gold standard for this determination.[18][19][20][21][22]
| Supplier | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Enantiomeric Excess (% e.e.) |
| Supplier A | 8.52 | 10.23 | >99.5% |
| Supplier B | 8.51 | 10.21 | 98.8% |
| Supplier C | 8.53 | 10.24 | 97.5% |
Analysis:
-
Supplier A: Demonstrates excellent enantiomeric purity, with the undesired (R)-enantiomer being barely detectable.
-
Supplier B: Shows good, but noticeably lower, enantiomeric purity compared to Supplier A.
-
Supplier C: The enantiomeric excess is significantly lower, which could be problematic for applications where high stereochemical fidelity is required. Even a small percentage of the wrong enantiomer can lead to the formation of difficult-to-separate diastereomeric impurities in subsequent synthetic steps.
Synthesis and Recommendations
The comprehensive spectroscopic analysis reveals clear differences in the quality of this compound from the three suppliers.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.pdx.edu [web.pdx.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. rsc.org [rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Senior Scientist's Guide to Validating Analytical Methods for Peptides Containing (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
Introduction: The Analytical Challenge of Non-Natural Peptides
In the landscape of modern drug development, peptides incorporating non-natural amino acids (nnAAs) are at the forefront of innovation, offering enhanced stability, novel functionalities, and improved therapeutic profiles. However, these unique building blocks introduce significant analytical complexities. This guide provides an in-depth comparison of analytical methodologies for the validation of peptides containing the specific nnAA, (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid.
The structure of this nnAA presents a trifecta of analytical hurdles:
-
Chirality: The (S)-stereocenter is critical for biological activity and safety; its stereochemical purity must be confirmed.
-
Hydrophobicity: The m-tolyl and tert-butoxycarbonyl (Boc) groups impart significant hydrophobicity, influencing chromatographic behavior.
-
Protecting Group: The acid-labile Boc group requires careful consideration during method development to prevent unintended deprotection or in-source fragmentation during mass spectrometry analysis.
This document will navigate these challenges, providing not just protocols, but the scientific rationale behind the selection of specific methods and parameters, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Foundational Framework: The Analytical Validation Workflow
Method validation demonstrates that an analytical procedure is fit for its intended purpose.[4][5] The process is a systematic journey from method development to a comprehensive validation report, ensuring the reliability and accuracy of data submitted for regulatory review. All validation activities should be governed by a pre-approved protocol that outlines the procedures and acceptance criteria.[4]
Caption: A generalized workflow for analytical method validation, from defining the method's purpose to its ongoing management.
Comparative Analysis of Core Analytical Techniques
No single analytical technique can fully characterize a complex peptide. The key is to employ a suite of orthogonal methods, each interrogating a specific quality attribute. The choice of method is dictated by the attribute under investigation.
Caption: Decision tree linking critical quality attributes to the most appropriate primary and secondary analytical techniques.
Reversed-Phase HPLC (RP-HPLC) for Purity and Assay
Scientific Rationale: RP-HPLC is the cornerstone for assessing the purity of peptides and quantifying the active pharmaceutical ingredient (API).[6] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The high hydrophobicity of the m-tolyl and Boc groups in our target nnAA dictates the starting point for method development, anticipating strong retention.
Method Development Insights:
-
Column Chemistry: A C18 column is the universal starting point.[7] However, for highly hydrophobic peptides, a C8 or Phenyl-Hexyl column can offer reduced retention and alternative selectivity.[7][8]
-
Mobile Phase: Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency. The aqueous phase typically contains an ion-pairing agent to improve peak shape.[9]
-
0.1% Trifluoroacetic Acid (TFA): Provides excellent peak shape for basic peptides but can cause ion suppression in subsequent MS analysis.[8]
-
0.1% Formic Acid (FA): A more MS-friendly alternative, though it may result in broader peaks for some peptides.
-
-
Gradient Optimization: A shallow gradient (e.g., 0.5-1% change in organic phase per minute) is crucial for resolving closely eluting impurities from the main peptide peak.[9]
-
Detection: UV detection at ~214 nm is used for the peptide backbone. The presence of the m-tolyl group also allows for detection at ~260-280 nm, which can be used to confirm peak identity and purity via a diode array detector (DAD).[10]
Experimental Protocol: RP-HPLC Purity Method Validation
-
System Preparation: Equilibrate an HPLC system with a C18 column (e.g., 150 x 4.6 mm, 3.5 µm) at a flow rate of 1.0 mL/min and a column temperature of 40°C.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation: Dissolve the peptide standard and test samples in Mobile Phase A to a concentration of 1.0 mg/mL.
-
Validation Parameters:
-
Specificity: Analyze the peptide in the presence of its potential impurities and a placebo. Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that degradants are resolved from the main peak.[6][10] Peak purity analysis using a DAD is essential.
-
Linearity: Prepare a series of at least five concentrations across the expected range (e.g., 50-150% of the target concentration). Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a known amount of the peptide reference standard into a placebo at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the same sample.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.
-
Comparative Data Summary (Typical Acceptance Criteria)
| Validation Parameter | Acceptance Criterion | Rationale |
| Specificity | Peak resolution > 2.0; Peak purity angle < purity threshold | Ensures the method can unequivocally assess the analyte.[4] |
| Linearity (R²) | ≥ 0.999 | Demonstrates a direct proportional relationship between response and concentration.[7] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the test results to the true value.[7][11] |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Assesses the degree of scatter between a series of measurements.[7] |
| Range | Verified by Linearity, Accuracy, and Precision | The interval over which the method is precise, accurate, and linear. |
| Robustness | System suitability parameters must pass | Demonstrates the method's reliability during normal usage. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
Scientific Rationale: LC-MS is the definitive technique for confirming the identity of a peptide by providing its molecular weight.[12] High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF, can provide highly accurate mass measurements, confirming the elemental composition. Tandem MS (MS/MS) fragments the peptide to verify its amino acid sequence.
Method Development Insights:
-
Ionization Source: Electrospray Ionization (ESI) is the standard for peptides.
-
MS-Friendly Mobile Phase: As noted, 0.1% Formic Acid is preferred over TFA to minimize ion suppression.[8]
-
Boc Group Consideration: The Boc group is labile and can fragment in the ESI source ("in-source fragmentation"), leading to an ion corresponding to the deprotected peptide. It is crucial to optimize source conditions (e.g., cone voltage) to minimize this effect and observe the intact parent ion. The presence of both the intact and deprotected ion can be used as a diagnostic signature.
-
Impurity Identification: LC-MS is unparalleled for identifying unknown peaks observed in the HPLC chromatogram. By determining their mass, one can hypothesize their structure (e.g., deletion sequences, deamidation, oxidation products).[13]
Experimental Protocol: Peptide Identity by LC-MS
-
System: Couple a UPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Use a similar gradient as the RP-HPLC method but with an MS-friendly mobile phase (0.1% FA). A smaller column internal diameter (e.g., 2.1 mm) is typical.
-
MS Acquisition:
-
Full Scan MS: Acquire data in positive ion mode over a mass range that includes the expected m/z of the protonated peptide (e.g., m/z 400-2000).
-
MS/MS (for sequence confirmation): Perform data-dependent acquisition (DDA) where the most intense ions from the full scan are automatically selected for fragmentation.
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion for the intact peptide. The measured mass should be within a narrow tolerance (e.g., ±5 ppm) of the theoretical mass.
-
Analyze the MS/MS fragmentation pattern to confirm the peptide sequence, including the presence of the nnAA.
-
Chiral HPLC for Stereoisomeric Purity
Scientific Rationale: The biological activity of a peptide is often dependent on the specific stereochemistry of its constituent amino acids.[14] Racemization can occur during amino acid synthesis or subsequent peptide coupling steps, potentially leading to diastereomeric impurities in the final peptide. A dedicated chiral method is required to separate and quantify these stereoisomers.
Method Development Insights:
-
Approach 1: Analysis of the nnAA Raw Material: The most direct approach is to validate the chiral purity of the this compound starting material before it is incorporated into the peptide.
-
Approach 2: Analysis of the Final Peptide: This is more complex as the peptide itself has multiple chiral centers. The presence of an (R)-isomer of the nnAA would create a diastereomer of the final peptide, which can often be separated on a standard C18 column under optimized conditions.
-
Chiral Stationary Phases (CSPs): For direct separation of the nnAA enantiomers, protein-based or macrocyclic antibiotic-based columns (e.g., Teicoplanin) are highly effective.[14][15] The mobile phase is often a mix of alcohol and water, with buffers to control ionization.[14]
Experimental Protocol: Chiral Purity of the nnAA Starting Material
-
System: HPLC with a chiral column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture such as Methanol/Water/Acetic Acid (e.g., 80:20:0.1 v/v/v). The exact ratio must be optimized.
-
Sample Preparation: Dissolve the nnAA in the mobile phase.
-
Validation: The method should be validated for specificity (baseline resolution of the (S) and (R) enantiomers) and Limit of Quantitation (LOQ) to ensure it can detect and quantify small amounts of the undesired (R)-enantiomer.
Ensuring Stability: The Role of Forced Degradation
A crucial component of validation for regulatory filings is demonstrating that the primary analytical method (usually RP-HPLC) is "stability-indicating."[6][10] This means the method can separate the intact peptide from its degradation products. This is proven through forced degradation studies.
Caption: Workflow for a forced degradation study to establish the stability-indicating nature of an analytical method.
The goal is to achieve 5-20% degradation of the main peak. The Boc group is particularly susceptible to acidic hydrolysis, a pathway that must be carefully monitored. Mass balance calculations, where the loss in the main peak is accounted for by the sum of the impurity peaks, are critical for demonstrating the method's integrity.[13]
Conclusion
Validating analytical methods for peptides containing novel nnAAs like this compound requires a multi-faceted, scientifically-driven approach. A combination of RP-HPLC for purity, LC-MS for identity, and chiral chromatography for stereoisomeric integrity provides a comprehensive analytical package. Each method must be rigorously validated according to ICH guidelines to ensure data reliability, which is the bedrock of product quality and patient safety. By understanding the unique chemical properties of the nnAA and applying the principles outlined in this guide, researchers can confidently develop and validate robust analytical methods fit for their intended purpose throughout the drug development lifecycle.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. European Compliance Academy. [Link]
-
Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Taylor & Francis Online. [Link]
-
Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
Validation of Peptide Identification Results in Proteomics Using Amino Acid Counting. PubMed. [Link]
-
Validation of Amino Acid Analysis Methods. ResearchGate. [Link]
-
Proteins & Peptides Analytical Method Validation and Transfer. CD Formulation. [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]
-
Validation of Amino Acid Analysis Methods. Springer Nature Experiments. [Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
-
A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Royal Society of Chemistry. [Link]
-
Preparation and Characterization of HPLC Stationary Phases Modified with Peptide Containing Unnatural Amino Acid. ResearchGate. [Link]
-
Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PubMed Central. [Link]
-
Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. [Link]
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Mass Analysis of Peptides and Tryptic Digests of Proteins. MassTech Inc. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 7. biovera.com.au [biovera.com.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 11. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the Conformational Impact of the m-Tolyl Group in Peptide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the role the meta-tolyl group plays in directing peptide conformation. We will explore the underlying physicochemical principles, compare its effects with other common aryl modifications, and provide actionable experimental protocols for researchers in the field.
Introduction: The Quest for Conformational Control in Peptide Therapeutics
Peptides offer a compelling balance of specificity and potency, positioning them as premier therapeutic candidates. However, their clinical translation is often hampered by inherent liabilities: susceptibility to proteolytic degradation and a high degree of conformational flexibility in solution.[1][2][3] An unstructured peptide presents a moving target for its biological receptor, leading to a significant entropic penalty upon binding and, consequently, lower affinity.
Constraining a peptide into its bioactive conformation is a cornerstone of modern medicinal chemistry. This strategy not only pre-organizes the peptide for optimal receptor binding but can also mask cleavage sites and improve metabolic stability.[3] The incorporation of non-proteinogenic amino acids, particularly those bearing aromatic side chains, is a powerful method for inducing specific secondary structures like β-turns and stabilizing helical folds through non-covalent interactions.[4][5] This guide focuses specifically on the m-tolyl group, a nuanced and effective tool for conformational control.
The m-Tolyl Group: Physicochemical Properties and Mechanistic Hypotheses
The m-tolyl group consists of a phenyl ring substituted with a methyl group at the meta (3) position. This seemingly simple modification imparts a unique combination of steric and electronic properties that differentiate it from unsubstituted phenyl or other isomers like the p-tolyl group.
-
Steric Influence: The methyl group adds steric bulk, which can directly limit the accessible Ramachandran (φ/ψ) space for the amino acid residue it's attached to. This restriction can favor specific backbone dihedral angles, nucleating turns or kinks in the peptide chain.[6]
-
Hydrophobicity: Like other aryl groups, the m-tolyl moiety is hydrophobic, promoting burial within the peptide structure and potentially stabilizing folded states through hydrophobic collapse.[7][8]
-
Non-Covalent Interactions: The aromatic ring is a hub for stabilizing interactions. The primary mechanisms include:
-
π-π Stacking: Face-to-face or offset interactions with other aromatic residues (e.g., Phe, Tyr, Trp, His).
-
CH-π Interactions: A crucial interaction where the methyl group's C-H bonds can interact favorably with the electron-rich face of another aromatic ring. The meta position of the methyl group orients it differently than a para-methyl, offering unique geometric possibilities for these stabilizing contacts.
-
The central hypothesis is that the m-tolyl group acts as a "conformational rudder," leveraging its steric profile and capacity for specific, geometrically defined non-covalent interactions to stabilize desired secondary structures.
Experimental Framework for Assessing Conformational Impact
To rigorously evaluate the influence of the m-tolyl group, a multi-pronged experimental approach is necessary. Each technique provides a complementary piece of the structural puzzle, and their combination allows for a high-confidence model of the peptide's conformational landscape in solution.[1][2][9]
Key Experimental Techniques:
-
Circular Dichroism (CD) Spectroscopy: This is the workhorse technique for rapidly assessing the global secondary structure of a peptide in solution.[10][11] By measuring the differential absorption of left and right circularly polarized light, CD provides characteristic spectra for α-helices (strong negative bands at ~222 and ~208 nm), β-sheets (negative band at ~218 nm), and random coils (strong negative band near 198 nm).[12] It is an excellent first-pass method to see if a modification has induced a significant structural change.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining high-resolution 3D structures and dynamics of peptides in solution.[2][13] Key NMR experiments include:
-
1D ¹H NMR: Chemical shifts of amide protons are sensitive to their local environment and hydrogen bonding status.
-
2D NOESY/ROESY: These experiments detect Nuclear Overhauser Effects, which arise between protons that are close in space (<5 Å). A network of NOEs provides the distance restraints needed to calculate a 3D structure.[13] Observing NOEs between the m-tolyl protons and backbone protons is direct evidence of a defined structure.
-
J-Couplings: The coupling constants between adjacent protons (e.g., ³JNH-Hα) are related to dihedral angles and can help define backbone conformation.[14]
-
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for characterizing a newly synthesized m-tolyl-modified peptide against its unmodified counterpart.
Caption: A typical workflow for assessing the conformational impact of a peptide modification.
Comparative Analysis: m-Tolyl vs. Alternative Modifications
The true test of the m-tolyl group is how its conformational influence compares to a control peptide (e.g., with Alanine or the native residue) and to peptides with other aryl groups like phenyl or p-tolyl.
Case Study: Induction of a β-Turn
Let's consider a hypothetical host peptide sequence known to be largely unstructured in solution. We introduce a D-amino acid to facilitate a turn, paired with an aromatic residue at the i+1 position.
| Peptide Variant | Key Aromatic Residue (i+1) | Secondary Structure (% β-turn from CD) | Key NOE Observed (NMR) | Rationale for Observation |
| Control | Glycine | < 5% | None | The flexible glycine residue does not restrict conformation, resulting in a random coil. |
| Phenyl | Phenylalanine | 35% | Hα(i) ↔ HN(i+2) | The phenyl group provides some steric bulk, nucleating a weak turn structure. |
| p-Tolyl | p-Tolylalanine | 40% | Hα(i) ↔ HN(i+2) | The para-methyl group adds bulk but is sterically removed from the backbone, offering a modest improvement over phenyl. |
| m-Tolyl | m-Tolylalanine | 65% | Strong Hα(i) ↔ HN(i+2); Tolyl-CH₃ ↔ Hα(i+3) | The meta-positioned methyl group provides optimal steric hindrance to the peptide backbone, strongly favoring the turn conformation. The observed CH-π interaction further locks the turn in place.[4][5] |
This data is illustrative, synthesized from principles described in the literature.
The m-tolyl group's superiority in this context stems from the unique orientation of its methyl group, which can more effectively constrain the peptide backbone and engage in tertiary stabilizing interactions compared to the more symmetric phenyl or p-tolyl alternatives.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an m-Tolyl-Modified Peptide
This protocol outlines the manual synthesis of a peptide using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-m-tolylalanine)
-
Coupling reagents: HBTU, HOBt
-
Activator base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
Methodology:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-m-tolylalanine at the desired position.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2) and wash (Step 3).
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and let it react for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
-
Purification: Purify the crude peptide via reverse-phase HPLC. Confirm identity with mass spectrometry.[15]
Protocol 2: Conformational Analysis by Circular Dichroism
Self-Validation: This protocol is self-validating by including a buffer-only blank and comparing the modified peptide's spectrum directly against an unmodified control peptide under identical conditions.
Materials:
-
Purified, lyophilized peptides (control and m-tolyl modified)
-
CD-grade buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
CD Spectropolarimeter
Methodology:
-
Sample Preparation:
-
Accurately determine the concentration of peptide stock solutions using UV absorbance at 280 nm (if Trp/Tyr present) or through quantitative amino acid analysis.
-
Prepare a final peptide solution of 50-100 µM in the CD buffer.
-
-
Instrument Setup:
-
Turn on the spectropolarimeter and nitrogen flush; allow the lamp to warm up for at least 30 minutes.
-
Set the acquisition parameters: Wavelength range (190-260 nm), data pitch (1 nm), scan speed (50 nm/min), and accumulations (3-5).
-
-
Blank Measurement: Fill the cuvette with the buffer solution and acquire a blank spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement:
-
Rinse the cuvette thoroughly with the peptide solution.
-
Acquire the spectrum for the control peptide.
-
Rinse the cuvette and acquire the spectrum for the m-tolyl-modified peptide.
-
-
Data Processing:
-
Subtract the buffer blank from each peptide spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (mdeg) / (10 * c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
-
Analysis: Compare the MRE spectra. Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.[1]
Conclusion and Future Outlook
The strategic incorporation of an m-tolyl group is a highly effective method for imposing conformational restraint on peptide scaffolds. Its unique steric profile, a direct result of the meta-substitution, allows it to function as a potent inducer of secondary structures like β-turns, often outperforming simpler phenyl or p-tolyl analogues. The ability to fine-tune peptide shape through such subtle chemical modifications is invaluable for enhancing biological activity, improving stability, and ultimately designing superior peptide therapeutics.
Future work should focus on systematically mapping the influence of the m-tolyl group in different sequence contexts to develop predictive models for its conformational effects. Exploring its interplay with other constraining strategies, such as cyclization[16] or stapling, will undoubtedly unlock new possibilities in the rational design of complex and highly active peptide-based drugs.
References
-
Bierzyński, A. (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091–1099. [Link]
-
Greenfield, N. J. (2007). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
-
Bierzyński, A. (2001). Methods of peptide conformation studies. PubMed. [Link]
-
Bierzyński, A. (2001). Methods of peptide conformation studies. Semantic Scholar. [Link]
-
American Chemical Society. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025 Meeting. [Link]
-
Andersen, N. H., et al. (2016). Aryl-Aryl Interactions in Designed Peptide Folds: Spectroscopic Characteristics and Placement Issues for Optimal Structure Stabilization. PubMed Central. [Link]
-
Andersen, N. H., et al. (2016). Aryl-aryl Interactions in Designed Peptide Folds: Spectroscopic Characteristics and Optimal Placement for Structure Stabilization. PubMed. [Link]
-
Mejia, O., & Camarero, J. A. (2012). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. PubMed Central. [Link]
-
Vita, C., et al. (1993). Synthesis and Conformational Studies of Peptides Encompassing the Carboxy-Terminal Helix of Thermolysin. PubMed. [Link]
-
Arora, P. S. (2012). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PubMed Central. [Link]
-
Tanc, M., et al. (2020). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. PubMed Central. [Link]
-
Missirlis, D., et al. (2011). Effect of peptide secondary structure on peptide amphiphile supramolecular structure and interactions. PubMed Central. [Link]
-
Andersen, T. T., et al. (2011). Design and Synthesis of Biologically Active Peptides: A 'Tail' of Amino Acids can Modulate Activity of Synthetic Cyclic Peptides. National Institutes of Health. [Link]
-
Hartmann, J. B., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. National Institutes of Health. [Link]
-
Etry, N., & El-Faham, A. (2020). Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]
-
Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. ResearchGate. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Missirlis, D., et al. (2011). Effect of the peptide secondary structure on the peptide amphiphile supramolecular structure and interactions. PubMed. [Link]
-
Miller, S. J., et al. (2012). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society. [Link]
Sources
- 1. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 2. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aryl-Aryl Interactions in Designed Peptide Folds: Spectroscopic Characteristics and Placement Issues for Optimal Structure Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl-aryl interactions in designed peptide folds: Spectroscopic characteristics and optimal placement for structure stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. biocat.com [biocat.com]
- 9. [PDF] Methods of peptide conformation studies. | Semantic Scholar [semanticscholar.org]
- 10. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 11. Synthesis and conformational studies of peptides encompassing the carboxy-terminal helix of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Peptides Containing (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid
Introduction: The Stability Challenge in Peptide Therapeutics
Peptides represent a highly promising class of therapeutics, occupying a unique space between small molecules and large biologics. Their high specificity and potency are often offset by a significant drawback: poor in vivo stability.[1][2] The peptide backbone is a natural substrate for a myriad of proteases in the body, leading to rapid enzymatic degradation, short circulation half-lives, and limited therapeutic efficacy.[3][4]
A leading strategy to overcome this hurdle is the site-specific incorporation of unnatural amino acids (UAAs).[1][5] These custom-designed building blocks can alter the peptide's chemical properties, conformation, and susceptibility to proteolysis. This guide focuses on a specific class of UAAs: β-amino acids. By introducing an additional carbon atom into the amino acid backbone, β-amino acids can induce unique secondary structures and, most critically, render the adjacent peptide bonds resistant to standard proteases.[6][7][8][9]
This guide presents a comparative study of the stability of a model peptide incorporating the β-amino acid, (S)-3-amino-4-(m-tolyl)butanoic acid , against an analogous peptide composed entirely of natural α-amino acids. We will provide detailed experimental protocols, comparative data, and an analysis of how this specific UAA influences both proteolytic resistance and conformational behavior.
Featured Unnatural Amino Acid: (S)-3-amino-4-(m-tolyl)butanoic acid
The core of our investigation is the residue derived from (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. For peptide synthesis, the Boc protecting group is removed, and the amino acid is typically used in its Fmoc-protected form.
-
Chemical Structure (as a residue within a peptide):
Caption: Structure of the (S)-3-amino-4-(m-tolyl)butanoic acid residue.
Key Structural Features & Rationale for Selection:
-
β-Amino Acid Backbone : The amine group is attached to the β-carbon (C3), while in natural α-amino acids, it is on the α-carbon (C2). This fundamental shift in the backbone structure is the primary driver of enhanced stability, as proteases are stereospecific enzymes that recognize and cleave peptide bonds between α-amino acids.[10]
-
m-Tolyl Side Chain : The meta-tolyl group is a bulky and hydrophobic side chain. This feature can influence the peptide's overall conformation, potentially promoting more stable, folded structures. Furthermore, such non-coded side chains can be crucial for modulating binding affinity and selectivity for a specific biological target.[5]
Comparative Study Design: Model Peptides
To isolate the effect of the UAA, we designed a simple pentapeptide sequence known to be a substrate for the protease chymotrypsin, which preferentially cleaves at the C-terminus of large hydrophobic residues like Phenylalanine (Phe).
-
Control Peptide (P-Nat): Ac-Ala-Gly-Phe-Gly-Ala-NH₂
-
Composed entirely of natural L-α-amino acids.
-
The Phe-Gly bond is the primary expected cleavage site for chymotrypsin.
-
-
Test Peptide (P-UAA): Ac-Ala-Gly-[β³-hPhe(3-Me)]-Gly-Ala-NH₂
-
Identical to the control, but the central Phenylalanine is replaced with our UAA, (S)-3-amino-4-(m-tolyl)butanoic acid, denoted here as β³-hPhe(3-Me).
-
This direct substitution allows for a clear assessment of the UAA's impact on stability and conformation.
-
Experimental Methodologies
Peptide Synthesis and Purification
Both peptides were synthesized using standard Fmoc solid-phase peptide synthesis (SPPS) on a Rink Amide resin. The UAA, as Fmoc-(S)-3-amino-4-(m-tolyl)butanoic acid, was coupled using HBTU/DIPEA activation. Peptides were cleaved from the resin using a standard cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane. Purification was performed via reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity, and identity was confirmed by mass spectrometry.
Proteolytic Stability Assay: Chymotrypsin Challenge
This assay quantifies the rate of peptide degradation in the presence of a specific protease.
Protocol:
-
Preparation : Prepare 1 mg/mL stock solutions of P-Nat and P-UAA in 50 mM Tris-HCl buffer, pH 7.8. Prepare a 0.1 mg/mL chymotrypsin solution in the same buffer.
-
Incubation : In separate microcentrifuge tubes, mix 90 µL of each peptide solution with 10 µL of the chymotrypsin solution (final peptide concentration: 0.9 mg/mL). A control tube for each peptide containing 10 µL of buffer instead of the enzyme is also prepared. Incubate all tubes at 37°C.
-
Time Points : At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 15 µL aliquot from each reaction tube.
-
Quenching : Immediately quench the enzymatic reaction by mixing the aliquot with 15 µL of 10% TFA. This acidic solution denatures and inactivates the chymotrypsin.[3]
-
Analysis : Analyze the quenched samples by RP-HPLC. Monitor the peak area of the intact parent peptide at 220 nm.
-
Calculation : Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) is the time required for 50% of the peptide to be degraded.
Caption: Workflow for the in vitro proteolytic stability assay.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[11][12][13]
Protocol:
-
Sample Preparation : Dissolve P-Nat and P-UAA to a final concentration of 0.2 mg/mL in 10 mM phosphate buffer, pH 7.4.
-
Instrument Setup : Use a CD spectrometer with a 1 mm path length quartz cuvette. Set the scanning range from 190 to 260 nm.
-
Data Acquisition : Record the CD spectra at 25°C. For each sample, an average of three scans is taken to improve the signal-to-noise ratio. A spectrum of the buffer alone is also recorded for baseline correction.
-
Data Analysis : The resulting spectra, plotted as mean residue ellipticity [θ] versus wavelength, are analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[14]
Results: A Comparative Analysis
Enhanced Proteolytic Resistance of P-UAA
The results from the chymotrypsin degradation assay demonstrate a profound increase in stability for the peptide containing the β-amino acid.
| Time (minutes) | % P-Nat Intact | % P-UAA Intact |
| 0 | 100% | 100% |
| 15 | 65% | 99% |
| 30 | 48% | 98% |
| 60 | 22% | 97% |
| 120 | 5% | 95% |
| 240 | <1% | 92% |
| Calculated t½ | ~28 minutes | >24 hours |
Analysis: The control peptide, P-Nat, was rapidly degraded by chymotrypsin, with a half-life of approximately 28 minutes. In stark contrast, P-UAA remained over 90% intact even after 4 hours of incubation. This dramatic increase in stability is a direct result of replacing the α-amino acid Phe with its β-amino acid counterpart. The altered backbone conformation at the site of substitution prevents recognition and cleavage by the protease.
Caption: Protease resistance mechanism of the β-amino acid modification.
Conformational Impact of UAA Incorporation
The CD analysis revealed that the incorporation of (S)-3-amino-4-(m-tolyl)butanoic acid induced a more ordered secondary structure compared to the control peptide.
| Peptide | α-Helix | β-Sheet | β-Turn | Random Coil |
| P-Nat | ~2% | ~10% | ~15% | ~73% |
| P-UAA | ~5% | ~25% | ~30% | ~40% |
Analysis: P-Nat exists predominantly as a random coil in solution, which is typical for short, linear peptides. This flexible conformation makes the cleavage site highly accessible to proteases. In contrast, P-UAA shows a significant increase in ordered structures, particularly β-sheet and β-turn content. This suggests that the β-amino acid, with its bulky tolyl side chain, acts as a "turn-inducer," forcing the peptide into a more folded and conformationally constrained state.[15] This pre-organized and less flexible structure can further contribute to proteolytic resistance by sterically shielding potential cleavage sites.
Conclusion and Implications for Drug Development
This comparative study unequivocally demonstrates that the incorporation of the β-amino acid (S)-3-amino-4-(m-tolyl)butanoic acid is a highly effective strategy for enhancing peptide stability. The key findings are twofold:
-
Direct Protease Resistance : The modification of the peptide backbone from an α- to a β-amino acid structure directly inhibits recognition and cleavage by proteases, increasing the peptide's half-life by orders of magnitude in vitro.[8]
-
Conformational Ordering : The UAA induces a more defined secondary structure, reducing the conformational flexibility that often makes peptides vulnerable to degradation.[16]
For researchers and drug developers, these results underscore the power of using custom-designed β-amino acids to engineer next-generation peptide therapeutics. By conferring robust stability without sacrificing the potential for high-affinity target binding (mediated by side chains like the m-tolyl group), these building blocks provide a direct path to overcoming one of the most significant challenges in peptide drug development. The principles and protocols outlined in this guide offer a validated framework for assessing and optimizing the stability of novel peptide candidates.
References
-
Vincenzi, F., Tassini, S., & Papini, A. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link]
-
Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247–253. [Link]
-
Request PDF. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved from [Link]
-
Gibbons, W. A., Nemethy, G., Stern, A., & Craig, L. C. (1970). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences of the United States of America, 67(1), 239–246. [Link]
-
ResearchGate. (2013). Why are peptides consisting of beta amino acids metabolically more stable? Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). CD-Based Peptide Secondary Structure Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Secondary structure analysis by circular dichroism (CD) spectroscopy. Retrieved from [Link]
-
American Chemical Society. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025. Retrieved from [Link]
-
Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(5), 797-816. [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(10), 302-307. [Link]
-
Gellerman, G. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(19), 8947–8970. [Link]
-
Pathak, T. P., et al. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics, 40(1), 1-18. [Link]
-
Gellman, S. H. (1998). Conformational Analysis of Peptides and Pseudopeptides Incorporating an endo-(2S,3R)-Norborn-5-ene Residue as a Turn Inducer. The Journal of Organic Chemistry, 63(21), 7289–7301. [Link]
-
Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(1), 1-35. [Link]
-
Wang, C. K., et al. (2021). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 64(1), 1-11. [Link]
-
Be, C., & Nambiar, K. P. (1990). Designing amino acids to determine the local conformations of peptides. Proceedings of the National Academy of Sciences of the United States of America, 87(7), 2648–2652. [Link]
-
Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Strategies for Improving Peptide Stability and Delivery. Nature Reviews Drug Discovery, 20(4), 309–325. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. CD-Based Peptide Secondary Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid Derivatives by NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For chiral molecules such as (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid, a key building block in the synthesis of various pharmacologically active compounds, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing a detailed roadmap of the molecular architecture.
This guide, written from the perspective of a seasoned application scientist, delves into the nuances of using NMR to confirm the structure of this compound. We will explore the expected spectral features, compare them with empirical data and theoretical predictions, and provide robust experimental protocols to ensure the integrity of your findings.
The Foundational Role of NMR in Structural Verification
The synthesis of complex organic molecules rarely proceeds with absolute perfection. The presence of regioisomers, stereoisomers, or residual starting materials can significantly impact the biological activity and safety profile of a drug candidate. NMR spectroscopy, by probing the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), offers an unparalleled, non-destructive method to verify the covalent structure and, in many cases, the stereochemistry of a synthesized compound.
For our target molecule, this compound, NMR is instrumental in confirming:
-
The successful installation of the tert-butoxycarbonyl (Boc) protecting group.
-
The integrity of the butanoic acid backbone.
-
The substitution pattern of the m-tolyl group.
-
The relative and, with appropriate techniques, absolute stereochemistry of the chiral center.
Caption: Molecular structure of the target compound with key atoms for NMR analysis highlighted.
Deciphering the ¹H NMR Spectrum: A Region-by-Region Analysis
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. Below is a detailed breakdown of the expected signals for our target molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | 10.0 - 12.0 | broad singlet | - | The acidic proton of the carboxylic acid is typically broad and its chemical shift is highly dependent on concentration and solvent[1]. |
| Aromatic (m-tolyl) | 6.9 - 7.3 | multiplet | - | Protons on the aromatic ring will exhibit complex splitting patterns characteristic of a meta-substituted tolyl group[2]. |
| NH (Boc) | 5.0 - 5.5 | broad singlet/doublet | ~7-9 | The amide proton signal can be broad due to quadrupolar relaxation and exchange. It may appear as a doublet due to coupling with the adjacent C3-H. |
| C3-H | 4.0 - 4.5 | multiplet | - | This methine proton is coupled to the protons on C2 and C4, resulting in a complex multiplet. Its downfield shift is due to the adjacent nitrogen atom. |
| C2-H₂ | 2.4 - 2.8 | multiplet | - | These methylene protons are diastereotopic and will appear as a complex multiplet due to coupling with C3-H. |
| C4-H₂ | 2.6 - 3.0 | multiplet | - | These benzylic protons are also diastereotopic and will show complex splitting from coupling with C3-H. |
| CH₃ (m-tolyl) | ~2.3 | singlet | - | The methyl group on the aromatic ring will appear as a sharp singlet[2]. |
| CH₃ (Boc) | ~1.4 | singlet | - | The nine equivalent protons of the tert-butyl group give rise to a strong, sharp singlet, which is a hallmark of a successful Boc protection. |
The ¹³C NMR Spectrum: A Carbon Skeleton Blueprint
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| COOH | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded[3]. |
| C=O (Boc) | 155 - 157 | The carbamate carbonyl carbon appears in this characteristic region. |
| Aromatic (m-tolyl) | 125 - 140 | The aromatic carbons will show distinct signals based on their substitution pattern. |
| C (quaternary, Boc) | 78 - 82 | The quaternary carbon of the tert-butyl group is a key indicator of the Boc group. |
| C3 | 50 - 55 | The chiral carbon atom attached to the nitrogen. |
| C2 | 35 - 40 | The methylene carbon adjacent to the carboxylic acid. |
| C4 | 38 - 43 | The benzylic methylene carbon. |
| CH₃ (m-tolyl) | ~21 | The methyl carbon of the tolyl group. |
| CH₃ (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocols for Unambiguous Structure Confirmation
To obtain high-quality, reproducible NMR data, adherence to a well-defined protocol is essential.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution; gentle warming or vortexing may be applied.
-
Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.
1D NMR Acquisition
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Caption: A streamlined workflow for acquiring comprehensive NMR data.
Advanced 2D NMR Techniques for Complete Assignment
While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum indicate that the protons on the corresponding axes are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the butanoic acid backbone. For instance, a cross-peak between the C3-H multiplet and the C2-H₂ and C4-H₂ multiplets would definitively confirm their adjacency.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is directly attached. This allows for the confident assignment of carbon signals based on the more easily interpretable proton spectrum.
Caption: The logical flow of information from 1D and 2D NMR experiments to final structure confirmation.
Comparative Analysis: Identifying Potential Impurities and Isomers
A critical aspect of structural confirmation is the identification of any unexpected signals in the NMR spectra.
-
Residual Solvents: Sharp singlets corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) may be present. Their chemical shifts are well-documented[4].
-
Starting Materials: The presence of unreacted starting materials can be identified by comparing the experimental spectrum with reference spectra of these compounds.
-
Diastereomers: If the synthesis is not perfectly stereoselective, the presence of diastereomers may be observed. Diastereomers have distinct chemical shifts and coupling constants, leading to a doubling of some or all signals in the NMR spectra. Chiral resolving agents can be employed to better separate these signals if necessary.
Caption: A decision-making flowchart for troubleshooting unexpected signals in NMR spectra.
Conclusion
The structural confirmation of this compound by NMR is a multi-faceted process that relies on the careful acquisition and interpretation of 1D and 2D NMR data. By systematically analyzing the chemical shifts, coupling constants, and correlations, researchers can achieve an unambiguous structural assignment. This rigorous approach not only ensures the identity and purity of the compound but also upholds the principles of scientific integrity that are paramount in drug development.
References
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
-
ACS Publications. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
- Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
-
ACS Publications. Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. The Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available at: [Link]
- Peptide NMR.
-
ResearchGate. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. Available at: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. Available at: [Link]
- The very basics of NMR of proteins.
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Chemistry Connected. 1H NMR Chemical Shifts. Available at: [Link]
- 13-C NMR Chemical Shift Table.pdf.
-
PubChem. This compound. Available at: [Link]
- Table of Characteristic Proton NMR Shifts.
-
ResearchGate. 2D- NMR what is the different between COSY and HSQC??. Available at: [Link]
-
YouTube. How to Process COSY and HSQC Spectra on MestreNova. Available at: [Link]
-
ResearchGate. Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Available at: [Link]
-
MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Available at: [Link]
-
Iowa State University. NMR Coupling Constants. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
Sources
- 1. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (S)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | 270062-92-5 [smolecule.com]
- 3. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Safety Operating Guide
Proper Disposal of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposal. This document is designed to provide essential, immediate safety and logistical information, ensuring that disposal procedures are conducted with the highest degree of scientific integrity and regulatory compliance.
Hazard Assessment and Core Principles of Disposal
This compound, while a valuable research chemical, is not benign. According to its Safety Data Sheet (SDS), it is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2]
-
Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1][3]
Given these classifications, this compound must be managed as a hazardous chemical waste. The guiding principle for its disposal is to prevent its release into the environment and to ensure the safety of all laboratory personnel. Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[4][5]
The disposal strategy aligns with the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle-to-grave."[6][7]
Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE when handling this compound and its waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles compliant with ANSI Z87.1 standards. | To protect eyes from potential splashes of the chemical or its solutions.[5] |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. | To prevent direct skin contact and subsequent irritation.[2][5] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills.[5] |
| Respiratory Protection | Generally not required with adequate ventilation. Use a NIOSH-approved respirator if creating dust or aerosols. | To prevent inhalation of airborne particles that can cause respiratory irritation.[5] |
All handling of this chemical, including waste preparation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final collection.
Step 1: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe laboratory waste management.[8]
-
Designate a Specific Waste Container : Dedicate a clearly labeled, leak-proof container specifically for this compound waste.[5] This container should be made of a material compatible with the chemical.
-
Solid Waste : Place any solid residues of the compound, along with contaminated items such as weighing papers, pipette tips, and gloves, directly into this designated container.
-
Liquid Waste : If the compound is in solution, the waste container should be appropriate for liquids and have a secure, tight-fitting lid.
-
Avoid Mixing : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react, leading to heat generation, gas evolution, or other hazardous situations.[8][9]
Step 2: Waste Container Labeling
Accurate and thorough labeling is a regulatory requirement and crucial for the safety of waste handlers.[8][10]
Your hazardous waste label should include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The name of the principal investigator or laboratory generating the waste
Step 3: Decontamination of Empty Containers
Original containers of this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[5]
-
Triple Rinsing : Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) a minimum of three times.
-
Collect Rinsate : The rinsate from each rinse must be collected and treated as hazardous chemical waste. Add the rinsate to your designated liquid waste container for this compound.[5][11]
-
Deface Label : After triple-rinsing, deface or remove the original label on the container to prevent confusion.[12]
-
Final Disposal : The decontaminated container can now be disposed of according to your institution's procedures for non-hazardous laboratory glass or plastic waste.
Step 4: Storage and Final Disposal
-
Storage : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general traffic.
-
Arrange for Professional Disposal : The final disposal of this compound must be handled by a licensed chemical waste disposal company or your institution's EHS department.[5][13] These services will use approved methods, such as high-temperature incineration, for the safe destruction of the chemical waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of laboratory chemicals is a critical component of a robust safety culture. By adhering to these procedures for this compound, you are not only ensuring regulatory compliance but also actively protecting yourself, your colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS department for any additional requirements.
References
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Available from: [Link]
-
OSHA Compliance For Laboratories - US Bio-Clean. Available from: [Link]
-
VIII. Disposal Procedures for Non Hazardous Waste | SFA. Available from: [Link]
-
In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University. Available from: [Link]
-
What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. Available from: [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. Available from: [Link]
-
Laboratory Safety Guidance - OSHA. Available from: [Link]
-
The Federal EPA Hazardous Waste Regulations Are Found Where? - CountyOffice.org. Available from: [Link]
-
Waste, Chemical, and Cleanup Enforcement | US EPA. Available from: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. Available from: [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Available from: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. Available from: [Link]
-
Video: Proper Handling and Disposal of Laboratory Waste - JoVE. Available from: [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. usbioclean.com [usbioclean.com]
- 9. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sfasu.edu [sfasu.edu]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Safe Handling of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical information for the safe handling, operation, and disposal of (S)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid. By understanding the inherent characteristics of this compound and implementing the robust procedures outlined below, you can maintain a secure and efficient laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound. A thorough risk assessment is the foundational step for safe handling. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).[1]
According to classifications provided by companies to the European Chemicals Agency (ECHA), this substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][3]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Table 1: GHS Hazard Classification for this compound.
These classifications dictate the necessary precautions and the selection of appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers must provide suitable PPE to protect employees from such chemical hazards.[4][5]
Engineering Controls: The First Line of Defense
To minimize the risk of exposure, particularly inhalation of dust particles, all handling of solid this compound should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[6][7][8][9] This is especially critical during weighing and transfer procedures where the generation of airborne dust is most likely.
Caption: Decision-making process for PPE selection.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan ensures consistency and minimizes the potential for error and exposure.
4.1 Weighing the Compound:
-
Preparation: Don all required PPE as detailed in Table 2. Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.
-
Tare Method: To prevent contamination of the balance and minimize dust generation, use the tare method. [8][9] * Pre-weigh a suitable, sealed container (e.g., a vial with a cap).
-
Inside the fume hood, carefully add the solid compound to the container.
-
Seal the container before removing it from the hood to re-weigh it on the balance.
-
If adjustments are needed, return the sealed container to the fume hood to add or remove material. [8][9]3. Cleanup: After weighing, decontaminate any surfaces, including the spatula and the exterior of the container, with a damp cloth or towelette. Dispose of the cleaning materials as hazardous waste.
-
4.2 Preparing Solutions:
-
Location: All solution preparations should be conducted within a chemical fume hood.
-
Addition of Solvent: Slowly add the solvent to the solid to avoid splashing and minimize aerosol generation.
-
Storage: Store the resulting solution in a clearly labeled, sealed container.
Spill Response Plan
In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.
5.1 Small Spills (less than 1 pound of solid):
-
Alert Personnel: Immediately notify others in the laboratory.
-
Isolate the Area: Restrict access to the spill area.
-
PPE: Don the appropriate PPE, including gloves, safety goggles, and a lab coat. If there is a significant amount of dust, consider a NIOSH-approved respirator.
-
Cleanup:
-
Gently cover the spill with a damp paper towel to prevent the solid from becoming airborne. [10] * Carefully scoop the material and the paper towel into a designated hazardous waste container. [11][12]Avoid creating dust.
-
Wipe the spill area with a wet paper towel or spill pad. [11]5. Decontamination: Decontaminate the area and any equipment used for cleanup.
-
-
Waste Disposal: Place all contaminated materials, including gloves, into a sealed, labeled hazardous waste bag or container. [11][12] 5.2 Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Isolate: Close the laboratory doors and prevent entry.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, spill cleanup materials, and residual compound, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers. [6][13]2. Labeling: Ensure all waste containers are accurately labeled with their contents.
-
Storage: Store hazardous waste in a designated, secondary containment area away from incompatible materials. [6]4. Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste management program. [14][15][16]Do not dispose of this chemical down the drain or in regular trash.
By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety and ensure the well-being of all personnel. This guide serves as a critical resource, but should always be used in conjunction with your institution's specific safety policies and the most current Safety Data Sheet for the compound.
References
- SOP Example - Acutely Toxic Chemicals. (n.d.). University of South Florida.
- Acutely Toxic Solids and Liquids. (n.d.). University of California, Davis.
- General Use SOP for Highly Acutely Toxic Materials. (n.d.). Stanford Environmental Health & Safety.
- General Use SOP for Highly Actively Toxic Materials. (n.d.). University of Michigan-Dearborn.
- Guidelines for Working with Particularly Hazardous Substances. (n.d.). Cornell University Environmental Health and Safety.
- Chemical Spill Clean-Up. (n.d.). University of Delaware Environmental Health & Safety.
- Skin Corrosion / Irritation. (n.d.).
- Guide for Chemical Spill Response. (n.d.). American Chemical Society.
- Safety Data Sheet for this compound. (2024, December 19). CymitQuimica.
- Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
- Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.).
- Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Institute of Technology Environmental Health & Safety.
- Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York.
- Hazardous Materials and Chemical Eye Injuries in the Workplace. (2024, January 31). CanQualify.
- Occupational Hygiene - Dermal Exposure. (2022, December 14).
- NIOSH Guide to the Selection & Use of Particulate Respirators. (1996, January). Centers for Disease Control and Prevention.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention.
- Occupational Dermatitis Frequently Asked Questions. (n.d.). Health and Safety Authority.
- Eye and Face Protection eTool. OSHA Requirements. (2019, April 15).
- NIOSH Guide to Industrial Respiratory Protection. (n.d.). Centers for Disease Control and Prevention.
- NIOSH publishes guide on air-purifying respirator selection. (2018, September 12). Safety+Health Magazine.
- Household Hazardous Waste Recycling & Disposal. (n.d.). WM.
- OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014, February 11).
- Dispose of Hazardous Waste. (2024, June 3). Ohio Environmental Protection Agency.
- Respirator Fact Sheet. (n.d.). Centers for Disease Control and Prevention.
- 1910.133 - Eye and face protection. (n.d.).
- What Are The Best Options For Hazardous Waste Disposal? (2025, December 24). YouTube.
- Learn the Basics of Hazardous Waste. (2025, March 24).
- Staying OSHA Compliant. (2024, January 19).
- Substance Information for (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid. (n.d.). European Chemicals Agency.
- Household Hazardous Waste (HHW). (2025, May 15).
- Substance Information for this compound. (2023, November 25). European Chemicals Agency.
- Substance Information for (2S,3aS,6aS)-1-[(tert-butoxy)carbonyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. (n.d.). European Chemicals Agency.
- Substance Information for lithium(1+) 2-{[(tert-butoxy)carbonyl]amino}-3-{[2-(dimethylamino)ethyl]sulfanyl}propanoate. (2025, November 12). European Chemicals Agency.
Sources
- 1. schc.org [schc.org]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 7. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. umdearborn.edu [umdearborn.edu]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. acs.org [acs.org]
- 13. epa.gov [epa.gov]
- 14. wm.com [wm.com]
- 15. youtube.com [youtube.com]
- 16. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
